molecular formula C95H139N27O21 B15541828 P17 Peptide

P17 Peptide

Katalognummer: B15541828
Molekulargewicht: 1995.3 g/mol
InChI-Schlüssel: GPQXWDRWMGDBPO-ILXMARMGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

P17 Peptide is a useful research compound. Its molecular formula is C95H139N27O21 and its molecular weight is 1995.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C95H139N27O21

Molekulargewicht

1995.3 g/mol

IUPAC-Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C95H139N27O21/c1-6-51(3)76(120-82(132)66(30-19-41-106-95(102)103)110-78(128)61(97)25-15-16-38-96)90(140)117-71(46-57-48-108-63-27-14-12-24-60(57)63)85(135)115-69(43-54-21-9-8-10-22-54)86(136)121-77(52(4)7-2)91(141)122-42-20-31-74(122)89(139)113-65(29-18-40-105-94(100)101)80(130)118-73(50-124)88(138)119-72(49-123)87(137)116-70(45-56-47-107-62-26-13-11-23-59(56)62)84(134)114-68(44-55-32-34-58(125)35-33-55)83(133)112-67(36-37-75(126)127)81(131)111-64(28-17-39-104-93(98)99)79(129)109-53(5)92(142)143/h8-14,21-24,26-27,32-35,47-48,51-53,61,64-74,76-77,107-108,123-125H,6-7,15-20,25,28-31,36-46,49-50,96-97H2,1-5H3,(H,109,129)(H,110,128)(H,111,131)(H,112,133)(H,113,139)(H,114,134)(H,115,135)(H,116,137)(H,117,140)(H,118,130)(H,119,138)(H,120,132)(H,121,136)(H,126,127)(H,142,143)(H4,98,99,104)(H4,100,101,105)(H4,102,103,106)/t51-,52-,53-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-,77-/m0/s1

InChI-Schlüssel

GPQXWDRWMGDBPO-ILXMARMGSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the P17 Peptide: A TGF-β Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The P17 peptide, a synthetic molecule identified through phage display, has emerged as a significant inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This guide provides a comprehensive overview of the this compound, including its sequence, structure, mechanism of action, and relevant experimental data. Detailed protocols for key analytical methods and visualizations of its interaction with the TGF-β pathway are presented to support researchers, scientists, and drug development professionals in their understanding and application of this peptide.

Introduction

The designation "this compound" can be ambiguous, referring to several distinct molecules in scientific literature, including an antimicrobial peptide from ant venom and the HIV-1 matrix protein p17. This document focuses exclusively on the TGF-β inhibitory peptide, P17 , a molecule of significant interest for its therapeutic potential in conditions driven by excessive TGF-β signaling, such as fibrosis and certain cancers.[1][2][3] This peptide directly antagonizes TGF-β, preventing the activation of its downstream signaling cascade.

This compound: Sequence and Structure

The this compound is a soluble, hydrophilic peptide composed of 15 amino acids.[1][4] Its sequence was identified from a random phage display peptide library.[2][4]

Table 1: this compound Sequence and Properties

PropertyValue
Amino Acid Sequence Lys-Arg-Ile-Trp-Phe-Ile-Pro-Arg-Ser-Ser-Trp-Tyr-Glu-Arg-Ala
One-Letter Code KRIWFIPRSSWYERA
Origin Synthetic, identified via phage display library
Solubility Hydrophilic

The tertiary structure of the this compound has not been extensively characterized in the provided literature. However, its hydrophilic nature suggests it is readily soluble in aqueous solutions for experimental use.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

P17 functions by directly binding to TGF-β isoforms, thereby preventing them from interacting with their cell surface receptors, TGF-β receptor type I (TGFβRI) and type II (TGFβRII).[2][5] The binding of TGF-β to its receptors is the critical first step in initiating the canonical SMAD signaling pathway.

Upon ligand binding, TGFβRII phosphorylates and activates TGFβRI. The activated TGFβRI then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[6] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cell proliferation, differentiation, and extracellular matrix production.[2][6]

P17's inhibitory action at the extracellular level effectively halts this entire cascade before it begins, leading to a reduction in phosphorylated SMAD2 (pSMAD2) levels.[1][2]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TGFb TGF-β Receptor_complex TGFβRI / TGFβRII Receptor Complex TGFb->Receptor_complex Binds P17 This compound P17->TGFb Inhibition SMAD23 SMAD2/3 Receptor_complex->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex p-SMAD2/3 + SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates

Caption: TGF-β signaling pathway and this compound inhibition.

Quantitative Data

The binding affinity of P17 to different TGF-β isoforms has been quantified using Surface Plasmon Resonance (SPR).[1][7] This technique measures the binding interaction in real-time by detecting changes in the refractive index on a sensor surface where a ligand is immobilized.

Table 2: Relative Binding Affinity of P17 to TGF-β Isoforms

TGF-β IsoformRelative Binding Affinity (%)Experimental Method
TGF-β1 100Surface Plasmon Resonance (SPR)
TGF-β2 80Surface Plasmon Resonance (SPR)
TGF-β3 30Surface Plasmon Resonance (SPR)

Data sourced from Fernandez-Robredo et al., 2013.[1][7]

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize the this compound, based on the cited literature.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the general steps for assessing the binding of P17 (analyte) to TGF-β (ligand) using SPR.

SPR_Workflow start Start chip_prep Sensor Chip Preparation start->chip_prep immobilization Ligand Immobilization (e.g., TGF-β) chip_prep->immobilization analyte_injection Analyte Injection (this compound) immobilization->analyte_injection detection Real-time Detection of Binding (RU change) analyte_injection->detection data_analysis Data Analysis (ka, kd, KD) detection->data_analysis end End data_analysis->end

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

Methodology:

  • Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated for covalent ligand immobilization.[8]

  • Ligand Immobilization: Recombinant human TGF-β1, TGF-β2, or TGF-β3 is immobilized on the activated sensor chip surface. A reference flow cell is typically prepared without the ligand to subtract non-specific binding signals.

  • Analyte Injection: A series of concentrations of the this compound are injected across the ligand and reference surfaces at a constant flow rate.[9]

  • Detection: The binding is monitored in real-time by detecting changes in the resonance angle, which are proportional to the mass change on the sensor surface and are reported in Resonance Units (RU).[8]

  • Regeneration: After each injection, the sensor surface is regenerated using a solution (e.g., low pH glycine) to dissociate the bound analyte, preparing the surface for the next injection.[8]

  • Data Analysis: The resulting sensorgrams (RU vs. time) are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Western Blot for Phospho-SMAD2 (pSMAD2) Inhibition

This protocol describes the steps to assess the inhibitory effect of P17 on TGF-β-induced SMAD2 phosphorylation in a cell-based assay.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., human corneal epithelial cells) is cultured to sub-confluency.[10] The cells are then serum-starved before treatment.

  • Experimental Groups:

    • Negative Control: Untreated cells.

    • Positive Control: Cells treated with TGF-β1.

    • Test Group: Cells pre-incubated with this compound for a specific duration, followed by stimulation with TGF-β1.

  • Protein Extraction: Following treatment, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.[11]

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated SMAD2 (pSMAD2).[6]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • A loading control (e.g., total SMAD2 or β-actin) is also probed to ensure equal protein loading across lanes.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry software. The level of pSMAD2 is normalized to the loading control. A reduction in the pSMAD2 signal in the P17-treated group compared to the TGF-β1-only group indicates inhibition.[11]

Cell Viability/Proliferation Assay (XTT Assay)

This protocol outlines a method to determine if P17 has any cytotoxic effects on cells.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound. Control wells contain medium only.

  • Incubation: The cells are incubated with the peptide for a specified period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture is added to each well.

  • Incubation and Measurement: The plate is incubated for a further period to allow viable cells with active mitochondria to reduce the XTT reagent to a soluble formazan (B1609692) salt. The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450-500 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The viability of treated cells is expressed as a percentage of the untreated control cells.

Conclusion

The this compound (KRIWFIPRSSWYERA) is a well-characterized inhibitor of the TGF-β signaling pathway with demonstrated efficacy in various preclinical models. Its ability to directly bind to and neutralize TGF-β isoforms makes it a valuable tool for research into TGF-β-mediated pathologies and a potential candidate for therapeutic development. The experimental protocols and data presented in this guide offer a foundational resource for scientists and researchers working with this promising peptide. Further investigation into its pharmacokinetics, in vivo stability, and potential for clinical application is warranted.

References

Navigating the Multifaceted World of P17 Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The designation "P17 peptide" is a polyonymous identifier referring to a diverse group of peptides, each with distinct origins, structures, and biological functions. This ambiguity necessitates a clear and differentiated understanding for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the core biological functions, underlying mechanisms, and experimental methodologies for five prominent P17 peptides: a TGF-β1 inhibitor, a host defense peptide from ant venom, the HIV-1 matrix protein p17, an estrogen receptor alpha-derived peptide (ERα17p), and a YAP/TEAD pathway inhibitor.

P17 (KRIWFIPRSSWYERA): A TGF-β1 Inhibitory Peptide

This synthetic peptide, identified from a phage display library, is a potent inhibitor of Transforming Growth Factor-beta 1 (TGF-β1), a key cytokine involved in fibrosis, immune regulation, and cancer progression.

Biological Function and Mechanism of Action

P17 exerts its biological effects by directly binding to TGF-β isoforms, thereby blocking their interaction with their cognate receptors on the cell surface. This inhibition disrupts the canonical SMAD signaling pathway, a central intracellular cascade for TGF-β. By preventing the phosphorylation of SMAD2, P17 effectively abrogates the downstream transcriptional program regulated by TGF-β. This leads to anti-proliferative effects in various cancer cell lines and has shown potential in reducing the progression of early choroidal neovascularization lesions.[1][2]

Quantitative Data
ParameterValueIsoform SpecificityReference
Relative Binding Affinity 100%TGF-β1[1][2]
80%TGF-β2[1][2]
30%TGF-β3[1][2]
Inhibition of Cell Proliferation (SNU449 & Hep3B cells) Significant inhibition at 10-200 µg/mLN/A

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TGF-beta1 TGF-beta1 TGF-beta Receptor TGF-beta Receptor TGF-beta1->TGF-beta Receptor Binds P17 P17 P17->TGF-beta1 Inhibits SMAD2 SMAD2 TGF-beta Receptor->SMAD2 Phosphorylates pSMAD2 pSMAD2 SMAD2->pSMAD2 SMAD Complex SMAD Complex pSMAD2->SMAD Complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates

TGF-β1 signaling inhibition by this compound.
Experimental Protocols

Crystal Violet Cell Proliferation Assay

This assay is used to determine the effect of the this compound on the proliferation of adherent cancer cell lines such as SNU449 and Hep3B.

  • Cell Seeding: Seed 7 x 10³ cells per well in a 96-well flat-bottom plate and allow them to adhere and grow for 24 hours.

  • Treatment: Add the this compound at various concentrations (e.g., 10, 50, 100, 200 µg/mL) to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plates for desired time points (e.g., 3, 6, 12, 24, 48, 72 hours).

  • Fixation: Remove the culture medium, wash the cells three times with Phosphate-Buffered Saline (PBS), and then fix the cells for 10 minutes in a 3.7% buffered formalin solution.

  • Staining: Wash the cells with PBS and stain with a 0.01% crystal violet solution for 20 minutes at room temperature.

  • Washing: Gently wash the plate with tap water to remove excess stain and allow it to air dry.

  • Solubilization: Add 200 µL of methanol (B129727) or a 10% sodium dodecyl sulfate (B86663) (SDS) solution to each well and incubate on an orbital shaker for 2 hours to dissolve the stain.

  • Quantification: Measure the optical density (absorbance) of the extracted dye at 590 nm using a spectrophotometer. The absorbance is proportional to the number of viable, adherent cells.

Western Blot for SMAD2 Phosphorylation

This protocol is used to assess the inhibitory effect of P17 on the TGF-β1 signaling pathway by measuring the phosphorylation of SMAD2.

  • Cell Culture and Treatment: Culture cells (e.g., Hep3B or SNU449) to 80-90% confluency. Serum-starve the cells for 18-22 hours. Pre-treat with this compound for a specified time before stimulating with 10 ng/mL of recombinant human TGF-β1 for 30 minutes.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly on ice.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (pSMAD2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

  • Stripping and Reprobing: The membrane can be stripped and re-probed with an antibody for total SMAD2 and a loading control like β-actin to ensure equal protein loading.

P17 (LFKEILEKIKAKL-NH2): A Host Defense Peptide from Ant Venom

This cationic antimicrobial peptide, isolated from the venom of the ant Tetramorium bicarinatum, possesses potent immunomodulatory properties, particularly in activating the antifungal responses of macrophages.

Biological Function and Mechanism of Action

P17 induces an alternative phenotype in human monocyte-derived macrophages (h-MDMs), characterized by the upregulation of C-type lectin receptors (CLRs) such as the mannose receptor (MR) and Dectin-1.[3] This process is initiated by the interaction of P17 with a pertussis toxin-sensitive G-protein-coupled receptor (GPCR), leading to intracellular calcium mobilization.[3] This triggers the release of arachidonic acid (AA) and the subsequent production of leukotriene B4 (LTB4), which in turn activates the peroxisome proliferator-activated receptor-gamma (PPARγ).[3] Activated PPARγ promotes the expression of MR and Dectin-1, enhancing the macrophages' ability to recognize and phagocytose fungal pathogens like Candida albicans.[3] This activation is also associated with an inflammatory response, including the production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[3]

Quantitative Data
ParameterCell TypeTreatmentResultReference
Cytokine Release h-MDMsP17 (200 µg/mL) + C. albicansIncreased IL-1β and TNF-α release[3]
Phagocytosis h-MDMsP17 (200 µg/mL)Enhanced phagocytosis of C. albicans[3]
ROS Production h-MDMsP17 (200 µg/mL) + C. albicansIncreased ROS production[3]

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P17_ant P17 (Ant Venom) GPCR GPCR P17_ant->GPCR Binds ROS ROS Production P17_ant->ROS Inflammasome Inflammasome P17_ant->Inflammasome Activates Ca_mobilization Ca²⁺ Mobilization GPCR->Ca_mobilization AA_release Arachidonic Acid Release Ca_mobilization->AA_release LTB4_production LTB4 Production AA_release->LTB4_production PPARg PPARγ LTB4_production->PPARg Activates CLR_expression CLR Gene Expression (MR, Dectin-1) PPARg->CLR_expression Induces IL-1beta_release IL-1β Release Inflammasome->IL-1beta_release Phagocytosis Phagocytosis CLR_expression->Phagocytosis Enhances

P17 (ant venom) signaling in macrophages.
Experimental Protocols

Macrophage Phagocytosis Assay

This protocol assesses the ability of P17-treated macrophages to engulf fungal pathogens.

  • Macrophage Preparation: Differentiate human monocytes into macrophages (h-MDMs) and culture them in appropriate plates.

  • Treatment: Treat the h-MDMs with P17 (e.g., 200 µg/mL) for 24 hours.

  • Pathogen Labeling: Label Candida albicans yeast cells with a fluorescent marker, such as Green Fluorescent Protein (GFP).

  • Co-incubation: Challenge the P17-treated and control macrophages with the GFP-labeled yeast at a ratio of 6 yeasts per macrophage.

  • Binding vs. Internalization: To distinguish between bound and engulfed yeast, perform the assay at two temperatures. For binding, incubate at 4°C. For phagocytosis (internalization), incubate at 37°C.

  • Fluorescence Quenching (Optional): To differentiate external from internal yeast, a quenching agent like trypan blue can be added to quench the fluorescence of non-internalized yeast.

  • Quantification: Determine the number of bound or engulfed C. albicans by fluorescence quantification using a fluorometer or by fluorescence microscopy.

ELISA for Cytokine Titration

This method quantifies the release of cytokines like TNF-α and IL-1β from macrophages.

  • Cell Treatment: Treat h-MDMs with P17 (200 µg/mL) for 24 hours.

  • Challenge: Challenge the treated and control macrophages with C. albicans blastospores at a ratio of 3 yeasts per macrophage for 8 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific cytokine of interest (e.g., human TNF-α or IL-1β). Follow the manufacturer's instructions, which typically involve:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a colorimetric signal.

  • Quantification: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.

HIV-1 Matrix Protein p17

The HIV-1 matrix protein p17 is a structural component of the virus that also functions as an extracellular signaling molecule, or "viral cytokine," contributing to AIDS pathogenesis.

Biological Function and Mechanism of Action

Extracellular p17 deregulates the biological functions of various immune cells.[4] It mimics the activity of the chemokine IL-8 by binding to its receptors, CXCR1 and CXCR2, on the surface of target cells.[5][6][7] This interaction triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, leading to pro-angiogenic effects.[5] The functional epitope of p17 responsible for this activity is located in its N-terminal region and is known as AT20.[4] Variants of the p17 protein (vp17s), particularly those with mutations in the C-terminal region, have been linked to enhanced B-cell proliferation and lymphomagenesis, often through the activation of the Akt signaling pathway.[8][9][10]

Quantitative Data
ParameterValueTargetReference
Binding Affinity High affinityCXCR1, CXCR2[5][6][7]
B-cell Colony Formation (Raji cells) Increase of up to ~67% (S75X variant)B-cells[11]
B-cell Colony Formation (Raji cells) Decrease of up to ~46% (wild-type p17)B-cells[11]

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HIV_p17 HIV-1 p17 CXCR1_2 CXCR1 / CXCR2 HIV_p17->CXCR1_2 Binds PI3K PI3K CXCR1_2->PI3K MAPK_ERK MAPK/ERK CXCR1_2->MAPK_ERK Akt Akt PI3K->Akt Cell_Proliferation Cell_Proliferation Akt->Cell_Proliferation Promotes Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis Promotes

HIV-1 p17 signaling via chemokine receptors.

ERα17p (PLMIKRSKKNSLALSLT): An Estrogen Receptor α-Derived Peptide

ERα17p is a 17-amino acid peptide derived from the hinge region (residues 295-311) of the human estrogen receptor alpha (ERα).[12][13] It exhibits pro-apoptotic and anti-proliferative effects in breast cancer cells, irrespective of their ERα status.[13]

Biological Function and Mechanism of Action

ERα17p functions as an inverse agonist of the G protein-coupled estrogen receptor (GPER).[2][5] By binding to GPER, it inhibits its basal activity and triggers a proteasome-dependent downregulation of the receptor.[14] This leads to the attenuation of downstream signaling pathways, including the phosphorylation of EGFR and ERK1/2, and a decrease in the expression of the proto-oncogene c-fos.[5] In breast cancer cells, ERα17p induces apoptosis by altering the balance of pro- and anti-apoptotic proteins, specifically by decreasing the Bcl-xL/Bax ratio.[13] In vivo studies have shown that ERα17p can reduce the size of triple-negative breast tumor xenografts.[13]

Quantitative Data
ParameterCell LinesEffectReference
Tumor Size Reduction MDA-MB-231 xenografts~50% reduction after 4 weeks[13][15]
Bcl-xL/Bax Ratio MCF-7, T47D, MDA-MB-231, SK-BR-360-80% decrease[13]
Ki-67 Proliferation Index MDA-MB-231 xenograftsDecrease from 73% to 43%[13]
Cell Viability SkBr3 cellsInhibition prevented by GPER antagonist G-36[15]

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERa17p ERα17p GPER GPER ERa17p->GPER Binds (Inverse Agonist) pERK pERK1/2 ERa17p->pERK Inhibits Bcl_xL_Bax ↓ Bcl-xL/Bax Ratio ERa17p->Bcl_xL_Bax c_fos ↓ c-fos Expression ERa17p->c_fos EGFR EGFR GPER->EGFR Transactivates Proteasome Proteasome GPER->Proteasome Downregulation EGFR->pERK Activates pERK->c_fos Apoptosis Apoptosis Bcl_xL_Bax->Apoptosis

ERα17p signaling as a GPER inverse agonist.

Peptide 17: A YAP/TEAD Pathway Inhibitor

Peptide 17 is a synthetic 17-mer peptide designed as a potent and competitive inhibitor of the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. This interaction is a critical downstream event in the Hippo signaling pathway, which is often dysregulated in cancer.

Biological Function and Mechanism of Action

The Hippo pathway is a key regulator of organ size and cell proliferation. Its dysregulation leads to the nuclear translocation of the transcriptional co-activator YAP, which then binds to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival. Peptide 17 acts by binding to TEAD with high affinity, thereby preventing the binding of endogenous YAP.[16][17] This disruption of the YAP-TEAD complex inhibits the oncogenic activity of YAP, leading to decreased viability and proliferation, and increased apoptosis in cancer cells, such as those of lung cancer.[18]

Quantitative Data
ParameterValueTargetReference
IC₅₀ 25 nMYAP-TEAD Interaction[16][19][20]
Binding Affinity (Kd) 15 nMTEAD1[16][17]
Binding Affinity (Kd) of YAP50-171 40 nMTEAD1[16][17]

Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hippo_Pathway_Off Hippo Pathway (Inactive) YAP YAP Hippo_Pathway_Off->YAP Allows nuclear translocation YAP_n YAP YAP->YAP_n YAP_TEAD_Complex YAP-TEAD Complex YAP_n->YAP_TEAD_Complex Binds TEAD TEAD TEAD->YAP_TEAD_Complex Oncogenic_Genes Oncogenic Gene Transcription YAP_TEAD_Complex->Oncogenic_Genes Activates Peptide_17 Peptide 17 Peptide_17->TEAD Inhibits YAP binding Cell_Proliferation Cell_Proliferation Oncogenic_Genes->Cell_Proliferation Promotes

Inhibition of YAP-TEAD interaction by Peptide 17.
Experimental Protocols

Co-Immunoprecipitation (Co-IP) for YAP-TEAD4 Interaction

This protocol is designed to demonstrate that Peptide 17 can disrupt the interaction between YAP and TEAD4.

  • Cell Transfection and Lysis:

    • Co-transfect cells (e.g., HEK293FT) with expression vectors for tagged versions of YAP (e.g., HA-YAP) and TEAD4 (e.g., V5-TEAD4).

    • Lyse the cells in a gentle Co-IP lysis buffer (e.g., RIPA buffer with reduced detergent concentration) containing protease and phosphatase inhibitors.

  • Pre-clearing:

    • Incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-V5 for TEAD4) overnight at 4°C. In a parallel sample, add Peptide 17 to compete with the YAP-TEAD4 interaction.

    • Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and wash them 3-4 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against both tags (e.g., anti-V5 and anti-HA) to detect both the "bait" (TEAD4) and the "prey" (YAP) proteins. A reduced signal for YAP in the sample treated with Peptide 17 indicates disruption of the interaction.

This guide provides a comprehensive overview of the distinct biological functions of five peptides designated as "P17". For researchers and drug developers, it is crucial to identify the specific peptide of interest by its amino acid sequence or its described biological context to avoid ambiguity and to leverage the correct body of scientific literature.

References

The P17 Peptide: A Technical Guide to Two Distinct Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the signaling pathways associated with two distinct molecules known as the P17 peptide. The first is a host defense peptide derived from ant venom with immunomodulatory functions, and the second is a synthetic peptide designed to inhibit the Transforming Growth-Factor Beta (TGF-β) pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, supporting quantitative data, and detailed experimental protocols for each peptide.

Section 1: this compound (from Ant Venom) - An Immunomodulatory Activator of Macrophage Antifungal Response

The this compound, isolated from the venom of the ant Tetramorium bicarinatum, is a cationic, C-terminal amidated host defense peptide.[1][2] While not directly microbicidal, P17 is a potent immunomodulator, enhancing the antifungal activity of macrophages.[1][2] It induces an alternative phenotype in human monocyte-derived macrophages (h-MDMs), characterized by an inflammatory profile and an enhanced capacity to combat fungal pathogens like Candida albicans.[1][3]

Core Signaling Pathway

The primary mechanism of action for the ant venom this compound involves the activation of a specific G-protein-coupled receptor (GPCR), MRGPRX2, on macrophages.[1][4] This initiates a signaling cascade that ultimately enhances the expression of C-type lectin receptors (CLRs), which are crucial for recognizing and eliminating fungal pathogens.[1][3]

The signaling pathway proceeds as follows:

  • GPCR Activation: P17 binds to and activates a pertussis toxin (PTX)-sensitive GPCR on the macrophage surface.[1][3]

  • Calcium Mobilization: GPCR activation triggers intracellular calcium mobilization from both extracellular influx and internal stores.[1][2]

  • cPLA2 Activation and AA Release: The increase in intracellular calcium activates cytosolic phospholipase A2 (cPLA2), which in turn mobilizes arachidonic acid (AA).[1]

  • LTB4 Production: The released AA is metabolized to produce leukotriene B4 (LTB4).[1][3]

  • PPARγ Activation: LTB4 acts as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of macrophage activation.[1]

  • CLR Upregulation: Activated PPARγ directly controls the increased expression of the C-type lectin receptors, Mannose Receptor (MR), and Dectin-1.[1][3]

  • Enhanced Antifungal Response: The upregulation of MR and Dectin-1 enhances the macrophages' ability to recognize, engulf, and kill Candida albicans. This is associated with increased production of reactive oxygen species (ROS) and inflammasome-dependent release of Interleukin-1β (IL-1β).[1][3]

Signaling Pathway Diagram

P17_Ant_Venom_Signaling P17 This compound (Ant Venom) GPCR GPCR (MRGPRX2, PTX-sensitive) P17->GPCR Binds Ca_Mobilization Intracellular Calcium Mobilization GPCR->Ca_Mobilization Triggers cPLA2 cPLA2 Activation Ca_Mobilization->cPLA2 AA_Release Arachidonic Acid (AA) Release cPLA2->AA_Release LTB4 Leukotriene B4 (LTB4) Production AA_Release->LTB4 PPARG PPARγ Activation LTB4->PPARG Activates CLRs CLR Upregulation (Dectin-1, MR) PPARG->CLRs Induces Macrophage_Response Enhanced Antifungal Response (Phagocytosis, ROS, IL-1β) CLRs->Macrophage_Response Mediates

P17 (Ant Venom) Immunomodulatory Signaling Pathway.
Quantitative Data

MetricConditionResultReference
Gene Expression (mRNA levels) P17-treated h-MDMs vs. UntreatedPPARγ & SRB1 (target gene): Significantly increased[1]
P17-treated h-MDMs vs. UntreatedMannose Receptor (MR) & Dectin-1: Significantly increased[1]
Cytokine Release P17-treated h-MDMs + C. albicansIL-1β & TNF-α: Increased release[1][3]
Macrophage Function P17-treated h-MDMs vs. UntreatedKilling of C. albicans: Significantly improved[1]
P17-treated h-MDMs vs. UntreatedBinding & Phagocytosis of C. albicans: Significantly improved[1]
In Vivo Efficacy P17-treated mice infected with C. albicansReduced severity of gastrointestinal infection[1][3]
Experimental Protocols

ELISA for Cytokine Titration [1]

  • Human monocyte-derived macrophages (h-MDMs) are treated with P17 (200 µg/ml) for 24 hours.

  • The treated cells are then challenged with C. albicans blastospores at a ratio of 3 yeasts per macrophage for 8 hours.

  • Cell supernatants are collected.

  • The concentrations of TNF-α, IL-1β, IL-12, and IL-10 in the supernatants are determined using a commercially available OptiEIA kit (BD Biosciences) according to the manufacturer's instructions.

In Vivo Murine Model of C. albicans Infection [1]

  • Mice are treated intraperitoneally with P17 (10 µg per mouse) one day before infection with C. albicans.

  • Injections are repeated every two days for a total of four injections. Control groups receive a saline solution.

  • The body weight of each mouse is recorded daily, and their condition is assessed twice daily.

  • Feces are collected on days 4 and 5 post-infection to assess fungal load.

  • On day 6 post-infection, mice are euthanized, and the cecum and colon are aseptically removed to evaluate C. albicans colonization.

Section 2: this compound (TGF-β Inhibitor) - A Blocker of Pro-Oncogenic and Angiogenic Signaling

This this compound, with the amino acid sequence KRIWFIPRSSWYERA, is a soluble, hydrophilic peptide identified from a phage display library.[5][6] It functions as a potent inhibitor of Transforming Growth Factor-Beta (TGF-β), a cytokine that regulates numerous cellular processes and is a key factor in tumor progression and angiogenesis.[5][7][8][9]

Core Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI kinase then phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3.

The this compound disrupts this pathway at the initial step:

  • TGF-β Inhibition: P17 directly binds to TGF-β ligands (TGF-β1, -β2, and -β3), preventing them from interacting with their cell surface receptors.[5][10]

  • Receptor Activation Blockade: By sequestering the ligand, P17 prevents the formation of the active TGF-β receptor complex.

  • SMAD Phosphorylation Inhibition: Consequently, the downstream phosphorylation of SMAD2 is inhibited.[5][7]

  • Downstream Effects Attenuation: The lack of phosphorylated SMAD2 (pSMAD2) prevents its complex formation with SMAD4, nuclear translocation, and subsequent regulation of target gene expression. This leads to the inhibition of TGF-β-mediated processes such as cancer cell proliferation and angiogenesis.[5][11]

Signaling Pathway Diagram

P17_TGFB_Inhibition cluster_pathway TGF-β Signaling Pathway TGFB TGF-β1 Receptor TGF-β Receptor (Type I/II) TGFB->Receptor pSMAD SMAD2 Phosphorylation (pSMAD2) Receptor->pSMAD SMAD_Complex SMAD2/3-SMAD4 Complex pSMAD->SMAD_Complex Nucleus Nuclear Translocation SMAD_Complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Cell_Response Cellular Responses (Proliferation, Angiogenesis) Gene_Expression->Cell_Response P17 This compound (TGF-β Inhibitor) P17->TGFB Inhibits

P17-mediated Inhibition of the TGF-β Signaling Pathway.
Quantitative Data

MetricConditionResultReference
Binding Affinity P17 to TGF-β isoforms (SPR assay)TGF-β1: 100% relative affinityTGF-β2: 80% relative affinityTGF-β3: 30% relative affinity[5][6][8]
Anti-proliferative Effect Encapsulated P17 on SNU449 & Hep3B human liver cancer cellsDose-dependent inhibition of proliferation (significant from 10 µg/mL to 200 µg/mL)[5][8]
SMAD2 Phosphorylation Human liver cancer cell lines (SNU449)Encapsulated P17 showed potential therapeutic inhibition to basal phospho-SMAD[5][7][8]
Gene Expression (in vivo CNV model) Intravenous P17 treatment in ratsDecreased VEGF and COX-2 gene expression[11][12]
Protein Levels (in vivo CNV model) Intravenous P17 treatment in ratsDecreased VEGF and pSMAD-2 protein levels[11][12]
Experimental Protocols

Cell Proliferation Assay (Crystal Violet) [5]

  • 7 x 10³ cells/well (e.g., SNU449, Hep3B) are seeded in 96-well flat-bottom plates and allowed to grow for 24 hours.

  • Encapsulated this compound is added at various concentrations (e.g., 10, 50, 100, 200 µg/mL).

  • After a specified incubation time (e.g., 3, 6, 12, 24, 48, or 72 hours), the media is removed, and cells are washed three times with PBS.

  • Cells are fixed for 10 minutes in a 3.7% buffered formalin solution.

  • After washing with PBS, cells are stained with a 0.01% crystal violet solution.

  • The stained cells are dissolved in a 10% sodium dodecyl sulfate (B86663) (SDS) solution for 2 hours under orbital shaking.

  • The optical density of the extracted dye is read with a spectrophotometer at 590 nm to determine the relative number of viable cells.

Western Blot Analysis for SMAD2 Phosphorylation [5]

  • Total protein extracts are obtained from cell lysates.

  • Proteins are separated by SDS-PAGE (e.g., 12% polyacrylamide gels) and transferred to a PVDF membrane.

  • The membrane is blocked with 5% (w/v) non-fat milk in TBST (Tris-buffered saline with 0.05% Tween 20).

  • The membrane is incubated overnight with a primary antibody against phospho-SMAD2 (pSMAD2) (e.g., diluted 1:1000). A loading control like β-actin (e.g., diluted 1:5000) is also used.

  • After washing, the membrane is incubated with an appropriate peroxidase-conjugated secondary antibody (e.g., diluted 1:5000) for 1 hour at room temperature.

  • Antibody binding is detected using an enhanced chemiluminescence (ECL) reagent.

In Vivo Choroidal Neovascularization (CNV) Model [6][11]

  • CNV Induction: Diode laser photocoagulation (810 nm, 250 mW, 0.05s, 75 µm spot size) is used to rupture Bruch's membrane in the eyes of rats (e.g., Long Evans).[6][11]

  • Treatment Administration:

    • Intravenous (IV): Rats receive five injections of P17 (1 mg/ml in 0.2 mL saline) in the tail vein every 72 hours over 2 weeks.[6][11]

    • Intravitreal (IVT): A single 7 µl injection of P17 (20 mg/ml in saline) is administered into the treated eye.[6][11]

  • Analysis:

    • Fluorescein Angiography: CNV lesion size is monitored weekly.

    • Biochemical Analysis: After sacrifice, retinal tissue is harvested for RT-PCR (to measure gene expression of VEGF, COX-2, etc.) and Western blot (to measure protein levels of VEGF, pSMAD-2, etc.).[11][12]

References

The Multifaceted Role of P17 Peptides in Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "P17 peptide" encompasses a diverse group of molecules, each with a distinct and significant role in the complex landscape of cancer biology. This technical guide provides an in-depth exploration of these peptides, detailing their mechanisms of action, associated signaling pathways, quantitative effects on cancer progression, and the experimental protocols utilized for their study. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and target these critical players in oncology.

HIV-1 Matrix Protein p17 and its Variants (vp17s): A Virokine's Role in Oncogenesis

The Human Immunodeficiency Virus type 1 (HIV-1) matrix protein p17 is a 17-kDa structural protein that plays a crucial role in the viral life cycle. However, extracellular p17, acting as a virokine (a viral protein that mimics host cytokines or chemokines), exhibits potent biological activities that contribute to the pathogenesis of HIV-1-associated malignancies, particularly B-cell lymphomas. Furthermore, naturally occurring p17 variants (vp17s) have been identified and are associated with enhanced oncogenic potential.

Mechanism of Action and Signaling Pathways

Extracellular p17 and its variants exert their effects by interacting with cell surface receptors, primarily chemokine receptors CXCR1 and CXCR2, and the protease-activated receptor 1 (PAR-1).[1][2][3][4] This binding triggers downstream signaling cascades that promote angiogenesis, lymphangiogenesis, and B-cell proliferation.

  • Angiogenesis and Lymphangiogenesis via CXCR1/CXCR2: HIV-1 p17 binds to CXCR1 and CXCR2 on endothelial cells, mimicking the action of their natural ligand, interleukin-8 (IL-8).[1][2][3][5] This interaction activates the PI3K/Akt and MAPK/ERK signaling pathways, leading to endothelial cell migration, proliferation, and the formation of new blood and lymphatic vessels, which are essential for tumor growth and metastasis.[5]

HIV_p17_Angiogenesis p17 HIV-1 p17 CXCR1_2 CXCR1 / CXCR2 p17->CXCR1_2 PI3K PI3K CXCR1_2->PI3K Akt Akt PI3K->Akt ERK ERK Akt->ERK via EndothelialCell Endothelial Cell (Proliferation, Migration) ERK->EndothelialCell Angiogenesis Angiogenesis & Lymphangiogenesis EndothelialCell->Angiogenesis

Figure 1: HIV-1 p17-induced angiogenesis signaling pathway.
  • B-cell Lymphomagenesis via PAR-1: Certain variants of p17 (vp17s), often found in HIV-positive patients with non-Hodgkin's lymphoma, exhibit a potent B-cell growth-promoting activity.[3][6][7] This is mediated through the interaction with PAR-1 on B-cells.[4][8] Activation of PAR-1 by vp17s leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn stimulates the PI3K/Akt signaling pathway, promoting B-cell proliferation and survival.[3][6]

HIV_vp17_Lymphomagenesis vp17 HIV-1 vp17s PAR1 PAR-1 vp17->PAR1 EGFR EGFR (transactivation) PAR1->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt BCell B-Cell (Proliferation, Survival) Akt->BCell Lymphomagenesis Lymphomagenesis BCell->Lymphomagenesis

Figure 2: HIV-1 vp17s-induced B-cell lymphomagenesis signaling.
Quantitative Data

ParameterCell Line/ModelConcentration/DoseResultReference
In vivo AngiogenesisMatrigel plugs in nude mice1 µ g/plug Significant increase in vascular structures[5]
In vivo LymphangiogenesisMatrigel plugs in nude mice1 µ g/plug Significant increase in lymphatic vessel formation[5]
B-cell ProliferationBJAB (B-cell lymphoma line)1 µg/mLPotent induction of cell growth by vp17s[6][7]
Akt ActivationBJAB (B-cell lymphoma line)1 µg/mLIncreased phosphorylation of Akt by vp17s[6]
Experimental Protocols

1.3.1 In Vivo Matrigel Plug Angiogenesis Assay [5]

  • Objective: To assess the in vivo angiogenic and lymphangiogenic activity of HIV-1 p17.

  • Materials:

    • Growth factor-reduced Matrigel

    • Recombinant HIV-1 p17 protein

    • Nude mice (e.g., BALB/c nude)

  • Procedure:

    • Thaw Matrigel on ice overnight.

    • Mix 500 µL of Matrigel with 1 µg of recombinant p17 protein or vehicle control (PBS).

    • Inject the Matrigel mixture subcutaneously into the flanks of nude mice.

    • After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

    • Fix the plugs in 10% neutral buffered formalin and embed in paraffin.

    • Section the plugs and perform immunohistochemistry for endothelial cell markers (e.g., CD31 for blood vessels, LYVE-1 for lymphatic vessels).

    • Quantify the density of blood and lymphatic vessels within the plugs using microscopy and image analysis software.

1.3.2 B-cell Proliferation Assay [6]

  • Objective: To measure the effect of HIV-1 p17 variants on B-cell proliferation.

  • Materials:

    • B-cell lymphoma cell line (e.g., BJAB, Raji)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • Recombinant p17 variants (vp17s) and reference p17 (refp17)

    • Cell proliferation reagent (e.g., WST-1, MTT)

  • Procedure:

    • Seed B-cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Treat the cells with various concentrations of vp17s or refp17 (e.g., 0.1-10 µg/mL).

    • Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add the cell proliferation reagent to each well and incubate for an additional 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell proliferation relative to the untreated control.

ERα17p: An Estrogen Receptor-Derived Peptide with Pro-Apoptotic Activity

ERα17p is a 17-amino-acid peptide derived from the hinge region (D-domain) and ligand-binding domain (E-domain) of the human estrogen receptor alpha (ERα).[9][10] Contrary to the proliferative effects often associated with estrogen signaling, ERα17p exhibits potent pro-apoptotic activity in breast cancer cells, irrespective of their ERα status.[9][10]

Mechanism of Action and Signaling Pathways

ERα17p exerts its anti-cancer effects by acting as an inverse agonist of the G protein-coupled estrogen receptor (GPER).[11][12][13][14] This interaction triggers a signaling cascade that leads to the downregulation of pro-survival pathways and the induction of apoptosis.

  • GPER-Mediated Apoptosis: ERα17p binds to GPER on the cell membrane, leading to the proteasome-dependent downregulation of GPER itself.[11][12][14] This subsequently inhibits the downstream activation of the epidermal growth factor receptor (EGFR) and the extracellular signal-regulated kinase (ERK1/2) pathway.[11][12][13] The inhibition of these pro-survival signals, coupled with the activation of pro-apoptotic machinery, results in programmed cell death. This process involves alterations in the balance of Bcl-2 family proteins, favoring a pro-apoptotic state.[9]

ERa17p_Apoptosis ERa17p ERα17p GPER GPER ERa17p->GPER EGFR EGFR ERa17p->EGFR ERK ERK1/2 ERa17p->ERK Bcl2_ratio Bcl-xL/Bax Ratio ERa17p->Bcl2_ratio decreases Proteasome Proteasome-dependent Degradation GPER->Proteasome GPER->EGFR Proteasome->GPER EGFR->ERK Apoptosis Apoptosis ERK->Apoptosis inhibits Bcl2_ratio->Apoptosis

Figure 3: ERα17p-induced pro-apoptotic signaling pathway.
Quantitative Data

ParameterCell Line/ModelConcentration/DoseResultReference
Tumor Growth InhibitionMDA-MB-231 xenografts in nude mice1.5 mg/kg (i.p. 3x/week for 4 weeks)~50% reduction in tumor volume[15]
Bcl-xL/Bax RatioMCF-7, T47D, MDA-MB-231, SK-BR-310 µM for 24h60-80% decrease[9]
Apoptosis InductionMDA-MB-23110 µM for 48hSignificant increase in TUNEL-positive cells[9]
Cell Viability (IC50)MCF-7~20 µM[16]
Cell Viability (IC50)HS578T~15 µM[16]
Experimental Protocols

2.3.1 In Vivo Tumor Xenograft Study [15]

  • Objective: To evaluate the anti-tumor efficacy of ERα17p in vivo.

  • Materials:

    • ERα-negative breast cancer cell line (e.g., MDA-MB-231)

    • Immunocompromised mice (e.g., nude mice)

    • ERα17p peptide

    • Vehicle control (e.g., saline)

  • Procedure:

    • Inject breast cancer cells subcutaneously into the mammary fat pad of female nude mice.

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Randomize mice into treatment and control groups.

    • Administer ERα17p (e.g., 1.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection three times a week for a specified duration (e.g., 4 weeks).

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

2.3.2 TUNEL Assay for Apoptosis Detection [9][17]

  • Objective: To quantify apoptosis in breast cancer cells treated with ERα17p.

  • Materials:

    • Breast cancer cell lines

    • ERα17p peptide

    • TUNEL (TdT-mediated dUTP Nick-End Labeling) assay kit

    • Fluorescence microscope

  • Procedure:

    • Grow cells on coverslips or in chamber slides.

    • Treat cells with ERα17p (e.g., 10 µM) or vehicle for a specified time (e.g., 48 hours).

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.

    • Perform the TUNEL staining according to the manufacturer's protocol, which involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Peptide 17: An Inhibitor of the YAP/TEAD Pathway in Lung Cancer

Peptide 17 is a synthetic peptide designed to inhibit the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[18][19][20] The YAP/TEAD complex is a critical downstream effector of the Hippo signaling pathway, and its dysregulation is a key driver in the development and progression of several cancers, including lung cancer.[21][22][23]

Mechanism of Action and Signaling Pathways

YAP is a transcriptional co-activator that, when translocated to the nucleus, binds to TEAD transcription factors to promote the expression of genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[21][24] Peptide 17 acts as a competitive inhibitor, binding to the YAP-binding domain of TEAD and thereby preventing the formation of the functional YAP/TEAD transcriptional complex.[18][20] This leads to the suppression of YAP-driven gene expression and subsequent inhibition of cancer cell growth and induction of apoptosis.[18]

Peptide17_YAP_TEAD cluster_nucleus Nucleus YAP YAP YAP_TEAD_Complex YAP-TEAD Complex YAP->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex Peptide17 Peptide 17 Peptide17->TEAD inhibits binding TargetGenes Target Gene Expression (e.g., CTGF, Cyr61) YAP_TEAD_Complex->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis inhibits

Figure 4: Mechanism of action of Peptide 17 in the YAP/TEAD pathway.
Quantitative Data

ParameterCell Line/ModelConcentration/DoseResultReference
IC50 (YAP-TEAD Interaction)In vitro assay25 nMInhibition of YAP-TEAD protein-protein interaction[20][25]
Cell ViabilityLLC and PC-9 (lung carcinoma)10-200 µg/mLSignificant time- and concentration-dependent decrease[18]
ApoptosisLLC and PC-9 (lung carcinoma)Increasing concentrationsSignificant increase in the proportion of apoptotic cells[18]
Kd (Binding Affinity to TEAD1)In vitro assay15 nMHigh-affinity binding[20]
Experimental Protocols

3.3.1 Co-Immunoprecipitation (Co-IP) of YAP and TEAD4 [18]

  • Objective: To demonstrate the disruption of the YAP-TEAD4 interaction by Peptide 17.

  • Materials:

    • Lung cancer cells (e.g., LLC, PC-9)

    • Peptide 17

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Antibodies against YAP and TEAD4

    • Protein A/G magnetic beads

  • Procedure:

    • Treat lung cancer cells with Peptide 17 or a control peptide.

    • Lyse the cells and collect the protein extracts.

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the lysates with an anti-YAP antibody overnight at 4°C to form antibody-antigen complexes.

    • Add protein A/G beads to pull down the complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the immunoprecipitated proteins from the beads.

    • Analyze the eluates by Western blotting using an anti-TEAD4 antibody to detect the amount of TEAD4 that was co-immunoprecipitated with YAP. A decrease in the TEAD4 signal in the Peptide 17-treated sample indicates disruption of the interaction.

3.3.2 Cell Viability (CCK-8) Assay [18]

  • Objective: To assess the effect of Peptide 17 on the viability of lung cancer cells.

  • Materials:

    • Lung cancer cells

    • Peptide 17

    • 96-well plates

    • Cell Counting Kit-8 (CCK-8)

  • Procedure:

    • Seed cells in a 96-well plate.

    • After cell attachment, treat with a range of concentrations of Peptide 17.

    • Incubate for different time points (e.g., 24, 48, 72 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control group.

Neuronal Protein p17: A Regulator of Cell Cycle and Survival

A distinct protein, also designated p17 (also known as FAM72A), is a neuronal protein that is typically expressed at very low levels in other tissues under physiological conditions.[26][27] However, its expression is implicated in tumorigenesis, where it appears to influence cell cycle progression and survival.[26][27]

Mechanism of Action and Signaling Pathways

This p17 protein is associated with mitochondria and has been shown to interact with a number of other proteins, including TMEM115, YPEL3, ERP44, CDK5RAP, and NNAT.[26] Its tumorigenic effects are linked to its ability to drive cells into the G0/G1 phase of the cell cycle and enhance the survival of proliferating cells.[26] There is also evidence to suggest that interfering with the activities of this p17 protein could influence the tumor suppressor p53 signaling pathways.[26]

Neuronal_p17_Cancer cluster_cell Cancer Cell p17 Neuronal p17 (FAM72A) Mitochondria Mitochondria p17->Mitochondria associates with InteractingProteins TMEM115, YPEL3, ERP44, CDK5RAP, NNAT p17->InteractingProteins interacts with CellCycle Cell Cycle (G0/G1 Phase) p17->CellCycle drives into CellSurvival Cell Survival p17->CellSurvival enhances p53_pathway p53 Pathway p17->p53_pathway influences

Figure 5: Proposed role of neuronal protein p17 in cancer.
Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain detailing the dose-dependent effects of neuronal protein p17 on cancer cell lines or in animal models. Further research is required to elucidate these parameters.

Experimental Protocols

4.3.1 Yeast Two-Hybrid (Y2H) Screening

  • Objective: To identify protein interaction partners of neuronal p17.

  • Principle: This technique is used to discover protein-protein interactions by testing for physical interactions between two proteins. The p17 protein would be used as the "bait" to screen a cDNA library (the "prey").

  • General Procedure:

    • Clone the p17 coding sequence into a Y2H bait vector.

    • Transform a suitable yeast strain with the bait plasmid.

    • Screen a cDNA library (from a relevant tissue or cell line) cloned into a Y2H prey vector by mating or co-transformation.

    • Select for diploid yeast that express interacting bait and prey proteins on selective media.

    • Isolate the prey plasmids from positive clones and sequence the cDNA inserts to identify the interacting proteins.

4.3.2 Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of p17 expression on cell cycle distribution.

  • Materials:

    • Cancer cell line of interest

    • Expression vector for p17 or siRNA targeting p17

    • Propidium iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Transfect cells with the p17 expression vector or control vector, or with p17 siRNA or control siRNA.

    • Harvest the cells at different time points after transfection.

    • Fix the cells in cold 70% ethanol.

    • Treat the cells with RNase A and stain with PI.

    • Analyze the DNA content of the cells by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase would be indicative of the effect of p17.

Conclusion

The term "this compound" represents a collection of distinct molecular entities with diverse and significant implications for cancer progression. From the pro-angiogenic and lymphomagenic activities of the HIV-1 matrix protein p17 to the pro-apoptotic effects of the estrogen receptor-derived ERα17p and the targeted inhibition of the YAP/TEAD pathway by Peptide 17, these peptides offer a rich field for cancer research and therapeutic development. The neuronal protein p17 also presents an emerging area of investigation with its role in cell cycle control and survival. This guide provides a foundational understanding of these P17 peptides, their mechanisms, and the experimental approaches to study them, serving as a valuable resource for the scientific community dedicated to advancing cancer treatment. Further research into the less characterized P17 peptides is warranted to fully elucidate their potential as therapeutic targets.

References

P17 Peptide in Fibrosis Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological process that can lead to organ dysfunction and failure. A key mediator of fibrosis is Transforming Growth Factor-beta 1 (TGF-β1), which drives the differentiation of fibroblasts into myofibroblasts and stimulates the production of ECM components. The P17 peptide has emerged as a promising therapeutic agent due to its ability to directly inhibit TGF-β1 signaling. This technical guide provides an in-depth overview of the role of the this compound in mitigating fibrosis, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for its investigation.

Introduction: The Role of TGF-β1 in Fibrosis

The development of fibrosis is a complex process involving various cell types and signaling pathways. A central player in this process is TGF-β1, a potent cytokine that initiates a signaling cascade leading to the transcription of pro-fibrotic genes. Upon binding to its receptor, TGF-β1 activates the Smad signaling pathway, primarily through the phosphorylation of Smad2 and Smad3.[1] These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and act as transcription factors to upregulate the expression of genes encoding ECM proteins, such as collagen and fibronectin, as well as alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[1] Persistent activation of this pathway leads to the progressive and excessive deposition of ECM, resulting in tissue scarring and loss of function.

This compound: A Direct Inhibitor of TGF-β1

The this compound is a synthetic peptide designed to directly bind to TGF-β1 and block its biological activity.[2] By neutralizing TGF-β1, P17 effectively inhibits the downstream signaling cascade, thereby preventing fibroblast activation and ECM production. This mechanism of action positions P17 as a targeted therapeutic strategy for a variety of fibrotic diseases.

Mechanism of Action

The primary mechanism of action of the this compound is the direct inhibition of TGF-β1. This prevents TGF-β1 from binding to its cell surface receptors, thereby blocking the activation of the canonical Smad signaling pathway. The key molecular events are outlined below:

  • TGF-β1 Binding: P17 directly binds to the TGF-β1 ligand.

  • Inhibition of Receptor Binding: This binding prevents TGF-β1 from interacting with its type II receptor (TβRII).

  • Prevention of Smad Phosphorylation: Consequently, the phosphorylation of downstream mediators Smad2 and Smad3 is inhibited.[3]

  • Downregulation of Pro-fibrotic Genes: The lack of phosphorylated Smad2/3 leads to the downregulation of target genes, including those for collagen type I, fibronectin, and α-SMA.[3][4]

This targeted inhibition of the TGF-β1/Smad pathway is the foundation of P17's anti-fibrotic effects.

Signaling Pathway Diagram

The following diagram illustrates the TGF-β1 signaling pathway and the inhibitory action of the this compound.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TbetaRII TβRII TGF-beta1->TbetaRII Binds P17 This compound P17->TGF-beta1 Inhibition TbetaRI TβRI TbetaRII->TbetaRI Recruits & Phosphorylates Smad23 Smad2/3 TbetaRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (Collagen, Fibronectin, α-SMA) Smad_complex->Gene_transcription Translocates & Initiates

This compound inhibits the TGF-β1/Smad signaling pathway.

Quantitative Data on this compound's Anti-Fibrotic Effects

The efficacy of the this compound has been demonstrated in various preclinical models of fibrosis. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Fibroblast Activation
Cell LineTreatmentOutcome MeasureResultReference
IMR-90 (Human Lung Fibroblasts)TGF-β1 + P17α-SMA expressionInhibition of TGF-β1-induced expression[4]
IMR-90 (Human Lung Fibroblasts)TGF-β1 + P17Connective Tissue Growth Factor (CTGF) expressionInhibition of TGF-β1-induced expression[4]
Omentum-derived Mesothelial CellsTGF-β1 + P17Phosphorylation of Smad2/3Prevention of TGF-β1-induced phosphorylation[3]
Omentum-derived Mesothelial CellsTGF-β1 + P17Collagen I and Fibronectin expressionComplete blockage of TGF-β1-mediated upregulation[3]
Table 2: In Vivo Efficacy in a Mouse Model of Peritoneal Fibrosis
ModelTreatment GroupsOutcome MeasureResultReference
Peritoneal Dialysis (PD) Fluid Exposure (5 weeks)Control (Saline)Peritoneal Thickness (μm)Baseline[2][5]
PD Fluid + Control PeptidePeritoneal Thickness (μm)Significant Increase[2][5]
PD Fluid + P17 (4 mg/kg/day)Peritoneal Thickness (μm)Significant Reduction vs. Control Peptide[2][5]
Control (Saline)Angiogenesis (CD31+ vessels)Baseline[3]
PD Fluid + Control PeptideAngiogenesis (CD31+ vessels)Significant Increase[3]
PD Fluid + P17Angiogenesis (CD31+ vessels)Significant Reduction vs. Control Peptide[3]
Control (Saline)Net Ultrafiltration (mL)Baseline[6]
PD Fluid + Control PeptideNet Ultrafiltration (mL)Significant Decrease[6]
PD Fluid + P17Net Ultrafiltration (mL)Significant Improvement vs. Control Peptide[6]
Table 3: In Vivo Efficacy in a Mouse Model of Pulmonary Fibrosis
ModelTreatment GroupsOutcome MeasureResultReference
Bleomycin-induced Pulmonary FibrosisBleomycin (B88199) + VehicleLung Fibrosis ScoreIncreased fibrosis[4]
Bleomycin + P17Lung Fibrosis ScoreDecreased lung fibrosis[4]
Bleomycin + VehicleMyofibroblast-like cellsIncreased presence[4]
Bleomycin + P17Myofibroblast-like cellsDecreased areas[4]
Bleomycin + VehicleCollagen Type I mRNA expressionUpregulated[4]
Bleomycin + P17Collagen Type I mRNA expressionReduced expression[4]
Bleomycin + VehicleFibronectin mRNA expressionUpregulated[4]
Bleomycin + P17Fibronectin mRNA expressionReduced expression[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the this compound's anti-fibrotic effects.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.

Workflow Diagram:

Bleomycin_Model cluster_induction Fibrosis Induction cluster_treatment Treatment Regimen cluster_analysis Analysis Anesthesia Anesthetize Mouse (e.g., isoflurane) Intratracheal Intratracheal Instillation of Bleomycin Anesthesia->Intratracheal Treatment_start Begin P17 Treatment (e.g., 2 days post-bleomycin) Intratracheal->Treatment_start Treatment_admin Administer P17 (e.g., daily intraperitoneal injection) Treatment_start->Treatment_admin Sacrifice Sacrifice Mice (e.g., Day 14 or 21) Treatment_admin->Sacrifice Continue treatment until endpoint BALF Bronchoalveolar Lavage Fluid (BALF) Collection Sacrifice->BALF Lung_harvest Lung Tissue Harvest Sacrifice->Lung_harvest Histology Histological Analysis (Masson's Trichrome) Lung_harvest->Histology Collagen_assay Hydroxyproline (B1673980) Assay Lung_harvest->Collagen_assay Gene_expression RT-PCR for Pro-fibrotic Genes Lung_harvest->Gene_expression

Workflow for the bleomycin-induced pulmonary fibrosis model.

Protocol:

  • Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used.

  • Anesthesia: Anesthetize mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Bleomycin Administration:

    • Expose the trachea through a small incision.

    • Administer a single intratracheal instillation of bleomycin sulfate (B86663) (e.g., 3 mg/kg) dissolved in sterile saline.

    • Suture the incision.

  • This compound Treatment:

    • Prepare this compound in a suitable vehicle (e.g., sterile saline).

    • Begin treatment at a specified time point post-bleomycin administration (e.g., day 2 for prophylactic studies or later for therapeutic studies).

    • Administer P17 via a chosen route (e.g., intraperitoneal injection) at the desired dose and frequency.

  • Endpoint Analysis:

    • At the study endpoint (e.g., day 14 or 21), euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) to collect fluid for cell counts and cytokine analysis.

    • Harvest the lungs. One lobe can be fixed in formalin for histology, while the other can be snap-frozen for biochemical and molecular analyses.

Masson's Trichrome Staining for Collagen Visualization

This histological stain is used to differentiate collagen fibers from other tissue components.

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse paraffin-embedded lung sections in xylene to remove paraffin.

    • Rehydrate the sections through a series of graded ethanol (B145695) solutions (100%, 95%, 70%) to water.[7]

  • Mordanting:

    • Incubate sections in Bouin's solution at 56°C for 1 hour or overnight at room temperature to improve staining quality.[7]

    • Rinse thoroughly in running tap water until the yellow color is removed.[7]

  • Nuclear Staining:

    • Stain with Weigert's iron hematoxylin (B73222) for 10 minutes.[7]

    • Wash in running tap water for 10 minutes.[7]

  • Cytoplasmic and Muscle Fiber Staining:

    • Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[7]

    • Rinse with distilled water.[7]

  • Differentiation and Collagen Staining:

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[7]

    • Without rinsing, transfer to aniline (B41778) blue solution and stain for 5-10 minutes.[7]

  • Final Steps:

    • Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.[7]

    • Dehydrate rapidly through graded ethanol solutions.[7]

    • Clear in xylene and mount with a resinous mounting medium.[7]

Results: Collagen fibers will be stained blue, nuclei black, and cytoplasm and muscle red.[7]

Hydroxyproline Assay for Collagen Quantification

This biochemical assay measures the hydroxyproline content in tissues, which is a direct indicator of the amount of collagen.

Protocol:

  • Tissue Preparation:

    • Obtain a known weight of lung tissue (either fresh or previously frozen).

    • Dry the tissue to a constant weight (e.g., in a 60°C oven).

  • Acid Hydrolysis:

    • Add 6N HCl to the dried tissue.

    • Hydrolyze at 110-120°C for 16-24 hours in a sealed tube to break down the protein and release amino acids.[8]

  • Neutralization and Oxidation:

    • Neutralize the hydrolysate with NaOH to a pH of approximately 7.

    • Add Chloramine-T solution to oxidize the free hydroxyproline. Incubate at room temperature for 20-25 minutes.[9]

  • Color Development:

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution) to the samples.[3]

    • Incubate at 60-65°C for 15-20 minutes to develop a colored product.[4]

  • Quantification:

    • Cool the samples and measure the absorbance at 550-560 nm using a spectrophotometer.[4]

    • Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.

    • Convert the hydroxyproline content to collagen content using an appropriate conversion factor (typically, collagen is ~13.5% hydroxyproline by weight).[8]

Western Blot for Phosphorylated Smad2/3

This technique is used to detect the phosphorylation status of Smad2 and Smad3, indicating the activation of the TGF-β1 pathway.

Protocol:

  • Protein Extraction:

    • Homogenize cells or tissues in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size by running them on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Smad2/3 (p-Smad2/3).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.

    • Detect the light signal using an imaging system to visualize the protein bands.

  • Analysis:

    • Quantify the intensity of the p-Smad2/3 bands.

    • Normalize the p-Smad2/3 signal to the signal from a total Smad2/3 antibody and/or a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

The this compound has demonstrated significant anti-fibrotic potential in preclinical models by directly targeting the key pro-fibrotic cytokine, TGF-β1. Its ability to inhibit the TGF-β1/Smad signaling pathway leads to a reduction in fibroblast activation and extracellular matrix deposition. The quantitative data and experimental evidence presented in this guide provide a strong rationale for the continued investigation of P17 as a therapeutic agent for fibrotic diseases.

Future research should focus on:

  • Dose-response studies: Establishing a clear dose-dependent anti-fibrotic effect in various animal models.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion of the this compound to optimize dosing regimens.

  • Safety and Toxicology: Conducting comprehensive safety studies to assess any potential off-target effects.

  • Combination Therapies: Investigating the potential synergistic effects of P17 with other anti-fibrotic agents.

The targeted mechanism of action of the this compound offers a promising avenue for the development of novel and effective treatments for the debilitating consequences of fibrosis.

References

An In-depth Technical Guide to the Ant Venom Peptide P17: Identification, Characterization, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P17 peptide, a cationic host defense peptide isolated from the venom of the ant Tetramorium bicarinatum, has emerged as a significant immunomodulatory agent.[1][2] Initially identified for its structural properties, P17 has demonstrated a remarkable ability to enhance the antifungal activities of macrophages. This technical guide provides a comprehensive overview of the identification, characterization, and mechanism of action of the this compound. It details the experimental protocols utilized in its study, presents quantitative data on its biological activities, and visualizes the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, drug discovery, and venom toxinology.

Introduction

Host defense peptides (HDPs) are crucial components of the innate immune system, offering a first line of defense against a broad spectrum of pathogens.[1][3] While many HDPs exert direct antimicrobial effects, a growing body of research highlights their immunomodulatory capabilities. The this compound, derived from ant venom, is a prime example of such a molecule.[1][2] Unlike its co-isolated counterpart, P16 (Bicarinalin), which exhibits potent antibacterial activity, P17's primary role appears to be the modulation of immune cell function, particularly macrophages.[1][2] This guide delves into the technical details of P17, from its initial identification to its intricate signaling pathways.

Peptide Identification and Characterization

Isolation and Sequencing

The this compound was first isolated from the venom of the ant Tetramorium bicarinatum.[2] The initial characterization involved a multi-step process to purify the peptide from the crude venom, followed by sequencing to determine its primary structure.

Experimental Protocol: Venom Fractionation and Peptide Sequencing

  • Venom Extraction: Crude venom is collected from Tetramorium bicarinatum ants.

  • Fractionation: The crude venom is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) to separate its components. A linear gradient of acetonitrile (B52724) in trifluoroacetic acid is typically used for elution.[2]

  • Mass Spectrometry (MS) Analysis: The collected fractions are analyzed by mass spectrometry to determine the molecular weights of the constituent peptides.[2]

  • Edman Degradation: The purified peptide is subjected to Edman degradation to determine its amino acid sequence.[2] This classic method sequentially removes amino acid residues from the N-terminus of the peptide for identification.

  • De Novo Sequencing: Tandem mass spectrometry (MS/MS) is also employed for de novo sequencing, providing complementary data to confirm the amino acid sequence.[2]

Physicochemical Properties

The this compound is a cationic, C-terminally amidated peptide with the following amino acid sequence: LFKEILEKIKAKL-NH2 .[2] It adopts an α-helical conformation, a common structural motif for many HDPs.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid SequenceLFKEILEKIKAKL-NH2[2]
Molecular Weight1568.02 DaCalculated
Structureα-helical, C-terminally amidated[1]
OriginTetramorium bicarinatum ant venom[2]

Biological Activity and Mechanism of Action

P17 exhibits potent immunomodulatory effects, primarily by activating macrophages and enhancing their antifungal capabilities.[1][4] This activity is mediated through a specific cell surface receptor and a subsequent intracellular signaling cascade.

Receptor Identification and Binding

Recent studies have identified the Mas-related G protein-coupled receptor X2 (MRGPRX2) as the specific receptor for the this compound.[4][5] The activation of MRGPRX2 by P17 initiates the downstream signaling events.

Table 2: Quantitative Data on P17 Receptor Binding and Activation

ParameterValueCell LineAssayReference
EC50 (MRGPRX2 activation)4.13 μMTango-MRGPRX2 β-arrestin recruitmentβ-arrestin recruitment assay[5]
EC50 (Calcium mobilization)3.5 μMMRGPRX2-transfected CHO cellsCalcium mobilization assay[6]
EC50 (Calcium mobilization)1.42 μMLAD2 cellsCalcium mobilization assay[7]
Signaling Pathway

The binding of P17 to MRGPRX2 on macrophages triggers a signaling cascade that ultimately leads to enhanced antifungal responses.[1][8] This pathway involves intracellular calcium mobilization, the production of leukotriene B4 (LTB4), and the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1]

P17_Signaling_Pathway

Functional Outcomes

The activation of this signaling pathway by P17 results in several key functional outcomes in macrophages:

  • Enhanced Expression of C-Type Lectin Receptors (CLRs): P17 upregulates the expression of the mannose receptor (MR) and Dectin-1, which are crucial for recognizing fungal pathogens like Candida albicans.[1]

  • Increased Phagocytosis and Killing: The enhanced expression of CLRs leads to improved recognition and engulfment of fungal cells, resulting in more efficient killing.[1]

  • Production of Reactive Oxygen Species (ROS): P17-activated macrophages exhibit increased production of ROS, a key component of the antimicrobial response.[1]

  • Pro-inflammatory Cytokine Release: P17 stimulates the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).[1]

Table 3: Quantitative Data on Functional Outcomes of P17 Activity

AssayEffect of P17 TreatmentQuantitative MeasureReference
Gene Expression (h-MDMs) Increased expression of PPARγ and its target genesSignificant fold induction relative to untreated control[1]
Increased expression of MR and Dectin-1Significant fold induction relative to untreated control[1]
Phagocytosis of C. albicans Increased phagocytosis by h-MDMs~1.5-fold increase in phagocytosis index[1]
Killing of C. albicans Increased killing by h-MDMs~50% reduction in CFU compared to control[1]
ROS Production Increased ROS production in h-MDMs challenged with C. albicans~2-fold increase in fluorescence[1]
IL-1β Release Increased IL-1β release from h-MDMs challenged with C. albicans~3-fold increase in IL-1β concentration[1]
TNF-α Release Increased TNF-α release from h-MDMsData suggests an increase, specific quantitative values not provided[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of the this compound.

Cell Culture and Preparation
  • Human Monocyte-Derived Macrophages (h-MDMs): Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. Monocytes are then purified and differentiated into macrophages over a period of 7 days in the presence of macrophage colony-stimulating factor (M-CSF).

  • Cell Lines: HEK293T cells are used for reporter assays, and CHO cells are used for receptor transfection and calcium mobilization assays. LAD2 mast cells are also utilized for functional assays.[5][7]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Seeding: Cells (e.g., MRGPRX2-transfected CHO cells or LAD2 cells) are seeded in a 96-well black, clear-bottom plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., HBSS with 20 mM HEPES).

  • Incubation: The plate is incubated at 37°C for 1 hour in the dark to allow for dye uptake and de-esterification.

  • Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded before the automated injection of P17 at various concentrations. The change in fluorescence intensity over time is measured (Excitation: ~490 nm, Emission: ~525 nm).[1]

Calcium_Mobilization_Workflow

PPARγ Activation Assay

This assay determines the ability of P17 to activate the transcription factor PPARγ. A common method is a luciferase reporter gene assay.

  • Transfection: HEK293T cells are co-transfected with a PPARγ expression plasmid and a PPRE-luciferase reporter plasmid.

  • Treatment: Transfected cells are treated with P17 for a specified period (e.g., 24 hours).

  • Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The results are expressed as fold induction of luciferase activity compared to untreated control cells.

Cytokine Release Assay (ELISA)

This assay quantifies the amount of cytokines released by macrophages in response to P17.

  • Cell Treatment: h-MDMs are treated with P17 (e.g., 200 µg/ml) for 24 hours and may be subsequently challenged with a pathogen like C. albicans.

  • Supernatant Collection: The cell culture supernatants are collected.

  • ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-1β) in the supernatants is determined using a commercially available ELISA kit according to the manufacturer's instructions.

Phagocytosis and Killing Assays

These assays assess the ability of macrophages to engulf and kill fungal pathogens.

  • Phagocytosis Assay:

    • P17-treated macrophages are incubated with fluorescently labeled C. albicans.

    • After incubation, extracellular fluorescence is quenched, and the fluorescence of internalized yeast is measured by flow cytometry or fluorescence microscopy.

  • Killing Assay:

    • P17-treated macrophages are incubated with live C. albicans.

    • After a set incubation period, the macrophages are lysed to release the intracellular yeast.

    • The number of viable yeast cells is determined by plating serial dilutions and counting the colony-forming units (CFUs).[1]

Conclusion and Future Perspectives

The this compound from Tetramorium bicarinatum venom is a fascinating example of a host defense peptide with potent immunomodulatory properties. Its ability to activate macrophages through the MRGPRX2 receptor and the subsequent signaling cascade highlights a sophisticated mechanism for enhancing the innate immune response against fungal pathogens. The detailed understanding of its structure, function, and mechanism of action provides a solid foundation for further research and development.

Future investigations could focus on:

  • Structure-Activity Relationship Studies: To identify the key amino acid residues responsible for its activity and to design more potent or selective analogs.

  • In Vivo Efficacy: Further pre-clinical studies to evaluate the therapeutic potential of P17 in animal models of fungal infections and other inflammatory diseases.

  • Drug Delivery Systems: Development of novel delivery strategies to enhance the stability and bioavailability of P17 for potential therapeutic applications.

The this compound represents a promising lead compound from a natural source, and its continued study is likely to yield valuable insights into immunomodulation and may pave the way for novel therapeutic interventions.

References

Unveiling the Antifungal Potential of P17 Host Defense Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Host defense peptides (HDPs) are emerging as a promising class of therapeutic agents to combat the rise of drug-resistant fungal infections. This technical guide delves into the antifungal properties of a notable HDP, P17, derived from ant venom. It also provides a comprehensive overview of AMP-17, a distinct peptide from Musca domestica with direct antifungal activity, to offer a broader perspective on HDPs in antifungal research. This document provides an in-depth analysis of their mechanisms of action, quantitative efficacy, and the experimental protocols utilized to elucidate their properties.

P17: An Immunomodulatory Peptide from Ant Venom

P17, a cationic antimicrobial peptide originating from ant venom, uniquely enhances the host's innate immune response to fungal pathogens rather than exhibiting direct fungicidal activity. Its primary mechanism involves the activation of macrophages, rendering them more effective at recognizing and eliminating fungi such as Candida albicans.

Mechanism of Action: Enhancing Macrophage-Mediated Antifungal Activity

P17 orchestrates a sophisticated signaling cascade within human monocyte-derived macrophages (h-MDMs) that bolsters their antifungal capabilities. This peptide induces an alternative phenotype in macrophages characterized by the upregulation of C-type lectin receptors (CLRs), specifically the mannose receptor (MR) and Dectin-1.[1][2][3][4] This enhanced expression improves the recognition and phagocytosis of C. albicans.[1][2][3][4]

The signaling pathway initiated by P17 is intricate and involves several key molecular players:

  • G-Protein-Coupled Receptor (GPCR) Interaction: P17 interacts with a pertussis toxin-sensitive G-protein-coupled receptor on the surface of h-MDMs, triggering the mobilization of intracellular calcium.[2]

  • Arachidonic Acid (AA) Mobilization: This initial interaction leads to the release of arachidonic acid.[1][2][3][4]

  • Leukotriene B4 (LTB4) Production: AA is subsequently converted to leukotriene B4.[1][2][3][4]

  • PPARγ Activation: LTB4 activates the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in macrophage polarization.[1][2][3][4]

  • CLR Upregulation: Activated PPARγ directly upregulates the expression of MR and Dectin-1.[1][2][3][4]

  • Enhanced Antifungal Effector Functions: The upregulation of these CLRs, in turn, stimulates the production of reactive oxygen species (ROS) and inflammasome-dependent interleukin-1β (IL-1β) release, both of which are critical for the fungicidal activity of macrophages.[1][2][3][4]

This entire signaling cascade, termed the AA/LTB4/PPARγ/Dectin-1-MR axis, is pivotal for the P17-mediated enhancement of the antifungal response in macrophages.[1][2][3][4]

P17_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Functional Outcomes P17 P17 Peptide GPCR PTX-sensitive G-Protein-Coupled Receptor P17->GPCR Ca_Mobilization Intracellular Ca2+ Mobilization GPCR->Ca_Mobilization AA_Release Arachidonic Acid (AA) Release Ca_Mobilization->AA_Release LTB4_Production Leukotriene B4 (LTB4) Production AA_Release->LTB4_Production PPARg PPARγ Activation LTB4_Production->PPARg ROS_Production ROS Production Fungicidal_Activity Increased Fungicidal Activity ROS_Production->Fungicidal_Activity Inflammasome_Activation Inflammasome Activation IL1b_Release IL-1β Release Inflammasome_Activation->IL1b_Release IL1b_Release->Fungicidal_Activity CLR_Upregulation Upregulation of MR & Dectin-1 PPARg->CLR_Upregulation Recognition_Phagocytosis Enhanced Recognition & Phagocytosis of C. albicans CLR_Upregulation->Recognition_Phagocytosis Recognition_Phagocytosis->ROS_Production Recognition_Phagocytosis->Inflammasome_Activation

P17-induced signaling pathway in macrophages.
Quantitative Data

While P17 does not exhibit direct antifungal activity, its immunomodulatory effects have been quantified in several studies. The following table summarizes the key findings from in vivo experiments.

Parameter Model Treatment Outcome Reference
C. albicans ColonizationMouse model of gastrointestinal infectionIntraperitoneal injection of P17 (10 µ g/mouse )Reduced severity of gastrointestinal infection[1][2][3][4]
Macrophage FunctionPeritoneal macrophages from infected miceP17 treatmentHigher ability to engulf Candida, produce ROS and IL-1β, and kill the yeast compared to untreated mice[1]
Experimental Protocols
  • Animal Model: C57BL/6 mice.

  • Infection: Mice are infected with C. albicans.

  • Treatment: Mice receive intraperitoneal injections of P17 (10 µg per mouse) one day before infection and then every two days for a total of four injections. Control groups receive a saline solution.

  • Monitoring: The body weight of each mouse is recorded daily, and their condition is assessed twice daily. Feces are collected on days 4 and 5 post-infection to quantify C. albicans colonization.

  • Endpoint: At day 6 post-infection, mice are euthanized, and the cecum and colon are aseptically removed to evaluate C. albicans colonization. Peritoneal macrophages are also collected to assess their antifungal functions.[1]

  • Cell Culture: Human monocyte-derived macrophages (h-MDMs) are treated with P17 (200 µg/ml) for 24 hours.

  • Co-incubation: The treated h-MDMs are incubated with C. albicans blastospores at a ratio of 0.3 yeast per macrophage for 40 minutes at 37°C.

  • Washing: Unbound yeasts are removed by washing the cells four times with the medium.

  • Incubation: The h-MDMs are then incubated for 4 hours at 37°C.

  • Quantification: After incubation, the cells are lysed, and the colony-forming units (CFU) of C. albicans are quantified by plating on Sabouraud plates for 24–48 hours at 37°C.[1]

  • Cell Culture and Treatment: h-MDMs are treated with P17 (200 µg/ml) for 24 hours.

  • Challenge: The cells are then challenged with C. albicans blastospores at a ratio of 3 yeasts per macrophage for 8 hours.

  • Supernatant Collection: The cell supernatants are collected.

  • Measurement: The release of TNF-α, IL-1β, IL-12, and IL-10 is determined using a commercially available ELISA kit according to the manufacturer's instructions.[1]

Experimental_Workflow_P17 cluster_invivo In Vivo Murine Model cluster_invitro In Vitro Macrophage Assays Infection C. albicans Infection of C57BL/6 Mice Treatment_InVivo Intraperitoneal P17 (10 µg/mouse) Infection->Treatment_InVivo Monitoring Daily Weight & Condition Fecal CFU Quantification Treatment_InVivo->Monitoring Endpoint_Analysis Day 6: Euthanasia Organ CFU & Macrophage Function Monitoring->Endpoint_Analysis hMDM_Culture Culture of Human Monocyte-Derived Macrophages Treatment_InVitro P17 Treatment (200 µg/ml) hMDM_Culture->Treatment_InVitro Challenge C. albicans Challenge Treatment_InVitro->Challenge Killing_Assay Macrophage Killing Assay (CFU Quantification) Challenge->Killing_Assay ELISA Cytokine Titration (ELISA) Challenge->ELISA

Experimental workflow for P17 evaluation.

AMP-17: A Directly Acting Antifungal Peptide from Musca domestica

In contrast to the immunomodulatory P17, AMP-17, a novel antimicrobial peptide derived from the housefly Musca domestica, exhibits potent and direct antifungal activity against a range of fungal pathogens, including Candida spp., Cryptococcus neoformans, and Aspergillus flavus.[5][6][7][8][9][10][11]

Mechanism of Action: Multi-pronged Attack on Fungal Cells

AMP-17 employs a multi-faceted strategy to kill fungal cells, primarily by targeting the cell envelope and inducing programmed cell death.

  • Cell Wall and Membrane Disruption: AMP-17 directly damages the integrity of the fungal cell wall and cell membrane.[5][7][12] This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell lysis.[7][8] Morphological changes, such as irregular shapes and cell aggregation, are observed in AMP-17-treated fungal cells.[5][13]

  • Induction of Oxidative Stress: The peptide triggers a significant increase in the intracellular levels of reactive oxygen species (ROS).[10][14][15] This accumulation of ROS contributes to cellular damage and initiates downstream apoptotic and necrotic pathways.[10][14][15]

  • Mitochondrial Dysfunction: AMP-17 causes depolarization of the mitochondrial membrane potential, disrupting mitochondrial function, which is a key event in apoptosis.[10][14][15]

  • Apoptosis and Necrosis: The culmination of these cellular insults leads to programmed cell death through both apoptosis and necrosis.[10][14][15]

Furthermore, AMP-17 has been shown to inhibit biofilm formation and eradicate mature biofilms of C. albicans, often in synergy with conventional antifungal drugs like fluconazole (B54011).[6][9]

AMP17_Mechanism_of_Action cluster_cellular_targets Fungal Cell cluster_cellular_responses Cellular Responses cluster_cell_death Cell Death Pathways AMP17 AMP-17 Peptide Cell_Wall_Membrane Cell Wall & Membrane Disruption AMP17->Cell_Wall_Membrane Mitochondria Mitochondrial Dysfunction AMP17->Mitochondria Permeability_Increase Increased Permeability & Content Leakage Cell_Wall_Membrane->Permeability_Increase ROS_Increase ROS Accumulation Mitochondria->ROS_Increase Apoptosis_Necrosis Apoptosis & Necrosis Permeability_Increase->Apoptosis_Necrosis MMP_Depolarization Mitochondrial Membrane Potential Depolarization ROS_Increase->MMP_Depolarization MMP_Depolarization->Apoptosis_Necrosis

Mechanism of action of AMP-17 against fungal cells.
Quantitative Data

The direct antifungal activity of AMP-17 has been extensively quantified against various fungal species.

Fungal Species Assay Concentration (µg/mL) Reference
Candida albicansMIC16 - 20[5][6]
MFC40[5]
MBIC8064[6]
MBEC80512[6]
Cryptococcus neoformansMIC4 - 16[7][16]
BIC8016 - 32[7][16]
BEC8064 - 128[7][16]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; MBIC80: Minimum Biofilm Inhibitory Concentration for 80% inhibition; MBEC80: Minimum Biofilm Eradication Concentration for 80% eradication.

Experimental Protocols
  • Inoculum Preparation: Fungal cells are cultured in Sabouraud Dextrose Broth (SDB), collected at the mid-logarithmic phase, washed, and resuspended in RPMI 1640 medium to a density of 0.5–2.5 × 103 CFU/mL.

  • Assay Setup: 100 µL of the fungal suspension is added to 96-well plates containing 100 µL of two-fold serial dilutions of AMP-17 (e.g., 0.5–64 µg/mL).

  • Incubation: The plates are incubated at 35°C for 24-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that inhibits fungal growth by ≥80% compared to the drug-free control, assessed visually or by measuring the optical density at 630 nm.[7][9]

  • Cell Culture: C. albicans cells (1.0–5.0 × 106 CFU/mL) are cultured in SDB containing AMP-17 (e.g., 40 µg/mL) at 37°C for 12 hours.

  • Controls: Sterile water is used as a negative control, and caspofungin (20 µg/mL) as a positive control.

  • Staining: Cells are harvested, washed, and treated with 10% citric acid for 10 minutes, followed by staining with 5% crystal violet for 1 minute.

  • Analysis: The integrity of the cell wall is assessed by microscopy. Intact cell walls prevent the dye from entering the cytoplasm, resulting in a different staining pattern compared to cells with compromised walls.[5]

  • Sample Preparation: Fungal cells (1.0–5.0 × 106 CFU/mL) are cultured with AMP-17 (e.g., 40 µg/mL) for 8 and 16 hours.

  • Fixation: Cells are collected, washed, and fixed with 2.5% glutaraldehyde (B144438) at 4°C overnight.

  • Dehydration: The fixed samples are washed and dehydrated in a graded series of ethanol (B145695) (50%, 75%, and 100%).

  • Imaging: The samples are then observed under a scanning electron microscope to visualize morphological changes.[5]

Experimental_Workflow_AMP17 cluster_susceptibility Antifungal Susceptibility cluster_mechanism Mechanism of Action Studies Inoculum_Prep Fungal Inoculum Preparation Microdilution Broth Microdilution Assay (96-well plates) Inoculum_Prep->Microdilution Incubation_Readout Incubation (24-72h) MIC Determination Microdilution->Incubation_Readout Cell_Treatment Fungal Cell Treatment with AMP-17 Cell_Wall_Integrity Cell Wall Integrity Test (Crystal Violet Staining) Cell_Treatment->Cell_Wall_Integrity SEM_Analysis Scanning Electron Microscopy (Morphological Analysis) Cell_Treatment->SEM_Analysis ROS_Measurement ROS Accumulation Assay (Fluorescent Probes) Cell_Treatment->ROS_Measurement Apoptosis_Assay Apoptosis/Necrosis Assay (Flow Cytometry) Cell_Treatment->Apoptosis_Assay

Experimental workflow for AMP-17 evaluation.

Conclusion

The host defense peptides P17 and AMP-17 exemplify the diverse strategies employed by nature to combat fungal pathogens. P17 from ant venom represents an indirect, immunomodulatory approach, enhancing the host's own cellular defenses. In contrast, AMP-17 from Musca domestica is a direct-acting antifungal agent with a multi-pronged mechanism that disrupts fungal cell integrity and induces programmed cell death. Both peptides offer valuable insights for the development of novel antifungal therapies. P17 highlights the potential of host-directed therapies, while AMP-17 represents a promising candidate for a new class of direct-acting antifungal drugs. Further research into these and other HDPs is crucial to unlock their full therapeutic potential in an era of increasing antifungal resistance.

References

Unraveling the Multifaceted Roles of HIV-1 Matrix Protein p17: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the HIV-1 Matrix Protein p17, Detailing its Intracellular and Extracellular Functions, Host-Cell Interactions, and Implications for Drug Development.

The Human Immunodeficiency Virus type 1 (HIV-1) matrix protein p17 is a 132-amino acid structural protein derived from the Gag polyprotein precursor, p55. While historically recognized for its critical functions within the viral life cycle, a growing body of evidence has illuminated its significant extracellular roles in HIV-1 pathogenesis. This technical guide provides a comprehensive overview of the known functions of p17, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support researchers and drug development professionals in this field.

Intracellular Functions: Orchestrating the Viral Life Cycle

Within an infected cell, p17 is indispensable for the proper assembly and maturation of new virions. Its functions are tightly regulated and essential for the propagation of the virus.

Viral Assembly and Trafficking

The N-terminus of the Gag polyprotein, which contains the p17 sequence, is myristoylated. This lipid modification is crucial for targeting Gag to the plasma membrane of the host cell, the site of viral assembly. Mutations or loss of p17 can lead to the mislocalization of Gag and viral RNA, significantly impairing viral replication and transmission. p17 also plays a role in the incorporation of the viral envelope glycoproteins (Env) into the budding virion through its interaction with the transmembrane protein gp41.

Nuclear Import of the Pre-integration Complex

A defining feature of lentiviruses like HIV-1 is their ability to infect non-dividing cells, such as macrophages. This capability is dependent on the active transport of the viral pre-integration complex (PIC) into the host cell nucleus. p17 contains nuclear localization signals (NLS) that are critical for this process. These signals mediate the interaction of the PIC with the host's nuclear import machinery, facilitating its entry through the nuclear pore complex. Inactivation of the p17 NLS restricts viral replication to dividing cells, highlighting its importance in establishing infection in key cellular reservoirs.

Extracellular Functions: A Viral Cytokine Modulating the Host Environment

Beyond its structural duties, p17 is actively secreted from infected cells and can be found in the plasma and tissues of HIV-1 patients, even those on effective antiretroviral therapy. Extracellular p17 functions as a viral cytokine, or "virokine," that deregulates various host cell functions, creating a favorable environment for viral replication and contributing to AIDS-related pathologies.

Interaction with Host Cell Receptors

The extracellular activities of p17 are mediated through its interaction with specific host cell surface receptors. The primary receptors identified to date are the chemokine receptors CXCR1 and CXCR2, and heparan sulfate (B86663) proteoglycans (HSPGs). The functional epitope for this interaction is located in the N-terminal region of p17.

Immunomodulatory Effects

Extracellular p17 exhibits potent immunomodulatory properties. It promotes the proliferation of preactivated T cells and natural killer (NK) cells, which can, in turn, enhance HIV-1 replication. Furthermore, p17 stimulates the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), from peripheral blood mononuclear cells (PBMCs). This pro-inflammatory environment is conducive to viral spread. p17 can also counteract the anti-inflammatory effects of cytokines like IL-4, further skewing the immune response towards a state that benefits the virus.

Angiogenesis and Lymphangiogenesis

p17 has been shown to promote both angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels). By binding to CXCR1 and CXCR2 on endothelial cells, p17 triggers signaling cascades that lead to increased cell motility and the formation of capillary-like structures. This activity is thought to contribute to the development of AIDS-related malignancies, such as Kaposi's sarcoma and lymphomas, by providing tumors with the necessary vascular and lymphatic supply.

Role in HIV-Associated Cancers

The persistence of p17 in the lymph nodes of patients, even with suppressed viral loads, suggests its involvement in the development of HIV-associated cancers, particularly non-Hodgkin lymphomas. Certain variants of p17 have been found to be more potent in promoting the growth and clonogenicity of B-cells, the cell type from which many lymphomas arise. This activity is often linked to the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the functions of HIV-1 matrix protein p17.

Interaction Binding Affinity (Kd) Reference(s)
p17 and CXCR11.85 µM
p17 and CXCR270 nM
p17 and Heparin (HSPG analog)190 nM
Biological Effect Effective Concentration of p17 Observed Effect Reference(s)
B-cell Proliferation0.05 - 0.2 µg/mlInhibition of colony-forming ability of Raji cells.
Lymphocyte Proliferation0.25 µg/mlSignificant increase in the proliferation of preactivated PBMCs.
Cytokine Secretion2.5 - 100 ng/mlEnhanced secretion of TNF-α and IFN-γ from IL-2 stimulated PBMCs.
Angiogenesis (in vitro)10 ng/mlInduction of capillary-like tube formation in HUVECs.
Cytokine Modulation by p17 in IL-2 Stimulated PBMCs
Condition % Recovery of TNF-α Secretion (in the presence of IL-4) % Recovery of IFN-γ Secretion (in the presence of IL-4)
p17 added88% to 100%77% to 89%
Reference(s)

Signaling Pathways

Extracellular p17 exerts its effects on target cells by hijacking intracellular signaling pathways. Upon binding to CXCR1 and CXCR2, p17 activates several key signaling cascades that regulate cell proliferation, survival, migration, and inflammation.

p17_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm p17 HIV-1 p17 receptor CXCR1 / CXCR2 p17->receptor rho Rho/ROCK receptor->rho pi3k PI3K receptor->pi3k ap1 AP-1 receptor->ap1 cell_motility Cell Motility & Chemotaxis rho->cell_motility akt Akt pi3k->akt erk ERK1/2 akt->erk proliferation Cell Proliferation & Survival erk->proliferation angiogenesis Angiogenesis & Lymphangiogenesis erk->angiogenesis cytokine_release Pro-inflammatory Cytokine Release ap1->cytokine_release

p17 signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of HIV-1 p17 function.

Recombinant p17 Expression and Purification

Objective: To produce purified, endotoxin-free recombinant p17 for use in functional assays.

Methodology:

  • Cloning: The coding sequence of HIV-1 p17 is amplified by PCR and cloned into a prokaryotic expression vector, such as pGEX-2T, which allows for the expression of p17 as a glutathione (B108866) S-transferase (GST) fusion protein.

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification of Fusion Protein: Bacterial cells are harvested and lysed. The GST-p17 fusion protein is purified from the cell lysate using glutathione-Sepharose 4B beads.

  • Cleavage of GST Tag: The p17 protein is cleaved from the GST tag by incubation with thrombin while still bound to the glutathione-agarose beads.

  • Final Purification: The cleaved p17 is further purified by reverse-phase fast protein liquid chromatography (FPLC) to achieve >98% purity.

  • Endotoxin (B1171834) Removal: The final protein preparation is tested for endotoxin contamination using the Limulus amoebocyte lysate assay to ensure it is suitable for cell-based assays.

p17_purification start Clone p17 into pGEX-2T vector transform Transform into E. coli BL21(DE3) start->transform induce Induce expression with IPTG transform->induce lyse Cell lysis induce->lyse purify_gst Purify GST-p17 with Glutathione-Sepharose beads lyse->purify_gst cleave Cleave GST tag with Thrombin purify_gst->cleave purify_fplc Purify p17 with Reverse-Phase FPLC cleave->purify_fplc endotoxin_test Endotoxin test (Limulus assay) purify_fplc->endotoxin_test end Purified p17 endotoxin_test->end

Workflow for p17 purification.
Western Blot Analysis of p17-Induced Signaling

Objective: To detect the phosphorylation and activation of signaling proteins in response to p17 stimulation.

Methodology:

  • Cell Culture and Stimulation: Target cells (e.g., endothelial cells, lymphocytes) are cultured to an appropriate density and then serum-starved before stimulation with recombinant p17 at various concentrations and time points.

  • Cell Lysis: After stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard method, such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: The separated proteins are transferred from the polyacrylamide gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated or total form of the signaling protein of interest (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, the protein bands are visualized by chemiluminescence using an appropriate substrate and imaging system.

In Vivo Matrigel Plug Angiogenesis Assay

Objective: To assess the pro-angiogenic activity of p17 in a living organism.

Methodology:

  • Matrigel Preparation: Growth factor-reduced Matrigel is thawed on

The Multifaceted Role of HIV-1 Matrix Protein p17 in the Viral Life Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) matrix protein p17 is a 132-amino acid structural protein encoded by the gag gene.[1][2] Beyond its fundamental role in the architectural scaffolding of the virion, p17 has emerged as a versatile protein that actively participates in multiple stages of the HIV-1 life cycle. It functions both within the infected cell to orchestrate viral assembly and trafficking, and extracellularly as a viral cytokine, modulating host immune responses and contributing to HIV-1 pathogenesis. This technical guide provides an in-depth examination of the diverse functions of p17, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways it influences.

The Role of p17 in the HIV-1 Life Cycle

The p17 protein, as part of the Gag polyprotein precursor (Pr55Gag), is integral to the late stages of the viral life cycle, including assembly, budding, and maturation.[3] Following viral entry, p17 also plays a crucial role in the early stages by facilitating the nuclear import of the pre-integration complex.

Late Stages: Viral Assembly and Budding

During the late phase of infection, Gag polyproteins are targeted to the plasma membrane of the host cell, a process directed by the N-terminal myristoylation of the matrix domain.[4] At the plasma membrane, Gag multimerization drives the formation of immature virions. The p17 domain of Gag is crucial for:

  • Gag Trafficking and Plasma Membrane Targeting: The myristoyl group attached to the N-terminus of p17 acts as a membrane anchor, directing the Gag polyprotein to the plasma membrane, the primary site of virion assembly.

  • Interaction with gp41: p17 interacts with the cytoplasmic tail of the envelope glycoprotein (B1211001) gp41, which is essential for the incorporation of the Env complex (gp120-gp41) into budding virions.[5][6] This interaction ensures that the newly formed viruses are equipped to infect new cells.

  • Viral Particle Assembly: The oligomerization of p17 contributes to the curvature of the viral membrane during budding and the overall architecture of the immature virion.[4]

Early Stages: Nuclear Import of the Pre-Integration Complex

Following viral fusion and entry into a new host cell, the viral core, containing the genomic RNA, is released into the cytoplasm. Reverse transcription of the viral RNA into DNA occurs within this complex, forming the pre-integration complex (PIC). p17 contains a nuclear localization signal (NLS) that is crucial for the active transport of the PIC into the nucleus, a key feature that allows HIV-1 to infect non-dividing cells such as macrophages.[1][5]

Extracellular p17: A Viral Cytokine

A significant aspect of p17's function lies in its activities outside of the infected cell. Virion-free p17 can be detected in the plasma and lymph nodes of HIV-1-infected individuals, even in patients undergoing successful antiretroviral therapy.[3][7][8][9] Extracellular p17 functions as a viral cytokine, interacting with host cell receptors and modulating various signaling pathways, thereby contributing to immune dysregulation and HIV-1 pathogenesis.

Interaction with Host Cell Receptors

Extracellular p17 has been shown to bind to several host cell receptors, primarily chemokine receptors, leading to the activation of downstream signaling cascades:

  • CXCR1 and CXCR2: p17 binds to the chemokine receptors CXCR1 and CXCR2, which are naturally ligands for interleukin-8 (IL-8).[10] This interaction is implicated in promoting angiogenesis and inflammation.[8][11]

  • Heparan Sulfate Proteoglycans (HSPGs): p17 interacts with HSPGs on the cell surface, which may facilitate its binding to other receptors and increase its local concentration.[10][12]

Modulation of Cellular Signaling Pathways

The binding of p17 to its receptors triggers intracellular signaling pathways that have profound effects on host cell function:

  • PI3K/Akt Pathway: The p17 variant S75X has been shown to activate the PI3K/Akt signaling pathway, which is known to promote cell survival and proliferation.[9][10] This has implications for the development of HIV-associated malignancies.

  • MAPK/ERK Pathway: p17 can also activate the MAPK/ERK signaling pathway, another critical regulator of cell growth, differentiation, and survival.[9]

  • NF-κB Pathway: By activating these pathways, p17 can indirectly lead to the activation of the transcription factor NF-κB, which plays a central role in the inflammatory response and can also enhance HIV-1 transcription.

Quantitative Data on p17 Interactions

The following tables summarize key quantitative data related to the interactions and presence of the HIV-1 p17 protein.

Interacting PartnerBinding Affinity (Kd)Method
Heparin (HSPG analog)190 nMSurface Plasmon Resonance
CXCR11.85 µMSurface Plasmon Resonance
CXCR270 - 130 nMSurface Plasmon Resonance
Sample Typep17 ConcentrationPatient Cohort
Plasma0.19 - 13.9 ng/mLHIV-1 Infected Individuals
Lymph NodesDetectedHIV-1 Infected Individuals (including those on cART)

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of HIV-1 p17 function.

Recombinant p17 Protein Purification

Objective: To produce and purify recombinant HIV-1 p17 protein for use in functional and binding assays.

Protocol:

  • Cloning: The coding sequence for HIV-1 p17 is cloned into a prokaryotic expression vector, such as pGEX, which allows for expression of the protein as a fusion with Glutathione S-transferase (GST).

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A culture is grown to mid-log phase (OD600 ≈ 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) for 3-4 hours at 37°C.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors), and lysed by sonication on ice.

  • Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant containing the GST-p17 fusion protein is incubated with glutathione-Sepharose beads.

  • Cleavage and Elution: The beads are washed extensively with wash buffer. The p17 protein is cleaved from the GST tag directly on the column by incubation with a site-specific protease (e.g., thrombin or PreScission protease). The purified p17 is then eluted.

  • Purity Assessment: The purity of the recombinant p17 is assessed by SDS-PAGE and Coomassie blue staining. Protein concentration is determined using a BCA protein assay.[11]

In Vitro HIV-1 Assembly Assay

Objective: To assess the role of p17 in the assembly of HIV-1 Gag into virus-like particles (VLPs) in vitro.

Protocol:

  • Gag Expression and Purification: Recombinant HIV-1 Gag protein (or a derivative containing mutations in the p17 domain) is expressed and purified from E. coli.

  • Assembly Reaction: Purified Gag protein is diluted into an assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl) to a final concentration of 0.5-1 mg/mL.

  • Incubation: The assembly reaction is incubated at 37°C for 2-4 hours to allow for the formation of VLPs.

  • Pelleting: The reaction mixture is centrifuged at high speed (e.g., 100,000 x g) to pellet the assembled VLPs.

  • Analysis: The supernatant and pellet fractions are analyzed by SDS-PAGE and Western blotting using an anti-p24 antibody to quantify the extent of Gag assembly.

  • Electron Microscopy (Optional): The morphology of the assembled VLPs can be visualized by negative-stain transmission electron microscopy.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Objective: To quantitatively measure the binding affinity of p17 to its host cell receptors.

Protocol:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Ligand Immobilization: The receptor of interest (e.g., purified CXCR1 or CXCR2) is immobilized onto the activated sensor chip surface via amine coupling.

  • Analyte Injection: A series of concentrations of purified p17 protein (analyte) are injected over the sensor surface.

  • Data Acquisition: The binding of p17 to the immobilized receptor is monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.[12]

Luciferase Reporter Assay for Signaling Pathway Activation

Objective: To determine if p17 activates specific signaling pathways (e.g., NF-κB, AP-1) in host cells.

Protocol:

  • Cell Transfection: Host cells (e.g., HEK293T) are co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., NF-κB) and a control plasmid expressing Renilla luciferase for normalization.

  • Cell Treatment: After 24-48 hours, the transfected cells are treated with purified recombinant p17 at various concentrations.

  • Cell Lysis: Following treatment for a specified time (e.g., 6-24 hours), the cells are lysed using a passive lysis buffer.

  • Luciferase Assay: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold induction of reporter activity in p17-treated cells is calculated relative to untreated control cells.

Cytokine Release Assay (ELISA)

Objective: To measure the release of cytokines (e.g., TNF-α, IL-6) from immune cells in response to p17 stimulation.

Protocol:

  • Cell Culture: Immune cells (e.g., peripheral blood mononuclear cells - PBMCs) are cultured in a 96-well plate.

  • Stimulation: The cells are stimulated with various concentrations of purified recombinant p17 for a specified time period (e.g., 24-48 hours).

  • Supernatant Collection: The cell culture supernatants are collected.

  • ELISA: The concentration of the cytokine of interest in the supernatants is quantified using a specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokine standards, and the concentration of the cytokine in the samples is determined by interpolating from the standard curve.[11]

Visualization of p17-Modulated Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the function of HIV-1 p17.

HIV_Life_Cycle cluster_entry Viral Entry cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_assembly Viral Assembly & Budding HIV-1 HIV-1 Host Cell Host Cell HIV-1->Host Cell Binding & Fusion Viral Core Viral Core Host Cell->Viral Core Reverse Transcription Reverse Transcription Viral Core->Reverse Transcription PIC Pre-integration Complex (PIC) (contains p17) Reverse Transcription->PIC Nuclear Import Nuclear Import PIC->Nuclear Import p17 NLS-mediated Integration Integration Nuclear Import->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Gag (p17) Gag Polyprotein (with p17) Transcription & Translation->Gag (p17) Env (gp41) Env (gp41) Transcription & Translation->Env (gp41) Assembly at PM Assembly at Plasma Membrane Gag (p17)->Assembly at PM p17-gp41 interaction Env (gp41)->Assembly at PM Budding Budding Assembly at PM->Budding Mature Virion Mature Virion Budding->Mature Virion

Caption: Overview of the HIV-1 life cycle highlighting the roles of p17.

p17_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling p17 Extracellular p17 CXCR1 CXCR1 p17->CXCR1 CXCR2 CXCR2 p17->CXCR2 PI3K PI3K CXCR1->PI3K Raf Raf CXCR2->Raf Angiogenesis Angiogenesis CXCR2->Angiogenesis Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->NFkB Proliferation Proliferation ERK->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Signaling pathways activated by extracellular p17.

Experimental_Workflow cluster_protein_production Protein Production & Purification cluster_interaction_analysis Interaction Analysis cluster_functional_assays Functional Assays Cloning Cloning Expression Expression Cloning->Expression Y2H Yeast Two-Hybrid Cloning->Y2H Purification Purification Expression->Purification SPR Surface Plasmon Resonance Purification->SPR Co-IP Co-Immunoprecipitation Purification->Co-IP Assembly Assay Assembly Assay Purification->Assembly Assay Signaling Assay Luciferase Reporter Assay Purification->Signaling Assay Cytokine Assay ELISA Purification->Cytokine Assay

Caption: Experimental workflow for studying p17 protein function.

Conclusion

The HIV-1 matrix protein p17 is a critical viral component with a remarkable range of functions that extend throughout the viral life cycle. Its roles in viral assembly, nuclear import, and modulation of host cell signaling pathways underscore its importance as a target for novel antiretroviral therapies. A comprehensive understanding of the molecular mechanisms underlying p17's diverse activities, supported by robust quantitative data and detailed experimental protocols, is essential for the development of effective strategies to combat HIV-1 infection and its associated pathologies. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of HIV-1 and developing the next generation of therapeutic interventions.

References

Extracellular Functions of HIV-1 p17 Protein: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 20, 2025

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) matrix protein p17 is a 132-amino acid, 17 kDa protein, traditionally known for its structural roles in the viral life cycle. It is involved in the transport of the viral pre-integration complex into the nucleus of host cells and participates in viral assembly and budding.[1][2] However, a growing body of evidence has revealed that extracellular p17 acts as a potent viral cytokine, or "virokine," deregulating a multitude of host cellular processes.[2] This document provides an in-depth technical guide on the extracellular functions of HIV-1 p17, focusing on its interactions with host cell receptors, the downstream signaling pathways it activates, and its role in HIV-1 pathogenesis. This guide is intended for researchers, scientists, and drug development professionals working to understand and target the multifaceted roles of p17 in HIV-1 infection and associated pathologies.

Even in the era of combined antiretroviral therapy (cART), where viral replication is effectively suppressed, p17 can persist in various tissues, including lymph nodes, contributing to chronic inflammation and the development of non-AIDS-defining illnesses.[3][4] Understanding the extracellular functions of p17 is therefore crucial for developing novel therapeutic strategies aimed at mitigating the long-term consequences of HIV-1 infection.

p17 Interaction with Host Cell Receptors and Coreceptors

Extracellular p17 exerts its pleiotropic effects by interacting with specific receptors on the surface of various host cells, including immune cells, endothelial cells, and cancer cells. The primary receptors identified to date are the C-X-C chemokine receptor 1 (CXCR1) and CXCR2, which are also the receptors for the pro-inflammatory chemokine interleukin-8 (IL-8).[5][6] Additionally, p17 has been shown to interact with heparan sulfate (B86663) proteoglycans (HSPGs), such as syndecan-2, which act as coreceptors.[7][8]

Quantitative Analysis of p17 Receptor Interactions

The binding of p17 to its receptors initiates downstream signaling cascades. While many studies describe a "high affinity" interaction, precise quantitative data can be variable. The following table summarizes available quantitative data on p17 concentrations used in various functional assays.

Cell Type Assay p17 Concentration Reference
Peripheral Blood Mononuclear Cells (PBMCs)Proliferation Assay0.25 µg/mL[9]
Peripheral Blood Mononuclear Cells (PBMCs)Cytokine Production Assay2.5 - 100 ng/mL[10]
Human Umbilical Vein Endothelial Cells (HUVECs)Tube Formation Assay1 µg/mL[11]
Lymph Node-derived Lymphatic Endothelial Cells (LN-LECs)Capillary-like Structure Formation1 µg/mL[12]
Human Hepatic Stellate Cells (LX-2)Western Blot and RT-PCR0.1 - 10 µg/mL[7]
MonocytesChemotaxis Assay1 µg/mL[5]
Natural Killer (NK) CellsProliferation and Cytokine SecretionNot specified[13]

Signaling Pathways Activated by Extracellular p17

The interaction of p17 with its receptors triggers a cascade of intracellular signaling events that mediate its diverse biological effects. The major signaling pathways activated by p17 are detailed below.

Chemokine-like Signaling: Rho/ROCK Pathway

Upon binding to CXCR1 on monocytes, p17 mimics the action of IL-8, inducing chemotaxis and adhesion. This process is mediated through the activation of the Rho/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.[5][14]

p17 HIV-1 p17 CXCR1 CXCR1 p17->CXCR1 Rho Rho CXCR1->Rho ROCK ROCK Rho->ROCK Adhesion Adhesion ROCK->Adhesion Chemotaxis Chemotaxis ROCK->Chemotaxis p17 HIV-1 p17 CXCR1_2 CXCR1/CXCR2 p17->CXCR1_2 Akt Akt CXCR1_2->Akt ERK ERK Akt->ERK ET1 Endothelin-1 (ET-1) ERK->ET1 Angiogenesis Angiogenesis ERK->Angiogenesis ETBR ETB Receptor ET1->ETBR Lymphangiogenesis Lymphangiogenesis ETBR->Lymphangiogenesis p17 HIV-1 p17 CXCR2_Syndecan2 CXCR2 / Syndecan-2 p17->CXCR2_Syndecan2 Jak Jak CXCR2_Syndecan2->Jak STAT STAT Jak->STAT Fibrogenic_Markers Expression of Fibrogenic Markers STAT->Fibrogenic_Markers Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Incubate_37C Incubate at 37°C for 30-60 min Coat_Plate->Incubate_37C Seed_Cells Seed endothelial cells (e.g., HUVECs) Incubate_37C->Seed_Cells Add_p17 Add recombinant p17 or control Seed_Cells->Add_p17 Incubate_4_18h Incubate at 37°C for 4-18 hours Add_p17->Incubate_4_18h Image_Microscopy Image wells using phase-contrast microscopy Incubate_4_18h->Image_Microscopy Quantify Quantify tube length and branch points Image_Microscopy->Quantify End End Quantify->End Start Start Prepare_Cells Prepare cell suspension in serum-free medium Start->Prepare_Cells Add_Chemoattractant Add p17 (chemoattractant) to lower chamber Prepare_Cells->Add_Chemoattractant Place_Insert Place Transwell insert into the well Add_Chemoattractant->Place_Insert Seed_Cells_Insert Seed cells into the upper chamber Place_Insert->Seed_Cells_Insert Incubate_4_24h Incubate at 37°C for 4-24 hours Seed_Cells_Insert->Incubate_4_24h Remove_Nonmigrated Remove non-migrated cells from upper surface Incubate_4_24h->Remove_Nonmigrated Fix_Stain Fix and stain migrated cells on lower surface Remove_Nonmigrated->Fix_Stain Count_Cells Count migrated cells Fix_Stain->Count_Cells End End Count_Cells->End

References

P17 Peptide Receptor Identification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor identification and signaling pathways for three distinct peptides commonly referred to as "P17". Due to the convergent nomenclature, it is critical to differentiate between these molecules: a synthetic peptide inhibitor of Transforming Growth Factor-beta (TGF-β), a host defense peptide from ant venom, and the matrix protein p17 from the Human Immunodeficiency Virus (HIV-1). This document elucidates the specific receptors and mechanisms of action for each, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling cascades.

P17 (KRIWFIPRSSWYERA): A TGF-β Inhibitory Peptide

The synthetic peptide P17, with the sequence KRIWFIPRSSWYERA, functions as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] This peptide does not have a dedicated cellular receptor; instead, it acts as a ligand trap by directly binding to TGF-β isoforms, thereby preventing them from interacting with their native cell surface receptors.[3]

Data Presentation

Table 1: Binding Affinity of P17 to TGF-β Isoforms

TGF-β IsoformRelative Binding Affinity (%)
TGF-β1100
TGF-β280
TGF-β330

Data obtained from Surface Plasmon Resonance (SPR) assays.[1][2]

Signaling Pathway

P17 inhibits the canonical TGF-β signaling pathway. Under normal physiological conditions, TGF-β ligands bind to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI).[4] The activated TGFβRI phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[4] These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in processes such as fibrosis and cell proliferation.[4][5] P17 disrupts the initial step of this cascade by sequestering TGF-β ligands.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P17 P17 Peptide TGF_beta TGF-β Ligand P17->TGF_beta Inhibition TGF_beta_receptors TGFβRI / TGFβRII Receptor Complex TGF_beta->TGF_beta_receptors Binding SMAD2_3 SMAD2/3 TGF_beta_receptors->SMAD2_3 Phosphorylation SMAD_complex SMAD2/3-SMAD4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription SMAD_complex->Gene_expression Transcriptional Regulation

P17 Inhibition of the Canonical TGF-β Signaling Pathway.
Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity:

This protocol outlines the general steps for determining the binding affinity of P17 to TGF-β isoforms using SPR.

  • Immobilization of Ligand:

    • A sensor chip (e.g., CM5) is activated.

    • TGF-β isoforms (ligands) are immobilized onto the sensor chip surface using amine coupling chemistry.[6][7] A reference flow cell is prepared without the ligand to subtract non-specific binding.

  • Analyte Injection:

    • The this compound (analyte) is prepared in a series of concentrations in a suitable running buffer.

    • The P17 solutions are injected over the sensor chip surface at a constant flow rate.[6]

  • Data Acquisition:

    • The binding of P17 to the immobilized TGF-β is monitored in real-time by detecting changes in the refractive index at the sensor surface, measured in Resonance Units (RU).[8]

    • Association and dissociation phases are recorded.

  • Data Analysis:

    • The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Relative binding affinities are calculated by comparing the binding responses at a fixed concentration of P17.

Western Blot for pSMAD2 Inhibition:

This protocol is used to assess the inhibitory effect of P17 on TGF-β-induced SMAD2 phosphorylation.

  • Cell Culture and Treatment:

    • Cells responsive to TGF-β (e.g., human corneal epithelial cells) are cultured to sub-confluency.[6]

    • Cells are pre-incubated with varying concentrations of this compound for a specified time.

    • Cells are then stimulated with a known concentration of TGF-β1 or TGF-β2 for a short period (e.g., 30 minutes) to induce SMAD2 phosphorylation.[9]

  • Protein Extraction:

    • Cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • The total protein concentration is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • The membrane is incubated with a primary antibody specific for phosphorylated SMAD2 (pSMAD2).[9][10]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[9]

    • The membrane can be stripped and re-probed with an antibody for total SMAD2 as a loading control.[9]

P17 (LFKEILEKIKAKL-NH2): An Ant Venom Host Defense Peptide

This this compound, isolated from the venom of the ant Tetramorium bicarinatum, is a host defense peptide with immunomodulatory properties.[11] It has been identified to act through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[12][13][14]

Data Presentation

Table 2: Receptor and Downstream Effects of Ant Venom P17

ParameterDescription
Identified ReceptorMas-related G protein-coupled receptor X2 (MRGPRX2)
Second MessengerIntracellular Calcium (Ca2+) mobilization
Cellular ResponseMast cell degranulation (β-hexosaminidase release), cytokine release
Functional OutcomeMonocyte recruitment and differentiation, antifungal activity
Signaling Pathway

The binding of the ant venom P17 to MRGPRX2 on mast cells initiates a signaling cascade characteristic of Gq-coupled GPCRs. This leads to the activation of phospholipase C, generation of inositol (B14025) trisphosphate (IP3), and subsequent release of calcium from intracellular stores.[12] This increase in intracellular calcium triggers the degranulation of mast cells and the release of pro-inflammatory mediators, which in turn recruit monocytes to the site of inflammation.[14][15]

P17_MRGPRX2_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects P17 Ant Venom P17 MRGPRX2 MRGPRX2 Receptor P17->MRGPRX2 Binding Gq Gq protein MRGPRX2->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 Production ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca2+ ER->Ca2 Ca2+ Release Degranulation Mast Cell Degranulation Ca2->Degranulation Cytokine_release Cytokine Release Ca2->Cytokine_release Monocyte_recruitment Monocyte Recruitment & Differentiation Cytokine_release->Monocyte_recruitment

Ant Venom P17 Signaling via the MRGPRX2 Receptor.
Experimental Protocols

GPCR Library Screening for Receptor Identification:

This protocol describes a high-throughput method to identify the cognate receptor for a peptide ligand.

  • Library Preparation:

    • A comprehensive library of plasmids, each encoding a different human G protein-coupled receptor (GPCR), is utilized.[11][14]

  • Cell Transfection and Assay:

    • HEK293T cells are co-transfected with a plasmid from the GPCR library and a reporter construct (e.g., β-arrestin recruitment system).[12]

    • The transfected cells are then stimulated with the this compound.

  • Signal Detection:

    • Activation of a specific GPCR by P17 leads to the recruitment of β-arrestin, which generates a detectable signal (e.g., luminescence or fluorescence).[12]

    • A positive "hit" is identified when a significant signal is detected in cells expressing a particular GPCR compared to control cells.

Calcium Mobilization Assay:

This assay measures the increase in intracellular calcium following receptor activation.

  • Cell Preparation and Dye Loading:

    • Cells expressing MRGPRX2 (e.g., LAD2 cells or transfected HEK293T cells) are seeded in a multi-well plate.[12]

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.[16][17] The dye is taken up by the cells and is cleaved to its active, calcium-binding form.

  • Compound Addition and Fluorescence Reading:

    • The cell plate is placed in a fluorescence microplate reader.

    • A baseline fluorescence reading is established.

    • The this compound is added to the wells, and the fluorescence intensity is monitored in real-time.[18]

  • Data Analysis:

    • An increase in fluorescence intensity indicates a rise in intracellular calcium concentration.

    • The data is often expressed as a change in fluorescence over baseline or as a percentage of the response to a known agonist.

HIV-1 Matrix Protein p17

The HIV-1 matrix protein p17 is a structural protein of the virus that can be released from infected cells and act as a viral cytokine.[19] Extracellular p17 has been shown to interact with chemokine receptors CXCR1 and CXCR2, as well as heparan sulfate (B86663) proteoglycans (HSPGs), on the surface of various cell types, including endothelial and immune cells.[19][20][21]

Data Presentation

Table 3: Receptors and Cellular Effects of HIV-1 p17

Receptor(s)Cell Type(s)Downstream SignalingCellular Response
CXCR1, CXCR2Endothelial cellsAkt, ERKAngiogenesis, Capillary-like structure formation
CXCR1, CXCR2Lymphatic endothelial cellsAkt, ERK, ET-1/ETBR axisLymphangiogenesis, Increased cell motility
p17R (unspecified), HSPGsT-lymphocytesProliferation pathwaysProliferation, Pro-inflammatory cytokine release
Signaling Pathway

The interaction of HIV-1 p17 with CXCR1 and CXCR2 on endothelial cells activates downstream signaling pathways, notably the Akt and ERK (extracellular signal-regulated kinase) pathways.[20][22] This signaling cascade promotes endothelial cell proliferation, migration, and the formation of new blood vessels (angiogenesis) and lymphatic vessels (lymphangiogenesis).[23]

HIV_p17_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_downstream Cellular Response p17 HIV-1 p17 CXCR1_2 CXCR1 / CXCR2 Receptors p17->CXCR1_2 Binding Akt Akt CXCR1_2->Akt Activation ERK ERK Akt->ERK Activation Angiogenesis Angiogenesis & Lymphangiogenesis ERK->Angiogenesis

HIV-1 p17 Signaling through CXCR1/2 Receptors.
Experimental Protocols

Capillary-Like Structure Formation Assay:

This in vitro assay assesses the angiogenic potential of a substance.

  • Plate Coating:

    • A multi-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize at 37°C.

  • Cell Seeding and Treatment:

    • Endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) are seeded onto the Matrigel-coated surface.

    • The cells are treated with different concentrations of the HIV-1 p17 protein.

  • Incubation and Visualization:

    • The plate is incubated for several hours to allow the endothelial cells to form capillary-like structures (tubes).

    • The formation of these networks is observed and quantified using a microscope.[22]

  • Data Analysis:

    • The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, or total network area.

Wound Healing/Migration Assay:

This assay measures the effect of a substance on cell migration.

  • Cell Monolayer and "Wound" Creation:

    • Endothelial cells are grown to a confluent monolayer in a multi-well plate.

    • A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.

  • Treatment and Imaging:

    • The cells are washed to remove debris and then incubated with media containing different concentrations of HIV-1 p17.

    • The "wound" area is imaged at time zero and at subsequent time points (e.g., every 6-12 hours).[23]

  • Data Analysis:

    • The rate of wound closure is measured by quantifying the change in the open area over time. An increased rate of closure in the presence of p17 indicates enhanced cell migration.

References

The HIV-1 Matrix Protein p17: A Technical Guide to its Interaction with Cell Surface Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) matrix protein p17 is a 132-amino acid structural protein encoded by the gag gene. Beyond its crucial role in the viral life cycle, including viral assembly and maturation, p17 is released from infected cells and can be detected in the extracellular space.[1] Extracellular p17 functions as a viral cytokine, or "virokine," deregulating the biological functions of various host cells, thereby contributing to AIDS pathogenesis even in patients on effective antiretroviral therapy.[1][2][3] This guide provides an in-depth technical overview of the molecular interactions between the p17 peptide and its cell surface receptors, the signaling pathways it triggers, and the experimental methodologies used to elucidate these interactions.

Core Receptors for HIV-1 p17

Extracellular p17 exerts its pleiotropic effects by hijacking host cell signaling systems through direct interaction with specific cell surface receptors. The primary receptors identified are members of the chemokine receptor family and cell-surface proteoglycans.

  • Chemokine (C-X-C motif) Receptors 1 and 2 (CXCR1 & CXCR2): These G-protein coupled receptors, whose natural ligand is Interleukin-8 (IL-8), are key mediators of p17's pro-inflammatory and pro-angiogenic activities.[1][3][4][5] p17 has been shown to mimic the chemokine activity of IL-8 by binding to both CXCR1 and CXCR2 on various cell types, including monocytes, endothelial cells, and B-cells.[1][3][6][7]

  • Heparan Sulfate Proteoglycans (HSPGs): p17 contains a consensus heparin-binding domain and interacts with HSPGs on the cell surface.[1][8][9] This interaction is often the initial step, concentrating p17 at the cell surface and facilitating its subsequent engagement with higher-affinity signaling receptors like CXCR1 and CXCR2.[1][8] Specific HSPGs implicated in p17 binding include Syndecan-2, Syndecan-4, and the CD44v3 isoform.[9]

Quantitative Analysis of p17-Receptor Interactions

The binding affinities of p17 to its receptors have been quantified using techniques such as Surface Plasmon Resonance (SPR), providing insight into the dynamics of these interactions.

LigandReceptorTechniqueDissociation Constant (Kd)Reference
HIV-1 p17 CXCR1 SPR1.85 µM[1]
HIV-1 p17 CXCR2 SPR70 nM[6]
HIV-1 p17 Heparin SPR190 nM[8]
IL-8 (Natural Ligand)CXCR1SPR8 nM[1]
IL-8 (Natural Ligand)CXCR1 / CXCR2Various0.7 - 3.6 nM[10]

Table 1: Summary of Quantitative Binding Data for HIV-1 p17 and its Receptors. The data highlights that p17 binds to CXCR2 with a significantly higher affinity than to CXCR1, an affinity that is comparable to that of the natural ligand IL-8. The interaction with CXCR1 is characterized as low affinity.[1][8]

Signaling Pathways Activated by p17

Upon binding to its receptors, p17 triggers distinct intracellular signaling cascades that mediate its diverse biological effects, from chemotaxis to angiogenesis and cell proliferation.

CXCR1-Mediated Chemotaxis in Monocytes

On monocytes, p17 binding to CXCR1 initiates a signaling pathway through the Rho family of small GTPases, culminating in cytoskeletal rearrangement and directed cell movement. This mimics the natural chemokine function of IL-8.[8]

G p17 HIV-1 p17 CXCR1 CXCR1 p17->CXCR1 Binds G_protein Gi/Go Protein CXCR1->G_protein Activates Rho Rho GTPase G_protein->Rho Activates ROCK ROCK (Rho-associated kinase) Rho->ROCK Activates Actin Actin Cytoskeleton Rearrangement ROCK->Actin Chemotaxis Monocyte Adhesion & Chemotaxis Actin->Chemotaxis

p17-CXCR1 Signaling Pathway in Monocytes.
CXCR1/CXCR2-Mediated Angiogenesis in Endothelial Cells

In human endothelial cells, p17 binding to both CXCR1 and CXCR2 activates a pro-angiogenic signaling cascade involving Protein Kinase B (Akt) and Extracellular Signal-Regulated Kinase (ERK).[3] This pathway promotes the formation of capillary-like structures, a key step in angiogenesis.[3]

G cluster_receptors Receptors p17 HIV-1 p17 CXCR1 CXCR1 p17->CXCR1 CXCR2 CXCR2 p17->CXCR2 PI3K PI3K CXCR1->PI3K CXCR2->PI3K Akt Akt (Protein Kinase B) PI3K->Akt Activates ERK ERK1/2 (MAPK) Akt->ERK Leads to Activation Angiogenesis Capillary Formation (Angiogenesis) ERK->Angiogenesis

p17-Induced Pro-Angiogenic Signaling.
S75X Variant-Induced B-Cell Growth

A naturally occurring variant of p17, known as S75X, exhibits enhanced B-cell growth and transformation capabilities.[11] Unlike the reference p17, S75X activates the PI3K/Akt pathway by inhibiting the tumor suppressor PTEN (Phosphatase and Tensin Homolog), leading to increased B-cell proliferation.[11][12]

G S75X p17 S75X Variant Receptor B-Cell Receptor (p17R) S75X->Receptor Binds PTEN PTEN Receptor->PTEN Inhibits PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation B-Cell Growth & Transformation Akt->Proliferation

S75X Variant Signaling in B-Cells.

Experimental Protocols & Methodologies

The characterization of p17-receptor interactions relies on a suite of established biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical technique used to measure real-time biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants (Kd).[13][14][15]

Methodology:

  • Chip Preparation: Select a sensor chip (e.g., CM5) and activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Ligand Immobilization: Inject the receptor protein (e.g., purified CXCR1 or CXCR2) over the activated surface. The primary amine groups of the protein will covalently couple to the activated dextran matrix. A reference flow cell is typically prepared by performing the activation and deactivation steps without protein injection.

  • Analyte Injection: Inject a series of concentrations of the analyte (this compound) in running buffer (e.g., HBS-EP) over both the ligand and reference flow cells at a constant flow rate.

  • Association/Dissociation Monitoring: Monitor the change in refractive index, reported in Resonance Units (RU), in real-time. An increase in RU corresponds to the analyte binding to the immobilized ligand (association phase). Following the injection, flow running buffer to monitor the decay of the signal as the analyte dissociates (dissociation phase).

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine (B1666218) or high salt solution) to strip the bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis: Subtract the reference flow cell data from the sample flow cell data to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

G start Start chip_prep Activate Sensor Chip (NHS/EDC) start->chip_prep immobilize Immobilize Receptor (Ligand) chip_prep->immobilize inject Inject p17 (Analyte) at Varying Conc. immobilize->inject monitor Monitor RU Change (Association & Dissociation) inject->monitor regenerate Regenerate Chip Surface monitor->regenerate analyze Analyze Data (Fit Sensorgrams) monitor->analyze regenerate->inject Next Conc. end Determine ka, kd, Kd analyze->end

Workflow for Surface Plasmon Resonance (SPR).
Co-Immunoprecipitation (Co-IP) for Interaction Validation

Co-IP is used to demonstrate that two proteins interact within a cell. An antibody against a "bait" protein is used to pull it down from a cell lysate, and the "prey" protein is detected if it was bound to the bait.[16][17][18]

Methodology:

  • Cell Lysis: Lyse cells expressing the bait protein (e.g., CXCR1) using a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

  • Pre-clearing Lysate: Incubate the cell lysate with protein A/G-agarose beads to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: Add a primary antibody specific to the bait protein (e.g., anti-CXCR1) to the pre-cleared lysate and incubate to form antibody-antigen complexes.

  • Complex Capture: Add fresh protein A/G-agarose beads to the lysate. The beads will bind the Fc region of the antibody, capturing the entire immune complex.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane (e.g., PVDF), and probe with an antibody against the prey protein (e.g., anti-p17) to confirm its presence in the complex.

G start Start lysis Lyse Cells (Non-denaturing) start->lysis preclear Pre-clear Lysate with Beads lysis->preclear ip Incubate with 'Bait' Antibody (e.g., anti-CXCR1) preclear->ip capture Capture Complex with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Proteins capture->wash elute Elute Proteins from Beads wash->elute wb Western Blot for 'Prey' Protein (e.g., p17) elute->wb end Confirm Interaction wb->end G start Start treat Treat Cells with p17 (Time Course) start->treat lyse Lyse Cells & Quantify Protein treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to Membrane sds->transfer block Block Membrane transfer->block probe_pERK Probe with anti-p-ERK Ab block->probe_pERK detect Detect Signal (ECL) probe_pERK->detect reprobe Strip & Re-probe with anti-Total ERK Ab detect->reprobe end Quantify p-ERK/ Total ERK Ratio reprobe->end G start Start load_chemo Load p17 into Lower Chamber start->load_chemo seed_cells Seed Monocytes into Upper Chamber load_chemo->seed_cells incubate Incubate to Allow Migration seed_cells->incubate remove_nonmig Remove Non-Migrated Cells from Top incubate->remove_nonmig fix_stain Fix & Stain Migrated Cells on Bottom remove_nonmig->fix_stain quantify Count Migrated Cells (Microscopy) fix_stain->quantify end Calculate Chemotactic Index quantify->end

References

P17 Peptide Downstream Signaling Targets: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P17 peptide, a designation applied to several distinct molecular entities, has emerged as a significant modulator of key cellular signaling pathways. This guide provides a comprehensive technical overview of the downstream signaling targets of various peptides referred to as P17, with a focus on their mechanisms of action, quantitative effects, and the experimental methodologies used to elucidate these pathways. The information is tailored for researchers, scientists, and professionals in drug development to facilitate a deeper understanding and further investigation of these promising therapeutic candidates.

This compound: An Ant Venom-Derived Immunomodulator

A this compound isolated from the venom of the ant Tetramorium bicarinatum has been identified as a potent modulator of macrophage-mediated anti-fungal immunity.[1] Unlike many host defense peptides, this P17 does not exhibit direct microbicidal activity but instead enhances the fungicidal capacity of macrophages through a unique signaling cascade.[1]

Signaling Pathway

The downstream signaling of this this compound in human monocyte-derived macrophages (h-MDMs) initiates with its interaction with a pertussis toxin-sensitive G-protein-coupled receptor (GPCR).[1] This interaction triggers a cascade of intracellular events:

  • Calcium Mobilization: The initial GPCR activation leads to an increase in intracellular calcium levels.[1]

  • cPLA2 Activation and Arachidonic Acid Release: The elevated calcium is essential for the activation of cytosolic phospholipase A2 (cPLA2), which in turn mobilizes arachidonic acid (AA).[1]

  • Leukotriene B4 (LTB4) Production: The released AA is metabolized to produce leukotriene B4 (LTB4).[1][2]

  • PPARγ Activation: LTB4 acts as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the alternative activation of macrophages.[1][2]

  • Upregulation of C-Type Lectin Receptors (CLRs): Activated PPARγ directly upregulates the expression of the C-type lectin receptors, mannose receptor (MR), and Dectin-1.[1]

  • Enhanced Anti-fungal Response: The overexpression of MR and Dectin-1 on the macrophage surface leads to improved recognition and phagocytosis of fungal pathogens such as Candida albicans.[1] This is accompanied by an increase in the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), through an inflammasome-dependent mechanism.[1][2]

Quantitative Data

The following table summarizes the quantitative effects of the ant venom-derived this compound on various downstream targets in h-MDMs.

Target MoleculeEffectFold Induction (P17-treated vs. untreated)Reference
PPARγ mRNAIncreased Expression~2.5[1]
SRB1 mRNA (PPARγ target gene)Increased Expression~3.0[1]
Mannose Receptor (MR) mRNAIncreased Expression~4.5[1]
Dectin-1 mRNAIncreased Expression~3.5[1]
IL-1β Release (in presence of C. albicans)IncreasedNot specified[1]
TNF-α Release (in presence of C. albicans)IncreasedNot specified[1]
ROS Production (in presence of C. albicans)Increased~2.5[1]
Phagocytosis of C. albicansIncreased~2.0[1]
Killing of C. albicansIncreased~2.5[1]
Experimental Protocols
  • Cell Culture and Treatment: Human monocyte-derived macrophages (h-MDMs) are treated with this compound (e.g., 200 µg/ml) for 24 hours.[1]

  • RNA Extraction: Total RNA is extracted from the treated and untreated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR: Real-time PCR is performed using gene-specific primers for the target genes (e.g., PPARγ, SRB1, MR, Dectin-1) and a housekeeping gene for normalization.

  • Data Analysis: The relative gene expression is calculated using the comparative Ct method (2^-ΔΔCt).

  • Cell Culture and Treatment: h-MDMs are treated with this compound (e.g., 200 µg/ml) for 24 hours and subsequently challenged with C. albicans for 8 hours.[1]

  • Supernatant Collection: The cell culture supernatants are collected.

  • ELISA: The concentrations of cytokines such as TNF-α and IL-1β in the supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.[1]

Signaling Pathway Diagram

P17_AntVenom_Signaling P17 This compound (Ant Venom) GPCR GPCR (Pertussis Toxin-sensitive) P17->GPCR Ca2_increase Intracellular Ca2+ Increase GPCR->Ca2_increase cPLA2 cPLA2 Activation Ca2_increase->cPLA2 AA_release Arachidonic Acid Release cPLA2->AA_release LTB4 Leukotriene B4 (LTB4) Production AA_release->LTB4 PPARg PPARγ Activation LTB4->PPARg CLR_upregulation Upregulation of C-Type Lectin Receptors (MR, Dectin-1) PPARg->CLR_upregulation Fungicidal_response Enhanced Anti-fungal Response: - Phagocytosis - ROS Production - IL-1β, TNF-α Release CLR_upregulation->Fungicidal_response

Caption: P17 (ant venom) signaling in macrophages.

This compound: A TGF-β1 Inhibitor

Another distinct this compound functions as a direct inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[3][4][5] This peptide has demonstrated therapeutic potential in conditions characterized by excessive TGF-β1 activity, such as fibrosis and angiogenesis.[4][5][6]

Signaling Pathway

The canonical TGF-β1 signaling pathway involves the binding of TGF-β1 to its cell surface receptors, leading to the phosphorylation of receptor-regulated SMADs (SMAD2 and SMAD3). These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.

The this compound inhibits this pathway by directly binding to TGF-β1, preventing its interaction with its receptors.[4][5] The downstream consequences of this inhibition include:

  • Reduced SMAD2 Phosphorylation: By blocking TGF-β1, P17 leads to a decrease in the levels of phosphorylated SMAD2 (pSMAD-2), a key downstream effector of the pathway.[4][5]

  • Downregulation of Pro-angiogenic and Pro-fibrotic Factors: The inhibition of the TGF-β1/SMAD pathway results in the decreased expression of several downstream targets involved in angiogenesis and tissue remodeling, including:

    • Vascular Endothelial Growth Factor (VEGF)[4][5]

    • Cyclooxygenase-2 (COX-2)[4]

    • Matrix Metalloproteinase-2 (MMP-2)[4][5]

    • Matrix Metalloproteinase-9 (MMP-9)[4]

Quantitative Data

The following table presents the binding affinities and inhibitory effects of the TGF-β1 inhibitory this compound.

Target MoleculeEffectQuantitative MeasureReference
TGF-β1Binding Affinity100% relative binding[4][5]
TGF-β2Binding Affinity80% relative binding[4][5]
TGF-β3Binding Affinity30% relative binding[4][5]
pSMAD-2 LevelsDecreasedSignificant reduction in treated groups[4][5]
VEGF Protein ExpressionDecreasedSignificant reduction in treated groups[4][5]
MMP-2 ActivityDecreasedSignificant reduction in treated groups[4][5]
MMP-9 Gene ExpressionDecreasedSignificant reduction in treated groups[4]
COX-2 Gene ExpressionDecreasedSignificant reduction in treated groups[4]
Experimental Protocols
  • Tissue/Cell Lysis: Protein extracts are obtained from tissues or cells treated with the this compound or a vehicle control.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pSMAD-2, total SMAD2, VEGF, and a loading control (e.g., GAPDH or β-actin).

  • Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

  • Densitometry: The intensity of the bands is quantified to determine the relative protein expression levels.[5]

  • Sample Preparation: Protein extracts are prepared in non-reducing sample buffer.

  • Electrophoresis: The samples are run on a polyacrylamide gel containing gelatin.

  • Renaturation and Development: The gel is washed in a renaturing buffer and then incubated in a developing buffer to allow for gelatin digestion by the MMPs.

  • Staining: The gel is stained with Coomassie Brilliant Blue, and the areas of MMP activity appear as clear bands against a blue background.

  • Analysis: The intensity of the clear bands is quantified to assess MMP-2 activity.[4]

Signaling Pathway Diagram

P17_TGFb_Inhibition P17 This compound (TGF-β1 Inhibitor) TGFb1 TGF-β1 P17->TGFb1 Inhibits TGFb_receptor TGF-β Receptor TGFb1->TGFb_receptor pSMAD2 SMAD2 Phosphorylation (pSMAD-2) TGFb_receptor->pSMAD2 SMAD_complex SMAD2/3-SMAD4 Complex Translocation to Nucleus pSMAD2->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Downstream_targets Downstream Effects: - Increased VEGF, COX-2, MMP-2/9 Gene_transcription->Downstream_targets

Caption: P17-mediated inhibition of TGF-β1 signaling.

HIV-1 Matrix Protein p17

The HIV-1 matrix protein p17 is a structural component of the virus that can also be found extracellularly, where it functions as a viral cytokine, influencing the host immune response.[7][8]

Signaling Pathway

Extracellular HIV-1 p17 exerts its biological effects by binding to a specific cellular receptor expressed on activated T lymphocytes.[8] This interaction triggers signaling pathways that modulate cytokine production:

  • Receptor Binding: p17 binds to its specific receptor on the surface of activated T cells.[8]

  • Pro-inflammatory Cytokine Production: This binding event leads to an increased production and release of pro-inflammatory cytokines, notably Tumor Necrosis Factor-α (TNF-α) and Interferon-γ (IFN-γ).[8]

  • Counteraction of IL-4 Activity: p17 has been shown to counteract the down-regulatory effects of Interleukin-4 (IL-4) on the production of IFN-γ and TNF-α.[8] This creates a more pro-inflammatory environment that is favorable for HIV-1 replication.[8]

Experimental Protocols
  • Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and pre-activated.

  • Treatment: The activated PBMCs are cultured in the presence of recombinant HIV-1 p17, with or without IL-4.

  • Supernatant Analysis: After a specified incubation period, the cell culture supernatants are collected.

  • Cytokine Quantification: The concentrations of TNF-α and IFN-γ in the supernatants are measured using specific ELISAs.[8]

Signaling Pathway Diagram

HIV_p17_Signaling HIV_p17 HIV-1 p17 Protein p17_receptor p17 Receptor (on Activated T-cells) HIV_p17->p17_receptor IL4 IL-4 HIV_p17->IL4 Counteracts Intracellular_signaling Intracellular Signaling p17_receptor->Intracellular_signaling Cytokine_production Increased Production of Pro-inflammatory Cytokines (TNF-α, IFN-γ) Intracellular_signaling->Cytokine_production IL4->Cytokine_production Inhibits

Caption: HIV-1 p17 signaling in T-lymphocytes.

Peptide 17 and the Hippo/YAP Signaling Pathway

A peptide designated as "peptide 17" has been investigated for its role in alleviating early hypertensive renal injury.[9] Its mechanism of action involves the modulation of the Hippo/YAP signaling pathway.

Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. Yes-associated protein (YAP) is a major downstream transcriptional co-activator of this pathway. In the context of hypertensive renal injury, peptide 17 has been shown to:

  • Downregulate the Hippo/YAP Pathway: Peptide 17 treatment leads to a downregulation of genes within the Hippo/YAP pathway in both the kidney tissue of spontaneously hypertensive rats and in angiotensin II-treated kidney cells.[9]

  • Reduce Inflammatory and Pro-fibrotic Factors: The inhibition of the Hippo/YAP pathway by peptide 17 results in a decreased expression of key inflammatory and pro-fibrotic mediators, including:

    • TNF-α[9]

    • IL-1β[9]

    • Monocyte Chemoattractant Protein-1 (MCP-1)[9]

    • TGF-β1[9]

    • Fibronectin[9]

    • Connective Tissue Growth Factor (CTGF)[9]

Experimental Protocols
  • Animal Model: Spontaneously hypertensive rats are used as a model for hypertensive renal injury.

  • Treatment: The rats are treated with peptide 17 or a vehicle control over a specified period.

  • Sample Collection: At the end of the treatment period, kidney tissues are collected for analysis.

  • Analysis:

    • Histopathology: Kidney sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess tissue damage and fibrosis.[9]

    • Gene Expression: qRT-PCR is performed on RNA extracted from the kidney tissue to measure the mRNA levels of Hippo/YAP pathway components and downstream inflammatory and pro-fibrotic genes.[9]

    • Protein Expression: Western blotting is used to determine the protein levels of key signaling molecules.[9]

Signaling Pathway Diagram

Peptide17_HippoYAP_Signaling Peptide17 Peptide 17 Hippo_YAP Hippo/YAP Signaling Pathway Peptide17->Hippo_YAP Downregulates Downstream_factors Inflammatory & Pro-fibrotic Factors: - TNF-α, IL-1β, MCP-1 - TGF-β1, Fibronectin, CTGF Hippo_YAP->Downstream_factors Renal_injury Hypertensive Renal Injury Downstream_factors->Renal_injury

Caption: Peptide 17 modulation of the Hippo/YAP pathway.

This guide provides a foundational understanding of the diverse signaling pathways modulated by various peptides designated as P17. Further research into these distinct molecules holds significant promise for the development of novel therapeutics for a range of diseases, from infectious diseases and cancer to fibrotic conditions and viral pathogenesis.

References

P17 peptide in immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on P17 Peptides in Immunomodulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The designation "P17 peptide" refers to several distinct molecules with significant, yet different, immunomodulatory properties. This guide provides a comprehensive overview of three primary P17 peptides of interest to the research and drug development community: a host defense peptide from ant venom, the HIV-1 matrix protein p17, and a synthetic TGF-β1 inhibitory peptide. Each peptide's mechanism of action, relevant quantitative data, and key experimental protocols are detailed herein. This document aims to serve as a technical resource for understanding and investigating the immunomodulatory potential of these P17 peptides.

This compound from Ant Venom: A Host Defense Peptide

The this compound isolated from the venom of the ant Tetramorium bicarinatum is a cationic antimicrobial peptide that demonstrates potent immunomodulatory effects, particularly on macrophages. It enhances the fungicidal activity of these immune cells by inducing a unique activated phenotype.

Mechanism of Action

P17 from ant venom initiates a signaling cascade in human monocyte-derived macrophages (h-MDMs) that results in an alternative activation state characterized by both anti-fungal and pro-inflammatory responses.[1][2] The proposed signaling pathway begins with the interaction of P17 with a pertussis toxin-sensitive G-protein-coupled receptor (GPCR) on the macrophage surface.[2][3] This interaction triggers intracellular calcium mobilization, a critical step for the subsequent downstream signaling.[2][3]

The signaling cascade proceeds through the mobilization of arachidonic acid (AA) and the production of leukotriene B4 (LTB4), which in turn activates the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Activated PPARγ upregulates the expression of C-type lectin receptors (CLRs), specifically the mannose receptor (MR) and Dectin-1.[1][2] This enhanced expression of MR and Dectin-1 improves the recognition and phagocytosis of fungal pathogens like Candida albicans.[2][3]

Concurrently, this signaling pathway promotes a pro-inflammatory response characterized by the production of reactive oxygen species (ROS) and the release of interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).[2][3] The production of ROS is dependent on the phosphorylation of p47phox, a subunit of the NADPH oxidase complex.[2] The release of IL-1β is mediated by the activation of caspase-1.[2] This dual-action mechanism of enhancing pathogen recognition and stimulating an inflammatory attack contributes to the potent anti-fungal activity of P17-activated macrophages.[2]

Data Presentation
ParameterCell TypeTreatmentResultReference
Cytokine Release h-MDMsP17 (200 µg/ml) for 24hIncreased IL-1β and TNF-α release[2]
Receptor Expression h-MDMsP17Upregulation of Mannose Receptor (MR) and Dectin-1[2]
ROS Production h-MDMsP17Strongly increased ROS release[2]
p47phox Phosphorylation h-MDMsP17Significantly increased[2]
Caspase-1 Activation h-MDMsP17Increased processing of pro-caspase-1 to p20 subunit[2]
In Vivo Efficacy C. albicans infected miceP17 (10 µg per mouse, i.p.)Less severe gastrointestinal infection[2]
Experimental Protocols

Macrophage Activation and Cytokine Analysis:

  • Cell Culture: Human monocyte-derived macrophages (h-MDMs) are cultured in SFM optimized for macrophage culture.

  • Treatment: h-MDMs are treated with P17 (e.g., 200 µg/ml) for 24 hours.

  • Cytokine Measurement: Supernatants are collected, and the concentration of cytokines such as TNF-α and IL-1β is determined using a commercially available ELISA kit according to the manufacturer's instructions.[2]

Western Blot for p47phox Phosphorylation:

  • Cell Lysis: h-MDMs treated with P17 are lysed with RIPA buffer.

  • SDS-PAGE and Transfer: Protein extracts are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with a rabbit anti-phosphorylated p47phox antibody, followed by incubation with a peroxidase-conjugated secondary antibody.

  • Detection: Bands are visualized, and their intensity is quantified using software like ImageJ.[2]

Measurement of Intracellular Calcium Mobilization:

  • Cell Loading: h-MDMs are loaded with a fluorescent calcium probe such as Fluo 3-AM.

  • Treatment and Measurement: P17 is added to the cells, and the change in intracellular calcium concentration is measured over time using a fluorometer or fluorescence microscope.[3]

Mandatory Visualization

P17_Ant_Venom_Signaling P17 P17 (Ant Venom) GPCR GPCR (Pertussis Toxin Sensitive) P17->GPCR Ca_Mobilization Intracellular Ca²⁺ Mobilization GPCR->Ca_Mobilization AA_Mobilization Arachidonic Acid Mobilization Ca_Mobilization->AA_Mobilization LTB4_Production LTB4 Production AA_Mobilization->LTB4_Production PPARg PPARγ Activation LTB4_Production->PPARg CLR_Upregulation Upregulation of MR & Dectin-1 PPARg->CLR_Upregulation ROS_Production ROS Production (p47phox phosphorylation) PPARg->ROS_Production Inflammasome Inflammasome Activation (Caspase-1) PPARg->Inflammasome Fungus_Recognition Enhanced Fungal Recognition & Phagocytosis CLR_Upregulation->Fungus_Recognition Fungicidal_Activity Enhanced Fungicidal Activity Fungus_Recognition->Fungicidal_Activity ROS_Production->Fungicidal_Activity IL1b_Release IL-1β & TNF-α Release Inflammasome->IL1b_Release IL1b_Release->Fungicidal_Activity HIV_p17_Immunomodulation cluster_extracellular Extracellular cluster_immune_cell Immune Cell (e.g., T-cell, Monocyte) HIV_p17 HIV-1 p17 CXCR1 CXCR1 HIV_p17->CXCR1 Binds p17R p17 Receptor HIV_p17->p17R Binds Inhibition Inhibition HIV_p17->Inhibition Counteracts Signaling Intracellular Signaling CXCR1->Signaling p17R->Signaling Proliferation Cell Proliferation Signaling->Proliferation Cytokine_Production Pro-inflammatory Cytokine Production (IFN-γ, TNF-α) Signaling->Cytokine_Production IL4 IL-4 IL4->Inhibition Inhibition->Cytokine_Production P17_TGFb_Inhibition_Workflow TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds P17_TGFb P17 (TGF-β Inhibitor) P17_TGFb->Block pSMAD2 pSMAD2 Activation TGFbR->pSMAD2 Gene_Transcription Gene Transcription pSMAD2->Gene_Transcription Immunosuppression Immunosuppression (e.g., Treg activation) Gene_Transcription->Immunosuppression Fibrosis_Angiogenesis Fibrosis & Angiogenesis Gene_Transcription->Fibrosis_Angiogenesis

References

P17 Peptides and Macrophage Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "P17 peptide" can refer to at least two distinct molecules with significant, yet different, immunomodulatory effects on macrophages. This guide provides a comprehensive technical overview of both the host defense peptide P17, derived from ant venom, and the HIV-1 matrix protein p17. Understanding the specific mechanisms of action of each is crucial for researchers in fields ranging from infectious disease and immunology to neurobiology and drug development. This document summarizes the core findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the key signaling pathways.

Part 1: P17 Host Defense Peptide from Ant Venom

The this compound isolated from the venom of the ant Tetramorium bicarinatum is a cationic antimicrobial peptide that has been shown to be a potent activator of macrophage antifungal responses.[1]

Mechanism of Action and Signaling Pathways

P17 induces an alternative phenotype in human monocyte-derived macrophages (h-MDMs) characterized by the expression of C-type lectin receptors (CLRs) like the mannose receptor (MR) and Dectin-1.[2][3] This activation is coupled with a pro-inflammatory profile, including the release of reactive oxygen species (ROS), interleukin (IL)-1β, and tumor necrosis factor-alpha (TNF-α).[2][4] The enhanced expression of MR and Dectin-1 improves the macrophages' ability to recognize and engulf fungal pathogens such as Candida albicans.[2][3]

The signaling cascade initiated by the ant venom this compound is complex, involving a G-protein-coupled receptor and downstream activation of the arachidonic acid (AA) pathway.[1][3] Specifically, P17 triggers the mobilization of AA and the production of leukotriene B4 (LTB4), which in turn activates the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3] Activated PPARγ is a key nuclear receptor that controls the expression of CLRs.[2] This entire signaling axis, termed the AA/LTB4/PPARγ/Dectin-1-MR pathway, is critical for the P17-mediated antifungal activity of macrophages.[2][3] Activation of this pathway leads to ROS production and inflammasome-dependent IL-1β release.[2][3] Furthermore, the antifungal response is dependent on intracellular calcium mobilization, which is triggered by the interaction of P17 with a pertussis toxin-sensitive G-protein-coupled receptor on h-MDMs.[3][4] More recently, this receptor has been identified as MRGPRX2.[1]

Signaling Pathway Diagram

P17_Ant_Venom_Signaling P17 P17 (Ant Venom) GPCR MRGPRX2 (PTX-sensitive GPCR) P17->GPCR Ca_mobilization Intracellular Ca²⁺ Mobilization GPCR->Ca_mobilization AA_mobilmobilization AA_mobilmobilization GPCR->AA_mobilmobilization ROS_production ROS Production Ca_mobilization->ROS_production AA_mobilization Arachidonic Acid (AA) Mobilization LTB4_production Leukotriene B4 (LTB4) Production AA_mobilization->LTB4_production PPARg_activation PPARγ Activation LTB4_production->PPARg_activation CLR_expression Upregulation of Dectin-1 & MR PPARg_activation->CLR_expression Phagocytosis Enhanced Phagocytosis of C. albicans CLR_expression->Phagocytosis Phagocytosis->ROS_production Inflammasome Inflammasome Activation Phagocytosis->Inflammasome IL1b_release IL-1β Release Inflammasome->IL1b_release

Caption: Signaling cascade of ant venom P17 in macrophages.

Quantitative Data Summary
ParameterTreatmentConcentrationResultReference
Gene Expression P17 on h-MDMs200 µg/mlIncreased mRNA levels of PPARγ, SRB1, MR, and Dectin-1[2]
Protein Expression P17 on h-MDMs200 µg/mlIncreased surface expression of MR and Dectin-1[3]
ROS Production P17 on h-MDMs200 µg/mlStrong increase in ROS release[2]
Phagocytosis P17-treated h-MDMs200 µg/mlImproved capacity to engulf C. albicans[2]
Cytokine Release P17-treated h-MDMs200 µg/mlIncreased release of TNF-α and IL-1β[4]
Experimental Protocols

Human Monocyte-Derived Macrophage (h-MDM) Culture and Activation

  • Cell Source: Human monocytes are isolated from peripheral blood mononuclear cells (PBMCs).

  • Differentiation: Monocytes are differentiated into macrophages over a 7-day period using macrophage colony-stimulating factor (M-CSF).

  • P17 Treatment: Differentiated h-MDMs are treated with this compound (e.g., 200 µg/ml) for 24 hours.[2]

Gene Expression Analysis (qRT-PCR)

  • RNA Isolation: Total RNA is extracted from treated and untreated h-MDMs.

  • Reverse Transcription: RNA is reverse-transcribed into cDNA.

  • Quantitative PCR: Real-time PCR is performed using specific primers for target genes (e.g., PPARγ, Dectin-1, MR) and housekeeping genes for normalization.[2]

Flow Cytometry for Surface Marker Expression

  • Cell Preparation: Treated and untreated h-MDMs are harvested and washed.

  • Antibody Staining: Cells are incubated with fluorescently labeled antibodies specific for surface markers (e.g., MR, Dectin-1).

  • Analysis: Stained cells are analyzed on a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity.[3]

ROS Production Assay

  • Method: A common method involves using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Procedure: P17-treated h-MDMs are incubated with the probe, and the fluorescence intensity is measured over time using a plate reader or flow cytometer.[2]

Phagocytosis and Killing Assays

  • Target: Candida albicans blastospores are typically used.

  • Phagocytosis: P17-treated h-MDMs are incubated with fluorescently labeled C. albicans. After incubation, extracellular yeasts are quenched or washed away, and the fluorescence of internalized yeasts is measured.[2]

  • Killing Assay: Macrophages are co-cultured with live C. albicans. At various time points, macrophages are lysed, and the number of viable intracellular yeasts is determined by plating serial dilutions on appropriate agar (B569324) plates.[2]

Cytokine Quantification (ELISA)

  • Sample Collection: Supernatants from P17-treated and control h-MDM cultures are collected.

  • Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to measure the concentration of specific cytokines (e.g., TNF-α, IL-1β) in the supernatants according to the manufacturer's instructions.[2]

Part 2: HIV-1 Matrix Protein p17

The HIV-1 matrix protein p17 is a structural component of the virus that is also released from infected cells and can be detected in the tissues of infected individuals.[5] Extracellular p17 acts as a viral cytokine, deregulating the function of various immune cells, including macrophages, and contributing to HIV-1 pathogenesis.[5][6]

Mechanism of Action and Signaling Pathways

HIV-1 p17 exerts its effects by interacting with chemokine receptors, primarily CXCR1 and CXCR2, on the surface of target cells.[5][7] This interaction triggers intracellular signaling pathways that lead to a pro-inflammatory phenotype in macrophages and other immune cells.[8]

In macrophages, p17 has been shown to upregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and MCP-1, as well as the adhesion molecule ICAM-1.[8] It also modulates the expression of co-stimulatory molecules like CD40, CD80, and CD86.[8] Furthermore, p17 can influence lipid metabolism in macrophages by increasing the expression of CD36.[8] The signaling mechanisms often involve the activation of the JAK/STAT pathway.[8]

The pro-inflammatory environment created by p17 is thought to be favorable for HIV-1 replication and spread.[6] Additionally, p17 has been implicated in the pathogenesis of HIV-associated neurocognitive disorders (HAND), as it can cross the blood-brain barrier and form toxic amyloidogenic assemblies in the brain.[9][10][11] In brain endothelial cells, p17 has been shown to induce angiogenesis through the phosphorylation of EGFR1 and downstream signaling intermediates like ERK1/2.[12]

Signaling Pathway Diagram

P17_HIV_Signaling P17_HIV HIV-1 p17 CXCR1_2 CXCR1 / CXCR2 P17_HIV->CXCR1_2 JAK_STAT JAK/STAT Pathway CXCR1_2->JAK_STAT Proinflammatory_Genes ↑ Pro-inflammatory Genes (TNFα, IL-1β, MCP-1, ICAM-1) JAK_STAT->Proinflammatory_Genes Costimulatory_Molecules ↑ Co-stimulatory Molecules (CD40, CD80, CD86) JAK_STAT->Costimulatory_Molecules Lipid_Metabolism_Genes ↑ Lipid Metabolism Genes (CD36) JAK_STAT->Lipid_Metabolism_Genes Macrophage_Activation Pro-inflammatory Macrophage Activation Proinflammatory_Genes->Macrophage_Activation Costimulatory_Molecules->Macrophage_Activation Lipid_Metabolism_Genes->Macrophage_Activation

Caption: Signaling cascade of HIV-1 p17 in macrophages.

Quantitative Data Summary
ParameterCell TypeTreatmentConcentrationResultReference
mRNA Expression CD14-derived PBMCRecombinant p171 µg/ml for 18hIncreased mRNA for TNFα, IL-1β, MCP-1, ICAM-1, CD40, CD80, CD86, CD36[8]
Cytokine Secretion IL-2 stimulated PBMCsRecombinant p17Not specifiedEnhanced levels of TNF-α and IFN-γ[6]
NK Cell Proliferation Purified NK cellsRecombinant p17Not specifiedIncreased proliferation in presence of IL-2, IL-12, or IL-15[13]
Experimental Protocols

Macrophage Stimulation with Recombinant p17

  • Cell Source: CD14+ peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • Stimulation: Cells are stimulated for a defined period (e.g., 18 hours) with a specific concentration of recombinant HIV-1 p17 protein (e.g., 1 µg/ml).[8]

Real-Time PCR for Gene Expression

  • Procedure: Similar to the protocol for the ant venom P17, total RNA is extracted from p17-stimulated and control cells, reverse-transcribed, and analyzed by quantitative real-time PCR to measure the relative mRNA expression of target genes.[8]

Cytokine Production Assays

  • Cell Culture: Freshly isolated PBMCs are stimulated with IL-2 in the presence or absence of recombinant p17.

  • Measurement: Supernatants are collected, and the levels of cytokines like TNF-α and IFN-γ are quantified using standard ELISA kits.[6]

Blood-Brain Barrier Transcytosis Assay

  • In Vitro Model: An in vitro model of the blood-brain barrier (BBB) is used, typically consisting of a co-culture of brain endothelial cells and astrocytes.

  • Procedure: Labeled p17 is added to the "blood" side of the barrier, and its appearance on the "brain" side is measured over time to determine the rate of transcytosis.[9]

  • In Vivo Model: Labeled p17 is injected intravenously into mice, and at various time points, brain tissue is harvested to quantify the amount of p17 that has crossed the BBB.[9]

Conclusion

The term "this compound" encompasses two molecules with distinct origins and functions, both of which significantly impact macrophage biology. The ant venom this compound is a promising candidate for the development of novel antifungal therapeutics by augmenting the innate immune response of macrophages. In contrast, the HIV-1 matrix protein p17 contributes to the chronic inflammation and immune dysregulation characteristic of HIV-1 infection and is a potential therapeutic target for mitigating HIV-associated pathologies, including neurocognitive disorders. A clear understanding of their respective signaling pathways and biological effects is paramount for researchers and drug development professionals working to harness or inhibit their activities.

References

Natural Variants of HIV-1 p17 Protein: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Function, and Pathogenic Significance of HIV-1 Matrix Protein p17 Variants

The Human Immunodeficiency Virus type 1 (HIV-1) matrix protein p17 is a 132-amino acid structural protein encoded by the gag gene. Beyond its critical roles in the viral life cycle, including guiding the pre-integration complex to the nucleus and participating in viral assembly, extracellular p17 acts as a viral cytokine, modulating host immune responses and contributing to HIV-1 pathogenesis.[1][2][3] The emergence of natural variants of p17 (vp17s) has been linked to an increased risk of HIV-associated pathologies, most notably B-cell lymphomas.[4][5] This technical guide provides a comprehensive overview of the current understanding of HIV-1 p17 variants, focusing on their prevalence, molecular characteristics, interactions with host cells, and the experimental methodologies used for their study.

The Dual Role of p17: Structural Protein and Viral Cytokine

Within the virion, p17 forms a protective shell on the inner surface of the viral membrane.[3][6] However, p17 is also released from infected cells and can be detected in the plasma and tissues of HIV-1 positive individuals, even those on successful combined antiretroviral therapy (cART).[7][8] This extracellular p17 interacts with various host cell receptors, triggering signaling cascades that can promote inflammation, cell proliferation, and angiogenesis, creating a favorable environment for viral replication and persistence.[2][9][10]

Natural Variants of p17 and their Association with Disease

Genetic variability of the p17 protein is significantly higher than previously thought, with certain variants being more prevalent in patients with HIV-associated non-Hodgkin lymphoma (NHL).[4] These variants often feature amino acid substitutions and insertions, particularly in the C-terminal region, which can alter the protein's structure and function.

Prevalence of p17 Variants

Studies have shown a significantly higher prevalence of p17 variants in HIV-1 positive patients with lymphoma compared to those without. The following table summarizes key findings on the frequency of these variants.

Patient CohortPrevalence of p17 VariantsKey Variants IdentifiedReference(s)
HIV+ with Lymphoma49.4%Insertions at aa 117-118 (Ala-Ala) and 125-126 (Gly-Asn)[4]
HIV+ without Lymphoma35.7%Varied C-terminal insertions[4]
Ugandan HIV-1 Strain A1Not specifiedS75X variant[8]
Key p17 Variants and Their Characteristics

Several p17 variants have been identified and characterized, with specific mutations linked to altered biological activity.

VariantKey Mutation(s)Structural ImpactFunctional ConsequencesReference(s)
refp17 Reference protein (e.g., from clone BH10)Stable, folded conformationDoes not promote B-cell growth; may inhibit proliferation[3][8]
vp17s (NHL-associated) Insertions at aa 117-118 (Ala-Ala) or 125-126 (Gly-Asn or Gly-Gln-Ala-Asn-Gln-Asn)Protein destabilization and misfoldingPotent B-cell growth-promoting activity; activation of Akt signaling[4][5]
S75X Arginine to Glycine substitution at position 76 (R76G) in a Ugandan strainNot fully elucidatedActivates PI3K/Akt pathway; promotes B-cell proliferation and clonogenicity[2][8]

Host Cell Interactions and Signaling Pathways

The biological effects of p17 and its variants are mediated through interactions with host cell surface receptors, leading to the activation of distinct signaling pathways.

Receptor Interactions

p17 and its variants have been shown to interact with several chemokine and other receptors. The binding affinities can vary depending on the p17 variant and the receptor.

ReceptorLigand(s)Reported Binding Affinity (Kd)Downstream SignalingReference(s)
CXCR1 Reference p17Low affinityRho/ROCK[7]
CXCR2 Reference p17~70 nMERK/Akt[7]
PAR1 Clonogenic vp17sNot quantitatively determinedGq, EGFR transactivation, PI3K/Akt[11]
Signaling Pathways Activated by p17 Variants

The interaction of p17 variants with their receptors triggers intracellular signaling cascades that are often associated with cell proliferation, survival, and oncogenesis.

Clonogenic p17 variants, particularly those with C-terminal insertions, have been shown to activate the Protease-Activated Receptor 1 (PAR1). This leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR) in a Gq protein and matrix metalloproteinase (MMP)-dependent manner. The subsequent activation of the PI3K/Akt pathway promotes B-cell proliferation and survival.

PAR1_EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular vp17 vp17 PAR1 PAR1 vp17->PAR1 Binds Gq Gq PAR1->Gq Activates MMP MMP Gq->MMP Activates EGFR EGFR MMP->EGFR Transactivates PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation B-cell Proliferation & Survival Akt->Proliferation Promotes

vp17-PAR1-EGFR Signaling Pathway

Reference p17 has been shown to bind to the chemokine receptors CXCR1 and CXCR2, mimicking the effects of their natural ligand, IL-8. This interaction can promote angiogenesis and inflammation through the activation of the ERK/Akt and Rho/ROCK signaling pathways.[7]

CXCR_Signaling cluster_receptors Receptors cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes p17 p17 CXCR1 CXCR1 p17->CXCR1 CXCR2 CXCR2 p17->CXCR2 Rho_ROCK Rho/ROCK CXCR1->Rho_ROCK Activates ERK_Akt ERK/Akt CXCR2->ERK_Akt Activates Inflammation Inflammation Rho_ROCK->Inflammation Promotes Angiogenesis Angiogenesis ERK_Akt->Angiogenesis Promotes

p17-CXCR Signaling Pathways

Experimental Protocols

The study of p17 variants involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Recombinant p17 Expression and Purification

Objective: To produce purified, endotoxin-free recombinant p17 and its variants for use in functional assays.

Methodology:

  • Cloning: The coding sequence of the desired p17 variant is amplified by PCR and cloned into a prokaryotic expression vector, such as pGEX-2T, which allows for expression of the protein as a glutathione (B108866) S-transferase (GST) fusion protein.

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis and Solubilization: Bacterial cells are harvested and lysed. If the recombinant protein is expressed as inclusion bodies, a solubilization step using denaturing agents like urea (B33335) or guanidine-HCl is required.

  • Purification: The protein is purified using affinity chromatography. For GST-fusion proteins, glutathione-agarose resin is used. The column is washed extensively to remove contaminants.

  • Cleavage and Final Purification: The GST tag is cleaved from p17 using a site-specific protease (e.g., Factor Xa). A second round of affinity chromatography is performed to remove the cleaved GST tag and any remaining uncleaved fusion protein.

  • Renaturation (if necessary): If the protein was purified under denaturing conditions, a stepwise dialysis against decreasing concentrations of the denaturant is performed to allow for proper refolding.

  • Endotoxin Removal: The purified protein is treated to remove any contaminating endotoxins, which is critical for cellular assays.

  • Quality Control: The purity and identity of the recombinant protein are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.

B-cell Clonogenicity Assay (Soft Agar (B569324) Assay)

Objective: To assess the ability of p17 variants to promote anchorage-independent growth of B-cells, a hallmark of cellular transformation.

Methodology:

  • Preparation of Base Agar Layer: A solution of 0.5-0.6% agar in complete culture medium is prepared and allowed to solidify in the bottom of 6-well plates or 35 mm dishes.

  • Preparation of Cell Suspension in Top Agar: B-cells (e.g., Raji cells) are harvested and resuspended in complete culture medium. A low-melting point agarose (B213101) solution (e.g., 0.3-0.4%) is prepared and cooled to 37-40°C. The cell suspension is mixed with the top agar solution to a final cell density of approximately 5,000 cells per plate.

  • Plating: The cell-agar mixture is carefully layered on top of the solidified base agar layer. The p17 variant to be tested is added to the top layer at the desired concentration.

  • Incubation: The plates are incubated at 37°C in a humidified incubator for 10-21 days. The cells are fed every 2-3 days by adding a small volume of complete medium to the top of the agar.

  • Colony Staining and Counting: After the incubation period, the colonies are stained with a solution of crystal violet. The number and size of the colonies are quantified using a microscope and image analysis software.

Proximity Ligation Assay (PLA)

Objective: To visualize and quantify the in situ interaction between p17 variants and their cellular receptors.

Methodology:

  • Cell Preparation: Cells expressing the receptor of interest are seeded on coverslips and, if necessary, stimulated with the p17 variant. The cells are then fixed and permeabilized.

  • Primary Antibody Incubation: The cells are incubated with two primary antibodies raised in different species that recognize the p17 protein and the cellular receptor, respectively.

  • PLA Probe Incubation: The cells are then incubated with secondary antibodies (PLA probes) that are conjugated to unique oligonucleotides. These probes bind to the primary antibodies.

  • Ligation: If the two target proteins are in close proximity (typically <40 nm), the oligonucleotides on the PLA probes are joined by a ligase to form a circular DNA molecule.

  • Amplification: The circular DNA molecule serves as a template for rolling-circle amplification, generating a long DNA product.

  • Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides that hybridize to the amplified product.

  • Imaging and Analysis: The fluorescent signals, which appear as distinct spots, are visualized using fluorescence microscopy. The number of spots per cell is quantified to determine the extent of protein-protein interaction.

Experimental and Analytical Workflow

The identification and characterization of novel p17 variants typically follows a multi-step workflow.

p17_workflow cluster_discovery Variant Discovery cluster_characterization Functional Characterization cluster_assays Examples of Cell-Based Assays Patient_Samples Patient Samples (Plasma, PBMCs) RNA_DNA_Extraction RNA/DNA Extraction Patient_Samples->RNA_DNA_Extraction Sequencing gag Gene Sequencing (e.g., Nanopore) RNA_DNA_Extraction->Sequencing Sequence_Analysis Sequence Analysis & Variant Identification Sequencing->Sequence_Analysis Recombinant_Protein Recombinant Protein Production Sequence_Analysis->Recombinant_Protein Cell_Based_Assays Cell-Based Assays Recombinant_Protein->Cell_Based_Assays Receptor_Binding Receptor Binding Assays (e.g., SPR, PLA) Recombinant_Protein->Receptor_Binding Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot) Cell_Based_Assays->Signaling_Analysis Clonogenicity Clonogenicity Assay Cell_Based_Assays->Clonogenicity Proliferation Proliferation Assay Cell_Based_Assays->Proliferation Cytokine_Secretion Cytokine Secretion Assay Cell_Based_Assays->Cytokine_Secretion

Workflow for p17 Variant Analysis

Implications for Drug Development

The discovery of pathogenic p17 variants opens new avenues for therapeutic intervention in HIV-associated malignancies. Targeting the interaction between these variants and their host cell receptors represents a promising strategy. The development of monoclonal antibodies or small molecule inhibitors that block the binding of clonogenic vp17s to PAR1, or the interaction of p17 with CXCR1/2, could mitigate their pathological effects. Furthermore, understanding the structural changes induced by pathogenic mutations could inform the design of drugs that stabilize the non-pathogenic conformation of the p17 protein.

Conclusion

The HIV-1 matrix protein p17 is a multifaceted protein with critical roles both within the virus and in the extracellular environment. The emergence of natural variants with altered biological activities, particularly their ability to promote B-cell growth and clonogenicity, highlights the complex interplay between HIV-1 and the host. A thorough understanding of the molecular mechanisms underlying the pathogenic effects of these variants is essential for the development of novel therapeutic strategies to combat HIV-associated diseases. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to further investigate the role of p17 variants in HIV-1 pathogenesis and to explore new avenues for therapeutic intervention.

References

The Dichotomous Role of P17 Peptides in Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The designation "P17 peptide" is applied to several distinct molecules with profoundly different, often opposing, roles in the regulation of angiogenesis. This technical guide provides an in-depth exploration of three such peptides: the pro-angiogenic HIV-1 matrix protein p17, the anti-angiogenic Transforming Growth Factor-beta (TGF-β) inhibitory peptide P17, and the anti-angiogenic Avian Reovirus p17. This document elucidates their respective mechanisms of action, details the signaling pathways involved, presents quantitative data from key studies, and provides comprehensive experimental protocols for their investigation. The aim is to offer a clear and detailed resource for researchers and drug development professionals working in the field of angiogenesis.

Introduction: The this compound Conundrum

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions. Its modulation presents a key therapeutic target for diseases ranging from ischemic cardiovascular conditions to cancer. The term "this compound" appears in scientific literature in reference to at least three different peptides, each with a unique and potent effect on angiogenesis. Understanding the specific identity and function of the this compound is therefore crucial for accurate research and therapeutic development. This guide will separately address each of these molecules to provide clarity and a comprehensive overview.

  • HIV-1 Matrix Protein p17 (p17): A viral protein that acts as a virokine, promoting angiogenesis by interacting with chemokine and growth factor receptors on endothelial cells.

  • TGF-β Inhibitory Peptide P17: A synthetic peptide designed to block the signaling of TGF-β, a key cytokine in angiogenesis and fibrosis, thereby inhibiting neovascularization.

  • Avian Reovirus p17 (ARV p17): A non-structural viral protein that exhibits anti-angiogenic properties by upregulating the tumor suppressor dipeptidyl peptidase 4 (DPP4).

HIV-1 Matrix Protein p17: A Pro-Angiogenic Virokine

The Human Immunodeficiency Virus type 1 (HIV-1) matrix protein p17 is a 132-amino acid protein that, beyond its structural role in the virus life cycle, is released from infected cells and can be detected in the blood of patients. Extracellular p17 functions as a virokine, mimicking the activity of host cytokines to dysregulate cellular processes, including angiogenesis. This activity is implicated in the pathogenesis of HIV-associated vascular diseases and malignancies.

Mechanism of Action and Signaling Pathways

HIV-1 p17 promotes angiogenesis primarily by engaging chemokine receptors CXCR1 and CXCR2, and the Epidermal Growth Factor Receptor (EGFR) on endothelial cells.[1][2][3][4][5]

  • CXCR1/CXCR2 Pathway: p17 binds to CXCR1 and CXCR2, receptors whose natural ligand is the pro-angiogenic chemokine Interleukin-8 (IL-8).[2][3][4][5] This interaction triggers downstream signaling cascades involving Phosphoinositide 3-kinase (PI3K) and Akt.[3][4][6][7] Activated Akt then leads to the phosphorylation and activation of the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[3][4][6][7] The activation of the PI3K/Akt/ERK axis is crucial for endothelial cell migration, proliferation, and tube formation.[3][4][6][7]

  • EGFR Pathway: In the context of the central nervous system, p17 has been shown to induce angiogenesis in brain endothelial cells by activating EGFR-1.[1] This leads to the phosphorylation of downstream intermediates including ERK1/2, Focal Adhesion Kinase (FAK), Phospholipase C-gamma (PLC-γ), and Protein Kinase C-beta (PKC-β), all of which contribute to the angiogenic phenotype.[1]

Visualizing the Signaling Pathways

HIV1_p17_Pro_Angiogenesis p17 HIV-1 p17 CXCR1_2 CXCR1 / CXCR2 p17->CXCR1_2 EGFR1 EGFR-1 p17->EGFR1 PI3K PI3K CXCR1_2->PI3K ERK ERK1/2 EGFR1->ERK FAK FAK EGFR1->FAK PLCg PLC-γ EGFR1->PLCg Akt Akt PI3K->Akt MEK MEK Akt->MEK MEK->ERK Angiogenesis Angiogenesis (Migration, Proliferation, Tube Formation) ERK->Angiogenesis FAK->Angiogenesis PKCb PKC-β PLCg->PKCb PKCb->Angiogenesis

Caption: HIV-1 p17 pro-angiogenic signaling pathways.

Quantitative Data Summary
Assay TypeCell TypeP17 ConcentrationObservationReference
Tube FormationHUVECs2.5 ng/mLMinimum concentration for angiogenic activity[2]
Tube FormationHUVECs10 ng/mLPeak angiogenic potency[2]
Aortic Ring AssayRat Aortic Rings10 ng/mL45 ± 6 microvessels (vs. 5 ± 4 in control)[2]
In vivo Matrigel PlugNude Mice100 ng/mLSignificant angiogenesis observed[3]
In vivo Matrigel PlugNude Mice200 ng/mLReadily observable angiogenesis[3]
Key Experimental Protocols

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs), low passage

    • Endothelial Basal Medium (EBM) with 0.5% Fetal Bovine Serum (FBS)

    • Growth factor-reduced Matrigel or similar basement membrane extract (BME)

    • 96-well tissue culture plates

    • Recombinant HIV-1 p17 protein

  • Protocol:

    • Thaw Matrigel on ice overnight at 4°C.

    • Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

    • Culture HUVECs to 70-80% confluency. Prior to the assay, starve the cells in EBM with 0.5% FBS for 16-24 hours.

    • Harvest HUVECs using trypsin and resuspend them in EBM with 0.5% FBS at a density of 1 x 10^5 to 1.5 x 10^5 cells/mL.

    • Add 100 µL of the HUVEC suspension to each Matrigel-coated well.

    • Add HIV-1 p17 to the desired final concentrations (e.g., 2.5, 10, 50 ng/mL). Include a vehicle control (e.g., PBS).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

    • Visualize and photograph the formation of tube-like structures using an inverted microscope.

    • Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

This assay provides a more complex, organotypic model of angiogenesis.

  • Materials:

    • Thoracic aortas from 1-2 month old rats or mice

    • Serum-free EBM

    • Matrigel or Type I Collagen

    • 48-well tissue culture plates

    • Surgical instruments (forceps, scissors)

    • Recombinant HIV-1 p17 protein

  • Protocol:

    • Humanely euthanize the animal and aseptically excise the thoracic aorta.

    • Place the aorta in a petri dish containing cold, sterile serum-free EBM.

    • Under a dissecting microscope, carefully remove periaortic fibro-adipose tissue.

    • Cross-section the aorta into 1-1.5 mm thick rings.

    • Rinse the rings multiple times with fresh, cold EBM.

    • Coat the wells of a 48-well plate with 100 µL of Matrigel or collagen and allow it to polymerize at 37°C for 30 minutes.

    • Place one aortic ring in the center of each well.

    • Overlay the ring with an additional 100 µL of Matrigel/collagen.

    • After polymerization, add 500 µL of EBM containing the desired concentration of HIV-1 p17 (e.g., 10 ng/mL) or vehicle control.

    • Incubate at 37°C, 5% CO2. Replace the medium every 2-3 days.

    • Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days.

    • Capture images using a phase-contrast microscope and quantify the extent of sprouting by measuring the area or length of the outgrowths.

TGF-β Inhibitory Peptide P17: An Anti-Angiogenic Agent

In contrast to HIV-1 p17, a different peptide also designated P17 (sequence: KRIWFIPRSSWYERA) functions as a potent inhibitor of angiogenesis. This peptide was identified from a phage display library and acts by antagonizing the signaling of Transforming Growth Factor-beta (TGF-β).[8] It is often studied alongside another TGF-β inhibitor, P144. Its anti-angiogenic properties make it a candidate for therapies targeting diseases characterized by pathological neovascularization, such as wet age-related macular degeneration (AMD) and cancer.[9][10][11]

Mechanism of Action and Signaling Pathways

TGF-β is a pleiotropic cytokine with complex, context-dependent effects on angiogenesis. In many pathological settings, it promotes angiogenesis by upregulating pro-angiogenic factors. The this compound inhibits this process by blocking TGF-β from binding to its receptors.

  • Inhibition of TGF-β Signaling: P17 directly antagonizes TGF-β1, -β2, and -β3, preventing the activation of the TGF-β receptor complex.[8]

  • Downregulation of Pro-Angiogenic Factors: By blocking the TGF-β pathway, P17 leads to the reduced expression of key angiogenic mediators, including:

    • Vascular Endothelial Growth Factor (VEGF): A primary driver of endothelial cell proliferation and permeability.[9][11]

    • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and angiogenesis.[9][11]

    • Matrix Metalloproteinases (MMP-2, MMP-9): Enzymes that degrade the extracellular matrix, facilitating endothelial cell invasion.[9][11]

  • Inhibition of Smad2 Phosphorylation: The canonical TGF-β signaling pathway involves the phosphorylation of Smad2 and Smad3 (pSMAD2/3). P17 treatment leads to a decrease in the levels of phosphorylated Smad2, confirming its inhibitory effect on the pathway.[9][11][12]

Visualizing the Signaling Pathway

TGFb_P17_Anti_Angiogenesis TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR P17 Inhibitory P17 P17->TGFb Inhibits pSMAD2 pSMAD2 TGFbR->pSMAD2 Gene_Expression Gene Expression pSMAD2->Gene_Expression VEGF VEGF Gene_Expression->VEGF COX2 COX-2 Gene_Expression->COX2 MMPs MMPs Gene_Expression->MMPs Angiogenesis Angiogenesis VEGF->Angiogenesis COX2->Angiogenesis MMPs->Angiogenesis

Caption: TGF-β inhibitory P17 anti-angiogenic signaling.

Quantitative Data Summary
ModelTreatment GroupP17 Dose/ConcentrationObservationReference
Laser-Induced CNV (Rat)Intravenous (IV-17)1 mg/ml (0.2 ml injections)Decreased VEGF & COX-2 gene expression; Decreased pSMAD-2 protein levels[9][11][12]
Laser-Induced CNV (Rat)Intravitreal (IVT-17)20 mg/ml (7 µl injection)Decreased MMP-2 gene expression; Decreased VEGF protein expression[9][11][12]
Peritoneal Dialysis (Mouse)IntraperitonealNot specifiedSignificantly reduced number of CD31+ vessels[13]
Key Experimental Protocols

This is a standard model for studying wet AMD.

  • Materials:

    • Long Evans rats (or other pigmented rat strain)

    • Diode laser (e.g., 532 nm or 810 nm) connected to a slit lamp

    • Fundus camera/fluorescein (B123965) angiography system

    • Anesthetics (e.g., ketamine/xylazine cocktail)

    • Tropicamide (for pupil dilation)

    • TGF-β inhibitory this compound

  • Protocol:

    • Anesthetize the rat and dilate its pupils with tropicamide.

    • Position the rat at the slit lamp. Use a coverslip with coupling gel on the cornea to visualize the fundus.

    • Deliver 4-6 laser spots (e.g., 75 µm spot size, 0.05-0.1 sec duration, 250 mW power) to the posterior pole of each eye, surrounding the optic nerve. Successful rupture of Bruch's membrane is indicated by the appearance of a small bubble.

    • Administer P17 via the desired route (intravenous or intravitreal) at the specified time points post-laser (e.g., treatment can start 16 days post-laser to assess effects on established lesions).

    • Monitor the development and size of CNV lesions weekly using fluorescein angiography for 2-4 weeks.

    • At the end of the study, euthanize the animals and collect the eyes.

    • Dissect the RPE-choroid-sclera complex for analysis.

    • Perform Western blotting for VEGF and pSMAD-2, or RT-PCR for gene expression analysis.

This protocol detects the activation state of the TGF-β pathway.

  • Materials:

    • Cell or tissue lysates (e.g., from the CNV model)

    • RIPA buffer supplemented with phosphatase and protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

    • Primary antibodies: Rabbit anti-pSMAD2 (Ser465/467), Rabbit anti-total SMAD2

    • HRP-conjugated anti-rabbit secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate

  • Protocol:

    • Lyse cells or homogenized tissue in ice-cold RIPA buffer with inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize protein concentrations for all samples and add Laemmli sample buffer. Denature by boiling at 95-100°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-pSMAD2 antibody (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 8.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total SMAD2.

Avian Reovirus p17 (ARV p17): An Anti-Angiogenic Viral Protein

Avian reovirus (ARV) is an oncolytic virus, and its non-structural protein p17 has been identified as a potent inhibitor of angiogenesis.[1][14][15] This activity contributes to its overall anti-tumor effects. Unlike the other P17 peptides, ARV p17 exerts its function by inducing the secretion of an endogenous angiogenesis inhibitor.

Mechanism of Action and Signaling Pathways

The anti-angiogenic effect of ARV p17 is mediated by the upregulation and secretion of Dipeptidyl Peptidase 4 (DPP4), also known as CD26.[1][2][15]

  • Upregulation of DPP4: ARV p17, when expressed in or introduced to endothelial cells, increases the transcription and release of DPP4.[1][2][15]

  • DPP4-Mediated Inhibition: Secreted DPP4 acts as a tumor suppressor and anti-angiogenic factor. While the precise downstream mechanism of DPP4's anti-angiogenic effect is still under investigation, it is known to impair endothelial cell migration, capillary-like structure formation, and sprouting angiogenesis.[1][2][15]

  • Insensitivity to Pro-Angiogenic Factors: The presence of ARV p17 renders endothelial cells insensitive to potent pro-angiogenic stimuli such as VEGF-A and FGF-2.[1][15]

Visualizing the Logical Workflow

ARV_p17_Anti_Angiogenesis ARV_p17 ARV p17 Endothelial_Cell Endothelial Cell ARV_p17->Endothelial_Cell Enters DPP4_transcription DPP4 Transcription ↑ Endothelial_Cell->DPP4_transcription DPP4_secretion DPP4 Secretion ↑ DPP4_transcription->DPP4_secretion sDPP4 Secreted DPP4 DPP4_secretion->sDPP4 Angiogenesis Angiogenesis (Migration, Sprouting) sDPP4->Angiogenesis Inhibits

Caption: ARV p17 anti-angiogenic logical workflow.

Quantitative Data Summary
Assay TypeCell TypeTreatmentObservationReference
ELISAHUVECsRecombinant GST-ARV p17Significant increase of soluble DPP4 in conditioned medium[2]
Migration AssayHUVECsConditioned medium from ARV p17-expressing cellsImpaired capacity to repair wounded monolayer[2]
Aortic Ring AssayMurine Aortic RingsRecombinant GST-ARV p17Inhibition of neovessel formation induced by FGF-2[14]
Key Experimental Protocols

This assay quantifies the amount of DPP4 released by endothelial cells in response to ARV p17.

  • Materials:

    • HUVECs

    • Endothelial cell culture medium

    • Recombinant ARV p17 protein (e.g., GST-ARV p17) and control protein (e.g., GST)

    • Human DPP4 ELISA kit

  • Protocol:

    • Seed HUVECs in a culture plate and grow to near confluency.

    • Wash the cells with PBS and replace the medium with serum-free medium.

    • Treat the cells with recombinant ARV p17 or a control protein for 24-48 hours.

    • Collect the conditioned medium from the cell cultures.

    • Centrifuge the medium to remove any cells or debris.

    • Perform the DPP4 ELISA on the clarified conditioned medium according to the manufacturer's instructions.

    • Measure the absorbance using a plate reader and calculate the concentration of DPP4 based on a standard curve.

This assay measures the effect of ARV p17-conditioned medium on the migratory capacity of endothelial cells.

  • Materials:

    • HUVECs

    • Culture plates (e.g., 24-well plates)

    • Pipette tips (e.g., p200) for creating the scratch

    • Conditioned medium from ARV p17-expressing cells and control cells

  • Protocol:

    • Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.

    • Create a linear scratch or "wound" in the monolayer using a sterile p200 pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the medium with conditioned medium from either ARV p17-expressing or control cells.

    • Place the plate on a microscope stage within an incubator or take images at time zero.

    • Acquire images of the same wound area at regular intervals (e.g., every 4-6 hours) for up to 24 hours.

    • Quantify cell migration by measuring the change in the width of the scratch over time using image analysis software. The percentage of wound closure can be calculated.

Conclusion and Future Directions

The term "this compound" represents a striking example of how a common designation can encompass molecules with diametrically opposed biological functions. HIV-1 p17 is a pro-angiogenic factor that drives neovascularization through chemokine and growth factor receptor signaling, representing a potential therapeutic target to mitigate HIV-associated pathologies. Conversely, the TGF-β inhibitory peptide P17 and Avian Reovirus p17 are potent anti-angiogenic agents, acting through distinct mechanisms—blockade of a key signaling cytokine and induction of an endogenous inhibitor, respectively. These peptides hold promise as therapeutic leads for anti-angiogenic therapies in cancer and ophthalmology.

For researchers and drug developers, the key takeaway is the critical importance of precise molecular identification. Future work should focus on further elucidating the downstream effectors of these peptides, exploring their therapeutic potential in more advanced preclinical models, and developing strategies to optimize their delivery and efficacy while minimizing off-target effects. This guide serves as a foundational resource to navigate the complexities of P17 peptides and to facilitate continued innovation in the modulation of angiogenesis.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of P17 Peptide, a TGF-β1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P17 peptide, with the amino acid sequence KRIWFIPRSSWYERA, is a synthetic peptide that has been identified as a potent inhibitor of Transforming Growth Factor-beta 1 (TGF-β1)[1]. TGF-β1 is a key cytokine involved in a multitude of cellular processes, including proliferation, differentiation, and extracellular matrix production. Its dysregulation is implicated in various pathologies, notably fibrosis and cancer progression. P17 exerts its inhibitory effect by interfering with the TGF-β1 signaling pathway, making it a valuable tool for research and a potential therapeutic agent.

These application notes provide a detailed protocol for the chemical synthesis of the this compound using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Theoretical and Expected Synthesis Outcomes for this compound
ParameterValueNotes
Peptide SequenceKRIWFIPRSSWYERA15 amino acids
Molecular Weight2099.4 g/mol Monoisotopic
Theoretical Crude Yield~70-85%Dependent on synthesis scale and efficiency of each coupling step.
Expected Purity (Crude)50-70%Varies based on sequence difficulty and success of synthesis.
Final Purity (Post-HPLC)≥95%Target purity for biological assays.
Final Yield (Post-HPLC)15-30%Based on crude peptide input.
Table 2: Materials and Reagents for this compound Synthesis and Purification
ReagentGradePurpose
Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/gSolid support for C-terminal amide.
Fmoc-L-Amino AcidsPeptide synthesis gradeBuilding blocks for the peptide chain.
HBTU/HATUPeptide synthesis gradeCoupling reagent.
DIPEA/NMMPeptide synthesis gradeBase for activation and coupling.
Piperidine (B6355638)ACS gradeFmoc deprotection.
N,N-Dimethylformamide (DMF)Peptide synthesis gradeSolvent for synthesis.
Dichloromethane (DCM)ACS gradeSolvent for washing.
Trifluoroacetic Acid (TFA)Reagent gradeCleavage from resin and deprotection.
Triisopropylsilane (TIS)Reagent gradeScavenger for cleavage.
WaterHPLC gradeScavenger and HPLC mobile phase.
Acetonitrile (ACN)HPLC gradeHPLC mobile phase.
Diethyl EtherACS gradePeptide precipitation.

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of P17

This protocol outlines the manual synthesis of the this compound on a 0.1 mmol scale.

1. Resin Swelling:

  • Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a fritted syringe reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the 20% piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

3. Amino Acid Coupling:

  • In a separate tube, dissolve the first Fmoc-protected amino acid (Fmoc-Ala-OH, 4 equivalents, 0.4 mmol) and HBTU (3.9 equivalents, 0.39 mmol) in 2 mL of DMF.

  • Add DIPEA (8 equivalents, 0.8 mmol) and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • After a negative Kaiser test (yellow/brown beads), drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the P17 sequence (KRIWFIPRSSWYERA), starting from the C-terminus (Alanine) to the N-terminus (Lysine).

5. Final Fmoc Deprotection:

  • After the final coupling of Fmoc-Lys(Boc)-OH, perform the Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the deprotected peptide-resin with DMF (3 x 5 mL), DCM (5 x 5 mL), and finally with methanol (B129727) (2 x 5 mL).

  • Dry the resin under a high vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Due to the presence of Tryptophan and Arginine, this scavenger combination is crucial to prevent side reactions[2][3].

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the cleavage mixture into a cold 50 mL centrifuge tube.

  • Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

7. Peptide Precipitation and Isolation:

  • Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • A white precipitate of the crude this compound should form.

  • Place the tube at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge at 3000 x g for 10 minutes.

  • Decant the ether and wash the peptide pellet twice with cold diethyl ether.

  • Dry the crude peptide pellet under a stream of nitrogen and then under a high vacuum.

Protocol 2: Purification of this compound by RP-HPLC

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent. Given its hydrophilic nature, start with sterile water or a low concentration of acetic acid[1][4][5]. If solubility is an issue, a small amount of DMSO can be used, followed by dilution with the HPLC mobile phase A[6][7].

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a wider bore for preparative scale).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point for a 15-amino acid peptide. This can be optimized based on the initial analytical run.

  • Flow Rate: 1 mL/min for an analytical column (adjust for preparative columns).

  • Detection: UV absorbance at 220 nm and 280 nm (due to the presence of Tryptophan).

  • Injection Volume: Dependent on the column size and sample concentration.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak, which should be the full-length this compound.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions with ≥95% purity.

4. Final Product Preparation:

  • Lyophilize the pooled fractions to obtain the purified this compound as a white, fluffy powder.

  • Store the lyophilized peptide at -20°C or lower for long-term stability.

Protocol 3: Characterization of Synthetic this compound

1. Mass Spectrometry:

  • Confirm the identity of the purified this compound by determining its molecular weight using mass spectrometry (e.g., MALDI-TOF or ESI-MS)[8][9][10]. The observed mass should correspond to the theoretical molecular weight of 2099.4 Da.

2. Analytical RP-HPLC:

  • Assess the final purity of the lyophilized peptide using the analytical HPLC method described in Protocol 2.

Visualizations

TGF-β/SMAD Signaling Pathway

TGF_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TBRII TGF-β RII TGF-beta1->TBRII Binds P17 P17 P17->TGF-beta1 Inhibits TBRI TGF-β RI TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Promoters SMAD_complex->DNA Translocates & Binds Transcription Gene Transcription (e.g., Fibrosis-related genes) DNA->Transcription Regulates

Caption: TGF-β/SMAD signaling pathway and the inhibitory action of this compound.

Experimental Workflow for P17 Synthesis and Purification

P17_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Isolation cluster_purification Purification & Characterization Resin_Prep Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin_Prep->Fmoc_Deprotection1 Coupling Amino Acid Coupling Fmoc_Deprotection1->Coupling Chain_Elongation Repeat Deprotection & Coupling Cycles Coupling->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Isolation Isolation of Crude Peptide Precipitation->Isolation HPLC_Purification RP-HPLC Purification Isolation->HPLC_Purification Fraction_Analysis Purity Analysis of Fractions HPLC_Purification->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final Quality Control (HPLC & Mass Spec) Lyophilization->Final_QC end_product Purified this compound (≥95% Purity) Final_QC->end_product start Start start->Resin_Prep

References

Application Notes and Protocols for the Solid-Phase Synthesis of P17 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the solid-phase peptide synthesis (SPPS) of P17 peptides. Due to the existence of multiple peptides referred to as "P17," this note will focus on the well-documented synthesis of Myristoyl Pentapeptide-17 , a lipopeptide with applications in the cosmetics industry for stimulating keratin (B1170402) production. The principles and protocols described herein are broadly applicable to the synthesis of other peptides, such as the TGF-β inhibitory peptide P17 (sequence: KRIWFIPRSSWYERA).[1][2][3]

The synthesis of Myristoyl Pentapeptide-17 is achieved using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.[1][4]

Materials and Reagents

High-quality reagents are crucial for successful peptide synthesis. All reagents and solvents should be of peptide synthesis grade.[1]

ReagentPurposeRecommended Grade/Purity
Rink Amide ResinSolid support for C-terminally amidated peptides.[1][5]100-200 mesh, ~0.5-0.8 mmol/g substitution
Fmoc-L-Lys(Boc)-OHProtected amino acid>99%
Fmoc-L-Ala-OHProtected amino acid>99%
Fmoc-L-Leu-OHProtected amino acid>99%
N,N-Dimethylformamide (DMF)Primary solvent for synthesis stepsPeptide synthesis grade
Dichloromethane (DCM)Solvent for washing stepsACS grade or higher
Piperidine (B6355638)Reagent for Fmoc-deprotectionPeptide synthesis grade
HBTUCoupling reagent>99%
DIPEABase for coupling reactionPeptide synthesis grade
Myristic AcidN-terminal modification>99%
Trifluoroacetic Acid (TFA)Cleavage from resin and side-chain deprotection>99%
Triisopropylsilane (TIS)Scavenger during cleavage>99%
WaterScavenger during cleavageHPLC grade
Diethyl EtherPeptide precipitationACS grade or higher

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin into a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes to 1 hour at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.[6]

  • After swelling, drain the DMF.

Solid-Phase Peptide Synthesis Cycle

The peptide chain (Lys-Leu-Ala-Lys-Lys) is assembled from the C-terminus to the N-terminus. The following cycle of deprotection, washing, coupling, and washing is repeated for each amino acid.[1]

Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF (v/v) to the resin.[1]

  • Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group from the N-terminal amino acid.[1]

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and dibenzofulvene byproducts.[1]

Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.[1]

  • Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.[1]

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.[1]

  • Agitate the mixture for 1-2 hours at room temperature.[1]

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[1]

  • After complete coupling, drain the reaction solution.

  • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[1]

N-Terminal Myristoylation
  • After the final lysine (B10760008) residue has been coupled and the N-terminal Fmoc group has been removed, the resin is washed with DMF.

  • In a separate vial, dissolve myristic acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) and pre-activate for 5 minutes.

  • Add the activated myristic acid solution to the peptide-resin.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Dry the resin under vacuum.

Cleavage and Deprotection
  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Boc).[7]

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[8]

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers and residual TFA.[8]

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile (B52724) in water with 0.1% TFA is commonly used.[8][9]

  • Collect the fractions containing the pure peptide.

  • Confirm the identity and purity of the peptide using analytical HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF MS).[10][11][12]

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of Myristoyl Pentapeptide-17.

ParameterTypical ValueMethod of Determination
Resin Substitution0.5 - 0.8 mmol/gManufacturer's specification
Crude Peptide Yield70 - 85%Gravimetric analysis
Purity (Crude)60 - 75%RP-HPLC (AUC at 220 nm)
Purity (Purified)>98%RP-HPLC (AUC at 220 nm)
Molecular Weight (Expected)Varies by sequenceMass Spectrometry
Molecular Weight (Observed)Matches expected valueMass Spectrometry

Visualizations

Experimental Workflow

G cluster_synthesis Peptide Synthesis Cycle cluster_finalization Final Steps Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Loop Repeat for each a.a. in sequence Wash2->Loop Myristoylation 6. N-terminal Myristoylation Wash2->Myristoylation Loop->Deprotection Next amino acid Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Myristoylation->Cleavage Precipitation 8. Precipitation (Cold Ether) Cleavage->Precipitation Purification 9. RP-HPLC Purification Precipitation->Purification Characterization 10. Characterization (LC-MS) Purification->Characterization Lyophilization 11. Lyophilization Characterization->Lyophilization G P17 P17 Peptide GPCR GPCR P17->GPCR binds AA Arachidonic Acid (AA) Mobilization GPCR->AA LTB4 Leukotriene B4 (LTB4) Production AA->LTB4 PPARG PPARγ Activation LTB4->PPARG CLRs CLR Upregulation (Dectin-1, MR) PPARG->CLRs Phagocytosis Enhanced Phagocytosis CLRs->Phagocytosis Fungus Candida albicans Fungus->CLRs recognized by ROS ROS Production Phagocytosis->ROS IL1B IL-1β Release Phagocytosis->IL1B Killing Fungicidal Activity ROS->Killing IL1B->Killing

References

Application Notes and Protocols: Recombinant Expression of HIV-1 p17 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recombinant expression, purification, and characterization of the Human Immunodeficiency Virus type 1 (HIV-1) matrix protein p17. The protocols outlined below are intended to facilitate the production of highly pure, biologically active p17 for use in various research and drug development applications, including structural studies, immunological assays, and investigation of p17-mediated pathogenesis.

Introduction

The HIV-1 matrix protein p17 is a 17 kDa structural protein derived from the Gag polyprotein precursor, Pr55Gag.[1] Beyond its structural role in the virus life cycle, extracellular p17 acts as a viral cytokine, or "virokine," deregulating the biological functions of various host cells.[2][3] It has been implicated in the pathogenesis of AIDS-related diseases by interacting with cellular receptors, such as CXCR1 and CXCR2, to activate signaling pathways that promote angiogenesis, inflammation, and cell proliferation.[4][5][6] The ability to produce high-quality recombinant p17 is therefore crucial for a deeper understanding of its functions and for the development of targeted therapeutics.

Expression System of Choice

Escherichia coli (E. coli) is a widely used and effective system for the expression of recombinant HIV-1 p17.[3][7] Its rapid growth, high yields, and the availability of a wide range of expression vectors make it a cost-effective choice.[7] To facilitate purification, p17 is commonly expressed as a fusion protein, for example, with a Glutathione-S-Transferase (GST) tag.

Experimental Protocols

Cloning of HIV-1 p17 into an Expression Vector

This protocol describes the cloning of the HIV-1 p17 coding sequence into the pGEX-4T-1 expression vector, which allows for the expression of p17 as a GST-fusion protein with a thrombin cleavage site.

Materials:

  • HIV-1 proviral DNA (e.g., from BH10 isolate)

  • pGEX-4T-1 vector

  • Restriction enzymes (e.g., BamHI and XhoI)

  • T4 DNA Ligase

  • High-fidelity DNA polymerase

  • Forward and reverse primers for p17 amplification

  • E. coli competent cells (e.g., DH5α for cloning, BL21(DE3) for expression)

  • LB agar (B569324) plates and broth with ampicillin (B1664943)

  • DNA purification kits (PCR and gel extraction)

  • Plasmid miniprep kit

Procedure:

  • Primer Design: Design primers to amplify the 132 amino acid coding sequence of HIV-1 p17. Incorporate restriction sites for BamHI and XhoI at the 5' ends of the forward and reverse primers, respectively. Ensure the p17 sequence will be in-frame with the upstream GST tag in the pGEX-4T-1 vector.

  • PCR Amplification: Perform PCR using high-fidelity DNA polymerase and HIV-1 proviral DNA as a template to amplify the p17 coding sequence.

  • Purification of PCR Product: Purify the amplified p17 DNA fragment using a PCR purification kit.

  • Restriction Digest: Digest both the purified PCR product and the pGEX-4T-1 vector with BamHI and XhoI.

  • Gel Purification: Separate the digested vector and insert on an agarose (B213101) gel and purify the desired fragments using a gel extraction kit.

  • Ligation: Ligate the digested p17 insert into the linearized pGEX-4T-1 vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing ampicillin.

  • Colony Screening and Plasmid Purification: Select individual colonies, grow overnight cultures, and purify the plasmid DNA using a miniprep kit.

  • Verification: Verify the correct insertion of the p17 gene by restriction digest and DNA sequencing.

Expression of GST-p17 Fusion Protein in E. coli

Materials:

  • Verified pGEX-4T-1-p17 plasmid

  • E. coli BL21(DE3) competent cells

  • LB broth with ampicillin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Transform the pGEX-4T-1-p17 plasmid into E. coli BL21(DE3) competent cells.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with ampicillin with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to incubate the culture at a reduced temperature (e.g., 25-30°C) for 4-6 hours or at 16-18°C overnight to enhance protein solubility.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until purification.

Purification of Recombinant p17 Protein

This protocol involves a two-step purification process: initial capture of the GST-p17 fusion protein by affinity chromatography, followed by cleavage of the GST tag and a final polishing step using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

Step 1: GST Affinity Chromatography

Materials:

  • Bacterial cell pellet

  • Lysis Buffer (e.g., PBS, pH 7.4, 1% Triton X-100, 1 mM DTT, protease inhibitors)

  • Glutathione-Sepharose resin

  • Wash Buffer (e.g., PBS, pH 7.4, 1 mM DTT)

  • Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10-20 mM reduced glutathione)

  • Thrombin

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Binding: Add the clarified lysate to the equilibrated Glutathione-Sepharose resin and incubate at 4°C with gentle agitation for 1-2 hours.

  • Washing: Wash the resin with several column volumes of Wash Buffer to remove unbound proteins.

  • Elution: Elute the GST-p17 fusion protein with Elution Buffer.

  • Thrombin Cleavage: To cleave the GST tag, dialyze the eluted protein against a suitable cleavage buffer (e.g., PBS, pH 7.4) and add thrombin (typically 10 units per mg of fusion protein). Incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Removal of GST and Thrombin: Pass the cleavage reaction mixture through the Glutathione-Sepharose resin again to bind the free GST. Thrombin can be removed by chromatography on a benzamidine-Sepharose column. The flow-through will contain the untagged p17 protein.

Step 2: Reverse-Phase HPLC (RP-HPLC)

Materials:

  • Untagged p17 protein solution

  • Buffer A (e.g., 0.1% Trifluoroacetic acid (TFA) in water)

  • Buffer B (e.g., 0.1% TFA in acetonitrile)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Acidify the p17 solution with TFA to a final concentration of 0.1%.

  • Chromatography:

    • Equilibrate the C18 column with Buffer A.

    • Load the sample onto the column.

    • Elute the protein using a linear gradient of Buffer B (e.g., 0-80% over 60 minutes).

    • Monitor the elution profile at 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the p17 peak and analyze by SDS-PAGE for purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified p17 protein powder.

Protein Characterization

SDS-PAGE and Western Blotting

Procedure:

  • SDS-PAGE: Resuspend the purified p17 in SDS-PAGE sample buffer, boil for 5 minutes, and load onto a polyacrylamide gel (e.g., 15%). Run the gel to separate the proteins by size. Visualize the protein band by Coomassie Brilliant Blue staining. A single band at approximately 17 kDa should be observed.

  • Western Blot: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Block the membrane and then probe with a primary antibody specific for HIV-1 p17. Detect the primary antibody with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

Endotoxin (B1171834) Testing

It is critical to ensure that the purified recombinant p17 is free of endotoxin contamination, especially for cellular assays.

Procedure:

  • Endotoxin Removal: If necessary, remove endotoxins using methods such as Triton X-114 phase separation or specialized endotoxin removal columns.[2][8]

  • Limulus Amebocyte Lysate (LAL) Assay: Quantify the endotoxin levels in the final protein preparation using a commercially available LAL assay kit.[9][10] Endotoxin levels should be below 0.1 EU/ml.[3]

Quantitative Data Summary

ParameterExpression SystemPurification MethodYieldPurityReference
Recombinant p17E. coliGST Affinity + RP-FPLCNot specified>98%[3]
Recombinant p17E. coliNot specifiedNot specified>90%[7]
GST-p17 FusionE. coliGlutathione-Sepharose1-10 mg/L of cultureNot specified[11]

Signaling Pathways and Experimental Workflows

HIV-1 p17 Signaling Pathway

Extracellular HIV-1 p17 interacts with chemokine receptors CXCR1 and CXCR2 on the surface of target cells, such as endothelial cells and B cells.[4][6] This interaction triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, leading to cellular responses like proliferation, angiogenesis, and inflammation.[4][12][13]

HIV1_p17_Signaling p17 HIV-1 p17 CXCR1 CXCR1 p17->CXCR1 CXCR2 CXCR2 p17->CXCR2 PI3K PI3K CXCR1->PI3K CXCR2->PI3K Akt Akt PI3K->Akt MEK MEK Akt->MEK ERK ERK1/2 MEK->ERK Cellular_Responses Cellular Responses (Proliferation, Angiogenesis, Inflammation) ERK->Cellular_Responses

Caption: HIV-1 p17 signaling cascade.

Experimental Workflow for Recombinant p17 Production

The overall workflow for producing recombinant HIV-1 p17 involves several key stages, from gene cloning to the final characterization of the purified protein.

p17_Production_Workflow Cloning 1. Cloning (p17 gene into pGEX vector) Transformation_Expression 2. Transformation & Expression (in E. coli BL21(DE3)) Cloning->Transformation_Expression Cell_Harvest_Lysis 3. Cell Harvest & Lysis Transformation_Expression->Cell_Harvest_Lysis Affinity_Chromatography 4. GST Affinity Chromatography Cell_Harvest_Lysis->Affinity_Chromatography Tag_Cleavage 5. Thrombin Cleavage of GST Tag Affinity_Chromatography->Tag_Cleavage RP_HPLC 6. Reverse-Phase HPLC Tag_Cleavage->RP_HPLC Characterization 7. Characterization (SDS-PAGE, Western Blot, Endotoxin Test) RP_HPLC->Characterization Final_Product Purified Recombinant p17 Characterization->Final_Product

Caption: Recombinant p17 production workflow.

References

Application Notes and Protocols for In Vivo Delivery of P17 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "P17 peptide" can refer to several distinct molecules with different therapeutic applications. This document provides detailed application notes and protocols for the in vivo delivery of two such peptides: a Transforming Growth Factor-Beta (TGF-β) inhibitory peptide and an antimicrobial peptide derived from ant venom. These notes are intended to guide researchers in the effective administration and study of these peptides in preclinical models.

Section 1: TGF-β Inhibitory Peptide P17

The this compound (sequence: KRIWFIPRSSWYERA) is a synthetic peptide identified through a phage display library that functions as an inhibitor of TGF-β, a key regulator in cellular processes like proliferation, angiogenesis, and fibrosis.[1][2] It exhibits a high binding affinity for TGF-β1 (100%), with lower affinities for TGF-β2 (80%) and TGF-β3 (30%).[1][3] Its potential therapeutic applications are being explored in oncology and for diseases such as choroidal neovascularization (CNV).[1][2][3]

Quantitative Data Summary
Delivery MethodVehicle/FormulationAnimal ModelDosageKey FindingsReference(s)
Intravenous Injection SalineLong Evans Rats (CNV model)Five injections of 0.2 ml (1 mg/ml) every 72 hours over 2 weeks.Decreased VEGF protein expression, reduced pSMAD-2 levels, and decreased MMP-2 activity.[1][3]
Intravitreal Injection SalineLong Evans Rats (CNV model)Single 7 µl injection of a 20 mg/ml solution.Decreased VEGF protein expression and reduced MMP-2 activity.[1][3]
Encapsulation Polymer hybrid protein moietiesN/A (In vitro study with cancer cell lines)10 µg/mL to 200 µg/mLEnhanced solubility, increased targeted delivery, and antiproliferative effects on human liver cancer cell lines.[2][4][2][4]
Experimental Protocols

1. Intravenous Administration for Choroidal Neovascularization (CNV) Model

This protocol is adapted from studies investigating the effect of P17 on laser-induced CNV in rats.[1][3]

Objective: To deliver P17 systemically to evaluate its effect on the progression of CNV.

Materials:

  • This compound (at least 95% purity)

  • Sterile saline solution (0.9% NaCl)

  • 1 mL syringes with 30G needles

  • Animal model: Long Evans rats with laser-induced CNV

Procedure:

  • Preparation of P17 Solution: Dissolve the this compound in sterile saline to a final concentration of 1 mg/ml. Ensure complete dissolution.

  • Animal Handling: Acclimate the rats to the experimental conditions. Anesthetize the animals according to approved institutional protocols.

  • Injection: Locate the tail vein. Administer a 0.2 ml intravenous injection of the P17 solution.

  • Dosing Schedule: Repeat the injection every 72 hours for a total of five injections over a two-week period.[1][3]

  • Monitoring: Monitor the animals for any adverse reactions. Assess the progression of CNV using methods such as fluorescein (B123965) angiography at baseline and at specified time points post-treatment.[1][3]

2. Intravitreal Administration for Choroidal Neovascularization (CNV) Model

This protocol describes the local delivery of P17 directly to the eye.[1][3]

Objective: To achieve high local concentrations of P17 in the eye to inhibit CNV.

Materials:

  • This compound

  • Sterile saline solution

  • High-precision Hamilton syringes with 30-gauge needles

  • Animal model: Long Evans rats with laser-induced CNV

Procedure:

  • Preparation of P17 Solution: Suspend the hydrophilic this compound in sterile saline to a concentration of 20 mg/ml.[1][3]

  • Animal Preparation: Anesthetize the rat. The eye for treatment should be randomly selected.

  • Injection: The injection site is 1 mm posterior to the corneoscleral limbus.[1][3] Carefully administer a single 7 µl injection of the P17 solution into the vitreous humor.[1][3]

  • Control: In the contralateral eye, inject the same volume of the vehicle (saline) to serve as a control.[1][3]

  • Post-Procedure Care and Analysis: Provide appropriate post-operative care. Evaluate the effects on CNV at desired time points using imaging and molecular analyses.

Signaling Pathway

The this compound inhibits the TGF-β signaling pathway. TGF-β ligands bind to their receptors, leading to the phosphorylation of SMAD proteins (pSMAD). These activated SMADs then translocate to the nucleus to regulate gene expression, including genes involved in angiogenesis like VEGF. By inhibiting TGF-β, P17 can reduce the phosphorylation of SMAD-2 and subsequently decrease the expression of VEGF.[1][3]

TGF_beta_inhibition_by_P17 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular P17 This compound TGF_beta TGF-β P17->TGF_beta Inhibits TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds pSMAD2 pSMAD-2 TGF_beta_R->pSMAD2 Phosphorylates VEGF VEGF Expression pSMAD2->VEGF Promotes experimental_workflows cluster_tgf_beta TGF-β Inhibitory P17 Workflow cluster_antimicrobial Antimicrobial P17 Workflow tgf_start Prepare P17 Solution tgf_admin Administer (Intravenous or Intravitreal) tgf_start->tgf_admin tgf_monitor Monitor Animal & Disease Progression tgf_admin->tgf_monitor tgf_analyze Analyze Molecular Markers (VEGF, pSMAD-2) tgf_monitor->tgf_analyze am_start Prepare P17 Solution am_admin Administer to Infected Animal Model am_start->am_admin am_monitor Monitor Infection & Clinical Signs am_admin->am_monitor am_analyze Assess Fungal Burden & Macrophage Function am_monitor->am_analyze

References

Application Notes and Protocols for Intravenous Administration of P17 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

P17 is a synthetic peptide identified as a potent inhibitor of Transforming Growth Factor-beta (TGF-β).[1][2][3][4] Specifically, it demonstrates a high binding affinity for TGF-β1, with progressively lower affinities for TGF-β2 and TGF-β3.[1][2] By blocking the activity of TGF-β, P17 has been investigated for its therapeutic potential in conditions characterized by excessive TGF-β signaling, such as fibrosis and aberrant angiogenesis.[5][6][7] Preclinical studies have explored its efficacy in animal models, particularly in the context of eye diseases involving neovascularization.[1][2][3] This document provides detailed protocols for the intravenous administration of P17 peptide for research purposes, based on established experimental models.

Data Presentation

Table 1: this compound Specifications
CharacteristicDescription
Peptide Name P17
Sequence KRIWFIPRSSWYERA
Molecular Weight Not specified in provided results
Purity Not specified in provided results
Solubility Hydrophilic, soluble in saline
Storage Store at -20°C or below
Table 2: Intravenous Administration Parameters for P17 in a Rat Model of Choroidal Neovascularization[1][2]
ParameterValue
Animal Model Long Evans rats with laser-induced choroidal neovascularization (CNV)
P17 Concentration 1 mg/mL
Vehicle Saline
Dosage Volume 0.2 mL
Route of Administration Intravenous (tail vein)
Frequency Every 72 hours
Duration 2 weeks (total of 5 injections)
Table 3: Summary of P17's Biological Effects Following Intravenous Administration in a Rat CNV Model[1][2][3]
AnalyteEffect ObservedAnalytical Method
pSMAD-2 protein levels DecreasedWestern Blot
VEGF gene expression DecreasedRT-PCR
VEGF protein expression DecreasedWestern Blot
COX-2 gene expression DecreasedRT-PCR
MMP-2 activity DecreasedGelatin Zymography

Signaling Pathway

The primary mechanism of action for P17 is the inhibition of the TGF-β signaling pathway. By binding to TGF-β, P17 prevents the ligand from interacting with its cell surface receptors. This blockage leads to a reduction in the phosphorylation of downstream signaling molecules, specifically SMAD-2. The decreased levels of phosphorylated SMAD-2 (pSMAD-2) subsequently alter the expression of various target genes involved in angiogenesis, inflammation, and extracellular matrix remodeling.

P17_Signaling_Pathway P17 Signaling Pathway in Angiogenesis TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Binding P17 This compound P17->TGFB Inhibition SMAD2 SMAD-2 Receptor->SMAD2 Phosphorylation pSMAD2 pSMAD-2 Nucleus Nucleus pSMAD2->Nucleus Translocation Gene_Expression Gene Expression (VEGF, COX-2) Nucleus->Gene_Expression Regulation Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Promotion

Caption: P17 inhibits TGF-β signaling, reducing angiogenesis.

Experimental Protocols

Preparation of P17 for Intravenous Injection

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Aseptically weigh the required amount of this compound.

  • Reconstitute the peptide in sterile saline to a final concentration of 1 mg/mL.

  • Gently vortex the solution until the peptide is completely dissolved.

  • Sterilize the P17 solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Intravenous Administration in a Rat Model

Materials:

  • Long Evans rats

  • Prepared P17 solution (1 mg/mL)

  • 1 mL syringes with 30G needles

  • Animal restrainer

Protocol:

  • Acclimate the rats to the experimental conditions and handling for several days prior to the first injection.

  • On the day of injection, warm the tail of the rat using a heat lamp or warm water to dilate the tail veins.

  • Place the rat in a suitable restrainer, allowing access to the tail.

  • Draw 0.2 mL of the 1 mg/mL P17 solution into a 1 mL syringe fitted with a 30G needle.

  • Identify one of the lateral tail veins.

  • Insert the needle into the vein at a shallow angle and slowly inject the 0.2 mL of P17 solution.

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

  • Repeat the injection every 72 hours for a total of 2 weeks.[1][2]

Experimental Workflow for Evaluating P17 Efficacy

The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of intravenously administered P17 in a laser-induced choroidal neovascularization model.

Experimental_Workflow Experimental Workflow for P17 Efficacy Testing cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Induction Laser-Induced CNV in Long Evans Rats Baseline Baseline Fluorescein Angiography (Day 14) Induction->Baseline Treatment Intravenous P17 Injections (1 mg/mL, 0.2 mL every 72h for 2 weeks) Starting on Day 16 Baseline->Treatment FA_Analysis Weekly Fluorescein Angiography Treatment->FA_Analysis Sacrifice Animal Sacrifice (End of Study) FA_Analysis->Sacrifice Biochemical Biochemical Analysis (RT-PCR, Western Blot, Zymography) Sacrifice->Biochemical

Caption: Workflow for testing P17's effect on CNV in rats.

Troubleshooting

IssuePossible CauseRecommendation
Difficulty with tail vein injection Veins are not sufficiently dilated.Ensure proper warming of the tail before injection. Use a new, sharp needle for each injection.
Precipitation of P17 solution Improper storage or handling.Ensure the peptide is fully dissolved in sterile saline. Avoid repeated freeze-thaw cycles. If precipitation occurs, prepare a fresh solution.
Inconsistent experimental results Variation in injection technique or animal model.Standardize the injection procedure and ensure consistent laser-induced injury in the CNV model.

Concluding Remarks

The intravenous administration of this compound has shown promise in preclinical models for inhibiting pathways associated with angiogenesis and fibrosis. The protocols outlined in this document provide a framework for researchers to investigate the therapeutic potential of P17. Adherence to these detailed methodologies will help ensure the reproducibility and reliability of experimental findings. Further research is necessary to fully elucidate the pharmacokinetic and pharmacodynamic properties of P17 and to explore its efficacy in other disease models.

References

Application Notes and Protocols for Intravitreal Injection of P17 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P17 is a synthetic peptide that acts as an inhibitor of Transforming Growth Factor-beta (TGF-β).[1][2][3] In the context of ophthalmology, P17 has been investigated as a potential therapeutic agent for retinal diseases characterized by pathological angiogenesis, such as choroidal neovascularization (CNV), a hallmark of neovascular age-related macular degeneration (AMD).[1][2] TGF-β is a multifunctional cytokine that plays a complex role in angiogenesis, inflammation, and fibrosis. By inhibiting TGF-β, P17 aims to modulate the signaling pathways that contribute to the development and progression of CNV.[1][4]

These application notes provide a summary of the preclinical data on the intravitreal use of P17 and detailed protocols for its experimental application in a rat model of laser-induced CNV.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of intravitreal P17 peptide in a rat model of laser-induced choroidal neovascularization.

Table 1: Efficacy of Intravitreal P17 on Choroidal Neovascularization (CNV) Area

Treatment GroupDosageTime PointMean CNV Area (pixels) vs. ControlStatistical Significance (p-value)
High-Dose P17 (HD-17)20 mg/mLWeek 2Significantly Lower< 0.05
High-Dose P17 (HD-17)20 mg/mLWeek 3Significantly Lower< 0.05
High-Dose P17 (HD-17)20 mg/mLWeek 4Significantly Lower< 0.05
Low-Dose P17 (LD-17)1 mg/mLWeeks 1-4Not Significantly DifferentNot Specified

Data extracted from studies on laser-induced CNV in Long-Evans rats.[2]

Table 2: Effect of High-Dose Intravitreal P17 (20 mg/mL) on Retinal and RPE Protein Levels

ProteinTissueOutcome vs. ControlStatistical Significance (p-value)
VEGFRPE & RetinaDecreased< 0.05
TGF-βRPE & RetinaDecreased< 0.05
PDGFRPEDecreased< 0.05
pSMAD-2Not SpecifiedNo significant difference observed in single intravitreal P17 groupNot Specified

Data extracted from studies on laser-induced CNV in Long-Evans rats.[2][4]

Table 3: Effect of Intravitreal P17 on Gene Expression

Treatment GroupGeneOutcome vs. ControlStatistical Significance (p-value)
IVT-17 (20 mg/mL)MMP-9DecreasedSignificant
IVT-17 (20 mg/mL)VEGFNo significant differenceNot Specified

Data extracted from studies on laser-induced CNV in Long-Evans rats.[1]

Signaling Pathway

The this compound functions by inhibiting the activity of TGF-β.[1][3] In the context of choroidal neovascularization, this inhibition disrupts a key signaling cascade involved in angiogenesis. TGF-β binding to its receptor activates the intracellular phosphorylation of SMAD-2, leading to the formation of pSMAD-2, which then translocates to the nucleus to regulate the transcription of target genes.[1][4] P17's inhibition of TGF-β is expected to reduce pSMAD-2 levels, thereby downregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and modulating the activity of matrix metalloproteinases (MMPs) involved in tissue remodeling during neovascularization.[1][2]

P17_Signaling_Pathway P17 This compound TGFB TGF-β P17->TGFB TGFBR TGF-β Receptor TGFB->TGFBR Binds pSMAD2 pSMAD-2 TGFBR->pSMAD2 Nucleus Nucleus pSMAD2->Nucleus Translocates VEGF VEGF Expression Nucleus->VEGF Upregulates MMP MMP-9 Expression Nucleus->MMP Upregulates CNV Choroidal Neovascularization VEGF->CNV MMP->CNV Experimental_Workflow A 1. Laser-Induced CNV in Rats C 3. Intravitreal Injection (7 µL of P17 or Vehicle) A->C B 2. This compound Preparation (e.g., 20 mg/mL in saline) B->C D 4. Weekly Monitoring (Fluorescein Angiography) C->D E 5. Euthanasia and Tissue Collection D->E F 6. Biochemical Analysis (ELISA for VEGF, TGF-β; RT-PCR for MMP-9) E->F

References

Application Notes and Protocols for P17 Peptide Encapsulation in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P17 peptide, a potent inhibitor of Transforming Growth Factor-beta 1 (TGF-β1), holds significant promise as a therapeutic agent in various diseases, including cancer and fibrosis.[1][2][3][4] TGF-β1 is a key regulator of numerous cellular processes, and its dysregulation is implicated in tumor progression and invasion.[2][3][5] The therapeutic application of P17 is often hampered by challenges such as poor solubility, lack of target specificity, and potential immunogenicity.[2][3] Encapsulation of the this compound into nanoparticle delivery systems presents a promising strategy to overcome these limitations, enhancing its therapeutic efficacy and enabling targeted delivery.[2][3]

This document provides detailed application notes and experimental protocols for the encapsulation of the this compound for drug delivery applications.

This compound Information:

PropertyDescriptionReference
Sequence KRIWFIPRSSWYERA[1][2]
Origin Identified from a random phage display peptide library.[1][2]
Function Inhibitor of TGF-β1 signaling.[1][2][3][4]
Binding Affinity P17 exhibits a high binding affinity for TGF-β1 (100%), with lower affinities for TGF-β2 (80%) and TGF-β3 (30%).[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the formulation and efficacy of encapsulated this compound.

Table 1: Physicochemical Characteristics of P17-Loaded Nanoparticles

ParameterValueMethodReference
Particle Size (Diameter) ~150-250 nmTransmission Electron Microscopy (TEM)[3]
Zeta Potential NegativePhase Analysis Light Scattering (PALS)[3]
Morphology SphericalTransmission Electron Microscopy (TEM)[3]

Note: Specific values for polydispersity index (PDI), encapsulation efficiency, and drug loading capacity for this compound were not explicitly available in the reviewed literature in a tabular format. Researchers should aim to quantify these parameters during their own formulation development.

Table 2: In Vitro Antiproliferative Activity of Encapsulated P17

Cell LineTreatmentConcentration RangeEffectAssayReference
SNU449 (Hepatocellular Carcinoma)Encapsulated P1710 - 200 µg/mLDose-dependent inhibition of cell proliferation.Crystal Violet Assay[2]
Hep3B (Hepatocellular Carcinoma)Encapsulated P1710 - 200 µg/mLDose-dependent inhibition of cell proliferation.Crystal Violet Assay[2]

Note: The referenced study demonstrated a significant, dose-dependent antiproliferative effect. For precise quantification, it is recommended to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Signaling Pathway

The this compound exerts its therapeutic effect by inhibiting the TGF-β1 signaling pathway, which plays a crucial role in cell proliferation, differentiation, and death.[2][3][5] Upon binding of TGF-β1 to its receptor (TβRII), the type I receptor (TβRI) is recruited and phosphorylated.[5][6][7] This initiates a downstream signaling cascade primarily mediated by the phosphorylation of SMAD proteins (SMAD2 and SMAD3).[5][6][7] Phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell growth and differentiation.[5][6][7] P17 blocks the initial step of this pathway by preventing TGF-β1 from binding to its receptor.

TGF_beta_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TBRII TβRII TGF-beta1->TBRII Binds P17 P17 P17->TGF-beta1 TBRI TβRI TBRII->TBRI SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Proliferation, Differentiation) SMAD_complex->Transcription Translocates & Regulates

Caption: TGF-β1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the encapsulation of this compound and its subsequent in vitro evaluation.

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation P17_prep This compound Suspension Encapsulation Encapsulation in Polymer-Protein Matrix P17_prep->Encapsulation Purification Purification (e.g., Dialysis) Encapsulation->Purification TEM TEM (Size, Morphology) Purification->TEM Zeta Zeta Potential (Surface Charge) Purification->Zeta Quantification Quantification (Encapsulation Efficiency, Drug Loading) Purification->Quantification Cell_culture Cell Culture (e.g., SNU449, Hep3B) Purification->Cell_culture Uptake Cellular Uptake (Fluorescence Microscopy) Cell_culture->Uptake Western_blot Western Blot (p-SMAD2 Analysis) Cell_culture->Western_blot Proliferation Antiproliferation Assay (Crystal Violet) Cell_culture->Proliferation

Caption: General experimental workflow for this compound encapsulation and in vitro testing.

Experimental Protocols

Fabrication of P17-Loaded Protein-Polymer Nanoparticles

This protocol is adapted from the methodology described for encapsulating TGF-β1 inhibitory peptides.[3]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Carboxymethyl cellulose (B213188) (CMC)

  • Protamine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Dialysis membrane (e.g., 12-14 kDa MWCO)

  • Magnetic stirrer

  • Ultrasonicator (optional, for poorly soluble peptides)

Procedure:

  • Peptide Suspension: Prepare a 1 mg/mL suspension of this compound in PBS (pH 7.2).

  • BSA Solution: Prepare a 1 mg/mL solution of BSA in PBS.

  • Initial Conjugation:

    • To 1 mL of the BSA solution, add 1 mL of the this compound suspension.

    • Add 10 mg of EDC and 5 mg of NHS to the mixture to activate the carboxyl groups for conjugation.

    • Stir the mixture for 30 minutes at room temperature.

  • First Coating (Protamine):

    • Prepare a 1 mg/mL solution of protamine in PBS.

    • Add 0.5 mL of the protamine solution to the peptide-BSA conjugate mixture.

    • Continue stirring for an additional 10 minutes.

  • Second Coating (CMC):

    • Prepare a 1 mg/mL solution of CMC in PBS.

    • Add 0.5 mL of the CMC solution to the mixture.

    • Continue stirring for another 15 minutes.

  • Purification:

    • Transfer the final nanoparticle suspension to a dialysis bag.

    • Dialyze against distilled water for 48 hours, with frequent water changes, to remove unreacted reagents.

  • Lyophilization and Storage:

    • Freeze-dry the purified nanoparticle suspension to obtain a powder.

    • Store the lyophilized nanoparticles at -20°C until further use.

Characterization of P17-Loaded Nanoparticles

a) Transmission Electron Microscopy (TEM)

Purpose: To determine the size, shape, and morphology of the nanoparticles.[8][9][10][11][12]

Procedure:

  • Resuspend the lyophilized nanoparticles in deionized water to a concentration of approximately 0.1 mg/mL.

  • Place a 10 µL drop of the nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to air-dry completely.

  • Optionally, negatively stain the sample with a solution of 2% phosphotungstic acid for enhanced contrast.

  • Observe the grid under a transmission electron microscope at an appropriate magnification.

  • Capture images and analyze them using image analysis software to determine the average particle size and size distribution.

b) Zeta Potential Measurement

Purpose: To determine the surface charge of the nanoparticles, which influences their stability and interaction with cell membranes.[13][14][15][16][17]

Procedure:

  • Resuspend the lyophilized nanoparticles in deionized water or PBS to a concentration of approximately 0.1-1.0 mg/mL.

  • Ensure the suspension is well-dispersed, using gentle sonication if necessary.

  • Transfer the sample to a disposable zeta potential cuvette.

  • Measure the zeta potential using a Zetasizer or a similar instrument based on Phase Analysis Light Scattering (PALS).

  • Perform at least three independent measurements and report the average zeta potential and standard deviation.

In Vitro Efficacy Assays

a) Cellular Uptake by Fluorescence Microscopy

Purpose: To visualize the internalization of nanoparticles into target cells.[18][19][20][21]

Materials:

  • Fluorescently labeled this compound (e.g., Rhodamine-labeled)

  • Target cells (e.g., SNU449 or Hep3B)

  • Cell culture medium and supplements

  • Glass coverslips

  • 4% Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Fabricate nanoparticles using fluorescently labeled P17 following the protocol in section 1.

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled P17-loaded nanoparticles at a desired concentration (e.g., 50 µg/mL) for a specific time (e.g., 4-6 hours).

  • Wash the cells three times with PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Visualize the cells under a fluorescence microscope, using appropriate filters for the fluorophore and DAPI.

b) Western Blot for Phospho-SMAD2

Purpose: To assess the inhibitory effect of encapsulated P17 on the TGF-β1 signaling pathway by measuring the levels of phosphorylated SMAD2.[22][23][24][25][26]

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with encapsulated P17 (e.g., 50 µg/mL) for a predetermined time (e.g., 6 hours). Include a positive control (TGF-β1 treatment alone) and a negative control (untreated cells).

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-SMAD2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalize the phospho-SMAD2 signal to a loading control (e.g., β-actin or total SMAD2).

c) Antiproliferative Activity (Crystal Violet Assay)

Purpose: To determine the effect of encapsulated P17 on the proliferation of cancer cells.[27][28][29][30]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of encapsulated P17 (e.g., 10, 50, 100, 200 µg/mL) for 24, 48, or 72 hours. Include untreated cells as a control.

  • After the incubation period, gently wash the cells with PBS.

  • Fix the cells with 100 µL of 4% PFA or methanol (B129727) for 15 minutes.

  • Wash the cells with water and let them air dry.

  • Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Wash the plate with water to remove excess stain and let it air dry.

  • Solubilize the stain by adding 100 µL of methanol or a solubilization solution to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Conclusion

The encapsulation of the this compound in a protein-polymer matrix offers a viable strategy to enhance its therapeutic potential for applications in cancer therapy and other diseases driven by aberrant TGF-β1 signaling. The protocols outlined in this document provide a comprehensive guide for the formulation, characterization, and in vitro evaluation of P17-loaded nanoparticles. Rigorous characterization and optimization of the nanoparticle formulation are crucial for achieving desired therapeutic outcomes.

References

P17 Peptide for Targeted Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P17 peptide has emerged as a promising candidate in targeted cancer therapy, exhibiting anti-tumor activity through distinct molecular mechanisms. This document provides a comprehensive overview of P17, including its mechanisms of action, quantitative efficacy data, and detailed protocols for its evaluation in a research setting. P17 has been identified in two primary contexts: as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway and as a disruptor of the YAP-TEAD protein-protein interaction, a key downstream component of the Hippo pathway.

Mechanisms of Action

P17 demonstrates a dual-pronged approach to cancer therapy by targeting two critical signaling pathways involved in tumorigenesis and metastasis.

  • Inhibition of TGF-β Signaling: P17 can block the activity of TGF-β isoforms, which are pivotal in promoting cancer cell invasion, metastasis, and immunosuppression in advanced tumors. By inhibiting this pathway, P17 helps to thwart the accumulation of collagen fibers and suppress tumor-promoting signals.[1][2][3] The sequence of this TGF-β inhibitory peptide is KRIWFIPRSSWYERA.[1]

  • Disruption of YAP-TEAD Interaction: P17 also functions as a potent inhibitor of the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[4][5][6] The YAP-TEAD complex is a critical downstream effector of the Hippo pathway, and its hyperactivity is linked to uncontrolled cell proliferation and malignant transformation in various cancers.[4][7] By disrupting this interaction, P17 can suppress the transcription of pro-proliferative and anti-apoptotic genes.[4]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of the this compound in its different functional roles.

Table 1: P17 as a TGF-β Inhibitor - Binding Affinity
TGF-β IsoformRelative Binding Affinity (%)Reference
TGF-β1100[8][9]
TGF-β280[8][9]
TGF-β330[8][9]
Table 2: P17 as a YAP-TEAD Interaction Inhibitor - In Vitro Efficacy
ParameterValueCell Line/SystemReference
IC5025 nMIn vitro YAP-TEAD interaction assay[5][6][10][11]
Table 3: P17 (as an antimicrobial peptide 17BIPHE2) - In Vivo Efficacy in a Lung Cancer Xenograft Model
Treatment GroupDoseTumor Volume ReductionReference
Low-dose 17BIPHE210 mg/kgSignificant reduction compared to control[12]
High-dose 17BIPHE220 mg/kgSignificant reduction compared to control[12]

Note: The in vivo data for tumor growth inhibition is for a related antimicrobial peptide, 17BIPHE2, in a lung cancer model. Specific tumor growth inhibition percentages for the TGF-β inhibiting or YAP-TEAD disrupting P17 peptides were not available in the search results.

Signaling Pathways

TGF-β/SMAD Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to type II receptors, which then recruit and phosphorylate type I receptors. This activation leads to the phosphorylation of downstream SMAD proteins (SMAD2/3), which then complex with SMAD4 and translocate to the nucleus to regulate target gene expression.

TGF_beta_pathway TGF-β/SMAD Signaling Pathway TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 binds TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 recruits and phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 phosphorylates P17_TGF This compound P17_TGF->TGFBR2 inhibits pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_expression Target Gene Expression (e.g., Invasion, Metastasis) Nucleus->Gene_expression regulates

TGF-β/SMAD signaling pathway and the inhibitory action of P17.
Hippo/YAP-TEAD Signaling Pathway

The Hippo pathway is a key regulator of organ size and cell proliferation. When the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of YAP. When the pathway is "off," unphosphorylated YAP translocates to the nucleus, binds to TEAD transcription factors, and promotes the expression of genes involved in cell proliferation and survival.

Hippo_YAP_TEAD_pathway Hippo/YAP-TEAD Signaling Pathway cluster_Hippo_On Hippo Pathway 'On' (High Cell Density) cluster_Hippo_Off Hippo Pathway 'Off' (Low Cell Density) MST12 MST1/2 LATS12 LATS1/2 MST12->LATS12 phosphorylates YAP_p p-YAP (Cytoplasmic Sequestration) LATS12->YAP_p phosphorylates YAP YAP Nucleus Nucleus YAP->Nucleus translocates to TEAD TEAD YAP_TEAD_complex YAP-TEAD Complex TEAD->YAP_TEAD_complex P17_YAP This compound P17_YAP->YAP_TEAD_complex disrupts Gene_expression Target Gene Expression (e.g., Proliferation, Survival) YAP_TEAD_complex->Gene_expression promotes Nucleus->YAP_TEAD_complex

Hippo/YAP-TEAD signaling pathway and the disruptive action of P17.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of the this compound.

Cell Viability Assay (CCK-8/MTT)

Objective: To determine the cytotoxic effect of P17 on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., LLC, PC-9 for YAP-TEAD inhibition studies)

  • Complete culture medium

  • This compound (lyophilized)

  • Sterile PBS or appropriate solvent for P17

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Peptide Preparation: Reconstitute lyophilized this compound in a sterile solvent (e.g., sterile water or PBS) to create a stock solution. Prepare serial dilutions of the P17 stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 10 µg/mL to 200 µg/mL for TGF-β inhibition studies, or nanomolar to low micromolar range for YAP-TEAD inhibition).

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of P17. Include a vehicle control (medium with solvent only) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8/MTT Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate for 2-4 hours to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by P17 in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of P17 (based on cell viability assay results) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.

  • Data Acquisition and Analysis: Analyze the samples using a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[13][14][15]

Western Blot for Phosphorylated SMAD2 (pSMAD2)

Objective: To assess the inhibitory effect of P17 on the TGF-β signaling pathway by measuring the levels of phosphorylated SMAD2.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • TGF-β1 ligand

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pSMAD2, anti-total SMAD2, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with P17 for a specified time (e.g., 1 hour) before stimulating with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes).

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pSMAD2) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system. Strip the membrane and re-probe for total SMAD2 and a loading control to normalize the pSMAD2 signal.

Co-Immunoprecipitation (Co-IP) of YAP and TEAD

Objective: To demonstrate the disruption of the YAP-TEAD interaction by P17.

Materials:

  • Cancer cell line with high YAP/TEAD activity

  • This compound

  • Co-IP lysis buffer

  • Primary antibodies: anti-YAP, anti-TEAD, and a control IgG

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents (as above)

Protocol:

  • Cell Treatment and Lysis: Treat cells with P17 or a vehicle control. Lyse the cells with a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-YAP antibody or control IgG overnight at 4°C.

  • Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP wash buffer to remove non-specific proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by western blotting using an anti-TEAD antibody to detect the co-immunoprecipitated TEAD. The amount of co-precipitated TEAD should be reduced in the P17-treated samples compared to the control.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of P17 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Anesthesia and surgical tools (if needed for orthotopic models)

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.[16]

  • Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[17]

  • Treatment Administration: Administer P17 (e.g., at doses like 10 or 20 mg/kg) and the vehicle control via a suitable route (e.g., intravenous, intraperitoneal, or intratumoral injection) according to a predetermined schedule (e.g., daily or every other day).[12][18]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[12]

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Study Termination and Analysis: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition by P17.

Conclusion

The this compound represents a versatile therapeutic agent with the ability to target distinct oncogenic pathways. Its role as both a TGF-β inhibitor and a disruptor of the YAP-TEAD interaction makes it a compelling candidate for further preclinical and clinical investigation. The protocols outlined in this document provide a framework for the systematic evaluation of P17's anti-cancer efficacy. Further research is warranted to establish optimal dosing, delivery strategies (such as encapsulation), and to explore its potential in combination therapies for various cancer types.

References

P17 Peptide in Animal Models of Fibrosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leads to tissue scarring and organ dysfunction. It is a final common pathway for a variety of chronic diseases affecting organs such as the liver, lungs, kidneys, and heart. The transforming growth factor-beta (TGF-β) and Hippo-YAP signaling pathways are well-established key drivers of fibrosis. The P17 peptide has emerged as a promising therapeutic agent due to its inhibitory effects on these pro-fibrotic pathways. This document provides detailed application notes and protocols for the use of P17 in various animal models of fibrosis, based on currently available preclinical data.

Mechanism of Action

P17 is a synthetic peptide that has been shown to exert its anti-fibrotic effects through a dual mechanism of action:

  • Inhibition of TGF-β Signaling: P17 directly binds to TGF-β isoforms, with a high affinity for TGF-β1 and TGF-β2, and a lower affinity for TGF-β3.[1][2] By binding to TGF-β, P17 prevents the ligand from interacting with its receptors on the cell surface, thereby inhibiting the downstream phosphorylation of Smad2/3 and the subsequent pro-fibrotic gene expression.[3]

  • Inhibition of the Hippo-YAP Pathway: P17 acts as a potent inhibitor of the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[4][5] The YAP-TEAD complex is a critical driver of cell proliferation and expression of fibrotic genes. P17, a 17-amino-acid peptide, competitively binds to TEAD, disrupting the formation of the YAP-TEAD transcriptional complex.[5]

The interplay between these two pathways is crucial in the progression of fibrosis, and P17's ability to modulate both presents a significant therapeutic advantage.

P17_Mechanism cluster_TGF TGF-β Signaling cluster_Hippo Hippo-YAP Signaling TGFb TGF-β TGFbR TGF-β Receptor pSmad pSmad2/3 Fibrosis_TGF Pro-fibrotic Gene Expression LATS LATS1/2 YAP YAP TEAD TEAD pYAP pYAP (inactive) Fibrosis_YAP Pro-fibrotic Gene Expression P17 This compound P17->TGFb Binds & Inhibits P17->TEAD Binds & Inhibits YAP Interaction

Caption: Workflow for bleomycin-induced pulmonary fibrosis and P17 treatment.

Materials:

  • Bleomycin (B88199) sulfate

  • Sterile saline (0.9% NaCl)

  • Anesthetics (e.g., Ketamine/Xylazine cocktail)

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Animal handling and surgical equipment

Procedure:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice (8-12 weeks old) for at least one week before the experiment.

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine/xylazine).

  • Bleomycin Instillation:

    • Surgically expose the trachea.

    • Using a fine-gauge needle, intratracheally instill a single dose of bleomycin (typically 1.5-3.0 U/kg) dissolved in 50 µL of sterile saline.

    • Suture the incision.

  • P17 Administration:

    • The treatment regimen for P17 in this model has not been definitively established in the reviewed literature. A suggested starting point, based on other models, would be daily intraperitoneal injections of P17 at a dose range of 1-10 mg/kg, beginning at a clinically relevant time point (e.g., day 7 post-bleomycin, when fibrosis is developing).

  • Monitoring: Monitor the animals daily for signs of distress and record their body weight.

  • Endpoint and Sample Collection:

    • At the desired endpoint (e.g., day 14 or 21), euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) to collect fluid for inflammatory cell and cytokine analysis.

    • Perfuse the lungs with saline and harvest the lung tissue.

  • Fibrosis Assessment:

    • Histology: Fix one lung lobe in 10% neutral buffered formalin for paraffin (B1166041) embedding. Section and stain with Masson's trichrome to visualize collagen deposition.

    • Hydroxyproline (B1673980) Assay: Hydrolyze the remaining lung tissue to measure the hydroxyproline content, a quantitative marker of total collagen.

[6][7]#### Protocol 2: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This is a classic and robust model for inducing liver fibrosis.

Workflow Diagram

CCl4_Workflow start Acclimatize Mice (e.g., C57BL/6, 6-8 weeks old) ccl4_admin Administer CCl4 (e.g., 0.5-1.0 mL/kg in corn oil, i.p., twice weekly) start->ccl4_admin treatment P17 or Vehicle Administration (Concurrent or therapeutic regimen) ccl4_admin->treatment monitoring Monitor Animal Health and Weight treatment->monitoring endpoint Euthanize at Endpoint (e.g., 4, 6, or 8 weeks) monitoring->endpoint analysis Sample Collection and Analysis (Blood for liver enzymes, Liver for histology, α-SMA, collagen) endpoint->analysis

Caption: Workflow for CCl4-induced liver fibrosis and P17 treatment.

Materials:

  • Carbon tetrachloride (CCl4)

  • Corn oil or olive oil

  • This compound

  • Vehicle control

  • Animal handling and injection equipment

Procedure:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice (6-8 weeks old) for at least one week.

  • CCl4 Administration:

    • Prepare a solution of CCl4 in corn oil (e.g., 1:4 v/v).

    • Administer CCl4 via intraperitoneal injection at a dose of 0.5-1.0 mL/kg body weight, twice a week for the duration of the study (e.g., 4-8 weeks). 3[8][9]. P17 Administration:

    • A specific P17 dosage for this model is not yet established. A starting dose of 4 mg/kg/day via intraperitoneal injection, similar to the peritoneal fibrosis model, could be tested. A[10]dministration can be either prophylactic (starting with CCl4) or therapeutic (starting after fibrosis is established).

  • Monitoring: Monitor animals for signs of toxicity and record body weights weekly.

  • Endpoint and Sample Collection:

    • At the study endpoint, euthanize the mice.

    • Collect blood via cardiac puncture for analysis of serum liver enzymes (ALT, AST).

    • Perfuse the liver with saline and harvest the organ.

  • Fibrosis Assessment:

    • Histology: Fix a portion of the liver in formalin for paraffin embedding and Masson's trichrome or Sirius Red staining to assess collagen deposition.

    • Immunohistochemistry/Western Blot: Use other portions of the liver to assess the expression of fibrosis markers such as α-smooth muscle actin (α-SMA) and collagen type I.

[11]#### Protocol 3: Peritoneal Dialysis Fluid (PDF)-Induced Peritoneal Fibrosis in Mice

This model mimics the fibrosis that occurs in patients undergoing long-term peritoneal dialysis.

Procedure:

  • Animal Model: Use male C57BL/6 mice.

  • Induction of Fibrosis: Administer a daily intraperitoneal instillation of standard peritoneal dialysis fluid for 5 weeks. 3[3]. P17 Treatment: Concurrently with the PDF instillation, administer P17 intraperitoneally at a dose of 4 mg/kg per day. A[10] control group receiving a scrambled peptide should be included.

  • Endpoint and Analysis: After 5 weeks, euthanize the mice and collect parietal peritoneum biopsies.

  • Assessment:

    • Measure the thickness of the submesothelial compact zone in Masson's trichrome-stained sections.

    • Perform immunohistochemistry to quantify the number of FSP-1+ fibroblasts and CD31+ blood vessels.

[3]### Signaling Pathway Analysis

The following diagrams illustrate the key signaling pathways modulated by P17 in the context of fibrosis.

TGF-β Signaling Pathway Inhibition by P17

TGFb_Pathway cluster_0 TGFb TGF-β TGFbR_complex TGF-β Receptor Complex (Type I & II) TGFb->TGFbR_complex Binds P17 P17 P17->TGFb Binds & Inhibits Smad23 Smad2/3 TGFbR_complex->Smad23 Phosphorylates pSmad23 pSmad2/3 Smad_complex pSmad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Transcription of Pro-fibrotic Genes (e.g., Collagen, α-SMA) Nucleus->Gene_expression

Caption: P17 directly binds to TGF-β, preventing its interaction with its receptor and subsequent Smad-mediated pro-fibrotic gene transcription.

Hippo-YAP Signaling Pathway Inhibition by P17

Hippo_YAP_Pathway cluster_0 Upstream Upstream Signals (e.g., Cell density, Mechanical stress) MST MST1/2 Upstream->MST LATS LATS1/2 MST->LATS Phosphorylates pLATS pLATS1/2 (Active) YAP YAP pLATS->YAP Phosphorylates pYAP pYAP (Cytoplasmic, Inactive) YAP->pYAP YAP_TEAD YAP-TEAD Complex Nucleus Nucleus YAP->Nucleus TEAD TEAD TEAD->YAP_TEAD Gene_expression Transcription of Pro-fibrotic & Proliferative Genes (e.g., CTGF, Cyr61) YAP_TEAD->Gene_expression P17 P17 P17->TEAD Binds & Inhibits YAP Interaction

Caption: P17 disrupts the Hippo-YAP pathway by preventing the interaction between YAP and TEAD in the nucleus, thereby inhibiting pro-fibrotic gene expression.

Conclusion

The this compound demonstrates significant anti-fibrotic potential in various preclinical models by targeting the key signaling pathways of TGF-β and Hippo-YAP. The provided data and protocols offer a foundation for researchers to further investigate the therapeutic efficacy of P17. Future studies should focus on establishing optimal dosing and administration routes for P17 in models of liver and lung fibrosis, as well as further elucidating the precise molecular interactions of P17 within these signaling cascades. The continued investigation of P17 is warranted to explore its potential as a novel therapeutic for a range of fibrotic diseases.

References

P17 Peptide Treatment in Corneal Injury Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corneal injuries, ranging from superficial abrasions to more severe ulcerative conditions, present a significant clinical challenge. The healing process is a complex cascade of cellular events, where growth factors and cytokines play pivotal roles. Transforming growth factor-beta (TGF-β) is a key regulator in this process; however, its overexpression is often associated with corneal fibrosis and scarring, leading to impaired vision. The P17 peptide is a soluble hydrophilic peptide identified through a random phage display peptide library that acts as an inhibitor of TGF-β.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro corneal injury models, based on available research. It also outlines a suggested protocol for in vivo studies, acknowledging the current lack of published data for this specific application.

Mechanism of Action

P17 is an anti-TGF-β peptide that has been shown to block the profibrogenic activity of TGF-β in various tissues.[2] In the context of the cornea, TGF-β, particularly the TGF-β1 isoform, can induce the secretion of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and, in cases of chronic inflammation, can contribute to pathological changes. P17 has been demonstrated to specifically downregulate TGF-β1-stimulated MMP-13 secretion in human corneal epithelial (HCE) cells.[2] Interestingly, P17 does not appear to inhibit the phosphorylation of SMAD2 (pSMAD2), a key downstream mediator in the canonical TGF-β signaling pathway, suggesting its mechanism of action may be independent of this specific step.[2][3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of TGF-β in corneal epithelial cells and the inhibitory action of the this compound.

TGFB_signaling_P17 cluster_ecm Extracellular Matrix cluster_cell Corneal Epithelial Cell TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds P17 This compound P17->TGFB1 Inhibits Unknown_Pathway Unknown Pathway P17->Unknown_Pathway Inhibits? SMAD2 SMAD2 TGFBR->SMAD2 Phosphorylates TGFBR->Unknown_Pathway pSMAD2 pSMAD2 SMAD2->pSMAD2 SMAD_complex SMAD2/4 Complex pSMAD2->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus Translocates MMP13_gene MMP-13 Gene Transcription nucleus->MMP13_gene Activates MMP13_protein MMP-13 Secretion MMP13_gene->MMP13_protein Unknown_Pathway->MMP13_protein in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture HCE cells to confluence serum_starve Serum starve cells cell_culture->serum_starve treatment_groups Treat with: 1. Control (vehicle) 2. TGF-β1 3. TGF-β1 + P17 serum_starve->treatment_groups collect_supernatant Collect supernatant at 48h treatment_groups->collect_supernatant lyse_cells Lyse cells at various time points (e.g., 30min, 2h, 24h) treatment_groups->lyse_cells viability_assay Assess cell viability (XTT assay) treatment_groups->viability_assay luminex Analyze MMP-13 in supernatant (Luminex/ELISA) collect_supernatant->luminex western_blot Analyze pSMAD2 in cell lysates (Western Blot) lyse_cells->western_blot in_vivo_workflow cluster_prep Preparation cluster_injury Injury and Treatment cluster_monitoring Monitoring and Analysis acclimatize Acclimatize animals anesthetize Anesthetize animals acclimatize->anesthetize debride Create a central corneal epithelial defect (e.g., 7mm) anesthetize->debride baseline_image Image baseline wound (fluorescein staining) debride->baseline_image treatment_groups Topical application: 1. Vehicle Control 2. This compound Solution baseline_image->treatment_groups daily_treatment Administer treatments at set intervals (e.g., 4 times daily) treatment_groups->daily_treatment daily_imaging Monitor wound closure daily (fluorescein staining and imaging) daily_treatment->daily_imaging data_analysis Quantify epithelial defect area daily_imaging->data_analysis histology At endpoint, euthanize and collect corneas for histological analysis daily_imaging->histology

References

Application Notes and Protocols: In Vitro Macrophage Activation by P17 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P17 is a cationic, C-terminal amidated, α-helical host defense peptide (HDP) originally isolated from the venom of the ant Tetramorium bicarinatum. Unlike many HDPs, P17 exhibits low direct microbicidal activity. Instead, its primary role appears to be immunomodulatory, specifically in the activation of macrophages.[1] In vitro studies have demonstrated that P17 induces an alternative activation phenotype in human monocyte-derived macrophages (h-MDMs), characterized by a unique combination of pro-inflammatory responses and enhanced anti-fungal capabilities. This document provides detailed application notes on the effects of P17 on macrophage activation and comprehensive protocols for key in vitro experiments.

P17-activated macrophages display a distinct signature, including the upregulation of C-type lectin receptors (CLRs) like the mannose receptor (MR) and Dectin-1.[1][2] This leads to an improved ability to recognize and phagocytose pathogens such as Candida albicans.[1][2] Concurrently, P17 stimulation triggers the release of pro-inflammatory mediators, including reactive oxygen species (ROS), interleukin (IL)-1β, and tumor necrosis factor-alpha (TNF-α).[1][2]

The signaling cascade initiated by P17 involves a pertussis toxin-sensitive G-protein-coupled receptor (GPCR), leading to intracellular calcium mobilization.[2] This subsequently activates an arachidonic acid (AA), leukotriene B4 (LTB4), and peroxisome proliferator-activated receptor-gamma (PPARγ) dependent pathway, which is crucial for the upregulation of CLRs and the resulting enhancement of macrophage fungicidal activity.[1][3]

Data Presentation

P17-Induced Gene Expression in Human Monocyte-Derived Macrophages (h-MDMs)
GeneFold Induction (P17-treated vs. Untreated)Role in Macrophage Function
PPARγ~2.5Nuclear receptor, key for alternative activation and CLR expression
Mannose Receptor (MR)~3.0C-type lectin receptor, pathogen recognition and phagocytosis
Dectin-1~4.0C-type lectin receptor, pathogen recognition and phagocytosis
TNF-αIncreasedPro-inflammatory cytokine
IL-1βIncreasedPro-inflammatory cytokine

Note: The fold induction values are approximate and derived from published graphical data. For precise quantification, refer to the primary literature.[1][2]

Functional Outcomes of P17-Mediated Macrophage Activation
Functional AssayOutcome in P17-Treated h-MDMs
Candida albicans KillingSignificantly Increased
Candida albicans BindingSignificantly Increased
Candida albicans PhagocytosisSignificantly Increased
ROS ProductionIncreased
IL-1β ReleaseIncreased
TNF-α ReleaseIncreased

Note: These outcomes are based on in vitro assays with human monocyte-derived macrophages.[1][2]

Signaling Pathway and Experimental Workflow Visualization

P17_Signaling_Pathway P17 P17 Peptide GPCR Pertussis Toxin-Sensitive G-Protein-Coupled Receptor P17->GPCR Ca_Mobilization Intracellular Ca²⁺ Mobilization GPCR->Ca_Mobilization AA_Mobilization Arachidonic Acid Mobilization Ca_Mobilization->AA_Mobilization LTB4_Production Leukotriene B4 (LTB4) Production AA_Mobilization->LTB4_Production PPARg_Activation PPARγ Activation LTB4_Production->PPARg_Activation CLR_Upregulation Upregulation of Mannose Receptor (MR) & Dectin-1 PPARg_Activation->CLR_Upregulation Macrophage_Response Enhanced Anti-fungal Response: - Increased Phagocytosis - Increased ROS Production - Increased IL-1β Release CLR_Upregulation->Macrophage_Response

Caption: this compound signaling pathway in macrophages.

Experimental_Workflow cluster_assays 4. Perform Functional and Molecular Assays PBMC_Isolation 1. Isolate Human PBMCs from Buffy Coat Monocyte_Selection 2. Monocyte Adherence and Differentiation into h-MDMs PBMC_Isolation->Monocyte_Selection P17_Treatment 3. Treat h-MDMs with this compound (e.g., 200 µg/ml for 24h) Monocyte_Selection->P17_Treatment Phagocytosis Phagocytosis Assay (e.g., with fluorescent C. albicans) P17_Treatment->Phagocytosis Cytokine Cytokine Measurement (ELISA for IL-1β, TNF-α) P17_Treatment->Cytokine Gene_Expression Gene Expression Analysis (qRT-PCR for MR, Dectin-1, PPARγ) P17_Treatment->Gene_Expression Ca_Flux Calcium Mobilization Assay (Fluorescent Ca²⁺ indicators) P17_Treatment->Ca_Flux Data_Analysis 5. Data Analysis and Interpretation Phagocytosis->Data_Analysis Cytokine->Data_Analysis Gene_Expression->Data_Analysis Ca_Flux->Data_Analysis

Caption: Experimental workflow for studying P17 effects.

Experimental Protocols

Protocol 1: Differentiation of Human Monocyte-Derived Macrophages (h-MDMs)

This protocol describes the generation of h-MDMs from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque density gradient medium

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Human M-CSF (Macrophage Colony-Stimulating Factor)

  • PBS (Phosphate-Buffered Saline)

  • 50 mL conical tubes

  • Tissue culture plates

Procedure:

  • PBMC Isolation: a. Dilute human buffy coat with an equal volume of sterile PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a 50 mL conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface. e. Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step. f. Resuspend the PBMC pellet in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete medium).

  • Monocyte Adherence and Differentiation: a. Count the PBMCs and seed them into tissue culture plates at a desired density (e.g., 1 x 10^6 cells/mL). b. Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere. c. Vigorously wash the plates with warm PBS to remove non-adherent cells (lymphocytes). d. Add fresh complete medium supplemented with 50 ng/mL of human M-CSF. e. Culture the cells for 7 days, replacing the medium every 2-3 days. On day 7, the adherent cells will have differentiated into h-MDMs and are ready for experiments.

Protocol 2: Macrophage Phagocytosis Assay (using C. albicans)

This protocol details a flow cytometry-based method to quantify the phagocytosis of a fungal pathogen by P17-treated macrophages.

Materials:

  • Differentiated h-MDMs in culture plates

  • This compound

  • Candida albicans (e.g., SC5314 strain)

  • Fluorescent dye (e.g., FITC or CFSE)

  • Trypan Blue

  • PBS

  • FACS buffer (PBS + 2% FBS + 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Macrophage Treatment: a. Treat differentiated h-MDMs with this compound (e.g., 200 µg/mL) or vehicle control for 24 hours.

  • Labeling of C. albicans: a. Culture C. albicans in appropriate broth overnight. b. Wash the yeast cells with PBS. c. Resuspend the yeast in a labeling solution containing a fluorescent dye (e.g., FITC) according to the manufacturer's instructions. d. Incubate for 30 minutes at 37°C, protected from light. e. Wash the labeled yeast extensively with PBS to remove excess dye. f. Resuspend the labeled yeast in RPMI-1640 medium and count.

  • Phagocytosis: a. Add the fluorescently labeled C. albicans to the P17-treated and control macrophage cultures at a multiplicity of infection (MOI) of 3 (3 yeasts per macrophage). b. Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Quenching and Cell Harvest: a. After incubation, add Trypan Blue solution (0.05%) to the wells for 5 minutes. This will quench the fluorescence of non-internalized, surface-bound yeast. b. Wash the wells three times with ice-cold PBS to remove quenched yeast. c. Detach the macrophages from the plate using a cell scraper or a gentle cell dissociation solution (e.g., Accutase). d. Resuspend the cells in FACS buffer.

  • Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the macrophage population based on forward and side scatter. c. Quantify the percentage of fluorescent (FITC-positive) macrophages and the mean fluorescence intensity (MFI) of this population. An increase in both parameters in the P17-treated group indicates enhanced phagocytosis.

Protocol 3: Cytokine Quantification by ELISA

This protocol describes the measurement of IL-1β and TNF-α secreted by P17-stimulated macrophages.

Materials:

  • Supernatants from P17-treated and control macrophage cultures

  • Commercially available ELISA kits for human IL-1β and TNF-α

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Sample Collection: a. Following treatment of h-MDMs with P17 (e.g., 200 µg/ml for 24 h), optionally challenge with C. albicans for 8 hours.[1] b. Collect the culture supernatants and centrifuge to remove any cells or debris. c. Store the supernatants at -80°C until use.

  • ELISA Assay: a. Perform the ELISA according to the manufacturer's instructions provided with the kit. A general workflow is as follows: b. Coat a 96-well plate with the capture antibody overnight at 4°C. c. Wash the plate and block non-specific binding sites. d. Add standards and experimental samples (supernatants) to the wells and incubate. e. Wash the plate and add the biotinylated detection antibody. f. Wash the plate and add streptavidin-HRP conjugate. g. Wash the plate and add the TMB substrate. The reaction will produce a blue color. h. Stop the reaction with a stop solution (e.g., 2N H2SO4), which will turn the color to yellow.

  • Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Calculate the concentration of cytokines in the experimental samples by interpolating their absorbance values from the standard curve.

Protocol 4: Gene Expression Analysis by qRT-PCR

This protocol details how to measure the mRNA levels of target genes (e.g., MR, Dectin-1, PPARγ) in P17-treated macrophages.

Materials:

  • P17-treated and control h-MDMs

  • RNA extraction kit (e.g., TRIzol-based or column-based)

  • cDNA synthesis kit (reverse transcriptase)

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: a. Lyse the P17-treated and control macrophages directly in the culture dish using the lysis buffer from an RNA extraction kit. b. Extract total RNA according to the kit manufacturer's protocol. c. Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for a gene of interest, and the synthesized cDNA. b. Run the qPCR reaction in a thermal cycler using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include no-template controls (NTCs) to check for contamination.

  • Data Analysis: a. Determine the cycle threshold (Ct) value for each sample. b. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. c. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Ct_target - Ct_housekeeping). d. Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the P17-treated group (ΔΔCt = ΔCt_treated - ΔCt_control). e. The fold change in gene expression is calculated as 2^(-ΔΔCt).

Protocol 5: Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to P17 stimulation.

Materials:

  • Differentiated h-MDMs

  • This compound

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • HBSS (Hank's Balanced Salt Solution) with and without calcium

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Preparation: a. Seed differentiated h-MDMs into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: a. Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. b. Remove the culture medium from the cells and add the dye loading buffer. c. Incubate for 30-60 minutes at 37°C, protected from light. d. Wash the cells gently with HBSS to remove extracellular dye.

  • Calcium Measurement: a. Place the cell plate in a fluorescence microplate reader. b. Set the reader to measure fluorescence intensity at appropriate excitation/emission wavelengths for the chosen dye (e.g., 490 nm excitation / 525 nm emission for Fluo-4). c. Record a baseline fluorescence for 10-20 seconds. d. Use the instrument's automated injector to add the this compound solution to the wells. e. Continue to record the fluorescence intensity for several minutes to capture the transient increase in intracellular calcium.

  • Data Analysis: a. The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence. b. The peak fluorescence intensity or the area under the curve can be used to quantify the calcium response. To confirm the role of a GPCR, cells can be pre-treated with pertussis toxin before P17 stimulation.[2] To distinguish between intracellular release and extracellular influx, the assay can be performed in calcium-free HBSS.[2]

References

Application Notes and Protocols for HIV-1 p17 Protein ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of Human Immunodeficiency Virus type 1 (HIV-1) matrix protein p17 using an Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, it includes an overview of the signaling pathways influenced by extracellular p17 and presents exemplary data obtained from such assays.

Introduction

The HIV-1 matrix protein p17 is a 17 kDa structural protein that plays a crucial role in the viral life cycle, including viral assembly and maturation.[1] Beyond its structural role, extracellular p17 can act as a viral cytokine, interacting with host cell receptors and influencing various cellular processes.[1] Consequently, the detection and quantification of p17 in biological samples are of significant interest for HIV research, diagnostics, and the development of therapeutic interventions. This document outlines two common ELISA protocols for the detection of p17 antigen or anti-p17 antibodies: the Sandwich ELISA and the Indirect ELISA.

Data Presentation

The following tables summarize quantitative data that can be obtained using an HIV-1 p17 ELISA. Table 1 illustrates the correlation between anti-p17 antibody titers and disease progression in HIV-1 infected individuals. Table 2 provides an example of the prevalence of different anti-HIV-1 antibody profiles, including the presence of anti-p17 antibodies, in a cohort of HIV-1 positive individuals. While these examples focus on antibody detection, similar quantitative data can be generated for p17 antigen levels.

Patient CohortNumber of PatientsMedian Anti-p17 Antibody Titer
Asymptomatic1501:12800
AIDS-Related Complex (ARC)751:3200
AIDS501:800

Table 1: Correlation of Anti-p17 Antibody Titer with HIV-1 Disease Progression. This table demonstrates that declining anti-p17 antibody titers, as measured by ELISA, are associated with the progression of HIV-1 disease from asymptomatic stages to AIDS.

Antibody ProfileNumber of Positive SamplesPercentage of Total Positives
gp160+gp120+p66+p51+gp41+p31+p24+p17413149.43%
gp160+gp120+gp41+p31+p24+p1738258.59%
Other Profiles--

Table 2: Prevalence of Anti-HIV-1 Antibody Profiles in Confirmed Positive Samples. This table, adapted from a study analyzing antibody profiles, shows the frequency of detecting anti-p17 antibodies in conjunction with other HIV-1 specific antibodies.

Experimental Protocols

Two primary ELISA formats are detailed below for the study of HIV-1 p17: a Sandwich ELISA for the direct quantification of the p17 antigen and an Indirect ELISA for the detection of antibodies against the p17 protein.

Sandwich ELISA Protocol for HIV-1 p17 Antigen Quantification

This method utilizes a matched pair of antibodies, a capture antibody and a detection antibody, that bind to different epitopes on the p17 protein.

Materials:

  • High-binding 96-well microplate

  • Capture antibody (monoclonal anti-HIV-1 p17)

  • Recombinant HIV-1 p17 standard

  • Detection antibody (biotinylated monoclonal anti-HIV-1 p17)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Coating: Dilute the capture antibody in Coating Buffer to a concentration of 1-10 µg/mL. Add 100 µL of the diluted antibody to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample and Standard Incubation: Prepare serial dilutions of the recombinant p17 standard in Blocking Buffer. Add 100 µL of the standards and samples (e.g., patient plasma, serum, or cell culture supernatant) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in Blocking Buffer. Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer. Add 100 µL of the diluted conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step as in step 2, followed by a final wash with distilled water.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of p17 in the samples can be determined by interpolating from the standard curve.

Indirect ELISA Protocol for Anti-HIV-1 p17 Antibody Detection

This method is used to detect the presence and relative quantity of antibodies specific to the HIV-1 p17 protein in a sample.

Materials:

  • High-binding 96-well microplate

  • Recombinant HIV-1 p17 protein

  • Patient/sample serum or plasma

  • Secondary antibody (e.g., HRP-conjugated anti-human IgG)

  • Coating Buffer

  • Blocking Buffer

  • Wash Buffer

  • Substrate Solution (TMB)

  • Stop Solution

  • Plate reader

Procedure:

  • Coating: Dilute the recombinant HIV-1 p17 protein in Coating Buffer to a concentration of 1-10 µg/mL. Add 100 µL of the diluted antigen to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample Incubation: Dilute the patient/sample serum or plasma in Blocking Buffer. Add 100 µL of the diluted samples to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The presence of anti-p17 antibodies is indicated by a color change and can be quantified relative to a positive control.

Visualizations

Experimental Workflow

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_incubation Incubation cluster_detection Detection cluster_readout Readout coat_well 1. Coat Well with Capture Antibody/Antigen block_well 2. Block Non-specific Sites coat_well->block_well Wash add_sample 3. Add Sample/Standard block_well->add_sample Wash add_detection_ab 4. Add Detection Antibody add_sample->add_detection_ab Wash add_enzyme 5. Add Enzyme Conjugate add_detection_ab->add_enzyme Wash add_substrate 6. Add Substrate add_enzyme->add_substrate Wash stop_reaction 7. Stop Reaction add_substrate->stop_reaction read_plate 8. Read Absorbance stop_reaction->read_plate

Caption: General workflow for an ELISA experiment.

HIV-1 p17 Signaling Pathway

p17_Signaling cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects p17 Extracellular HIV-1 p17 cxcr1 CXCR1 p17->cxcr1 cxcr2 CXCR2 p17->cxcr2 pi3k_akt PI3K/Akt Pathway cxcr1->pi3k_akt mapk_erk MAPK/ERK Pathway cxcr1->mapk_erk jak_stat JAK/STAT Pathway cxcr1->jak_stat rho_rock Rho/ROCK Pathway cxcr1->rho_rock cxcr2->pi3k_akt cxcr2->mapk_erk cxcr2->jak_stat angiogenesis Angiogenesis pi3k_akt->angiogenesis cell_proliferation Cell Proliferation pi3k_akt->cell_proliferation mapk_erk->angiogenesis cytokine_release Pro-inflammatory Cytokine Release (TNF-α, IFN-γ) jak_stat->cytokine_release chemotaxis Chemotaxis rho_rock->chemotaxis

Caption: Signaling pathways activated by extracellular HIV-1 p17.

References

Application Notes and Protocols for the Detection of HIV-1 Matrix Protein p17 in Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) matrix protein p17 is a 132-amino acid structural protein encoded by the gag gene.[1] It is a key component of the virion, forming a protective shell on the inner surface of the viral envelope.[2] Beyond its structural role, p17 is released from infected cells and can be detected in the extracellular space, including in the plasma and tissues of patients, even those on successful combined antiretroviral therapy (cART).[1][3][4] Extracellular p17 functions as a viral cytokine, deregulating the biological functions of various cells implicated in AIDS pathogenesis.[3][5] It can promote cell proliferation, the release of proinflammatory cytokines, and contribute to the development of HIV-associated cancers, such as B-cell lymphomas, by activating signaling pathways like Akt.[2][6][7] Therefore, the accurate detection and quantification of p17 in clinical samples are crucial for understanding disease progression, monitoring therapeutic efficacy, and developing novel diagnostic and therapeutic strategies.

Quantitative Data Summary

The concentration of HIV-1 p17 can vary significantly among patients. Studies have shown that p17 levels in the blood are independent of the patient's viremic status, meaning the protein can be present even when viral replication is suppressed by cART.[1][8]

ParameterClinical FindingPatient PopulationReference
p17 Blood Concentration 0.05 to 7.29 nMHIV-1 infected patients (viremic and aviremic)[8]
p17 Detection Detected at nanomolar concentrations in seraHIV+ patients[4][9]
Tissue Accumulation Persists in germinal centers of lymph nodesPatients on successful cART[1][2][7]

Application Note 1: Enzyme-Linked Immunosorbent Assay (ELISA) for p17 Quantification

ELISA is the most common method for quantifying p17 protein in clinical samples due to its high sensitivity, specificity, and throughput. A capture ELISA (or "sandwich" ELISA) format is typically employed for this purpose.

Experimental Workflow: p17 Capture ELISA

ELISA_Workflow cluster_steps ELISA Procedure Start Start Coat 1. Coat Plate (Anti-p17 Capture Ab) Start->Coat Wash1 Wash Coat->Wash1 Block 2. Block Plate (e.g., BSA) Wash1->Block Wash2 Wash Block->Wash2 Sample 3. Add Sample (Serum/Plasma) Wash2->Sample Wash3 Wash Sample->Wash3 DetectAb 4. Add Detection Ab (Biotinylated Anti-p17) Wash3->DetectAb Wash4 Wash DetectAb->Wash4 Enzyme 5. Add Conjugate (Streptavidin-HRP) Wash4->Enzyme Wash5 Wash Enzyme->Wash5 Substrate 6. Add Substrate (TMB) Wash5->Substrate Stop 7. Stop Reaction (Acid) Substrate->Stop Read 8. Read Absorbance (450 nm) Stop->Read End End Read->End

Caption: Workflow for a standard p17 capture (sandwich) ELISA.

Detailed Protocol: p17 Capture ELISA

This protocol is a representative example. Optimal conditions, including antibody concentrations and incubation times, should be determined empirically.

Materials:

  • 96-well high-binding microplate

  • Capture Antibody: Monoclonal or polyclonal antibody specific for HIV-1 p17

  • Detection Antibody: Biotinylated antibody specific for a different epitope on p17

  • Recombinant HIV-1 p17 protein standard[10]

  • Clinical Samples: Serum or plasma, clarified by centrifugation[11]

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating: Dilute the capture antibody in Coating Buffer to a pre-determined optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well. Seal the plate and incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Seal and incubate for 1-2 hours at room temperature (RT).

  • Washing: Repeat the wash step as in step 2.

  • Sample and Standard Incubation:

    • Prepare a standard curve by serially diluting the recombinant p17 protein in Assay Diluent.

    • Add 100 µL of standards and clinical samples to the appropriate wells.

    • Seal the plate and incubate for 2 hours at RT.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in Assay Diluent. Add 100 µL to each well. Seal and incubate for 1 hour at RT.

  • Washing: Repeat the wash step as in step 2.

  • Enzyme Conjugate Incubation: Dilute Streptavidin-HRP in Assay Diluent. Add 100 µL to each well. Seal and incubate for 30 minutes at RT, protected from light.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at RT in the dark, monitoring for color development.

  • Stop Reaction: Add 100 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis:

  • Subtract the average zero standard optical density (OD) from all readings.

  • Plot the mean OD for each standard concentration on the y-axis against the concentration on the x-axis.

  • Generate a standard curve using a four-parameter logistic (4-PL) curve-fit.

  • Calculate the p17 concentration in the clinical samples by interpolating their OD values from the standard curve.

Application Note 2: Western Blot for p17 Detection and Confirmation

Western blotting is a valuable technique for confirming the presence of p17 protein in samples and determining its apparent molecular weight. It is less quantitative than ELISA but provides important qualitative data. The HIV-1 Western blot is a classic confirmatory test for HIV infection, detecting antibodies to viral proteins, including p17.[12][13] However, it can also be adapted to directly detect the p17 antigen.

Experimental Workflow: p17 Western Blot

WB_Workflow cluster_steps Western Blot Procedure Start Start Prep 1. Sample Preparation (Lysis, Denaturation) Start->Prep SDS 2. SDS-PAGE (Protein Separation) Prep->SDS Transfer 3. Electrotransfer (to PVDF/Nitrocellulose) SDS->Transfer Block 4. Blocking (Milk or BSA) Transfer->Block Primary 5. Primary Antibody Incubation (Anti-p17 Rabbit pAb) Block->Primary Wash1 Wash (TBST) Primary->Wash1 Secondary 6. Secondary Antibody Incubation (Anti-Rabbit HRP-IgG) Wash1->Secondary Wash2 Wash (TBST) Secondary->Wash2 Detect 7. Detection (ECL Substrate) Wash2->Detect Image 8. Imaging (Chemiluminescence) Detect->Image End End Image->End

Caption: General workflow for detecting HIV-1 p17 via Western Blot.

Detailed Protocol: p17 Western Blot

Materials:

  • Clinical Samples (e.g., patient plasma, cell lysates)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Primary Antibody: Rabbit polyclonal anti-p17 antibody.[14]

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation: Mix the sample with Laemmli sample buffer, heat at 95-100°C for 5 minutes to denature proteins.

  • SDS-PAGE: Load prepared samples and a molecular weight marker onto an SDS-PAGE gel (e.g., 15% acrylamide). Run the gel until the dye front reaches the bottom. A ~17 kDa band is expected for p17, and a ~55 kDa band for its precursor, Gag p55.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry electrotransfer system.

  • Blocking: After transfer, wash the membrane briefly with TBST. Incubate the membrane in Blocking Buffer for 1 hour at RT with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-p17 antibody in Blocking Buffer (e.g., 1:1000 to 1:5000 dilution). Incubate the membrane with the primary antibody solution overnight at 4°C with agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane for 1 hour at RT with agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager or X-ray film).

Application Note 3: Mass Spectrometry for Advanced p17 Analysis

Mass spectrometry (MS)-based proteomics is a powerful tool for the unambiguous identification of proteins and for studying protein-protein interactions.[15] While not typically used for routine clinical quantification of p17, it is invaluable in research settings for:

  • Confirming Identity: Definitively identifying p17 in complex biological samples.

  • Variant Analysis: Identifying p17 variants (vp17s) which may have different biological activities.[6][16]

  • Interactome Studies: Discovering host cellular proteins that interact with p17, providing insights into its function and pathogenic mechanisms.[15][17]

Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to analyze peptides from digested protein samples, allowing for precise identification and characterization.[15]

Biological Context: p17 Signaling in B-Cell Proliferation

Extracellular p17, particularly certain variants (vp17s), can contribute to lymphomagenesis by promoting B-cell proliferation.[2][6] This is often achieved through the aberrant activation of pro-survival signaling pathways. One of the key pathways activated by vp17s is the PI3K/Akt pathway, which promotes cell growth and survival.[2][7]

Signaling Pathway: p17-Induced Akt Activation

p17_Signaling cluster_pathway p17 Variant (vp17) Signaling in B-Cells p17 Extracellular p17 Variant (vp17) receptor Cell Surface Receptor (e.g., CXCR1/2, PAR1) p17->receptor Binds pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates proliferation B-Cell Proliferation & Survival akt->proliferation Promotes

References

P17 Protein as a Biomarker for HIV Progression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) matrix protein p17 is a structural component of the virion that plays a crucial role in the viral life cycle, including viral assembly and budding.[1] Beyond its structural role, extracellular p17 acts as a viral cytokine, modulating host immune responses and contributing to HIV-1 pathogenesis.[1] Circulating p17 can be detected in the plasma of HIV-infected individuals, even in those on suppressive antiretroviral therapy (ART). Growing evidence suggests that p17 levels and the presence of specific p17 variants may serve as important biomarkers for disease progression, immune activation, and the development of HIV-associated comorbidities, including lymphomas.[2][3] These application notes provide a summary of the role of p17 as a biomarker and detailed protocols for its detection and functional characterization.

Data Presentation

Table 1: Concentration of HIV-1 p17 in Patient Plasma
Patient Cohortp17 Concentration RangeKey Findings
Viremic and Aviremic Patients0.05 to 7.29 nMp17 concentration in the blood is highly heterogeneous among patients and appears to be independent of the patient's viremic status.
HIV+ Patients (General)0.19 to 13.9 ng/mLThe amount of circulating p17 differs significantly among HIV+ individuals.
Table 2: Correlation of p17 with HIV Progression Markers
MarkerCorrelation with p17Significance
Anti-p17 AntibodiesHigh levels of anti-p17 antibodies are correlated with slower progression to AIDS.[1]Suggests a protective immune response against p17.
CD4+ T-cell CountPlasma HIV isolation rate (and by extension, likely p17 presence) is inversely correlated with CD4+ T-cell counts.[4]Higher viral protein levels are associated with greater immune suppression.
Viral LoadCellular viral load is closely related to CD4 counts and is higher in subjects with positive plasma p24 antigenemia.[4]While not a direct measure of p17, this suggests a link between viral protein production and disease state.
HIV-associated non-Hodgkin lymphoma (NHL)Higher prevalence of specific p17 variants (vp17s) with C-terminal insertions in patients with NHL.[3]These variants can promote B-cell growth and may be a risk factor for lymphoma development.

Signaling Pathways and Experimental Workflows

The HIV-1 matrix protein p17 exerts its extracellular functions by interacting with cell surface receptors, primarily the chemokine receptors CXCR1 and CXCR2.[2][5] This interaction triggers downstream signaling cascades that promote cell proliferation, inflammation, and angiogenesis. Variants of p17 (vp17s) have been shown to aberrantly activate pro-survival pathways, contributing to lymphomagenesis.

p17_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling p17 HIV-1 p17 receptor CXCR1 / CXCR2 Receptor p17->receptor Binding pi3k PI3K receptor->pi3k mek MEK receptor->mek akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Inflammation akt->proliferation erk ERK mek->erk erk->proliferation

p17 Signaling Pathway

experimental_workflow cluster_detection Detection & Quantification cluster_functional Functional Assays start Start: Patient Sample (Plasma) or Recombinant p17 elisa ELISA start->elisa Quantify p17 levels western Western Blot start->western Confirm p17 presence and size cell_culture Cell Culture (e.g., PBMCs, B-cell lines) start->cell_culture Treat cells with p17 proliferation_assay Cell Proliferation Assay (e.g., MTT, BrdU) cell_culture->proliferation_assay Measure cell growth cytokine_assay Cytokine Release Assay (e.g., ELISA, Multiplex) cell_culture->cytokine_assay Measure inflammatory response

Experimental Workflow

Experimental Protocols

Quantification of p17 in Plasma by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the quantitative detection of HIV-1 p17 in human plasma.

Materials:

  • 96-well microtiter plates

  • Recombinant HIV-1 p17 protein standard (BioAcademia, Cat. No. 05-004 or similar)[6]

  • Capture antibody: Mouse anti-HIV-1 p17 monoclonal antibody (e.g., Santa Cruz Biotechnology, sc-69723, clone 17-1)[7]

  • Detection antibody: Biotinylated mouse anti-HIV-1 p17 monoclonal antibody

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Plasma samples from HIV-infected individuals and healthy controls

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Coating: Dilute the capture anti-p17 antibody to 1-2 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the blocking buffer and wash the plate three times with 200 µL of wash buffer per well.

  • Standard and Sample Incubation: Prepare a standard curve of recombinant p17 (e.g., from 10 ng/mL to 0.1 ng/mL) in assay diluent. Add 100 µL of standards and plasma samples (diluted as necessary in assay diluent) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the samples and standards and wash the plate four times with 200 µL of wash buffer per well.

  • Detection Antibody Incubation: Dilute the biotinylated anti-p17 detection antibody in assay diluent (concentration to be optimized, typically 0.5-1 µg/mL). Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Aspirate the detection antibody and wash the plate four times with 200 µL of wash buffer per well.

  • Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in assay diluent according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Aspirate the conjugate and wash the plate five times with 200 µL of wash buffer per well.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm within 30 minutes.

  • Analysis: Plot the standard curve and determine the concentration of p17 in the plasma samples.

Detection of p17 by Western Blotting

This protocol is for the qualitative detection of HIV-1 p17 in cell lysates or purified protein preparations.

Materials:

  • SDS-PAGE gels (12-15%)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Primary antibody: Mouse anti-HIV-1 p17 monoclonal antibody (e.g., Thermo Fisher Scientific, MA5-18032, clone 17-1, at 1:5,000 dilution)[8] or Rabbit anti-HIV-1 p17 polyclonal antibody (e.g., Creative Diagnostics, DPABY-141, at 1:50 - 1:500 dilution).[9]

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., X-ray film or digital imager)

  • Cell lysates or purified protein samples

  • Laemmli sample buffer

Procedure:

  • Sample Preparation: Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load samples onto the SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-p17 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

p17-Induced Cell Proliferation Assay

This protocol measures the effect of p17 on the proliferation of peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., B-cell lines like Raji).

Materials:

  • PBMCs isolated from healthy donors or a suitable cell line (e.g., Raji cells which express the p17 receptor).[9]

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Recombinant HIV-1 p17 protein.

  • Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed PBMCs or Raji cells into a 96-well plate at a density of 1-5 x 10⁴ cells per well in 100 µL of culture medium.

  • Stimulation: Add 100 µL of medium containing various concentrations of recombinant p17 (e.g., 0.1 to 1 µg/mL) to the wells. Include a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Reading: After the recommended incubation time with the reagent, measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell proliferation relative to the untreated control.

p17-Induced Cytokine Release Assay

This protocol is to measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from PBMCs in response to p17 stimulation.

Materials:

  • PBMCs isolated from healthy donors.

  • RPMI 1640 medium supplemented with 10% FBS and antibiotics.

  • Recombinant HIV-1 p17 protein.

  • 24-well cell culture plates.

  • Cytokine ELISA kits (e.g., for TNF-α, IL-6) or a multiplex cytokine assay system.

Procedure:

  • Cell Seeding: Seed PBMCs into a 24-well plate at a density of 1 x 10⁶ cells per well in 1 mL of culture medium.

  • Stimulation: Add recombinant p17 to the wells at a final concentration of 1 µg/mL. Include a negative control (medium only) and a positive control (e.g., LPS at 100 ng/mL).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.

  • Cytokine Measurement: Measure the concentration of cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.

  • Analysis: Compare the levels of cytokines released from p17-stimulated cells to the control groups.

Conclusion

The HIV-1 p17 protein is emerging as a significant biomarker for monitoring HIV disease progression and associated pathologies. Its ability to be detected in plasma, coupled with its functional effects on immune cells, provides a valuable tool for researchers and clinicians. The protocols outlined in these application notes offer standardized methods for the quantification and functional characterization of p17, which can aid in further elucidating its role in HIV pathogenesis and in the development of novel therapeutic strategies targeting its detrimental effects.

References

Application Notes and Protocols: Screening for Inhibitors of HIV p17 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) matrix protein p17 is a 17 kDa structural protein derived from the Gag polyprotein precursor.[1] While essential for viral assembly and maturation, extracellular p17 also functions as a viral cytokine, interacting with host cell receptors to modulate key cellular processes.[2] Extracellular p17 has been shown to bind to chemokine receptors CXCR1 and CXCR2, as well as heparan sulfate (B86663) proteoglycans like syndecan-2, triggering signaling cascades that promote cell proliferation, inflammation, and angiogenesis.[3] These activities contribute to HIV-1 pathogenesis and the development of AIDS-related malignancies. Consequently, inhibiting the extracellular functions of p17 presents a promising therapeutic strategy to complement existing antiretroviral therapies.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of HIV p17 protein. The described assays include a biochemical-based competitive binding assay and a cell-based reporter assay to assess the inhibition of p17-receptor interaction and downstream signaling, respectively.

Signaling Pathways of HIV p17

Extracellular HIV p17 deregulates cellular functions by hijacking host cell signaling pathways. Upon binding to its receptors, primarily CXCR1 and CXCR2, p17 activates multiple downstream signaling cascades, including the PI3K/Akt, Jak/STAT, and Rho/ROCK pathways. These pathways culminate in the activation of transcription factors that drive the expression of genes involved in cell proliferation, survival, and inflammation.

HIV_p17_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p17 HIV p17 CXCR1_2 CXCR1/CXCR2 p17->CXCR1_2 Syndecan2 Syndecan-2 p17->Syndecan2 G_protein G-protein CXCR1_2->G_protein Jak Jak CXCR1_2->Jak PI3K PI3K G_protein->PI3K RhoA RhoA G_protein->RhoA Akt Akt PI3K->Akt Transcription Gene Expression (Proliferation, Inflammation, Angiogenesis) Akt->Transcription STAT STAT Jak->STAT STAT->Transcription ROCK ROCK RhoA->ROCK ROCK->Transcription

Caption: HIV p17 Signaling Pathways.

Data Presentation: Assay Performance and Inhibitor Potency

The following tables summarize representative data from a hypothetical high-throughput screening campaign for HIV p17 inhibitors.

Table 1: High-Throughput Screening Assay Validation Parameters

ParameterCompetitive ELISASTAT3 Reporter Assay
Assay Principle Target BindingCell-based Signaling
Throughput HighMedium-High
Z'-factor 0.780.65
Signal-to-Background 8.212.5
DMSO Tolerance < 1%< 0.5%
Assay Window (fold) 5.19.3

Table 2: Potency and Cytotoxicity of Hit Compounds

Compound IDCompetitive ELISA IC50 (µM)STAT3 Reporter Assay IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)
Cmpd-001 2.55.1> 100> 40
Cmpd-002 8.112.3> 100> 12.3
Cmpd-003 0.91.58594.4
Cmpd-004 15.225.8> 100> 6.5
Cmpd-005 1.22.85545.8

Experimental Protocols

Competitive ELISA for p17-CXCR2 Interaction Inhibitors

This assay identifies compounds that inhibit the binding of HIV p17 to its receptor CXCR2.

Workflow Diagram:

ELISA_Workflow A Coat plate with recombinant CXCR2 B Block non-specific binding sites A->B C Add test compounds and biotinylated p17 B->C D Incubate to allow competitive binding C->D E Wash to remove unbound reagents D->E F Add Streptavidin-HRP E->F G Incubate F->G H Wash G->H I Add TMB substrate H->I J Incubate for color development I->J K Add stop solution J->K L Read absorbance at 450 nm K->L

Caption: Competitive ELISA Workflow.

Materials:

  • 96-well high-binding microplates

  • Recombinant human CXCR2 protein

  • Recombinant HIV p17 protein (biotinylated)

  • Test compounds

  • Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Protocol:

  • Coating: Dilute recombinant CXCR2 to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Binding:

    • Prepare serial dilutions of test compounds in Assay Buffer.

    • Prepare a solution of biotinylated p17 at 1 µg/mL in Assay Buffer.

    • Add 50 µL of diluted test compound to each well.

    • Add 50 µL of biotinylated p17 solution to each well.

    • For controls, add 50 µL of Assay Buffer instead of test compound (maximum binding) or 100 µL of Assay Buffer (no p17, background).

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection:

    • Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.

    • Add 100 µL of diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Reaction:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Sample OD - Background OD) / (Max Binding OD - Background OD)] * 100 Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based STAT3 Reporter Assay for p17 Signaling Inhibitors

This assay identifies compounds that inhibit the p17-induced activation of the Jak/STAT signaling pathway.

Workflow Diagram:

Reporter_Assay_Workflow A Seed HEK293 cells stably expressing STAT3-luciferase reporter and CXCR2 B Incubate overnight A->B C Add test compounds B->C D Incubate for 1 hour C->D E Stimulate with HIV p17 D->E F Incubate for 6-8 hours E->F G Lyse cells F->G H Add luciferase substrate G->H I Measure luminescence H->I

Caption: STAT3 Reporter Assay Workflow.

Materials:

  • HEK293 cells stably co-expressing human CXCR2 and a STAT3-responsive luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant HIV p17 protein

  • Test compounds

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of test compounds in serum-free medium. Add 10 µL of diluted compound to each well. For controls, add 10 µL of serum-free medium.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C.

  • Stimulation: Prepare a solution of HIV p17 at 100 ng/mL in serum-free medium. Add 10 µL of the p17 solution to each well (final concentration 10 ng/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis and Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence using a microplate luminometer.

Data Analysis: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Sample Luminescence - Unstimulated Luminescence) / (Stimulated Luminescence - Unstimulated Luminescence)] * 100 Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to identify compounds that are cytotoxic to the reporter cells.

Conclusion

The assays described provide robust and reliable methods for the identification and characterization of inhibitors targeting the extracellular functions of HIV p17. The competitive ELISA offers a high-throughput biochemical screen for compounds that directly interfere with p17-receptor binding, while the cell-based reporter assay provides a functional readout of p17 signaling inhibition in a cellular context. Together, these assays form a comprehensive screening cascade for the discovery of novel anti-HIV therapeutics targeting the p17 matrix protein.

References

P17 Peptide: A Tool for Interrogating TGF-beta Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) signaling is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of the TGF-β pathway is implicated in numerous pathologies, such as fibrosis, cancer, and autoimmune diseases. The P17 peptide is a synthetic inhibitor of TGF-β, offering a valuable tool for researchers studying the intricacies of this signaling cascade and for professionals in drug development exploring novel therapeutic strategies.[2]

This compound: Mechanism of Action

P17 is a hydrophilic peptide, with the sequence KRIWFIPRSSWYERA, that was identified through a random phage display library.[1] It functions by directly binding to TGF-β isoforms, thereby preventing the ligand from interacting with its cell surface receptors.[1][2] This blockade inhibits the initiation of the downstream signaling cascade.

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TβRII). This binding event recruits and phosphorylates a type I receptor (TβRI), which in turn phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes. P17's inhibitory action at the ligand level effectively prevents these downstream events, including the phosphorylation of SMAD2 (pSMAD2), a key marker of pathway activation.[1][3]

Applications in Research and Drug Development

The this compound can be utilized in a variety of research and preclinical applications to:

  • Investigate the role of TGF-β signaling in different biological processes: By selectively inhibiting the pathway, researchers can elucidate the specific functions of TGF-β in cell culture models (in vitro) and in animal models (in vivo).

  • Study disease pathogenesis: P17 can be used to explore the contribution of aberrant TGF-β signaling to diseases like fibrosis (e.g., liver, lung, and kidney fibrosis), cancer progression, and inflammatory disorders.[2]

  • Evaluate the therapeutic potential of TGF-β inhibition: As a proof-of-concept tool, P17 can help assess whether blocking the TGF-β pathway is a viable therapeutic strategy for a particular disease.

  • Screen for novel anti-TGF-β therapeutics: P17 can serve as a positive control in assays designed to identify new small molecules or biologics that inhibit TGF-β signaling.

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound based on published studies.

ParameterValueIsoform SpecificityMethodReference
Binding Affinity 100%TGF-β1Surface Plasmon Resonance (SPR)[1][2]
80%TGF-β2Surface Plasmon Resonance (SPR)[1][2]
30%TGF-β3Surface Plasmon Resonance (SPR)[1][2]
In Vitro Concentration 10 - 200 µg/mLNot specifiedCell Proliferation Assay[2]
In Vivo Dosage (Rats) 1 mg/mL (intravenous)Not specifiedChoroidal Neovascularization Model[1]
20 mg/mL (intravitreal)Not specifiedChoroidal Neovascularization Model[1]

Visualizing the Mechanism of P17 Action

The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention for the this compound.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII binds P17 This compound P17->TGF_beta inhibits TBRI TβRI TBRII->TBRI recruits & phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 phosphorylates pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA translocates to nucleus & binds to Gene_transcription Target Gene Transcription DNA->Gene_transcription regulates

Caption: P17 inhibits TGF-β signaling by binding to the ligand.

Experimental Protocols

Here are detailed protocols for key experiments utilizing the this compound.

1. In Vitro Inhibition of TGF-β Signaling: Western Blot for pSMAD2

This protocol describes how to assess the inhibitory effect of P17 on TGF-β-induced SMAD2 phosphorylation in a cell culture model.

Materials:

  • Appropriate cell line responsive to TGF-β (e.g., HaCaT, A549, HepG2)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Recombinant human TGF-β1

  • This compound (solubilized in a suitable vehicle, e.g., sterile PBS)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-pSMAD2 (Ser465/467) and anti-SMAD2 (total)

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting imaging system

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • P17 Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 1-2 hours. Include a vehicle-only control.

  • TGF-β Stimulation: Add recombinant TGF-β1 (e.g., 5-10 ng/mL) to the wells (except for the unstimulated control) and incubate for 30-60 minutes.

  • Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-pSMAD2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with anti-SMAD2 and a loading control antibody to normalize the pSMAD2 signal.

Western_Blot_Workflow A Cell Seeding B Serum Starvation A->B C P17 Pre-treatment B->C D TGF-β Stimulation C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE F->G H Protein Transfer G->H I Blocking H->I J Primary Antibody (anti-pSMAD2) I->J K Secondary Antibody J->K L Detection K->L

Caption: Western Blot Workflow for pSMAD2 Detection.

2. Cell Proliferation/Viability Assay: Crystal Violet Staining

This protocol can be used to determine the effect of P17 on cell proliferation, either alone or in the context of TGF-β stimulation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Crystal violet solution (0.5% in 20% methanol)

  • Methanol (B129727)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in complete medium.

  • P17 Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µg/mL).[2]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with methanol for 10-15 minutes.

    • Remove the methanol and let the plate air dry.

    • Add crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plate thoroughly with water to remove excess stain.

    • Air dry the plate completely.

  • Quantification:

    • Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid or 100% methanol) to each well.

    • Measure the absorbance at 570-590 nm using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the cell number. Calculate the percentage of cell viability/proliferation relative to the untreated control.

Crystal_Violet_Workflow A Cell Seeding in 96-well plate B P17 Treatment A->B C Incubation B->C D Fixation & Staining with Crystal Violet C->D E Washing & Drying D->E F Solubilization of Stain E->F G Absorbance Measurement F->G

Caption: Crystal Violet Cell Proliferation Assay Workflow.

3. In Vivo Administration of this compound (Rat Model)

This section provides general guidelines for administering P17 in a rat model, based on a study of choroidal neovascularization.[1] Note: All animal procedures must be approved by the institution's Animal Care and Use Committee.

Materials:

  • This compound

  • Sterile saline or other appropriate vehicle

  • Syringes and needles suitable for the route of administration

  • Anesthesia (if required)

Protocols:

  • Intravenous (IV) Injection:

    • Dissolve P17 in sterile saline to the desired concentration (e.g., 1 mg/mL).[1]

    • Administer the solution via the tail vein. The volume will depend on the weight of the rat.

  • Intravitreal (IVT) Injection:

    • Dissolve P17 in sterile saline to the desired concentration (e.g., 20 mg/mL).[1]

    • Under appropriate anesthesia and aseptic conditions, inject a small volume (e.g., 5 µL) into the vitreous humor of the eye using a fine-gauge needle.

The this compound is a potent and specific inhibitor of TGF-β signaling that serves as an invaluable tool for both basic research and preclinical drug development. The protocols and data presented here provide a comprehensive guide for researchers and scientists to effectively utilize P17 in their studies to further unravel the complexities of the TGF-β pathway and its role in health and disease.

References

P17 peptide in wound healing studies

Author: BenchChem Technical Support Team. Date: December 2025

With the increasing interest in peptide-based therapeutics for regenerative medicine, the P17 peptide has emerged as a significant candidate in wound healing studies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the investigation and application of P17, with a primary focus on the well-characterized wound-healing peptide, Tiger17.

Note on this compound Nomenclature: The designation "P17" can refer to several distinct peptides in scientific literature, including derivatives of HIV-1 matrix protein p17, ant venom peptides, and peptides related to Keratin 17. This document will focus on Tiger17 , a designed 11-amino acid peptide with robustly demonstrated pro-healing properties, as it is the most relevant to wound healing applications based on current research.[1][2][3][4][5][6]

Application Notes

The Tiger17 peptide is a potent biomaterial for promoting the healing of dermal wounds.[1][2][3] It is a small, cyclic peptide with the sequence c[WCKPKPKPRCH-NH2].[1][2][3] Its small size and potential for low-cost production make it an attractive candidate for therapeutic development.[1][3]

Tiger17 has been shown to positively influence all three major stages of wound healing:

  • Inflammatory Phase: It induces the recruitment of macrophages to the wound site, which is a critical step for clearing debris and initiating the repair process.[1][2][3]

  • Proliferative Phase: Tiger17 stimulates the migration and proliferation of both keratinocytes and fibroblasts.[1][2][3] This action leads to accelerated re-epithelialization and the formation of granulation tissue, which are essential for closing the wound.[1][2][3]

  • Remodeling Phase: The peptide promotes the release of key cytokines such as transforming growth factor-beta 1 (TGF-β1) and interleukin-6 (IL-6) from macrophages.[1][2][3] These cytokines play a pivotal role in tissue remodeling and the deposition of new extracellular matrix.[1][2][3]

The mechanism of action for Tiger17 involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies on the Tiger17 peptide.

Table 1: In Vitro Efficacy of Tiger17 on Human Keratinocytes and Fibroblasts

Cell TypeConcentration (µg/mL)Proliferation Increase (%)Reference
HaCaT Keratinocytes2.520[2]
560[2]
10110[2]
20200[2]
Human Skin Fibroblasts (HSFs)2.515[2]
540[2]
1060[2]
2095[2]

Table 2: In Vivo Efficacy of Tiger17 in a Murine Full-Thickness Dermal Wound Model

Treatment GroupDay 2 Residual Wound Area (%)Day 4 Residual Wound Area (%)Day 7 Residual Wound Area (%)Day 9 Residual Wound Area (%)Reference
Vehicle Control84.174.056.734.1[2]
Tiger1767.345.68.95.9[2]
EGF (Positive Control)73.952.324.914.3[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Keratinocyte Migration Assay (Scratch Assay)

Objective: To assess the effect of Tiger17 on the migration rate of keratinocytes in vitro.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Tiger17 peptide stock solution

  • 6-well tissue culture plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed HaCaT cells in 6-well plates and culture until they form a confluent monolayer.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with serum-free medium to remove detached cells.

  • Add fresh serum-free medium containing the desired concentration of Tiger17 (e.g., 10 µg/mL) to the test wells. Add serum-free medium without the peptide to the control wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Capture images of the scratch at 0, 12, 24, and 36 hours post-treatment.

  • Measure the width of the scratch at multiple points for each image and calculate the average.

  • Determine the migration rate by comparing the reduction in scratch width over time between the Tiger17-treated and control groups.

Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To quantify the effect of Tiger17 on the proliferation of keratinocytes and fibroblasts.

Materials:

  • HaCaT cells or Human Skin Fibroblasts (HSFs)

  • Complete cell culture medium

  • Tiger17 peptide stock solution

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed 2 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of Tiger17 (e.g., 2.5, 5, 10, 20 µg/mL). Include a vehicle control.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage increase in proliferation relative to the vehicle control.

Protocol 3: In Vivo Full-Thickness Dermal Wound Healing Model

Objective: To evaluate the wound healing efficacy of topically applied Tiger17 in a murine model.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Electric shaver and depilatory cream

  • Surgical scissors and forceps

  • 4 mm biopsy punch

  • Tiger17 peptide solution/gel

  • Vehicle control solution/gel

  • Positive control (e.g., EGF)

  • Ruler or caliper

  • Digital camera

Procedure:

  • Anesthetize the mice and shave the dorsal hair. Apply depilatory cream to remove any remaining hair.

  • Create a full-thickness dermal wound on the back of each mouse using a 4 mm biopsy punch.

  • Divide the mice into treatment groups (e.g., vehicle, Tiger17, EGF).

  • Topically apply the assigned treatment to the wounds twice daily.

  • Document the wound healing progress by taking digital photographs of the wounds on days 0, 2, 4, 7, and 9 post-injury.

  • Measure the wound area from the photographs using image analysis software (e.g., ImageJ).

  • Calculate the percentage of residual wound area for each time point and compare between treatment groups.

  • (Optional) On specified days, euthanize a subset of mice and harvest the wound tissue for histological analysis (e.g., H&E staining to assess re-epithelialization and granulation tissue formation).

Visualizations

The following diagrams illustrate the signaling pathway of Tiger17 and a typical experimental workflow.

Tiger17_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage / Keratinocyte cluster_nucleus Nucleus cluster_response Cellular & Tissue Response P17 Tiger17 Peptide Receptor Cell Surface Receptor (Hypothesized) P17->Receptor Binds MAPK_Pathway MAPK Signaling (ERK, JNK, p38) Receptor->MAPK_Pathway Activates Transcription Gene Transcription MAPK_Pathway->Transcription Regulates Cytokines TGF-β1, IL-6 Release (from Macrophages) Transcription->Cytokines Proliferation Keratinocyte & Fibroblast Proliferation Transcription->Proliferation Migration Keratinocyte & Fibroblast Migration Transcription->Migration Wound_Healing Accelerated Wound Healing (Re-epithelialization, Granulation Tissue Formation) Cytokines->Wound_Healing Proliferation->Wound_Healing Migration->Wound_Healing

Caption: Signaling pathway of Tiger17 peptide in promoting wound healing.

InVivo_Wound_Healing_Workflow Start Start: Animal Acclimatization Anesthesia Anesthesia & Hair Removal Start->Anesthesia Wounding Full-Thickness Wound Creation (4mm Biopsy Punch) Anesthesia->Wounding Grouping Randomization into Treatment Groups (Vehicle, Tiger17, Positive Control) Wounding->Grouping Treatment Topical Application of Treatment (Twice Daily) Grouping->Treatment Monitoring Daily Health Monitoring Treatment->Monitoring Data_Collection Wound Imaging & Measurement (Days 0, 2, 4, 7, 9) Treatment->Data_Collection Monitoring->Data_Collection Analysis Data Analysis: Wound Closure Rate Calculation Data_Collection->Analysis Histology Tissue Harvesting & Histological Analysis (Optional) Data_Collection->Histology On specified days End End of Study Analysis->End Histology->Analysis

References

P17 Peptide: Application Notes and Protocols for Tissue Regeneration Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P17 peptide, with the sequence KRIWFIPRSSWYERA, is a synthetic inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1] Identified from a phage display library, P17 demonstrates a high binding affinity for TGF-β1, effectively neutralizing its activity.[1][2][3][4] TGF-β1 is a pleiotropic cytokine that plays a crucial role in cellular proliferation, differentiation, and extracellular matrix remodeling.[1] However, its overactivity is linked to pathological processes such as fibrosis and aberrant angiogenesis, which can impede effective tissue regeneration. By inhibiting TGF-β1, the this compound presents a promising therapeutic strategy to modulate these processes and promote constructive tissue repair. These application notes provide an overview of P17's mechanism of action, quantitative data from key studies, and detailed protocols for its application in tissue regeneration research.

Mechanism of Action

P17 exerts its effects by directly binding to TGF-β, primarily TGF-β1, thereby preventing it from interacting with its cell surface receptors (TβRI and TβRII).[1][2][3][4] This blockade inhibits the canonical SMAD signaling pathway. Normally, TGF-β binding to its receptors leads to the phosphorylation of SMAD2 and SMAD3. These activated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and inflammation.[1][5][6] P17's inhibition of this initial step leads to a downstream reduction in the expression of pro-fibrotic and pro-angiogenic factors.

Studies have demonstrated that P17 treatment leads to:

  • Reduced SMAD2 Phosphorylation: A key indicator of TGF-β pathway inhibition.[2][7]

  • Downregulation of Pro-Angiogenic Factors: Notably, Vascular Endothelial Growth Factor (VEGF).[2][7][8]

  • Modulation of Inflammatory and Remodeling Mediators: Including Cyclooxygenase-2 (COX-2) and Matrix Metalloproteinases (MMP-2, MMP-9).[2][4][7]

Data Presentation

This compound Specifications
CharacteristicDescriptionReference
Sequence KRIWFIPRSSWYERA[1]
Type TGF-β1 Inhibitory Peptide[9]
Origin Identified via phage display library[1]
Solubility Hydrophilic, soluble in saline[2]
Binding Affinity High for TGF-β1 (100%), moderate for TGF-β2 (80%), lower for TGF-β3 (30%)[2][3][4]
In Vivo Efficacy of P17 in a Rat Model of Choroidal Neovascularization (CNV)

This model is used to assess the anti-angiogenic potential of compounds relevant to tissue regeneration.

Treatment GroupDose & AdministrationKey FindingsP-valueReference
Intravenous P17 (IV-17) 0.2 mg every 72 hours for 2 weeksSignificantly lower mean CNV area at weeks 2 and 4.< 0.05[8]
Lower pSMAD-2 protein levels.< 0.05[2][7]
Decreased VEGF and COX-2 gene expression.< 0.05[2][7]
Intravitreal P17 (IVT-17) - High Dose Single 7 µl injection of 20 mg/ml solutionSignificantly lower mean CNV area from week 2 onwards.< 0.05[8]
Lower VEGF, TGF-β, and PDGF protein levels.< 0.05[8]
Decreased VEGF protein expression and MMP-2 activity.< 0.05[2][7]
Intravitreal P17 (IVT-17) - Low Dose Single 7 µl injection of 1 mg/ml solutionLower TGF-β and PDGF protein levels.< 0.05[8]

Mandatory Visualizations

P17_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus P17 This compound TGFb1 TGF-β1 P17->TGFb1 Receptor TGF-β Receptor (TβRI / TβRII) TGFb1->Receptor Binds pSMAD23 p-SMAD2/3 Receptor->pSMAD23 Phosphorylates SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Fibrosis, Angiogenesis, Inflammation) SMAD_complex->Transcription Translocates & Regulates

Caption: P17 inhibits the TGF-β/SMAD signaling pathway.

Experimental_Workflow_CNV cluster_setup Animal Model Setup cluster_treatment Treatment cluster_analysis Analysis laser 1. Laser-induced CNV in Long-Evans Rats baseline 2. Baseline Fluorescein (B123965) Angiography (FA) laser->baseline admin 3. P17 Administration (Intravenous or Intravitreal) baseline->admin fa_monitoring 4. Weekly FA Monitoring of CNV Area admin->fa_monitoring sacrifice 5. Euthanasia and Tissue Collection fa_monitoring->sacrifice biochem 6. Biochemical Analysis (RT-PCR, Western Blot, ELISA) sacrifice->biochem

Caption: In vivo experimental workflow for P17 in a rat CNV model.

Experimental Protocols

Protocol 1: In Vivo Choroidal Neovascularization (CNV) Model

This protocol describes the induction and treatment of CNV in a rat model to evaluate the anti-angiogenic effects of P17.

Materials:

  • Long-Evans rats

  • Diode laser (810 nm)

  • Slit lamp

  • This compound

  • Vehicle (Saline for intravenous and intravitreal injections)

  • Anesthetics (e.g., ketamine/xylazine)

  • Fluorescein angiography imaging system

  • Hamilton syringes (for intravitreal injections)

Procedure:

  • Animal Preparation: Anesthetize the rats according to approved institutional animal care protocols.

  • CNV Induction:

    • Use a diode laser (810 nm) connected to a slit lamp.

    • Apply laser spots (e.g., 250 mW potency, 0.05 seconds exposure, 75 µm spot size) to induce rupture of Bruch's membrane, confirmed by bubble formation.[2] Exclude sites with hemorrhaging.[2]

  • Baseline Assessment: Perform fluorescein angiography (FA) 14 days post-laser induction to establish baseline CNV lesions.[3][7]

  • P17 Administration (starting 16 days post-laser): [3][7]

    • Intravenous (IV) Group: Administer five injections of 0.2 ml of P17 (1 mg/ml in saline) into the tail vein every 72 hours.[2]

    • Intravitreal (IVT) Group: Administer a single 7 µl injection of P17 solution (e.g., 20 mg/ml in saline) into the vitreous cavity using a Hamilton syringe and a 30-gauge needle.[2] The injection site should be 1 mm posterior to the corneoscleral limbus.[2]

    • Control Groups: Administer equivalent volumes of the vehicle using the same route and schedule.

  • Monitoring and Analysis:

    • Perform FA weekly for four weeks post-treatment to monitor the CNV lesion area.[7]

    • At the end of the study, euthanize the animals and collect retinal and RPE/choroid tissues for biochemical analysis (RT-PCR, Western Blot, ELISA).

Protocol 2: Western Blot for Phosphorylated SMAD2 (pSMAD2)

This protocol is for determining the inhibitory effect of P17 on the TGF-β signaling pathway in cell culture.

Materials:

  • Cell line of interest (e.g., human corneal epithelial cells, SNU449)

  • This compound

  • TGF-β1 (for stimulation)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSMAD2 (Ser465/467), anti-Total SMAD2

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • (Optional) Serum-starve cells for 18-24 hours to reduce basal phosphorylation.

    • Pre-incubate cells with desired concentrations of P17 for 1-2 hours.

    • Stimulate cells with TGF-β1 (e.g., 5-10 ng/mL) for 30 minutes to induce SMAD2 phosphorylation. Include untreated and TGF-β1-only controls.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells with 100-150 µL of ice-cold RIPA buffer per well.

    • Scrape and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-pSMAD2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • (Optional) Strip the membrane and re-probe with an anti-Total SMAD2 antibody for a loading control.

Protocol 3: In Vitro Scratch (Wound Healing) Assay

This protocol assesses the effect of P17 on collective cell migration, a key process in tissue regeneration.

Materials:

  • Adherent cell line (e.g., fibroblasts, keratinocytes)

  • Cell culture plates (e.g., 12-well or 24-well)

  • This compound

  • Sterile 200 µL pipette tips

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed cells in a culture plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Scratch:

    • Once the monolayer is confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of the well. Apply firm, consistent pressure.

    • Gently wash the well with PBS to remove detached cells.[10]

  • Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of P17 or vehicle control.

  • Imaging:

    • Immediately capture the first image of the scratch (Time = 0 hours) using a phase-contrast microscope. Use reference marks on the plate to ensure the same field of view is imaged each time.

    • Continue to capture images at regular intervals (e.g., every 4-8 hours) until the scratch in the control well is nearly closed.

  • Analysis:

    • Use image analysis software to measure the area of the cell-free gap at each time point for all treatment groups.

    • Calculate the percentage of wound closure relative to the initial scratch area.

    • Compare the migration rates between P17-treated and control groups.

Conclusion

The TGF-β1 inhibitory peptide P17 is a valuable tool for tissue regeneration research. Its well-defined mechanism of action, centered on the inhibition of the pro-fibrotic and pro-inflammatory TGF-β/SMAD pathway, makes it a targeted agent for promoting constructive tissue repair. The provided data and protocols offer a framework for researchers to investigate the therapeutic potential of P17 in various models of tissue injury and regeneration.

References

Troubleshooting & Optimization

P17 peptide solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the P17 peptide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of P17. It is important to note that "P17" can refer to distinct peptides in scientific literature. This guide covers two of the most common: the TGF-β1 inhibitory peptide and the solubility-enhancing tag derived from bacteriophage T7. Please navigate to the section relevant to your work.

Section 1: P17 as a TGF-β1 Inhibitory Peptide

This section pertains to the peptide with the sequence KRIWFIPRSSWYERA, known for its role in inhibiting TGF-β1 signaling. This peptide is generally characterized as hydrophilic and water-soluble.[1][2] Issues typically arise from improper storage, handling, or buffer incompatibility rather than inherent insolubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of the P17 (TGF-β1 Inhibitor) peptide?

A1: The this compound is described as a soluble, hydrophilic peptide.[2] It is readily soluble in water, where it can form a stable colloidal suspension.[1] Unlike its counterpart P144, which is highly hydrophobic, P17 does not typically present significant dissolution challenges.[1][3]

Q2: How should I reconstitute lyophilized this compound?

A2: For initial reconstitution, it is always recommended to use sterile, purified water.[4] If your experimental buffer is different, you can first dissolve the peptide in water to create a concentrated stock solution and then perform serial dilutions into your desired buffer. For in vivo studies, P17 has been successfully suspended in saline (for intravenous and intravitreal injections) at concentrations of 1 mg/ml and 20 mg/ml, respectively.[2][5]

Q3: My P17 solution appears cloudy or shows precipitation after being added to my experimental buffer. What's wrong?

A3: While P17 is soluble, precipitation can occur due to several factors:

  • Buffer Incompatibility: The pH of your buffer may be close to the isoelectric point (pI) of the peptide, where its net charge is zero, minimizing solubility.[6] Adjusting the pH to be further from the pI can improve solubility.[6][7]

  • High Salt Concentration: High ionic strength can sometimes cause peptides to "salt out" and precipitate.[6][7]

  • Saturation Limit: You may have exceeded the solubility limit of the peptide in that specific buffer. Try working with a more dilute solution.

Q4: What are the best practices for storing this compound solutions to ensure stability?

A4: Peptide stability is critical for reproducible results.

  • Lyophilized Form: For long-term storage, keep the peptide in its lyophilized form at -20°C or -80°C, protected from moisture and light.[4][8][9] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[8][9]

  • In Solution: Peptides in solution are far less stable.[4] For maximum stability, store solutions at -20°C (or -80°C) in a sterile, slightly acidic buffer (pH 5-7).[4] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4]

Q5: What are the common chemical degradation pathways for peptides like P17?

A5: Peptides are susceptible to several degradation pathways:

  • Oxidation: Amino acids such as Methionine (M), Cysteine (C), and Tryptophan (W) are prone to oxidation.[8] Since the P17 sequence (KRIWFIPRSSWYERA) contains Tryptophan (W), storing solutions in oxygen-free water or purging vials with an inert gas like nitrogen or argon can enhance stability.[4][8]

  • Hydrolysis: This can occur at specific amino acid pairs, such as Asp-Pro, or at high temperatures and extreme pH.

  • Deamidation: Residues like Asparagine (N) and Glutamine (Q) can undergo deamidation, especially in neutral to basic solutions.

Troubleshooting & Experimental Protocols

The following workflow provides a systematic approach to dissolving and handling peptides to maximize solubility and stability.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use start Start: Lyophilized this compound warm Equilibrate vial to Room Temperature in Desiccator start->warm dissolve Reconstitute in minimal volume of sterile, purified H2O (or 10% Acetic Acid for basic peptides) warm->dissolve vortex Gently vortex or sonicate (<40°C) if needed dissolve->vortex check Visually inspect for complete dissolution vortex->check clear Solution is Clear check->clear not_clear Precipitate Remains check->not_clear aliquot Aliquot into single-use tubes. Store at -20°C or -80°C. clear->aliquot troubleshoot Troubleshoot: - Adjust pH - Use co-solvent (e.g., DMSO) - Test lower concentration not_clear->troubleshoot dilute Dilute aliquot into final experimental buffer just before use aliquot->dilute

Caption: General workflow for peptide reconstitution and storage.

This protocol is a generalized method to assess peptide stability under stress conditions, which can help predict its long-term stability and identify potential degradation products.

  • Preparation: Reconstitute the this compound in a suitable buffer (e.g., sterile water or PBS) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the peptide solution and expose it to various stress conditions in parallel with a control sample stored at -80°C.[10][11]

    • Acidic: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for defined time points (e.g., 0, 24, 48 hours).[10]

    • Basic: Add 0.1 M NaOH and incubate similarly. Neutralize samples with an equimolar amount of acid after incubation.[10]

    • Oxidative: Add a low concentration of hydrogen peroxide (e.g., 0.2% H2O2) and incubate.[10]

    • Thermal: Incubate at elevated temperatures (e.g., 40°C, 60°C).

    • Photolytic: Expose to UV light according to ICH Q1B guidelines.

  • Analysis: At each time point, analyze the samples using stability-indicating methods.

    • RP-HPLC: The primary method to assess purity and quantify degradation products. A decrease in the main peptide peak area and the appearance of new peaks indicate degradation.[12][13]

    • LC-MS: To identify the mass of degradation products, which helps in elucidating degradation pathways (e.g., identifying an increase of 16 Da suggests oxidation).[12][13]

  • Data Interpretation: Calculate the percentage of remaining intact peptide at each time point relative to the time-zero or control sample to determine the degradation rate under each condition.

Section 2: P17 as a Solubility-Enhancing Tag

This section addresses the 33-residue peptide tag from the bacteriophage T7 tail protein. This this compound is not used as a standalone therapeutic but is fused to a protein of interest (e.g., a single-chain variable fragment, scFv) to improve its expression, solubility, and thermostability in systems like E. coli.[14][15]

Frequently Asked Questions (FAQs)

Q1: How effective is the P17 tag at increasing protein solubility?

A1: The P17 tag has been shown to significantly increase the soluble yield of multiple scFv proteins. The enhancement factor can vary depending on the specific protein and expression host but has been reported to be as high as 8- to 11-fold compared to the untagged version.[14][15]

Q2: Does the location of the P17 tag (N-terminus vs. C-terminus) affect solubility?

A2: Studies have shown that the P17 tag is effective at increasing solubility when fused to either the N- or C-terminus of a target protein. For one particular scFv, an N-terminal tag gave an 11.6-fold increase in solubility, while a C-terminal tag provided a 10.2-fold increase, indicating high efficacy at both positions.[14]

Q3: Beyond solubility, does the P17 tag improve protein stability?

A3: Yes, the P17 tag has been demonstrated to enhance the thermostability of fusion proteins. This is reflected by an increase in the melting temperature (Tm). For example, adding a P17 tag can increase the Tm of an scFv by several degrees, an effect comparable to introducing stabilizing intra-domain disulfide bonds.[14][15]

Q4: My P17-tagged protein is still found in the insoluble fraction. What can I do?

A4: If your P17-tagged protein remains insoluble, consider the following:

  • Expression Host: The solubility enhancement can be host-dependent. For proteins requiring disulfide bonds, using an oxidizing cytoplasm strain like E. coli SHuffle T7 is crucial, as the tag's effect was more pronounced in this strain compared to a reducing strain like BL21(DE3).[14]

  • Expression Conditions: Optimize expression parameters such as temperature, induction time, and inducer (e.g., IPTG) concentration. Lowering the expression temperature often improves proper folding and solubility.

  • Truncations: While the full-length P17 tag is most effective, sometimes truncations of the target protein or the tag itself might influence folding and solubility. The solubility-enhancing property of P17 is primarily linked to its charged residues rather than a specific secondary structure.[14][15]

Quantitative Data Summary

The tables below summarize the reported effects of the P17 tag on the solubility and thermal stability of single-chain variable fragments (scFvs).

Table 1: Effect of P17 Tag on scFv Solubility

Target Protein Tag Position Fold Increase in Solubility Expression Host
MA18/7-scFv C-terminus ~8.3-fold SHuffle T7
MA18/7-scFv N-terminus ~11.6-fold SHuffle T7

| G12-scFv | C-terminus | >2-fold (vs. MBP tag) | SHuffle T7 |

Data synthesized from Wang et al., 2022.[14]

Table 2: Effect of P17 Tag on scFv Thermal Stability (Melting Temperature, Tm)

Target Protein Condition Tm (°C) ΔTm (°C)
MA18/7-scFv Untagged 58.0 -
MA18/7-scFv P17-tagged 62.5 +4.5
G12-scFv Untagged 53.5 -

| G12-scFv | P17-tagged | 62.0 | +8.5 |

Data synthesized from Wang et al., 2022.[14]

Troubleshooting & Experimental Protocols

This diagram outlines the experimental process to determine if the P17 tag is successfully improving the solubility and stability of a target protein.

G cluster_expression Protein Expression cluster_analysis Solubility & Stability Analysis constructs Create Expression Constructs: 1. Target-Protein-HA 2. Target-Protein-HA-P17 transform Transform into appropriate E. coli host (e.g., SHuffle T7) constructs->transform induce Induce protein expression (e.g., with IPTG) transform->induce lyse Harvest and lyse cells induce->lyse separate Separate Total (T), Soluble (S), and Insoluble (I) fractions via centrifugation lyse->separate sol_analysis Solubility Analysis: - Run T, S, I on SDS-PAGE - Western Blot with anti-HA Ab - Densitometry to quantify S/T ratio separate->sol_analysis stab_analysis Stability Analysis: - Purify soluble protein - Perform Thermal Shift Assay (TSA) - Determine Melting Temp (Tm) separate->stab_analysis

References

Technical Support Center: Overcoming P144 and P17 Peptide Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling P144 and P17 peptides.

Frequently Asked Questions (FAQs)

Q1: What are P144 and P17 peptides?

A: P144 (also known as Disitertide) and P17 are synthetic peptides that act as inhibitors of Transforming Growth Factor-beta 1 (TGF-β1).[1][2] P144 is derived from the TGF-β type III receptor (Betaglycan) and is designed to block the interaction between the TGF-β ligand and its receptors.[1][3] P17 was developed from a phage display library and also blocks TGF-β signaling.[3] Both peptides are valuable tools in research fields such as fibrosis and oncology for their ability to inhibit the TGF-β/Smad signaling pathway.[1][3]

Q2: Why is the P144 peptide notoriously difficult to dissolve?

A: The primary challenge with P144 is its molecular structure. Its amino acid sequence (TSLDASIIWAMMQN) contains a high proportion of non-polar, hydrophobic amino acids.[3][4] This inherent hydrophobicity leads to poor solubility in aqueous solutions and even limited dissolution in common organic solvents like DMSO.[1][3][5][6] This characteristic can cause the peptide to aggregate, reducing its bioavailability and complicating the preparation of experimental solutions.[3][4]

Q3: What is the difference in solubility between P144 and P17?

A: There is a significant difference. While P144 is highly hydrophobic and poorly soluble, P17 (sequence: KRIWFIPRSSWYERA) is described as a soluble peptide that dissolves well in aqueous solutions.[3][6] Therefore, the solubility challenges are almost exclusively associated with P144.

Q4: My P144 peptide won't dissolve in water or PBS. What is the recommended troubleshooting workflow?

A: It is expected that P144 will not dissolve in purely aqueous solutions. A stepwise approach using organic solvents is necessary. Start by trying to dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting it with your aqueous buffer.[7][8][9] For peptides containing oxidation-sensitive residues like Methionine (M) and Tryptophan (W), both present in P144, special care should be taken.[10][11] Using degassed buffers or DMF instead of DMSO can be a consideration.[9][12] If solubility issues persist, sonication or slight warming can be effective.[13][14]

Q5: How can I improve the solubility of P144 for in vivo experiments?

A: For in vivo applications, specific formulation strategies are often required. Published studies have used co-solvent systems. One such formulation involves a multi-step process: first dissolving P144 in DMSO, then adding PEG300, followed by Tween-80, and finally saline to reach the desired concentration. Another documented method for intravenous administration in rabbits involved resuspending the peptide in a 0.1 M diazonium salt of carbonic acid buffer at pH 9.5, followed by sonication.[1]

Q6: Is sonication a safe and effective method for dissolving P144?

A: Yes, sonication is a recommended and effective technique for dissolving difficult peptides like P144.[12][13] It uses ultrasonic waves to break apart peptide aggregates and facilitate interaction with the solvent.[14] One study specifically mentions using physical sonication for 15 minutes at high amplitude to create a colloidal suspension of P144.[3] It is best to sonicate in short bursts in a water bath to avoid excessive heating, which could potentially degrade the peptide.[10][12]

Q7: What are the best practices for storing reconstituted P144 and P17 peptides?

A: To maintain peptide integrity, lyophilized powder should be stored at -20°C or -80°C.[13] Once reconstituted, it is crucial to aliquot the peptide solution into single-use volumes and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.[11] If storing in solution, a pH range of 3-7 is generally recommended for stability.[11]

Data Summary

Table 1: General Properties of P144 and P17 Peptides
PropertyP144 (Disitertide)P17
Sequence TSLDASIIWAMMQN[3]KRIWFIPRSSWYERA[3]
Molecular Target TGF-β1[2]TGF-β1, TGF-β2, TGF-β3[3]
General Solubility Poorly soluble / Hydrophobic[1]Soluble[3]
Primary Challenge Achieving and maintaining dissolutionGenerally unproblematic
Table 2: Recommended Solvents and Conditions for P144
Solvent / MethodConcentration / ConditionApplicationSource
DMSO Up to 25 mg/mL (use fresh, anhydrous DMSO)In Vitro Stock[2]
Co-solvent System 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIn Vivo
Co-solvent System 2 10% DMSO, 90% Corn OilIn Vivo
Buffer System 0.1 M diazonium salt of carbonic acid, pH 9.5In Vivo[1]
Sonication 15 minutes, high amplitudeGeneral Dissolution[3]
Encapsulation Polymer hybrid protein moietiesAdvanced Delivery[3][5]

Visual Guides and Workflows

P144 Solubility Troubleshooting Workflow

The following diagram outlines a logical workflow for researchers encountering solubility issues with the P144 peptide.

P144_Solubility_Workflow start_node Start: Lyophilized P144 A Bring vial to room temp. Centrifuge briefly. start_node->A process_node process_node decision_node decision_node solvent_node solvent_node success_node success_node fail_node fail_node B Add small volume of 100% anhydrous DMSO. A->B C Gently vortex or swirl. Let sit for several minutes. B->C D Is solution clear? C->D E Apply gentle sonication (short bursts in water bath). D->E No G Slowly add aqueous buffer dropwise while mixing. D->G Yes F Is solution clear? E->F F->G Yes J Re-lyophilize and consider alternative solvent (e.g., DMF) or advanced formulation. F->J No H Does precipitate form? G->H I Solution ready for use (or further dilution). H->I No K Concentration may be too high. Try a more dilute solution. H->K Yes

A step-by-step workflow for troubleshooting P144 peptide solubility issues.
TGF-β Signaling Pathway Inhibition

This diagram illustrates the mechanism of action for P144 and P17, showing how they inhibit the TGF-β signaling cascade.

TGF_Pathway ligand_node ligand_node receptor_node receptor_node inhibitor_node inhibitor_node pathway_node pathway_node response_node response_node TGFb TGF-β1 Ligand Receptor TGF-β Receptors (TβRI / TβRII) TGFb->Receptor Binds SMAD SMAD2/3 Phosphorylation Receptor->SMAD Activates P144_P17 P144 / P17 P144_P17->Receptor Blocks SMAD4 SMAD4 Complex SMAD->SMAD4 Nucleus Nucleus SMAD4->Nucleus Gene Gene Transcription (Fibrosis, etc.) Nucleus->Gene Regulates

P144 and P17 inhibit the TGF-β pathway by blocking ligand-receptor interaction.

Experimental Protocols

Protocol 1: Standard Reconstitution of P144 for In Vitro Use

This protocol details a standard method for dissolving P144 to create a stock solution for cell culture and other in vitro assays.

  • Preparation : Allow the lyophilized P144 peptide vial to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation.[11] Centrifuge the vial briefly (e.g., 1 min at 10,000 x g) to ensure all the powder is at the bottom.[12]

  • Initial Solubilization : Under sterile conditions, add a small, precise volume of high-purity, anhydrous DMSO to the vial.[8] For example, to create a 10 mM stock, add the appropriate volume based on the peptide's molecular weight.

  • Mixing : Gently swirl or vortex the vial.[15] Allow the vial to sit at room temperature for 5-10 minutes to ensure the peptide fully interacts with the solvent.[8]

  • Verification : Visually inspect the solution to ensure it is clear and free of any visible particles.[11]

  • Troubleshooting : If particles remain, place the vial in a water bath sonicator and apply short bursts of sonication (e.g., 3 cycles of 15 seconds), allowing the vial to cool between cycles to prevent heating.[12]

  • Dilution : Once the peptide is fully dissolved in DMSO, this stock solution can be slowly diluted by adding it dropwise to your pre-warmed cell culture medium or buffer while gently mixing.[8] Be aware that rapid dilution can sometimes cause the peptide to precipitate out of solution.

  • Storage : Aliquot the remaining stock solution into single-use tubes and store at -80°C.

Protocol 2: Preparation of P144 for In Vivo Administration (Co-Solvent Method)

This protocol is adapted from published methods for preparing P144 for injection in animal models. Note: All components should be sterile.

  • Prepare Stock Solution : First, dissolve the required amount of P144 in 100% DMSO to create a concentrated, clear stock solution (e.g., 25 mg/mL), as described in Protocol 1.[2]

  • Add Co-Solvents : In a sterile tube, perform the following additions sequentially, ensuring the solution is mixed thoroughly and remains clear after each step:

    • Add the required volume of the P144/DMSO stock solution.

    • Add PEG300 to a final concentration of 40%. Mix until clear.

    • Add Tween-80 to a final concentration of 5%. Mix until clear.

  • Final Dilution : Slowly add sterile saline to reach the final volume (45% of the total). Mix gently. The final solution should be clear. If precipitation occurs, the final concentration may be too high for this formulation.

  • Administration : Use the final preparation immediately for administration. Due to the solvent composition, this solution should not be stored for long periods.

References

P17 Peptide Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the P17 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing aggregation and to offer troubleshooting support for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what are its properties?

A1: The this compound is a 15-amino-acid, soluble, hydrophilic peptide with the sequence KRIWFIPRSSWYERA.[1][2] It functions as an inhibitor of Transforming Growth Factor-beta 1 (TGF-β1) by blocking its signaling pathway.[3][4] Despite being described as soluble, it can be prone to aggregation, which may affect its biological activity and lead to inconsistent experimental results.[5]

Q2: My this compound solution appears cloudy or has visible precipitates. What is happening?

A2: Cloudiness or precipitation is a strong indicator of peptide aggregation.[6] Aggregation occurs when peptide molecules self-associate to form larger, often insoluble, complexes.[7] This can be triggered by various factors including peptide concentration, pH, temperature, and the buffer composition. For P17, while it is hydrophilic, inappropriate handling or storage conditions can still lead to aggregation.

Q3: How do I properly dissolve and reconstitute my lyophilized this compound to prevent aggregation?

A3: Proper reconstitution is the most critical step in preventing aggregation. Since P17 is a hydrophilic peptide, it should be soluble in aqueous solutions.[1] However, starting with a small amount of an organic solvent can aid in initial dispersion before dilution in an aqueous buffer. Always allow the lyophilized peptide to equilibrate to room temperature before opening the vial to avoid condensation.[8] A general, robust protocol is outlined below.

Q4: The pH of my buffer seems to affect P17 solubility. What is the optimal pH to use?

A4: The pH of the solution is a critical factor in peptide stability.[9] Peptides are least soluble at their isoelectric point (pI), where the net charge is zero, as this minimizes electrostatic repulsion between molecules.[10] The theoretical pI of the this compound is approximately 9.8. To maintain maximum solubility and prevent aggregation, it is crucial to use a buffer with a pH at least 1-2 units away from the pI.[11] Therefore, buffers in the acidic to neutral range (e.g., pH 4.0-7.5) are recommended.

Q5: Can I do anything to rescue a P17 solution that has already aggregated?

A5: Resolubilizing aggregated peptides can be challenging, but not always impossible. Mild sonication in a water bath can sometimes help break apart existing aggregates.[6] However, this may not restore the peptide to its fully active, monomeric state. Prevention is a far more effective strategy than attempting to reverse aggregation. For non-biological or analytical applications where native conformation is less critical, denaturants like 6 M Guanidine HCl may be used as a last resort.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with the this compound.

Problem Potential Cause Recommended Solution
Lyophilized peptide won't dissolve in aqueous buffer. High local concentration during reconstitution; peptide characteristics.Use the recommended two-step reconstitution method: first dissolve in a minimal volume of a compatible organic solvent (like DMSO), then add drop-wise to the stirring aqueous buffer.[6]
Solution becomes cloudy after freeze-thaw cycles. Peptide instability during freezing/thawing.Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. If cryopreservation is necessary, consider adding a cryoprotectant like glycerol (B35011) (20-50%).[10]
Inconsistent results in cell-based assays. Loss of active peptide due to aggregation or adsorption to plasticware.Maintain a low working concentration.[10] Consider adding a non-ionic surfactant like Tween-20 (0.01-0.05%) to your buffer to prevent surface adsorption and aggregation.[12][13]
Visible precipitates form during storage at 4°C. The peptide concentration is too high for the storage buffer conditions (pH, ionic strength).Store at a lower concentration. Ensure the buffer pH is well below the peptide's pI of ~9.8. You can also try adding stabilizing excipients like Arginine (50-100 mM).[10][11]

Experimental Protocols & Data

Recommended Protocol for this compound Reconstitution

This protocol is designed to minimize the risk of aggregation upon initial solubilization.

  • Preparation : Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening.

  • Initial Dissolution : Add a small volume of sterile DMSO to the vial to create a high-concentration stock (e.g., 10 mg/mL). Gently vortex to ensure the peptide is fully dissolved. The solution should be clear.[6]

  • Aqueous Dilution : With the desired aqueous buffer (e.g., 20 mM Sodium Acetate, pH 5.0) on a magnetic stirrer, add the DMSO stock solution drop-by-drop to achieve the final desired concentration.[6] The final DMSO concentration should be kept as low as possible for biological assays (typically <1%).

  • Verification & Storage : Visually inspect the final solution for clarity. For long-term storage, aliquot the solution into single-use tubes and store at -80°C.

Summary of Anti-Aggregation Additives

The following additives, known as excipients, can be included in the aqueous buffer to enhance peptide solubility and stability.

Additive Class Example Typical Concentration Mechanism of Action Reference
Amino Acids L-Arginine50 - 150 mMIncreases solubility by interacting with charged/hydrophobic regions and screening charges.[10][13]
Osmolytes Sucrose, Glycerol5 - 50% (v/v)Stabilize the native protein state, acting as cryoprotectants.[10]
Non-ionic Surfactants Polysorbate 20 (Tween-20)0.01 - 0.1% (v/v)Prevent surface-induced aggregation and help solubilize hydrophobic patches.[12][13]
Reducing Agents TCEP1 - 5 mMPrevents oxidation of sensitive residues (e.g., Trp, Met) which can lead to aggregation.[10]

Visualizations

P17 Signaling Pathway Inhibition

P17 acts by inhibiting the TGF-β signaling pathway, which is crucial in processes like fibrosis. The peptide blocks the binding of TGF-β1 to its receptor, thereby preventing the downstream phosphorylation of Smad proteins and their subsequent translocation to the nucleus to regulate gene expression.[3]

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbR TGF-β Receptor (TGFβRI/TGFβRII) Smad Smad2/3 TGFbR->Smad Phosphorylates pSmad p-Smad2/3 Smad_complex Smad Complex pSmad->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Binds Smad_complex_nuc Smad Complex Smad_complex->Smad_complex_nuc Translocates DNA Target Gene Promoters Smad_complex_nuc->DNA Binds Transcription Gene Transcription (e.g., Collagen) DNA->Transcription Activates TGFb TGF-β1 Ligand TGFb->TGFbR Binds P17 This compound P17->TGFb Inhibits

P17 inhibits the TGF-β1 signaling pathway.
Experimental Workflow: P17 Reconstitution

A logical workflow for reconstituting the this compound to minimize aggregation.

Reconstitution_Workflow start Start: Lyophilized This compound equilibrate Equilibrate vial to room temperature start->equilibrate dissolve Dissolve in minimal volume of DMSO equilibrate->dissolve dilute Add DMSO stock drop-wise to stirring aqueous buffer dissolve->dilute prepare_buffer Prepare aqueous buffer (pH well away from pI ~9.8) with optional additives prepare_buffer->dilute check_sol Is solution clear? dilute->check_sol sonicate Brief, gentle sonication check_sol->sonicate No aliquot Aliquot for single use check_sol->aliquot Yes check_sol2 Is solution clear now? sonicate->check_sol2 check_sol2->aliquot Yes fail Discard and re-evaluate conditions (e.g., concentration, buffer, additives) check_sol2->fail No storage Store at -80°C aliquot->storage Troubleshooting_Workflow start Problem: Suspected P17 Aggregation q_conc Is peptide concentration > 1 mg/mL? start->q_conc reduce_conc Action: Dilute sample or re-prepare at lower concentration q_conc->reduce_conc Yes q_ph Is buffer pH near pI (~9.8) or unknown? q_conc->q_ph No retest Retest Experiment reduce_conc->retest adjust_ph Action: Prepare new solution with buffer pH < 8 q_ph->adjust_ph Yes q_storage Were there multiple freeze-thaw cycles? q_ph->q_storage No adjust_ph->retest aliquot Action: Prepare new stock and aliquot before freezing q_storage->aliquot Yes additives Consider adding stabilizers (e.g., Arginine, Tween-20) to the buffer q_storage->additives No aliquot->retest additives->retest

References

P17 Peptide Cell-Based Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing P17 peptides in cell-based assays. The "P17" designation is used for several distinct peptides with different biological functions. To effectively troubleshoot your experiment, please first identify the specific P17 peptide you are working with based on its origin and mechanism of action.

General Troubleshooting for Peptide-Based Assays

Before delving into specifics for each this compound, consider these common sources of error in peptide-based cell assays.

Question: Why am I observing inconsistent or no effects with my this compound?

Answer: Inconsistent results in peptide assays can stem from several factors related to peptide quality, handling, and the experimental setup. Here are the primary areas to investigate:

  • Peptide Quality and Handling:

    • Purity: The purity of the peptide can significantly impact its activity. Impurities, such as truncated or deletion sequences from synthesis, can interfere with the assay.[1][2]

    • Counter-ions: Peptides are often supplied as trifluoroacetate (B77799) (TFA) salts, a byproduct of synthesis and purification.[1] Residual TFA can be cytotoxic or inhibit cell proliferation, leading to artifacts in cell-based assays.[1][2] If you observe unexpected cell death or growth inhibition, consider TFA contamination as a potential cause.

    • Storage: Improper storage can lead to peptide degradation. Peptides should be stored at -20°C or lower and protected from light.[1] Avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]

    • Solubility: Poor peptide solubility can lead to inaccurate concentrations and precipitation in your assay, resulting in high variability.[1][3] It is crucial to use the recommended solvent and ensure complete dissolution before adding the peptide to your cells.[4]

  • Experimental Conditions:

    • Biological Contamination: Endotoxin (lipopolysaccharide) contamination can cause significant variability in immunological assays by stimulating non-specific immune reactions.[1] If you are working with immune cells, using endotoxin-free reagents and peptides is critical.

    • Serum Interference: Serum contains various proteins that can bind to your peptide or compete for receptor binding, masking the specific effects of the this compound.[4] For initial characterization and troubleshooting, performing assays in serum-free or low-serum media is recommended.[4]

Question: My peptide is difficult to dissolve. What should I do?

Answer: Peptide solubility is highly dependent on its amino acid sequence. If you are having trouble dissolving your peptide, consider the following:

  • Review the manufacturer's instructions: The supplier often provides specific recommendations for dissolving the peptide.

  • Use the correct solvent: Hydrophobic peptides may require organic solvents like DMSO or DMF for initial solubilization before further dilution in aqueous buffers.

  • Sonication: Gentle sonication can help to break up aggregates and improve dissolution.

  • pH adjustment: The net charge of a peptide can be altered by adjusting the pH of the buffer, which can significantly impact solubility.

P17 (Host Defense Peptide from Ant Venom)

This this compound is a cationic, C-terminal amidated peptide that modulates the anti-fungal immune response of macrophages.[5]

Signaling Pathway

P17 interacts with a G-protein-coupled receptor (GPCR) on macrophages, initiating a signaling cascade that enhances their anti-fungal activity.[5][6] This pathway involves intracellular calcium mobilization, activation of cytosolic phospholipase A2 (cPLA2), and the production of leukotriene B4 (LTB4) from arachidonic acid.[5] LTB4 then activates the nuclear receptor PPARγ, leading to the upregulation of the C-type lectin receptors, Dectin-1 and Mannose Receptor (MR).[5][6] These receptors are crucial for recognizing and phagocytosing fungi like Candida albicans.[5]

P17_HostDefense_Signaling P17 (Host Defense Peptide) Signaling Pathway P17 This compound GPCR GPCR P17->GPCR Ca2 Intracellular Ca2+ Mobilization GPCR->Ca2 cPLA2 cPLA2 Activation Ca2->cPLA2 AA Arachidonic Acid Release cPLA2->AA LTB4 LTB4 Production AA->LTB4 PPARG PPARγ Activation LTB4->PPARG CLRs Dectin-1 & MR Upregulation PPARG->CLRs Response Enhanced Anti-fungal Response CLRs->Response

Caption: P17 (Host Defense) Signaling Cascade in Macrophages.

Troubleshooting Q&A

Question: I am not observing increased phagocytosis of C. albicans by macrophages after P17 treatment. What could be wrong?

Answer: Several factors could contribute to this issue:

  • Cell Health and Differentiation: Ensure your human monocyte-derived macrophages (h-MDMs) are properly differentiated and healthy. The responsiveness of macrophages to stimuli can be affected by their differentiation state.

  • P17 Concentration and Incubation Time: The concentration of P17 and the incubation time are critical. Based on published data, a concentration of 200 µg/ml for 24 hours has been shown to be effective.[5] You may need to perform a dose-response and time-course experiment to optimize these parameters for your specific experimental conditions.

  • Assay Conditions:

    • Yeast to Macrophage Ratio: The ratio of C. albicans to macrophages can influence the outcome of the phagocytosis assay. A commonly used ratio is 3 yeasts per macrophage.[5]

    • Opsonization: The presence or absence of opsonins in your assay medium can affect phagocytosis.

Question: I am not seeing an increase in ROS production after P17 stimulation. Why?

Answer:

  • Timing of Measurement: ROS production is often a rapid and transient event. Ensure you are measuring ROS at the optimal time point after P1t7 stimulation.

  • ROS Detection Reagent: The choice of ROS detection reagent is important. Different reagents detect different reactive oxygen species. Ensure the reagent you are using is appropriate for your experimental system and that you are using it according to the manufacturer's instructions.

  • Cell Density: The density of your macrophages can affect the magnitude of the ROS response.

Key Experimental Protocol: Macrophage Phagocytosis Assay

This protocol is a general guideline for assessing the effect of P17 on the phagocytosis of C. albicans by human monocyte-derived macrophages (h-MDMs).

  • Cell Preparation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages.

    • Seed h-MDMs in a 96-well plate and allow them to adhere.

  • P17 Treatment:

    • Treat the h-MDMs with the desired concentration of P17 (e.g., 200 µg/ml) or vehicle control for 24 hours.[5]

  • C. albicans Preparation:

    • Culture C. albicans and label with a fluorescent dye (e.g., FITC) for visualization.

    • Wash and resuspend the labeled yeast in assay medium.

  • Phagocytosis Assay:

    • Add the fluorescently labeled C. albicans to the P17-treated and control macrophages at a specific ratio (e.g., 3:1 yeast to macrophage).[5]

    • Incubate for a defined period (e.g., 40 minutes) at 37°C to allow for phagocytosis.[5]

  • Quantification:

    • Wash the wells to remove non-phagocytosed yeast.

    • Quench the fluorescence of extracellular yeast using a quenching agent like trypan blue.

    • Measure the intracellular fluorescence using a plate reader or visualize and quantify using fluorescence microscopy.

P17 (TGF-β1 Inhibitory Peptide)

This this compound is a human TGF-β1 inhibitor.[7] It can also block TGF-β2 and TGF-β3 with varying affinities.[8] This peptide is used to study the effects of TGF-β signaling in various contexts, including fibrosis and cancer.[8][9]

Signaling Pathway

P17 inhibits the TGF-β signaling pathway by likely interfering with the binding of TGF-β to its receptors. The canonical TGF-β signaling pathway involves the binding of TGF-β to its type II receptor, which then recruits and phosphorylates the type I receptor. The activated type I receptor phosphorylates intracellular signaling molecules called SMADs (specifically SMAD2 and SMAD3). Phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[9] P17's inhibitory action leads to a decrease in the phosphorylation of SMAD2 (pSMAD2), a key marker of pathway activation.[9][10]

P17_TGFB_Inhibition P17 (TGF-β Inhibitor) Mechanism of Action cluster_inhibition Inhibition P17 This compound Receptor TGF-β Receptor P17->Receptor TGFB TGF-β TGFB->Receptor pSMAD2 SMAD2 Phosphorylation (pSMAD2) Receptor->pSMAD2 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD2->SMAD_complex Nucleus Nuclear Translocation SMAD_complex->Nucleus Gene_exp Target Gene Expression Nucleus->Gene_exp

Caption: P17 Inhibition of the TGF-β Signaling Pathway.

Troubleshooting Q&A

Question: I am not observing a decrease in pSMAD2 levels after treating my cells with P17 and stimulating with TGF-β1. What could be the issue?

Answer: This could be due to several reasons:

  • P17 Concentration: Ensure you are using an effective concentration of P17. This may need to be optimized for your specific cell type and experimental conditions.

  • Timing of P17 Pre-incubation: The timing of P17 addition relative to TGF-β1 stimulation is crucial. Pre-incubating the cells with P17 before adding TGF-β1 is often necessary to allow the peptide to exert its inhibitory effect.

  • TGF-β1 Concentration: If the concentration of TGF-β1 is too high, it may overcome the inhibitory effect of P17. Consider performing a dose-response with TGF-β1 to find a concentration that is sensitive to P17 inhibition.

  • Cell Line Responsiveness: Verify that your cell line is responsive to TGF-β1 by checking for a robust increase in pSMAD2 levels upon stimulation in the absence of P17. Some cell lines are resistant to the effects of TGF-β.[8]

  • Western Blotting Technique: Ensure your Western blotting protocol is optimized for detecting pSMAD2. This includes using a specific and sensitive primary antibody, appropriate lysis buffer with phosphatase inhibitors, and sufficient protein loading.

Question: My cell viability is decreasing after P17 treatment. Is this expected?

Answer: While some anti-proliferative effects have been reported in cancer cell lines,[8][11] significant cytotoxicity in normal cells is generally not expected. If you observe a substantial decrease in cell viability:

  • Check for TFA contamination: As mentioned in the general troubleshooting section, TFA can be cytotoxic.

  • Assess peptide aggregation: Aggregated peptides can sometimes be toxic to cells. Ensure your peptide is fully dissolved.

  • Rule out contamination: Bacterial or fungal contamination of your peptide stock or cell culture can lead to cell death.

Key Experimental Protocol: Western Blot for pSMAD2

This protocol provides a general workflow for assessing the inhibitory effect of P17 on TGF-β1-induced SMAD2 phosphorylation.

  • Cell Culture and Treatment:

    • Seed your cells of interest in a 6-well plate and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-incubate the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5-10 ng/ml) for 30-60 minutes. Include a non-stimulated control and a TGF-β1 only control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against pSMAD2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total SMAD2 or a housekeeping protein like GAPDH or β-actin.

Quantitative Data Summary
Cell LineP17 ConcentrationEffectAssay
Human Liver Cancer (SNU449, Hep3B)10-200 µg/mLInhibition of proliferation, reduction of basal pSMAD2Crystal Violet Assay, Western Blot[11]
Human Corneal Epithelial (HCE)Not specifiedDownregulation of TGF-β1-stimulated MMP13 secretionLuminex-based immunoassay[10]

Other P17 Peptides

Brief descriptions of other peptides also designated as P17 are provided below to aid in identification.

  • HIV-1 Matrix Protein p17: This is a structural protein of the Human Immunodeficiency Virus 1.[12] It is involved in various stages of the viral life cycle.[12] Additionally, it can act as a viral cytokine, promoting T-cell proliferation and the release of pro-inflammatory cytokines.[12] Assays related to this p17 would focus on virological and immunological functions, such as viral replication assays, T-cell proliferation assays, and cytokine ELISAs.

  • Neuronal Protein p17: This is a novel neuronal protein that has been implicated in tumorigenesis.[13] It is reported to interact with mitochondria-associated proteins and influences the cell cycle and survival of proliferating cells.[13] Research on this p17 would involve assays for protein-protein interactions (e.g., co-immunoprecipitation), cell cycle analysis (e.g., flow cytometry with propidium (B1200493) iodide staining), and apoptosis assays.

References

P17 Peptide Off-Target Effects Investigation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of the P17 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of the this compound?

A1: The this compound is primarily known as a human TGF-β1 inhibitory peptide.[1] It functions by blocking the activity of Transforming Growth Factor-Beta (TGF-β), a cytokine involved in numerous cellular processes, including proliferation, differentiation, and extracellular matrix production.[2][3][4] P17 has been shown to inhibit TGF-β1, TGF-β2, and TGF-β3 with varying affinities.[4][5] Its on-target effects are mediated through the canonical TGF-β/SMAD signaling pathway.

Q2: What are the potential, general off-target effects of therapeutic peptides like P17?

A2: While specific off-target effects for P17 are not extensively documented in publicly available literature, general concerns for therapeutic peptides include:

  • Immune recognition: The peptide may be recognized by the immune system, leading to an inflammatory response or reduced efficacy.[4][6]

  • Cytotoxicity: The peptide could have cytotoxic effects on healthy cells unrelated to its intended target.[3][4][6]

  • Cross-reactivity: The peptide may bind to other proteins or receptors with sequence or structural homology to TGF-β, leading to unintended biological consequences. This is a key concern in drug development.[7]

Q3: My cells are showing unexpected levels of apoptosis after P17 treatment. How can I determine if this is an off-target effect?

A3: This could be an off-target effect. To investigate this, consider the following:

  • Dose-response analysis: Perform a detailed dose-response curve. Off-target effects may occur at different concentration ranges than on-target effects.

  • Control peptides: Use a scrambled version of the this compound as a negative control. This will help determine if the observed effect is sequence-specific.

  • Rescue experiments: Attempt to rescue the apoptotic phenotype by adding exogenous TGF-β1. If the apoptosis is due to on-target TGF-β inhibition, adding back the ligand should reverse the effect. If it persists, it is more likely an off-target effect.

  • Caspase activation profile: Analyze the activation of different caspases (e.g., caspase-3, -8, -9) to understand the apoptotic pathway being triggered. This may differ from the canonical TGF-β-mediated apoptosis pathway.

Q4: I am observing inconsistent results in my cell-based assays with P17. What could be the issue?

A4: Inconsistent results with peptide-based assays can stem from several factors:

  • Peptide stability and storage: Peptides should be stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles.[8] For peptides containing residues like Cys, Trp, or Met, oxidation can be an issue.[8]

  • Peptide solubility: P17 is a hydrophilic peptide, but ensuring complete dissolution in your assay buffer is critical.[5] Poor solubility can lead to inaccurate concentrations.

  • Contaminants: Trifluoroacetic acid (TFA), a remnant from peptide synthesis, can interfere with cellular assays.[8][9] Endotoxin contamination can also trigger unwanted immune responses in cell-based assays.[8]

Troubleshooting Guides

Problem 1: Unexpected Kinase Inhibition in an Off-Target Screen

Scenario: You have screened P17 against a panel of kinases and observe significant inhibition of a kinase unrelated to the TGF-β pathway.

Possible Cause Troubleshooting Step Expected Outcome
Direct, specific off-target binding Perform a binding assay (e.g., Surface Plasmon Resonance) with the purified kinase and P17.A direct interaction with a measurable binding affinity (KD) would confirm this.
ATP competitive inhibition Run the kinase assay with varying concentrations of ATP.If P17 is an ATP-competitive inhibitor, the IC50 of P17 will increase with higher ATP concentrations.
Assay interference Run a control experiment without the kinase to check for any direct effect of P17 on the assay components (e.g., fluorescence quenching).No change in signal should be observed in the absence of the kinase.
Peptide aggregation Analyze the peptide solution by dynamic light scattering (DLS) under your assay conditions.Monodisperse peptide solution is expected. Aggregates could lead to non-specific inhibition.
Problem 2: Unexplained Cell Morphology Changes or Cytotoxicity

Scenario: Your cells exhibit morphological changes (e.g., rounding, detachment) or reduced viability at concentrations of P17 that should not induce these effects via TGF-β inhibition alone.

Possible Cause Troubleshooting Step Expected Outcome
Membrane disruption Perform a lactate (B86563) dehydrogenase (LDH) release assay.Increased LDH release would indicate compromised cell membrane integrity.
Mitochondrial toxicity Assess mitochondrial membrane potential using a fluorescent dye (e.g., TMRE or JC-1).A decrease in mitochondrial membrane potential would suggest mitochondrial dysfunction.
Induction of an unexpected signaling pathway Perform a phospho-proteomic screen or a targeted western blot analysis of key signaling nodes (e.g., MAPK/ERK, PI3K/Akt).Activation or inhibition of pathways unrelated to TGF-β signaling would point to off-target activity.
TFA counter-ion effects Use a P17 preparation where TFA has been exchanged for another counter-ion (e.g., acetate (B1210297) or HCl).If the effect disappears, it was likely caused by TFA.[8][9]

Quantitative Data Summary

Table 1: P17 Binding Affinity for TGF-β Isoforms

TGF-β IsoformRelative Binding Affinity (%)
TGF-β1100[4][5]
TGF-β280[4][5]
TGF-β330[4][5]

Table 2: Example Data from a Hypothetical Off-Target Kinase Screen for P17

Kinase Target% Inhibition at 10 µM P17IC50 (µM)
On-Target: TGFβR1950.1
Off-Target 1: Kinase X785.2
Off-Target 2: Kinase Y12> 100
Off-Target 3: Kinase Z5> 100

Experimental Protocols

Protocol 1: Off-Target Kinase Profiling using a Fluorescent Peptide Assay

This protocol describes a method to screen P17 against a panel of kinases to identify potential off-target interactions.

Materials:

  • Purified kinases of interest

  • Fluorescently labeled peptide substrates for each kinase

  • This compound stock solution

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 384-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase solution in assay buffer. The optimal concentration for each kinase should be determined empirically.[10]

    • Prepare a 2X fluorescent peptide substrate solution in assay buffer. The concentration should be at or below the Km for the respective kinase.

    • Prepare a 4X solution of P17 at various concentrations (e.g., from 100 µM to 1 nM) in assay buffer. Include a vehicle control (assay buffer alone).

    • Prepare a 4X ATP solution in assay buffer. The concentration should be at the Km for each kinase.

  • Assay Plate Setup:

    • Add 5 µL of the 4X P17 solution or vehicle control to the wells of the 384-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for any pre-incubation binding.

  • Initiate Kinase Reaction:

    • Add 5 µL of a pre-mixed solution containing 2X fluorescent peptide substrate and 4X ATP.

    • Immediately place the plate in the plate reader.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore.

    • Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).

    • Determine the percent inhibition for each P17 concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the P17 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assessment using a Resazurin-Based Assay

This protocol provides a method to assess the cytotoxic effects of P17 on a cell line of interest.

Materials:

  • Cells of interest cultured in appropriate medium

  • This compound stock solution

  • Resazurin (B115843) sodium salt solution

  • 96-well clear-bottom black microplate

  • Plate reader with fluorescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of P17 in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of P17. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition:

    • Prepare a working solution of resazurin in PBS.

    • Add the resazurin solution to each well to a final concentration of 10% of the total volume.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the resorufin (B1680543) product (typically Ex/Em ~560/590 nm).

    • Subtract the background fluorescence from a no-cell control.

    • Calculate the percent viability for each treatment condition relative to the vehicle control.

    • Plot the percent viability versus the log of the P17 concentration to determine the CC50 (cytotoxic concentration 50%).

Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFbRII TGFbRII TGF-beta->TGFbRII Binds P17 P17 P17->TGF-beta Inhibits TGFbRI TGFbRI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Target Gene Transcription SMAD_complex->Transcription Translocates & Initiates

Caption: On-target TGF-β/SMAD signaling pathway and the inhibitory action of P17.

Off_Target_Screening_Workflow start Start: this compound primary_screen Primary Screen (e.g., Kinase Panel at single high concentration) start->primary_screen hit_identification Hit Identification (% inhibition > threshold) primary_screen->hit_identification dose_response Dose-Response Assay (Determine IC50) hit_identification->dose_response Hit no_hit No Significant Hits hit_identification->no_hit No Hit secondary_assay Secondary / Orthogonal Assay (e.g., Cell-based assay) dose_response->secondary_assay binding_assay Direct Binding Assay (e.g., SPR) secondary_assay->binding_assay confirmation Confirmed Off-Target binding_assay->confirmation

Caption: Experimental workflow for identifying and confirming P17 off-target effects.

Troubleshooting_Logic start Unexpected Experimental Result (e.g., cytotoxicity, altered signaling) check_peptide Is the peptide the issue? start->check_peptide check_assay Is the assay system the issue? start->check_assay solubility Check Solubility & Aggregation (DLS, visual inspection) check_peptide->solubility Yes purity Check Purity & Contaminants (HPLC, Mass Spec, TFA removal) check_peptide->purity Yes controls Run appropriate controls (scrambled peptide, vehicle) check_assay->controls Yes off_target Investigate for Off-Target Effect solubility->off_target If OK artifact Result is an Artifact solubility->artifact If not OK purity->off_target If OK purity->artifact If not OK controls->off_target If specific to P17 controls->artifact If not specific

Caption: Troubleshooting decision tree for unexpected results with this compound.

References

Technical Support Center: Minimizing Cytotoxicity of Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental evaluation of antimicrobial peptide (AMP) cytotoxicity.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce the cytotoxicity of antimicrobial peptides?

A1: Several strategies can be employed to minimize the cytotoxicity of AMPs while maintaining their antimicrobial efficacy. These approaches focus on modifying the peptide's physicochemical properties or utilizing advanced delivery systems.

  • Amino Acid Substitution: Replacing certain amino acids can significantly impact cytotoxicity. For instance, substituting hydrophobic residues with less hydrophobic ones can decrease interactions with mammalian cell membranes.[1] Incorporating D-amino acids can enhance stability against proteases and, in some cases, reduce cytotoxicity.[2]

  • Charge Modification: Adjusting the net positive charge of the peptide can influence its selectivity. Reducing the overall positive charge may decrease electrostatic interactions with the zwitterionic membranes of mammalian cells, thereby lowering toxicity.[3]

  • Optimizing Hydrophobicity and Amphipathicity: A fine balance between hydrophobicity and amphipathicity is crucial. Excessive hydrophobicity often correlates with increased hemolytic activity and cytotoxicity.[4]

  • Peptide-CPP Conjugation: Conjugating AMPs with cell-penetrating peptides (CPPs) can enhance their antimicrobial activity against Gram-negative bacteria without increasing cytotoxicity.[4]

  • Delivery Systems: Encapsulating AMPs in lipid-based nanocarriers, such as liposomes or solid lipid nanoparticles (SLNs), can protect the peptide from degradation, improve its bioavailability, and reduce its cytotoxic effects.

Q2: What are the standard in vitro assays to measure AMP cytotoxicity?

A2: The most common in vitro assays for assessing AMP cytotoxicity are the hemolysis assay and cell viability assays like the MTT, XTT, and CCK-8 assays.

  • Hemolysis Assay: This assay measures the ability of an AMP to lyse red blood cells (erythrocytes) and is a primary indicator of membrane-disrupting activity against mammalian cells.[5][6]

  • MTT, XTT, and CCK-8 Assays: These colorimetric assays assess cell viability by measuring the metabolic activity of cultured mammalian cells after exposure to the AMP. A decrease in metabolic activity is indicative of cytotoxicity.[1][7][8]

Q3: How do AMPs induce cytotoxicity in mammalian cells?

A3: While the primary mechanism of action for many AMPs is the disruption of the cell membrane, cytotoxicity in mammalian cells can also occur through intracellular mechanisms.

  • Membrane Disruption: Cationic and amphipathic AMPs can interact with and disrupt the lipid bilayer of mammalian cell membranes, leading to cell lysis.

  • Intracellular Mechanisms: Some AMPs can translocate across the cell membrane without causing immediate lysis and interact with intracellular targets. These interactions can disrupt essential cellular processes, such as DNA and protein synthesis, or induce apoptosis through pathways involving mitochondrial stress and caspase activation.[8][9][10] For instance, the peptide MP28 has been shown to induce apoptosis via caspase-9 activation in non-small-cell lung cancer cells.[10]

Q4: Can peptide aggregation affect the results of cytotoxicity assays?

A4: Yes, peptide aggregation can significantly impact the outcome of cytotoxicity assays. Aggregation can lead to a decrease in the effective concentration of the monomeric, active peptide, potentially resulting in an underestimation of its cytotoxic potential.[5] Conversely, in some cases, the aggregates themselves may be the toxic species. It is crucial to assess the aggregation state of the peptide under experimental conditions.

II. Troubleshooting Guides

Problem 1: My antimicrobial peptide precipitates in the cell culture medium.

Possible Causes:

  • pH and Salt Concentration: The pH and ionic strength of the cell culture medium can differ significantly from the solvent in which the peptide was initially dissolved (e.g., water or a low-salt buffer), leading to precipitation.[3][11]

  • Interaction with Media Components: Peptides, particularly cationic ones, can interact with negatively charged components in the serum or the medium itself, such as proteins and salts, causing them to precipitate.[11]

  • Temperature Shifts: Moving the peptide solution from a cold storage temperature to the 37°C of the incubator can sometimes induce precipitation.[12]

Solutions:

  • Dissolve in a Suitable Solvent: Initially, dissolve the peptide in a small amount of a solvent like DMSO before diluting it in the assay medium.[3]

  • Adjust pH: Measure the pH of the peptide solution and, if necessary, adjust the pH of the cell culture medium to be closer to that of the peptide solution, ensuring the cells can tolerate the new pH.[3]

  • Test in Serum-Free Medium: If serum components are suspected to be the cause of precipitation, consider performing the assay in a serum-free medium for a short duration before adding serum-containing medium.[11]

  • Check for Salt Exchange: If the peptide was purified as a TFA salt, consider performing a salt exchange to an acetate (B1210297) or HCl salt, which may have better solubility in physiological buffers.[3]

Problem 2: I am observing high variability between replicate wells in my MTT/CCK-8 assay.

Possible Causes:

  • Uneven Cell Seeding: Inconsistent numbers of cells seeded in each well is a common source of variability.

  • Peptide Adsorption: Cationic peptides can adhere to the surface of standard polystyrene 96-well plates, reducing the effective concentration of the peptide in the medium.

  • Incomplete Dissolution of Formazan (B1609692) Crystals (MTT assay): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.

  • Pipetting Errors: Inaccurate pipetting of cells, peptide solutions, or assay reagents can introduce significant variability.

  • Edge Effects: Wells on the perimeter of the 96-well plate are more prone to evaporation, which can concentrate the components in the well and affect cell growth and viability.

Solutions:

  • Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell density in each well.

  • Use Low-Binding Plates: To minimize peptide adsorption, use polypropylene (B1209903) or other low-protein-binding microplates.

  • Proper Formazan Solubilization (MTT assay): Ensure complete dissolution of the formazan crystals by gentle mixing and allowing sufficient incubation time with the solubilization solution.

  • Careful Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of all solutions.

  • Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier.

Problem 3: My hemolysis assay results are inconsistent or difficult to interpret.

Possible Causes:

  • Source of Red Blood Cells: The susceptibility of erythrocytes to hemolysis can vary between species (e.g., human, rat, rabbit).[13]

  • Age and Quality of Blood: The freshness and handling of the blood sample can affect the fragility of the red blood cells.

  • Incomplete Washing of Erythrocytes: Residual plasma components can interfere with the assay.

  • Incorrect Positive Control: The choice and concentration of the detergent used for the 100% hemolysis control (e.g., Triton X-100) can impact the final calculated hemolysis percentages.[13]

Solutions:

  • Standardize Blood Source: Use red blood cells from the same species and, if possible, the same donor for comparative experiments.

  • Use Fresh Blood: Perform the assay with freshly collected blood whenever possible.

  • Thorough Washing: Wash the erythrocytes multiple times with an appropriate buffer (e.g., PBS) to remove all plasma.

  • Optimize Positive Control: Use a consistent and appropriate positive control, such as a 1% Triton X-100 solution, to ensure complete lysis for the 100% hemolysis reference.

III. Data Presentation: Comparative Cytotoxicity of Modified AMPs

The following tables summarize quantitative data on the cytotoxicity of various antimicrobial peptides and their modified analogs, highlighting the impact of different modification strategies on hemolytic activity and cell viability.

PeptideModificationTarget Cell LineIC50 (µg/mL)Hemolytic Activity (%) at a given concentrationReference
WRK-30Truncation and N-terminal Tryptophan addition to HT-47Murine Cells> 100~10% at 100 µg/mL[2]
dWRK-30D-amino acid substitution of WRK-30Murine Cells~25~80% at 100 µg/mL[2]
Aurein M2Lysine substitutionS. aureus25Not specified[1]
Aurein M3Tryptophan and Lysine substitutionS. aureus3.12Not specified[1]
(RW)6Proline-modificationHEK293> 32Low[14]
(RW)8Proline-modificationHEK293> 32Low[14]

IC50: The concentration of a substance that inhibits a biological process by 50%.

IV. Experimental Protocols

Hemolysis Assay

Objective: To determine the lytic activity of an antimicrobial peptide against red blood cells.

Materials:

  • Freshly collected red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Antimicrobial peptide stock solution

  • 1% Triton X-100 in PBS (Positive control)

  • 96-well V-bottom plate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare RBC Suspension:

    • Centrifuge whole blood to pellet the RBCs.

    • Wash the RBC pellet with PBS several times until the supernatant is clear.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).[8]

  • Assay Setup:

    • Prepare serial dilutions of the AMP in PBS in a 96-well plate.

    • Add 100 µL of the 2% RBC suspension to each well containing the peptide dilutions.[8]

    • Include negative controls (PBS only) and positive controls (1% Triton X-100).[8]

  • Incubation:

    • Incubate the plate at 37°C for 1 hour.[2]

  • Centrifugation and Absorbance Measurement:

    • Centrifuge the plate to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.[15]

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

MTT Cell Viability Assay

Objective: To assess the cytotoxicity of an antimicrobial peptide by measuring the metabolic activity of cultured cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • 96-well tissue culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment:

    • Treat the cells with serial dilutions of the AMP and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculation:

    • Calculate the percentage of cell viability relative to untreated control cells.

CCK-8 Cell Viability Assay

Objective: To determine the cytotoxicity of an antimicrobial peptide using a water-soluble tetrazolium salt.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • 96-well tissue culture plate

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed 100 µL of cell suspension into a 96-well plate and incubate for 24 hours.[16]

  • Peptide Treatment:

    • Add 10 µL of different concentrations of the AMP to the wells and incubate for the desired period.[16]

  • CCK-8 Incubation:

    • Add 10 µL of CCK-8 solution to each well and incubate the plate for 1-4 hours.[17]

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[16]

  • Calculation:

    • Calculate the percentage of cell viability relative to untreated control cells.

V. Visualizations

Experimental_Workflow_for_AMP_Cytotoxicity_Assessment cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Peptide_Prep Peptide Preparation (Dissolution, Dilution) Hemolysis_Assay Hemolysis Assay Peptide_Prep->Hemolysis_Assay Cell_Viability_Assay Cell Viability Assay (MTT, CCK-8) Peptide_Prep->Cell_Viability_Assay Cell_Prep Cell Culture & Seeding (e.g., HEK293) Cell_Prep->Cell_Viability_Assay RBC_Prep RBC Preparation (Wash, Resuspend) RBC_Prep->Hemolysis_Assay Hemolysis_Analysis Calculate % Hemolysis Hemolysis_Assay->Hemolysis_Analysis Viability_Analysis Calculate % Cell Viability Cell_Viability_Assay->Viability_Analysis IC50_Determination Determine IC50 Hemolysis_Analysis->IC50_Determination Viability_Analysis->IC50_Determination AMP_Cytotoxicity_Signaling_Pathways cluster_membrane Cell Membrane Interaction cluster_downstream Intracellular Effects AMP Antimicrobial Peptide Membrane_Disruption Membrane Disruption AMP->Membrane_Disruption Translocation Membrane Translocation AMP->Translocation Lysis Cell Lysis Membrane_Disruption->Lysis Mitochondrial_Stress Mitochondrial Stress Translocation->Mitochondrial_Stress Intracellular_Targets Inhibition of DNA/ Protein Synthesis Translocation->Intracellular_Targets Caspase_Activation Caspase-9 Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Intracellular_Targets->Cell_Death

References

Technical Support Center: Enhancing Host Defense Peptide Stability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the stability of host defense peptides (HDPs) in serum.

Frequently Asked Questions (FAQs)

Q1: Why are host defense peptides (HDPs) often unstable in serum?

Host defense peptides are inherently susceptible to degradation in serum due to several factors. Primarily, they are broken down by proteases, which are enzymes abundant in blood that cleave peptide bonds.[1] Many HDPs are cationic, containing a high content of arginine and lysine (B10760008) residues, making them prime targets for proteases like trypsin.[2] Beyond enzymatic degradation, HDP stability is also influenced by the pH of the environment, temperature, oxidation of certain amino acid residues, and a tendency to aggregate.[1]

Q2: What are the primary strategies to improve the serum stability of HDPs?

There are several effective strategies to enhance the resistance of HDPs to degradation in serum. These can be broadly categorized into chemical modifications and formulation approaches.

  • Chemical Modifications: These involve altering the peptide's structure to make it less recognizable to proteases. Common methods include:

    • D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-enantiomers can significantly reduce protease recognition and degradation.[3][4]

    • Terminal Modifications: N-terminal acetylation and C-terminal amidation protect the peptide from exopeptidases, which cleave amino acids from the ends of the peptide chain.[3][5][6]

    • Cyclization: Connecting the N- and C-termini (head-to-tail) or involving amino acid side chains creates a cyclic structure that is more resistant to proteases.[1][3]

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains provides a protective shield around the peptide, sterically hindering protease access.[4][7] This also improves solubility and can reduce immunogenicity.[7]

    • N-methylation: Modifying the peptide backbone by adding a methyl group to the nitrogen atom of an amide bond can prevent degradation by endopeptidases.[3][5]

    • Peptide Stapling: Introducing a synthetic brace to lock the peptide into a specific secondary structure, often an α-helix, can enhance its stability.[4]

  • Formulation Strategies: These approaches focus on protecting the peptide within its delivery vehicle.

    • Encapsulation: Enclosing peptides within protective matrices like liposomes or polymers shields them from proteases and other environmental factors.[1]

    • Use of Additives and Stabilizers: Incorporating sugars, polyols, or surfactants into the formulation can prevent aggregation and degradation.[1][7]

    • pH Optimization: Formulating the peptide solution at its optimal pH for stability can minimize chemical degradation pathways like deamidation and hydrolysis.[6][8]

Q3: Will modifying an HDP to increase its stability affect its biological activity?

Modifications can indeed impact biological activity, and the effect is highly dependent on both the type of modification and its location on the peptide. For instance, D-amino acid substitutions often maintain or even enhance antimicrobial activity while boosting stability.[9] However, if a modification is made to a part of the peptide that is crucial for binding to its target, a loss of activity may occur. Therefore, it is essential to screen a variety of modified analogs to find a balance between improved stability and retained biological function.

Q4: Which amino acid residues are most commonly associated with peptide instability?

Certain amino acid residues and sequences are known hotspots for degradation.

  • Asparagine (Asn) and Aspartic Acid (Asp): Sequences containing Asp-X or Asn-X are prone to deamidation, a chemical degradation process that can alter the peptide's structure and function.[6]

  • Cysteine (Cys) and Methionine (Met): These residues are susceptible to oxidation, which can lead to a loss of biological activity.[6]

  • Arginine (Arg) and Lysine (Lys): As mentioned, these cationic residues are common cleavage sites for trypsin-like proteases.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Rapid peptide degradation observed in the initial serum stability assay. High protease activity in the specific serum batch.Use a consistent and standardized source of serum for all experiments. Consider comparing stability in plasma, which generally has lower proteolytic activity than serum due to the presence of anticoagulants that inhibit certain proteases.[10]
Low or inconsistent recovery of the peptide after protein precipitation. The peptide is co-precipitating with serum proteins. This is common when using strong acids like trichloroacetic acid (TCA).Try an alternative protein precipitation method, such as using an organic solvent like acetonitrile.[11] Ensure the precipitation protocol is optimized for your specific peptide.
The modified peptide is stable but shows significantly reduced or no biological activity. The modification site is critical for the peptide's function (e.g., target binding). The modification has altered the peptide's overall conformation.Design and synthesize analogs with the modification at different positions along the peptide sequence. Perform a systematic substitution analysis to identify residues that are not essential for activity.[9]
The peptide appears stable, but results are not reproducible across experiments. Variability in serum source or handling. Inconsistent experimental timing or temperature.Always use serum from the same lot or pool for a set of comparative experiments. Ensure precise timing for sample collection and immediate quenching of enzymatic activity. Maintain a constant temperature (typically 37°C) throughout the incubation.

Quantitative Data on Stabilization Strategies

The following table summarizes the impact of different modification strategies on the serum half-life of select peptides.

PeptideModification StrategySerum Half-Life (Unmodified)Serum Half-Life (Modified)Fold Improvement
Somatostatin D-amino acid substitution and cyclization (to create Octreotide)A few minutes[4]1.5 hours[4]>30
NH2-RRWRIVVIRVRR-CONH2 Arginine replaced with α-amino-3-guanidino-propionic acid (Agp)Almost completely degraded after 8 hours (<10% remaining)[2]~80% remaining after 8 hours[2]Significant
Apidaecin analog Api88 C-terminal modification and Arg to Orn substitution (Api134)< 5 minutes[10]4 hours[10]~48

Experimental Protocols

Protocol: In Vitro Serum Stability Assay

This protocol provides a general method for evaluating the stability of HDPs in serum.

1. Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer)

  • Pooled human or mouse serum (commercially available)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 6 M Urea, 20% Trichloroacetic acid (TCA), or Acetonitrile/Water/Formic Acid mixture)[2][12]

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

2. Procedure:

  • Preparation: Thaw the serum on ice. To remove lipids, centrifuge the serum at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.[12] Transfer the supernatant to a new tube and pre-incubate at 37°C for 15 minutes.[12]

  • Incubation: In a microcentrifuge tube, add the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 150 µg/mL and a final serum concentration of 25% (v/v) in PBS.[2] Prepare a control sample by adding the same amount of peptide to PBS instead of serum.

  • Time-Point Sampling: Incubate the tubes at 37°C. At designated time points (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw an aliquot (e.g., 95 µL).[2] The '0 minute' sample should be taken immediately after mixing.

  • Quenching and Protein Precipitation: Immediately stop the enzymatic reaction in the collected aliquot by adding 300 µL of a quenching/precipitation solution (e.g., acetonitrile/water/formic acid at 89:10:1).[2] Vortex briefly.

  • Precipitation Incubation: Incubate the samples on ice for at least 45 minutes to allow for complete protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated serum proteins.[2]

  • Sample Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation products. Analyze the supernatant by RP-HPLC, monitoring the absorbance at 214 nm.[10]

  • Data Analysis: The amount of remaining intact peptide at each time point is determined by integrating the area of the corresponding peak in the HPLC chromatogram. Stability is expressed as the percentage of the peak area at a given time point relative to the peak area at time zero.

Visualizations

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Analysis & Selection cluster_3 Phase 4: In Vivo Validation start Initial HDP Candidate mod_design Design Modifications (e.g., D-amino acids, cyclization) start->mod_design synthesis Synthesize Modified Peptides mod_design->synthesis stability_assay Serum Stability Assay (RP-HPLC) synthesis->stability_assay activity_assay Biological Activity Assay (e.g., MIC) synthesis->activity_assay analysis Analyze Stability vs. Activity Data stability_assay->analysis activity_assay->analysis analysis->mod_design Suboptimal lead_selection Select Lead Candidate(s) analysis->lead_selection Optimal Balance pk_studies Pharmacokinetic (PK) Studies in Animal Models lead_selection->pk_studies end Validated Stable HDP pk_studies->end

Caption: Experimental Workflow for HDP Stabilization.

G start Goal: Improve HDP Serum Stability q1 Is the peptide short and linear? start->q1 q2 Are terminal modifications sufficient? q1->q2 Yes q3 Does the peptide have a defined secondary structure (e.g., α-helix)? q1->q3 No s1 Strategy: N/C-Terminal Modification (Acetylation/Amidation) q2->s1 Yes s2 Strategy: Cyclization (Head-to-Tail) q2->s2 No s3 Strategy: Peptide Stapling q3->s3 Yes s4 Strategy: D-Amino Acid Substitution (at protease cleavage sites) q3->s4 No q4 Is a significant increase in hydrodynamic radius acceptable? s5 Strategy: PEGylation q4->s5 Yes s6 Strategy: Formulation Approaches (e.g., Liposomal Encapsulation) q4->s6 No s1->q4 s2->q4 s3->q4 s4->q4 G cluster_degradation Degradation Pathways cluster_factors Contributing Factors HDP Host Defense Peptide in Serum proteolysis Proteolytic Cleavage HDP->proteolysis deamidation Chemical Degradation (Deamidation/Oxidation) HDP->deamidation aggregation Physical Instability (Aggregation) HDP->aggregation proteases Serum Proteases (e.g., Trypsin) proteases->proteolysis ph_temp pH and Temperature ph_temp->deamidation residues Susceptible Residues (Arg, Lys, Asn) residues->proteolysis

References

Technical Support Center: Antimicrobial Peptide Clinical Application

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with antimicrobial peptides (AMPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental and preclinical development of AMPs.

Part 1: General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a systematic approach to troubleshooting unexpected results in your AMP experiments.

dot

AMP_Troubleshooting_Workflow cluster_Initial Initial Observation cluster_Check Verification Steps cluster_Analysis Problem Analysis cluster_Solutions Troubleshooting Paths Start Unexpected Experimental Result (e.g., Low Activity, High Toxicity) CheckPeptide Verify Peptide Integrity & Purity (Mass Spec, HPLC) Start->CheckPeptide First, check the basics CheckReagents Confirm Reagent & Media Quality (pH, Sterility, Salt Conc.) CheckPeptide->CheckReagents CheckProtocol Review Experimental Protocol (Incubation Times, Concentrations) CheckReagents->CheckProtocol IsEfficacy Is the issue low efficacy? CheckProtocol->IsEfficacy If basics are confirmed IsToxicity Is the issue high toxicity? IsEfficacy->IsToxicity No EfficacySolutions Assess Stability (Proteolysis) Test in Physiological Conditions Optimize Delivery System IsEfficacy->EfficacySolutions Yes IsToxicity->EfficacySolutions No, check both ToxicitySolutions Determine Hemolytic Activity Measure Cytotoxicity (e.g., MTT) Modify Peptide Sequence IsToxicity->ToxicitySolutions Yes End Refined Experiment / Modified Peptide EfficacySolutions->End ToxicitySolutions->End

Caption: General workflow for troubleshooting common AMP experimental issues.

Part 2: FAQs and Troubleshooting Guides
Section A: Efficacy and Stability Issues

Q1: My AMP shows potent activity in initial screens but fails in more complex media or in vivo. Why?

A1: This is a common challenge. The loss of antimicrobial activity in clinical or physiological environments can be attributed to several factors:

  • Salt Concentration: AMPs often rely on electrostatic interactions to bind to negatively charged bacterial membranes. Physiological salt conditions can disrupt these interactions, reducing bactericidal activity[1][2][3].

  • Serum Protein Binding: In the presence of serum, AMPs can bind to proteins like albumin, which reduces their availability to interact with microbes[1][2][3].

  • Proteolytic Degradation: Natural L-amino acid peptides are susceptible to degradation by proteases present in serum, host tissues, or secreted by bacteria[1][2][4][5]. This leads to a short half-life and reduced efficacy.

Q2: How can I test the stability of my peptide against proteolytic degradation?

A2: You can perform an in vitro plasma/serum stability assay. This experiment helps determine the half-life of your peptide in a biologically relevant fluid.

Experimental Protocol: Peptide Stability in Plasma

  • Principle: The AMP is incubated in plasma or serum for various time points. At each point, the reaction is stopped, and the amount of remaining intact peptide is quantified, typically using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • Lyophilized AMP powder

    • Human or animal plasma/serum (e.g., from Sigma-Aldrich)

    • Trichloroacetic acid (TCA) or other protein precipitation agent

    • HPLC system with a C18 column

    • Centrifuge

    • Incubator at 37°C

  • Step-by-Step Procedure:

    • Preparation: Prepare a stock solution of your AMP in a suitable buffer (e.g., PBS). Thaw the plasma/serum on ice.

    • Incubation: Add the AMP stock solution to the plasma to a final concentration of ~100 µg/mL. Immediately take a sample for the t=0 time point. Incubate the remaining mixture at 37°C.

    • Sampling: Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Protein Precipitation: To stop enzymatic degradation, immediately add an equal volume of cold 10% TCA to each aliquot. Vortex and incubate on ice for 10-15 minutes.

    • Centrifugation: Centrifuge the samples at ~14,000 x g for 15 minutes to pellet the precipitated plasma proteins.

    • Analysis: Carefully collect the supernatant, which contains the peptide. Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the area of the peak corresponding to the intact peptide.

    • Calculation: Plot the percentage of intact peptide remaining versus time. Use this data to calculate the peptide's half-life (t½).

Section B: Toxicity and Selectivity Problems

Q1: My AMP is effective against bacteria, but it also shows high toxicity to human cells. What's happening?

A1: Many AMPs act by disrupting cell membranes. While they often have a preference for microbial membranes, this selectivity is not absolute, and they can also damage eukaryotic cells, such as red blood cells (hemolysis) or other host cells (cytotoxicity)[1][3]. This lack of selectivity is a major hurdle for systemic applications[6]. The therapeutic potential of an AMP is often evaluated by its therapeutic index (TI), which compares the concentration needed for antimicrobial activity to the concentration that causes host cell toxicity.

Q2: How do I measure the hemolytic activity of my peptide?

A2: A standard hemolysis assay is used to quantify the peptide's ability to lyse red blood cells (RBCs).

Experimental Protocol: Hemolysis Assay

  • Principle: Human or animal red blood cells are incubated with varying concentrations of the AMP. The release of hemoglobin from lysed cells is measured spectrophotometrically and compared to positive (100% lysis) and negative (0% lysis) controls[6][7].

  • Materials:

    • Freshly collected red blood cells (e.g., human, sheep, or mouse)[7][8] in an anticoagulant solution.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • 0.1% Triton X-100 (for positive control).

    • AMP stock solution and serial dilutions.

    • 96-well microtiter plate.

    • Spectrophotometer (plate reader) capable of reading absorbance at 414 nm or 540 nm[7].

  • Step-by-Step Procedure:

    • RBC Preparation: Wash the RBCs three times with cold PBS by centrifuging at 1,000 x g for 5 minutes and resuspending the pellet. After the final wash, prepare a 2-8% (v/v) suspension of RBCs in PBS[8].

    • Assay Setup: In a 96-well plate, add 100 µL of the RBC suspension to each well.

    • Add Peptides: Add 100 µL of your serially diluted AMPs to the wells.

    • Controls: For the negative control (0% hemolysis), add 100 µL of PBS. For the positive control (100% hemolysis), add 100 µL of 0.1% Triton X-100.

    • Incubation: Incubate the plate at 37°C for 1 hour.

    • Pellet RBCs: Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs and cell debris.

    • Measure Hemoglobin Release: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance of the supernatant at 414 nm or 540 nm.

    • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Q3: My peptide is not hemolytic but still appears toxic in other cell-based assays. How can I quantify this?

A3: You should perform a cytotoxicity assay using a nucleated mammalian cell line, such as HeLa, HaCaT, or HEK293[9][10]. The MTT assay is a common colorimetric method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

  • Principle: This assay measures the metabolic activity of cells. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells[7][8].

  • Materials:

    • Mammalian cell line (e.g., HEK293, HaCaT).

    • Complete cell culture medium (e.g., DMEM with 10% FBS)[7].

    • AMP stock solution and serial dilutions.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well cell culture plate.

    • Spectrophotometer (plate reader) capable of reading absorbance at ~570 nm.

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a CO₂ incubator.

    • Peptide Treatment: Remove the old medium and add 100 µL of fresh medium containing serial dilutions of your AMP. Include a "cells only" control (untreated).

    • Incubation: Incubate the plate for 24-48 hours.

    • Add MTT: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure Absorbance: Read the absorbance at 570 nm.

    • Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Plot this against the peptide concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Section C: Antimicrobial Activity Assessment

Q1: I am getting inconsistent Minimum Inhibitory Concentration (MIC) results for my peptide. Are standard antibiotic testing methods appropriate?

A1: Not always. Standard antimicrobial susceptibility testing (AST) methods, like those from CLSI, may need modification for cationic AMPs. Peptides can stick to standard plastic microtiter plates or be inhibited by components in complex media like Mueller-Hinton Broth (MHB). A modified microdilution method is often recommended[11].

Experimental Protocol: Modified Broth Microdilution MIC Assay for AMPs

  • Principle: A standardized bacterial inoculum is challenged with serial dilutions of the AMP in a low-cation, non-binding environment to find the lowest concentration that visibly inhibits growth.

  • Materials:

    • Bacterial strains for testing.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable low-salt broth.

    • AMP stock solution.

    • Sterile 96-well polypropylene (B1209903) plates (less peptide binding than polystyrene).

    • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

    • Incubator at 37°C.

  • Step-by-Step Procedure:

    • Peptide Dilution: Prepare two-fold serial dilutions of the AMP in the broth directly in the 96-well plate.

    • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

    • Controls: Include a positive control (bacteria, no peptide) and a negative control (broth only, no bacteria).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Determine MIC: The MIC is the lowest concentration of the AMP at which there is no visible growth (no turbidity) of the bacteria.

    • (Optional) Determine MBC: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the clear wells (at and above the MIC), plate it on agar, and incubate overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Section D: Production Costs and Overcoming Limitations

Q1: The cost of synthesizing my peptide is very high. Is this a known barrier to clinical development?

A1: Yes, high production cost is a significant challenge. Solid-phase synthesis of peptides is expensive compared to the production of conventional small-molecule antibiotics[2]. Recombinant production methods in systems like E. coli or yeast are being developed to be more cost-effective, but these can be hampered by the peptide's inherent toxicity to the expression host and susceptibility to proteolysis[12][13][14].

Data Presentation: Production Cost Comparison

Compound ClassProduction MethodEstimated Cost per Gram
Antimicrobial Peptides (AMPs) Solid-Phase Synthesis$50 - $400[2]
Aminoglycoside Antibiotics Fermentation~$0.80[2]

Q2: What are the main strategies to overcome the key limitations of AMPs like instability and toxicity?

A2: Researchers use a variety of peptide engineering and formulation strategies to enhance the drug-like properties of AMPs.

dot

AMP_Challenges_Solutions cluster_Challenges Key Challenges cluster_Solutions Engineering & Formulation Solutions Instability Proteolytic Instability (Short Half-Life) ChemMod Chemical Modifications: - D-Amino Acid Substitution - Terminal Capping (Amidation) - Cyclization / Stapling Instability->ChemMod Improves protease resistance Toxicity Host Cell Toxicity (Hemolysis, Cytotoxicity) SeqOpt Sequence Optimization: - Adjust Hydrophobicity - Truncate to Core Motif Toxicity->SeqOpt Enhances selectivity Delivery Advanced Delivery Systems: - Liposomes - Nanoparticles - Hydrogels Toxicity->Delivery Shields peptide Bioavailability Poor Bioavailability & Rapid Clearance Bioavailability->ChemMod e.g., PEGylation Bioavailability->Delivery Controls release Cost High Production Cost Cost->SeqOpt Shorter peptides are cheaper ProdOpt Production Optimization: - Recombinant Expression - Cell-Free Synthesis Cost->ProdOpt Enables large-scale production

Caption: Key challenges in AMP development and corresponding solutions.

These strategies include:

  • D-Amino Acid Substitution: Replacing natural L-amino acids with their D-isomers makes the peptide resistant to proteases without necessarily affecting its antimicrobial activity[3][10][15][16].

  • Terminal Modifications: Capping the N-terminus (e.g., with acetylation) and C-terminus (e.g., with amidation) can block exopeptidase activity and improve stability[15][16].

  • Cyclization: Creating a cyclic peptide structure can greatly enhance stability against proteases[15][16].

  • Delivery Systems: Encapsulating AMPs in nanocarriers like liposomes, nanoparticles, or hydrogels can protect them from degradation, reduce toxicity, and enable controlled release at the infection site[5][17][18][19].

References

Technical Support Center: HIV-1 p17 Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the expression and purification of recombinant HIV-1 p17 matrix protein.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of recombinant HIV-1 p17 when expressed in E. coli?

A1: The yield of recombinant HIV-1 p17 can vary significantly based on the expression construct, E. coli strain, and culture conditions. While specific yields for p17 are not always reported consistently in literature, yields for similar HIV gag proteins expressed in E. coli generally range from 2-10 mg per liter of culture.[1] With optimization, some fusion protein systems have been reported to yield up to 10 mg/L.[1] One study on a related HIV-1 capsid protein (p24) reported yields of approximately 170 mg/L after optimization.[2]

Q2: My HIV-1 p17 is expressed, but it's mostly insoluble and forming inclusion bodies. What can I do?

A2: Inclusion body formation is a common challenge when overexpressing foreign proteins in E. coli. To improve the yield of soluble p17, consider the following strategies:

  • Lower Induction Temperature: Reducing the culture temperature to 16-25°C after induction can slow down protein synthesis, allowing more time for proper folding.[1]

  • Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level that balances high-level expression with solubility. High inducer concentrations can sometimes lead to rapid protein production and aggregation.

  • Use a Solubility-Enhancing Fusion Tag: Expressing p17 with a highly soluble fusion partner, such as Glutathione (B108866) S-transferase (GST) or Maltose Binding Protein (MBP), can significantly improve its solubility.[3]

  • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of p17.

  • Modify Lysis Buffer: Including additives like non-ionic detergents (e.g., Triton X-100) or low concentrations of a mild denaturant (e.g., 1-2 M urea) in the lysis buffer can help to solubilize some of the aggregated protein.

Q3: I am observing significant degradation of my p17 protein during purification. How can I prevent this?

A3: Protein degradation is often caused by endogenous proteases released during cell lysis. To minimize degradation:

  • Add Protease Inhibitors: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.

  • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to reduce protease activity. Minimize the time the protein is in the crude lysate.

  • Use a Protease-Deficient E. coli Strain: Consider using an E. coli strain, such as BL21(DE3)pLysS, which is engineered to have reduced protease activity.

Q4: My final purified p17 protein has high endotoxin (B1171834) levels. How can I remove them?

A4: Endotoxins (lipopolysaccharides) are common contaminants in recombinant proteins expressed in Gram-negative bacteria like E. coli and can interfere with downstream immunological assays. Several methods can be employed for endotoxin removal:

  • Anion-Exchange Chromatography: This is a highly effective method that separates the negatively charged endotoxins from the target protein.

  • Phase Separation with Triton X-114: This method utilizes the detergent Triton X-114 to partition endotoxins into a detergent-rich phase, leaving the protein in the aqueous phase.

  • Affinity Resins: Commercially available affinity resins specifically designed to bind and remove endotoxins can be used.

For biological assays, endotoxin levels should ideally be below 0.1 Endotoxin Units (EU) per ml.[4]

Troubleshooting Guides

Problem 1: Low or No Expression of HIV-1 p17
Possible Cause Troubleshooting Steps
Codon Bias The HIV-1 gag gene sequence contains codons that are rare in E. coli, which can hinder translation efficiency. Synthesize a codon-optimized gene for E. coli expression. Alternatively, use an E. coli strain that co-expresses tRNAs for rare codons (e.g., BL21-CodonPlus).
Inefficient Induction Verify the concentration and activity of the inducing agent (e.g., IPTG). Optimize the induction time and temperature. A typical starting point is induction at an OD600 of 0.6-0.8 with 0.1-1 mM IPTG for 3-4 hours at 37°C or overnight at 16-20°C.
Plasmid Instability or Incorrect Sequence Sequence-verify your expression plasmid to ensure the p17 coding sequence is correct and in-frame with any fusion tags. Always use fresh transformants for expression studies.
Protein Toxicity If p17 is toxic to the E. coli host, you may observe slow cell growth after induction. Use a tightly regulated expression system, lower the induction temperature, or use a lower concentration of the inducer to reduce the expression level.
Problem 2: HIV-1 p17 is in Inclusion Bodies
Possible Cause Troubleshooting Steps
High Expression Rate High-level expression can overwhelm the cellular folding machinery, leading to aggregation. Lower the induction temperature (16-25°C) and/or decrease the IPTG concentration (0.05-0.1 mM).
Suboptimal Lysis Buffer The composition of the lysis buffer can influence protein solubility. Try adding non-ionic detergents (e.g., 1% Triton X-100) or low concentrations of denaturants (e.g., 1-2 M urea) to the lysis buffer.
Protein Properties Some proteins are inherently prone to aggregation. If optimizing expression conditions fails, the protein will need to be purified from inclusion bodies under denaturing conditions followed by a refolding step.
Problem 3: Low Yield After Purification
Possible Cause Troubleshooting Steps
Poor Binding to Affinity Resin Ensure the fusion tag (e.g., His-tag, GST-tag) is accessible and not sterically hindered. Confirm the pH and composition of your binding buffer are optimal for the interaction. For His-tagged proteins, avoid high concentrations of EDTA or DTT in the lysis buffer.
Protein Precipitation on the Column High protein concentration during elution can lead to aggregation and precipitation. Elute into a larger volume or directly into a buffer containing stabilizing agents like glycerol (B35011) or arginine.
Inefficient Elution Optimize the elution conditions. For His-tagged proteins, a gradient of imidazole (B134444) may be more effective than a single-step elution. For GST-tagged proteins, ensure the reduced glutathione in the elution buffer is fresh.
Proteolytic Cleavage Issues (for tag removal) Ensure the protease recognition site is accessible. Optimize the protease concentration, incubation time, and temperature for cleavage. Perform a small-scale trial to determine the optimal conditions before proceeding with the entire batch.

Data Presentation

Table 1: Summary of Expression Systems and Purification Strategies for HIV-1 p17

Expression System Fusion Tag Purification Method Typical Purity Reference
E. coliGSTGlutathione Affinity Chromatography, Reverse-Phase FPLC>98%[4]
E. coliHis-tagImmobilized Metal Affinity Chromatography (IMAC)>90%General protocol
E. coliNoneIon-Exchange and Size-Exclusion Chromatography>95%General protocol

Table 2: Quantitative Parameters for HIV-1 p17 Expression and Purification

Parameter Typical Range/Value Notes
Expression Yield in E. coli 2-10 mg/LHighly dependent on construct and conditions.
Induction (IPTG) 0.05 - 1 mMLower concentrations may improve solubility.
Induction Temperature 16 - 37 °CLower temperatures often increase soluble fraction.
Purity after Affinity Chromatography >90%Can be improved with additional polishing steps.
Endotoxin Level (for biological assays) < 0.1 EU/mlCritical for immunological studies.[4]

Experimental Protocols

Protocol 1: Expression of GST-tagged HIV-1 p17 in E. coli
  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the pGEX vector containing the HIV-1 p17 coding sequence.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Incubate the culture for an additional 4 hours at 30°C or overnight at 18°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of GST-tagged HIV-1 p17
  • Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (PBS, 1% Triton X-100, 1 mM DTT, protease inhibitor cocktail).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate a glutathione-agarose column with lysis buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with 10 column volumes of wash buffer (PBS, 1 mM DTT).

  • Elute the GST-p17 fusion protein with elution buffer (50 mM Tris-HCl, pH 8.0, 10 mM reduced glutathione).

  • (Optional) To cleave the GST tag, dialyze the eluted protein against a cleavage buffer and incubate with a site-specific protease (e.g., thrombin or PreScission protease).

  • After cleavage, pass the protein solution back over the glutathione-agarose column to remove the free GST. The purified p17 will be in the flow-through.

  • Further purify p17 using size-exclusion or ion-exchange chromatography if necessary.

Protocol 3: Solubilization and Refolding of HIV-1 p17 from Inclusion Bodies
  • After cell lysis and centrifugation, wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins.

  • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., 20 mM DTT).

  • Clarify the solubilized protein by centrifugation.

  • Refold the protein by rapidly diluting the denatured protein into a large volume of refolding buffer or by stepwise dialysis against buffers with decreasing concentrations of the denaturant.

  • The refolded protein can then be further purified using chromatography.

Visualizations

Expression_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation of E. coli Culture Bacterial Culture Growth Transformation->Culture Induction Induction of p17 Expression Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Lysate Clarification Lysis->Clarification AffinityChrom Affinity Chromatography Clarification->AffinityChrom Elution Elution AffinityChrom->Elution TagCleavage Tag Cleavage (Optional) Elution->TagCleavage Polishing Polishing Steps Elution->Polishing TagCleavage->Polishing PurifiedProtein Purified p17 Polishing->PurifiedProtein Inclusion_Body_Workflow cluster_ib_processing Inclusion Body Processing IB_Isolation Inclusion Body Isolation Solubilization Solubilization (Denaturation) IB_Isolation->Solubilization Refolding Protein Refolding Solubilization->Refolding Purification Purification of Refolded Protein Refolding->Purification ActiveProtein Active p17 Purification->ActiveProtein start start->IB_Isolation From Cell Lysate Pellet

References

Technical Support Center: Preventing p17 Protein Aggregation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to manage and prevent the in vitro aggregation of the HIV-1 matrix protein p17.

Frequently Asked Questions (FAQs)

Q1: What is the HIV-1 matrix protein p17 and why is its aggregation a concern?

The HIV-1 matrix protein p17 is a 132-amino acid structural protein derived from the Gag polyprotein precursor.[1] It is critically involved in most stages of the virus life cycle, including viral assembly, RNA targeting, and the incorporation of envelope glycoproteins into new virions.[2][3][4][5] Beyond its structural role, p17 can be released from infected cells and act extracellularly as a viral cytokine, promoting T-cell proliferation and the release of pro-inflammatory cytokines, which creates a favorable environment for HIV-1 replication.[2][3][6][7][8][9]

In vitro, p17 aggregation is a major concern because it leads to:

  • Loss of Biological Activity: Aggregated proteins are typically misfolded and non-functional, which can compromise experimental results.[10]

  • Experimental Artifacts: Aggregates can interfere with assays by causing light scattering, precipitating out of solution, or non-specifically binding to surfaces and other molecules.[10][11]

  • Poor Reproducibility: The stochastic nature of aggregation can lead to high variability between experiments.

Preventing aggregation is therefore essential for obtaining accurate and reliable data in studies involving p17.

Q2: What are the general mechanisms that cause protein aggregation in vitro?

Protein aggregation occurs when protein molecules self-associate to form larger complexes, which can be soluble (oligomers) or insoluble (precipitates, amyloid fibrils).[12] This process is often initiated when proteins partially or fully unfold, exposing hydrophobic regions that are normally buried within the protein's core.[13] These exposed patches can then interact with each other, leading to a cascade of self-assembly.[13][14]

Key factors influencing aggregation include:

  • Thermodynamic Instability: Conditions that favor the unfolded state, such as non-optimal pH, temperature, or ionic strength.[10]

  • Colloidal Instability: Conditions that promote attractive forces between protein molecules, even in their native state.

  • High Protein Concentration: Increased proximity of protein molecules raises the probability of intermolecular interactions.[11]

  • Physical Stress: Agitation, freeze-thaw cycles, and interaction with surfaces (like air-water interfaces) can induce unfolding and aggregation.[15]

G cluster_intervention Intervention Points Stabilizers Stabilizing Excipients (e.g., salts, glycerol) Monomer Monomer Stabilizers->Monomer Stabilize Native State Inhibitors Aggregation Inhibitors (e.g., small molecules) Oligomer Oligomer Inhibitors->Oligomer Block Assembly

Troubleshooting Guide

Q3: My purified p17 is precipitating immediately after purification or buffer exchange. What can I do?

Immediate precipitation suggests that the protein is highly unstable in the current buffer conditions. This is a common issue when moving a protein from a stabilizing purification buffer (e.g., containing high salt or affinity tags) to a final experimental buffer.

Possible Causes & Solutions:

  • Suboptimal pH: Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[11] Adjust the buffer pH to be at least 1 unit away from the p17 pI.

  • Incorrect Ionic Strength: Electrostatic interactions can lead to aggregation. Modifying the salt concentration (e.g., adding 50-150 mM NaCl or KCl) can shield these interactions and improve solubility.[10][14]

  • High Protein Concentration: The protein may be too concentrated for the given buffer. Try working with a lower concentration initially. If a high concentration is necessary, a systematic screen for stabilizing additives is recommended.[11]

  • Absence of Stabilizers: The initial purification buffer may have contained stabilizing agents that were removed during buffer exchange. Consider adding common stabilizers to your final buffer.

G Start Problem: p17 Precipitation Check_pH Is buffer pH ~1 unit away from pI? Start->Check_pH Check_Salt Is ionic strength optimized? (e.g., 50-150mM NaCl) Check_pH->Check_Salt Yes Sol_pH Action: Adjust pH Check_pH->Sol_pH No Check_Conc Is protein concentration >1 mg/mL? Check_Salt->Check_Conc Yes Sol_Salt Action: Titrate Salt Concentration Check_Salt->Sol_Salt No Add_Stab Have stabilizing excipients been tested? Check_Conc->Add_Stab No Sol_Conc Action: Reduce Concentration Check_Conc->Sol_Conc Yes Sol_Stab Action: Screen Additives (Glycerol, Arginine, etc.) Add_Stab->Sol_Stab No Resolved Problem Resolved Add_Stab->Resolved Yes Sol_pH->Check_Salt Sol_Salt->Check_Conc Sol_Conc->Add_Stab Sol_Stab->Resolved

Q4: My aggregation kinetics are not reproducible between experiments. What are the common causes?

Poor reproducibility is often due to subtle variations in sample preparation and handling.

Possible Causes & Solutions:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a protein stock can cause significant aggregation.[15] Prepare small, single-use aliquots and flash-freeze them in liquid nitrogen or a dry ice/ethanol bath.[16] Store at -80°C.

  • Batch-to-Batch Variation: Ensure that the purification protocol is consistent and that each batch of protein is quality-controlled for purity and concentration before use.

  • Temperature Fluctuations: Aggregation is highly sensitive to temperature. Use a temperature-controlled plate reader or water bath to ensure consistent incubation temperatures throughout the experiment.[14]

  • Pipetting and Mixing: Inconsistent mixing can create localized areas of high concentration, initiating aggregation. Ensure gentle but thorough mixing when preparing samples. Avoid vigorous vortexing, which can cause denaturation.

Quantitative Data Summary

Table 1: General Buffer Conditions and Additives for Improving Protein Stability

This table provides starting points for optimizing your buffer system. The optimal conditions for p17 must be determined empirically.

ParameterRecommended RangeRationaleCitations
Buffer System Histidine, Tris, Phosphate (B84403), CitrateChoice depends on the target pH range. Note that phosphate buffers can sometimes increase aggregation during freeze-thaw cycles compared to potassium phosphate.[17][18]
pH 5.5 - 8.0Should be at least 1 pH unit away from the protein's isoelectric point (pI) to ensure a net charge and repulsive forces.[11][18]
Ionic Strength (Salt) 50 - 250 mM NaCl or KClShields electrostatic interactions that can lead to aggregation. The optimal concentration is protein-specific.[10][19]
Reducing Agents 1 - 5 mM DTT or TCEPPrevents the formation of intermolecular disulfide bonds if the protein has surface-exposed cysteines. TCEP is more stable over time than DTT.[10]
Cryoprotectants 5% - 25% (v/v) GlycerolPrevents the formation of damaging ice crystals during freezing and stabilizes the protein structure.[15][16]
Sugars 0.25 - 1 M Sucrose or TrehaloseAct as stabilizers through preferential exclusion, favoring the compact native state. Trehalose is often highly effective.[16]
Amino Acids 50 - 500 mM L-Arginine / L-Glutamic AcidCan act as aggregation suppressors by interacting with hydrophobic patches or stabilizing the native state.[10]
Detergents (low conc.) 0.01% - 0.1% (e.g., Tween-20, CHAPS)Non-denaturing detergents can help solubilize proteins and prevent hydrophobic aggregation. Use with caution as they may interfere with some assays.[10][11]
Table 2: Examples of Inhibitor Classes Targeting HIV-1 Proteins

While specific small-molecule inhibitors designed to block p17 aggregation are not widely documented, research into other HIV-1 proteins provides a framework for how protein-ligand interactions can be targeted. This may inform future strategies for p17.

Target Protein / ProcessInhibitor ClassMechanism of ActionCitations
HIV-1 Protease Aspartyl Protease Inhibitors (e.g., Saquinavir, Darunavir)Competitively binds to the active site of the protease enzyme, preventing the cleavage of Gag and Gag-Pol polyproteins, which is essential for viral maturation.[20][21]
HIV-1 Entry (gp120) Attachment Inhibitors (e.g., Fostemsavir)Binds to the gp120 surface glycoprotein, preventing its initial attachment to the host cell's CD4 receptor.[22][23]
HIV-1 Entry (gp41) Fusion Inhibitors (e.g., Enfuvirtide)Binds to the gp41 transmembrane glycoprotein, blocking the conformational changes required for the fusion of the viral and host cell membranes.[22][23]
Gag Maturation Maturation Inhibitors (e.g., Bevirimat analogues)Binds to the Gag polyprotein at the capsid-SP1 cleavage site, blocking the final proteolytic step required to produce mature, infectious virions.[22]

Experimental Protocols

Protocol 1: In Vitro p17 Aggregation Monitoring using Thioflavin T (ThT) Assay

This protocol describes a standard method for monitoring the kinetics of p17 aggregation in real-time using the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to amyloid-like fibril structures.[12][24][25]

Materials:

  • Purified, monomeric p17 protein (centrifuged at >14,000 x g for 15 min at 4°C to remove pre-existing aggregates)

  • Thioflavin T (ThT) stock solution (e.g., 1-2 mM in water, filtered through a 0.22 µm filter)

  • Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.4; conditions to be optimized)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with temperature control

Workflow:

G Prep_Protein 1. Prepare Monomeric p17 (Centrifuge to remove aggregates) Prep_Reagents 2. Prepare Assay Reagents (Buffer, ThT, Inhibitors) Prep_Protein->Prep_Reagents Setup_Plate 3. Set Up 96-Well Plate (Controls, p17, Inhibitors) Prep_Reagents->Setup_Plate Add_ThT 4. Add ThT to all wells Setup_Plate->Add_ThT Incubate 5. Incubate in Plate Reader (e.g., 37°C with shaking) Add_ThT->Incubate Measure 6. Measure Fluorescence (Ex: ~440-450 nm, Em: ~482-485 nm) periodically over time Incubate->Measure Analyze 7. Analyze Data (Plot Fluorescence vs. Time) Measure->Analyze

Procedure:

  • Preparation:

    • Thaw p17 protein aliquots on ice. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet any pre-existing aggregates. Carefully collect the supernatant.

    • Prepare the final assay buffer. If testing inhibitors, prepare stock solutions in a compatible solvent (e.g., DMSO) and create serial dilutions.

    • Prepare the working ThT solution by diluting the stock into the assay buffer to a final concentration of 10-25 µM.[25][26] Keep this solution protected from light.

  • Plate Setup (Example for a 100 µL final volume):

    • Blank Wells: 100 µL of assay buffer with ThT. (For background subtraction).

    • Negative Control (Protein only): X µL p17 protein + Y µL assay buffer + Z µL ThT solution. (Final p17 concentration could be 25-50 µM).

    • Test Wells (Inhibitor): X µL p17 protein + Y µL inhibitor dilution + Z µL ThT solution.

    • Inhibitor Control: X µL assay buffer + Y µL inhibitor dilution + Z µL ThT solution. (To check for inhibitor fluorescence).

    • Prepare each condition in triplicate for statistical validity.

  • Measurement:

    • Place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).[26]

    • Set the measurement parameters:

      • Excitation Wavelength: ~440-450 nm.[24][26][27]

      • Emission Wavelength: ~482-485 nm.[25][26]

    • Program the reader to take fluorescence measurements at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (e.g., 12-48 hours). Intermittent shaking between reads can be programmed to promote aggregation.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Plot the average fluorescence intensity for each condition versus time.

    • A sigmoidal curve is typical for amyloid aggregation, showing a lag phase, an exponential growth phase, and a plateau phase. The effect of inhibitors can be assessed by observing a longer lag phase or a lower final fluorescence signal compared to the protein-only control.

References

Technical Support Center: HIV-1 p17 Misfolding and Neurocognitive Disorders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of misfolded HIV-1 matrix protein p17 in the pathogenesis of HIV-associated neurocognitive disorders (HAND).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism linking HIV-1 p17 misfolding to neurocognitive disorders?

A1: The HIV-1 matrix protein p17, traditionally known for its structural role, can misfold and form soluble amyloidogenic oligomers and aggregates.[1][2] These misfolded species are considered neurotoxic.[1] The viral protein is released from infected cells and can be detected in the plasma and tissues of HIV-positive individuals, even those on combined antiretroviral therapy (cART).[1][3] It is hypothesized that circulating p17 crosses the blood-brain barrier (BBB), accumulates in the central nervous system (CNS), and forms these toxic assemblies.[3][4] In the brain, p17 has been found in regions associated with neurodegeneration and inflammation, co-localizing with markers like amyloid-β and phosphorylated Tau.[1][5] The presence of these toxic p17 assemblies activates microglia and macrophages, triggering chronic neuroinflammation, which contributes to the neuronal damage and cognitive decline seen in HAND.[1][3][6]

Q2: How does the p17 protein cross the blood-brain barrier (BBB)?

A2: The entry of p17 into the CNS is a critical step in its neurotoxic cascade. Research indicates that p17 utilizes a receptor-mediated transport process called transcytosis to cross the BBB.[3][4] Specifically, p17 interacts with the chemokine receptor CXCR2, which is expressed on the surface of brain endothelial cells.[3][7] This interaction triggers the internalization and transport of the protein across the endothelial cell layer into the brain parenchyma.[3] This mechanism allows circulating p17 to bypass the otherwise restrictive BBB, providing a direct pathway for the viral protein to exert its pathogenic effects within the CNS.[3][7]

Q3: What are the key signaling pathways activated by misfolded p17 in the CNS?

A3: Once in the CNS, misfolded p17 can activate several signaling pathways in resident brain cells, particularly microglia, leading to a persistent inflammatory state. Key pathways identified include:

  • Pro-inflammatory Cytokine Pathways: HIV infection of microglia, driven by proteins like p17, induces robust inflammatory responses. These include the activation of TNF/NF-κB and IL-6/JAK/STAT signaling pathways, leading to the release of neurotoxic inflammatory mediators.[6][8]

  • Interferon-mediated Signaling: Infection of microglia also stimulates interferon-mediated signaling, a key antiviral response that paradoxically contributes to chronic inflammation in the CNS.[6]

  • Pro-angiogenic Pathways: In endothelial cells, p17 has been shown to induce the phosphorylation of proteins such as ERK, AKT, and EGFR, which are involved in angiogenesis.[5] This vascular activation may contribute to abnormal remodeling and neuronal hypoxia.[3]

Q4: What are the typical concentrations of p17 used in experimental models and observed clinically?

A4: The concentration of p17 is a critical parameter in experimental design. Levels can vary significantly between clinical samples and the concentrations required to elicit a biological response in vitro or in vivo. The table below summarizes relevant data.

Data Presentation

Table 1: Concentrations of HIV-1 p17 in Clinical and Experimental Settings

SettingSample/Model Typep17 ConcentrationReference
Clinical Plasma from HIV+ Patients0.19 - 13.9 ng/mL (~11 pM - 0.8 nM)[3]
In Vivo Mouse Brain (after injection)0.35% ± 0.19% injected activity/gram[3][7]
In Vitro C. elegans Toxicity Assay4 nM[1]
In Vitro Brain Endothelial Cell Uptake5 µM[3]
In Vitro PBMC ActivationPicomolar (pM) range[9]

Table 2: Key Biomarkers of Neuroinflammation in HAND

BiomarkerFluidAssociation with HANDReference
Neopterin CSF, PlasmaMarker of macrophage/microglia activation; elevated in HAND.[10][11]
sTNFR-II CSF, PlasmaSoluble TNF receptor II; levels correlate with neurodegeneration.[10]
Neurofilament Light (NFL) CSF, PlasmaMarker of axonal injury; elevated levels indicate neuronal damage.[10][11]
MCP-1 (CCL2) CSF, PlasmaChemoattractant for monocytes; elevated in HIV encephalitis.[11][12]
IL-6 CSF, PlasmaPro-inflammatory cytokine; associated with systemic inflammation.[10][13]
sCD14 / sCD163 PlasmaMarkers of monocyte/macrophage activation; persistently elevated.[13]

Troubleshooting Guides

Issue 1: Inconsistent results in p17 aggregation assays.

  • Question: My Thioflavin T (ThT) fluorescence assay for p17 aggregation shows high variability between replicates. What are the critical parameters to control?

  • Answer:

    • Protein Purity and Initial State: Ensure the starting p17 protein is highly pure (>98%) and monomeric.[9] Use size-exclusion chromatography immediately before the experiment to remove any pre-formed oligomers or aggregates.

    • Buffer Conditions: Aggregation is highly sensitive to pH, ionic strength, and temperature. Maintain consistent buffer conditions (e.g., 10 mM PB, pH 7.4) for all experiments.[1]

    • Endotoxin Contamination: Lipopolysaccharide (LPS) contamination can promote protein aggregation and will confound any cell-based toxicity follow-up. Use endotoxin-free reagents and test the final protein preparation with a Limulus amoebocyte assay.[9]

    • Plate and Sealing: Use non-binding, black, clear-bottom 96-well plates to minimize protein loss and background fluorescence. Ensure plates are properly sealed to prevent evaporation during long incubation times.

    • Agitation: The rate of agitation (shaking) is critical for inducing aggregation. Use a plate reader with programmable, consistent shaking (e.g., 1 minute of shaking every 15 minutes). Lack of or inconsistent agitation is a major source of variability.

Issue 2: High background inflammation in primary microglia cultures.

  • Question: My control (untreated) primary microglia cultures show high levels of activation (e.g., TNF-α release), making it difficult to measure the specific effect of p17. How can I reduce this?

  • Answer:

    • Isolation Procedure: The process of isolating microglia from brain tissue is inherently activating. Minimize mechanical stress and enzymatic digestion times. Consider using density gradient centrifugation to gently separate cells.

    • Resting Period: After plating, allow the microglia to "rest" for at least 24-48 hours in a serum-free medium before starting any treatment. This allows them to return to a more quiescent state.

    • Culture Medium: Some components in standard media can be activating. Using astrocyte-conditioned medium or specific growth factors (e.g., GM-CSF, IL-34) can help maintain a microglia-like phenotype and reduce basal activation.[14]

    • Cell Purity: Contamination with other cell types, particularly astrocytes, can influence microglial activation. Assess the purity of your culture using markers like Iba1 or CD11b.

    • Model Choice: If primary cell variability remains an issue, consider using iPSC-derived microglia (iMG). These models provide a more homogenous and reproducible cell source, which has been shown to mount robust inflammatory responses upon HIV infection.[6]

Issue 3: Difficulty detecting p17 oligomers via Western Blot.

  • Question: I am trying to detect soluble p17 oligomers from cell culture supernatants or aggregation reactions, but I only see the monomer band on my Western blot. What can I do?

  • Answer:

    • Avoid Reducing Agents and Boiling: Standard SDS-PAGE protocols use reducing agents (like DTT or β-mercaptoethanol) and boiling, which will break down non-covalent oligomers into monomers. Run your samples in non-reducing, non-boiling loading buffer.

    • Cross-linking: To stabilize the oligomers before electrophoresis, consider using a chemical cross-linker like glutaraldehyde (B144438) (0.01-0.05%) or BS3. Incubate the sample with the cross-linker for a short period (e.g., 30 minutes) and then quench the reaction before adding loading buffer.

    • Gel System: Use a gradient gel (e.g., 4-20% Tris-Glycine) or a native PAGE system to better resolve different oligomeric species.

    • Antibody Selection: Ensure your primary antibody can recognize the epitopes present in the oligomeric conformation. Some monoclonal antibodies may have epitopes that are hidden upon aggregation. Test multiple antibodies if possible.

    • Sample Concentration: Oligomers may be present at low concentrations. Concentrate your samples using centrifugal filter units (e.g., 3 kDa MWCO) before loading.

Experimental Protocols

Protocol 1: In Vitro p17 Aggregation Assay using Thioflavin T (ThT)

  • Preparation: Prepare a 100 µM stock solution of recombinant p17 in 10 mM phosphate (B84403) buffer (PB), pH 7.4. Prepare a 1 mM ThT stock solution in the same buffer and filter through a 0.22 µm filter.

  • Assay Setup: In a 96-well black, clear-bottom plate, add p17 to a final concentration of 20 µM and ThT to a final concentration of 20 µM in a total volume of 200 µL per well. Include buffer-only and ThT-only controls.

  • Incubation and Measurement: Place the plate in a fluorescence plate reader pre-heated to 37°C. Set the reader to measure fluorescence every 15 minutes (Excitation: 440 nm, Emission: 485 nm). Program the reader to shake the plate for 60 seconds before each reading.

  • Data Analysis: Subtract the background fluorescence of the ThT-only control from all readings. Plot the change in fluorescence intensity over time. A sigmoidal curve is indicative of amyloid-like aggregation kinetics.

Protocol 2: In Vitro Blood-Brain Barrier (BBB) Transcytosis Assay

  • BBB Model Setup: Seed immortalized murine brain endothelial cells (bEnd.3) onto the apical side of a Transwell insert (e.g., 3.0 µm pore size) and culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.

  • p17 Application: Label recombinant p17 with a fluorescent tag (e.g., Alexa Fluor 488). Replace the media in the apical chamber with fresh serum-free media containing 5 µM of labeled p17.[3]

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8 hours), collect a small aliquot of media from the basolateral chamber.

  • Quantification: Measure the fluorescence of the basolateral samples using a fluorescence plate reader. Create a standard curve with known concentrations of labeled p17 to quantify the amount of protein that has crossed the endothelial monolayer.

  • Controls: As a negative control, use a similarly sized, non-transported fluorescently labeled protein. To confirm the role of CXCR2, pre-incubate the endothelial cells with a CXCR2 inhibitor before adding p17.[3]

Mandatory Visualizations

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation cluster_human Human Studies rec_p17 Recombinant p17 Expression & Purification agg_assay Aggregation Assay (ThT Fluorescence) rec_p17->agg_assay Characterize Misfolding bbb_model In Vitro BBB Model (Transcytosis Assay) rec_p17->bbb_model Test BBB Crossing toxicity_assay Cellular Neurotoxicity Assay (e.g., Microglia Activation) agg_assay->toxicity_assay Test Toxic Species animal_model Mouse Model (Intrahippocampal Injection) toxicity_assay->animal_model Inform In Vivo Experiments cog_test Cognitive Testing (NOR, MWM) animal_model->cog_test Assess Deficits histo Immunohistochemistry (Brain Tissue) animal_model->histo Analyze Pathology patient_samples Patient Samples (Brain, CSF, Plasma) biomarker Biomarker Analysis (p17, NFL, Cytokines) patient_samples->biomarker biomarker->toxicity_assay Validate Targets

Caption: Experimental workflow for investigating p17-mediated neurotoxicity.

G cluster_pathways Intracellular Signaling Cascades cluster_output Cellular Response p17 Extracellular Misfolded p17 receptor Microglial Surface Receptors (e.g., TLRs, CXCRs) p17->receptor nfkb NF-κB Pathway receptor->nfkb jak_stat JAK/STAT Pathway receptor->jak_stat irf Interferon Response Factor (IRF) Pathway receptor->irf cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines chemokines ↑ Chemokines (MCP-1) nfkb->chemokines ros ↑ Reactive Oxygen Species (ROS) nfkb->ros jak_stat->cytokines irf->cytokines neurotox Neurotoxicity & Neuronal Damage cytokines->neurotox chemokines->neurotox ros->neurotox

Caption: Signaling pathways of p17-induced neuroinflammation in microglia.

G EC Brain Endothelial Cell p17_blood Circulating p17 cxcr2 CXCR2 p17_blood->cxcr2 1. Binding transcytosis Transcytosis cxcr2->transcytosis 2. Internalization p17_brain p17 in CNS transcytosis->p17_brain 3. Release

Caption: Mechanism of p17 crossing the blood-brain barrier via transcytosis.

References

P17 peptide batch-to-batch variability assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the assessment of batch-to-batch variability of the P17 peptide, a TGF-β1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its mechanism of action?

A1: The this compound is a synthetic peptide with the amino acid sequence KRIWFIPRSSWYERA.[1] It functions as a human TGF-β1 inhibitory peptide.[2] Its primary mechanism of action is to block the activity of Transforming Growth Factor-beta 1 (TGF-β1), a key cytokine involved in numerous cellular processes.[1] By inhibiting TGF-β1, the this compound can modulate downstream signaling pathways, most notably the phosphorylation of SMAD2, a key event in the canonical TGF-β signaling cascade.[3][4]

Q2: What are the common sources of batch-to-batch variability in synthetic peptides like P17?

A2: Batch-to-batch variability in synthetic peptides is a common concern and can arise from several factors during the manufacturing and purification processes. Key sources of variability include:

  • Purity Profile: The percentage of the target peptide versus impurities such as deletion sequences, truncated sequences, or incompletely deprotected peptides.

  • Peptide Content: The actual amount of peptide in the lyophilized powder, which also contains counterions (e.g., TFA) and water.

  • Counterion and Water Content: Variations in the levels of residual counterions from the purification process (like trifluoroacetic acid) and water can affect the net peptide content and may have biological effects.[5]

  • Presence of Modifications: Oxidation of sensitive amino acids (e.g., Tryptophan in the P17 sequence), deamidation, or aggregation can alter the peptide's structure and function.

  • Endotoxin (B1171834) Levels: Contamination with endotoxins can elicit non-specific responses in cellular assays.

Q3: What are the recommended purity levels and acceptance criteria for this compound batches?

A3: The required purity of the this compound depends on the intended application. For general research and in vitro studies, a purity of >95% as determined by HPLC is typically recommended.[3][6] For preclinical and clinical applications, a higher purity of >98% is often required. Specific acceptance criteria for a given batch should be established based on a combination of analytical testing and functional assays. A summary of typical quality control specifications for therapeutic peptides is provided in the table below.

Data Presentation: this compound Batch-to-Batch Variability Assessment Parameters

ParameterMethodTypical Acceptance CriteriaPotential Impact of Variability
Identity Mass Spectrometry (MS)Measured mass consistent with theoretical massIncorrect peptide sequence will lead to a complete loss of activity.
Amino Acid Analysis (AAA)Amino acid composition consistent with the theoretical sequenceConfirms the presence and ratio of expected amino acids.
Purity High-Performance Liquid Chromatography (HPLC)>95% for in vitro studies; >98% for in vivo/clinical studiesImpurities can have off-target effects or interfere with the desired activity.
Peptide Content Amino Acid Analysis (AAA) or Nitrogen AnalysisTypically 70-90%Inaccurate peptide content leads to incorrect dosing and unreliable results.
Counterion Content Ion Chromatography or HPLCReport value (typically <15% TFA)High levels of certain counterions can be cytotoxic or affect cell behavior.
Water Content Karl Fischer TitrationReport value (typically <10%)Affects the net peptide content and can impact stability.
Bioactivity In vitro cell-based assay (e.g., pSMAD2 inhibition)Consistent IC50 or % inhibition across batchesEnsures the biological function of the peptide is retained.
Endotoxin Limulus Amebocyte Lysate (LAL) assay< 1 EU/mg for in vivo studiesEndotoxins can cause inflammatory responses and interfere with assays.

Troubleshooting Guides

This section provides guidance for specific issues that may be encountered during experiments with the this compound.

Issue 1: Inconsistent or lower-than-expected this compound activity in a cell-based assay.

  • Possible Cause 1: Inaccurate Peptide Concentration. The net peptide content of lyophilized peptides can vary significantly between batches. Calculating the concentration based on the gross weight of the powder will lead to dosing errors.

    • Solution: Always use the net peptide content provided by the manufacturer (from Amino Acid Analysis) to calculate the amount of peptide to dissolve. If not provided, a quantitative Amino Acid Analysis should be performed.

  • Possible Cause 2: Peptide Degradation. this compound, like all peptides, is susceptible to degradation if not stored or handled properly.

    • Solution: Store lyophilized this compound at -20°C or -80°C, protected from light and moisture.[7][8][9][10][11] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[7][9] Reconstituted peptide solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[11] Avoid long-term storage of the peptide in solution.[10]

  • Possible Cause 3: Peptide Aggregation. Hydrophobic residues in a peptide sequence can sometimes lead to aggregation, reducing its effective concentration and activity.

    • Solution: Follow the manufacturer's recommendations for solubilizing the peptide. If aggregation is suspected, try different solvent systems or use sonication to aid dissolution. The use of peptide solubility prediction tools can also be helpful.

Issue 2: High background or unexpected cellular responses in assays.

  • Possible Cause 1: Endotoxin Contamination. Endotoxins from bacterial contamination during peptide synthesis can cause non-specific activation of immune cells or other cell types.

    • Solution: Use endotoxin-free this compound, especially for in vivo studies or assays with sensitive cell lines. Always check the certificate of analysis for endotoxin levels.

  • Possible Cause 2: High Trifluoroacetic Acid (TFA) Content. TFA is often used in the final purification step of peptide synthesis and can be cytotoxic or cause other artifacts in cellular assays at high concentrations.

    • Solution: Request TFA removal or salt exchange to an alternative like acetate (B1210297) from the peptide supplier. If high TFA content is suspected, consider purifying the peptide further or using a different batch with lower TFA levels.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of a this compound batch by separating the intact peptide from any synthesis-related impurities.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized this compound.

    • Dissolve the peptide in 1 mL of mobile phase A to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be 5-65% B over 30 minutes. This should be optimized for the specific peptide and column.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 214 nm and 280 nm (due to the presence of Tryptophan)

    • Injection Volume: 20 µL

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the this compound as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Functional Bioassay for this compound Activity - Inhibition of TGF-β1-induced SMAD2 Phosphorylation by Western Blot

Objective: To assess the biological activity of a this compound batch by measuring its ability to inhibit the TGF-β1-induced phosphorylation of SMAD2 in a responsive cell line.

Materials:

  • A cell line responsive to TGF-β1 (e.g., HaCaT keratinocytes, HepG2 hepatocytes)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Recombinant human TGF-β1

  • This compound from the batch to be tested

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total-SMAD2 or a loading control like β-actin.

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-incubate the cells with varying concentrations of the this compound for 1-2 hours. Include a vehicle-only control.

    • Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes. Include an unstimulated control.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in 100-200 µL of ice-cold lysis buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and SDS-PAGE sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-SMAD2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total SMAD2 or a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-SMAD2 and the loading control.

    • Normalize the phospho-SMAD2 signal to the loading control.

    • Calculate the percentage inhibition of SMAD2 phosphorylation by the this compound at each concentration relative to the TGF-β1-stimulated control.

Mandatory Visualizations

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta1 TGF-β1 TGFBR2 TGFβRII TGF_beta1->TGFBR2 Binds P17 This compound P17->TGF_beta1 Inhibits TGFBR1 TGFβRI TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Binds to SMAD4 SMAD4 SMAD4->SMAD_complex Binds to SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Translocates DNA Target Gene Transcription SMAD_complex_nuc->DNA Regulates

Caption: TGF-β1 signaling pathway and the inhibitory action of this compound.

P17_QC_Workflow cluster_batch New this compound Batch cluster_analytical Analytical Testing cluster_functional Functional Testing cluster_decision Decision Batch Lyophilized this compound Purity Purity (HPLC) Batch->Purity Identity Identity (MS, AAA) Batch->Identity Content Peptide Content (AAA) Batch->Content Bioassay Bioactivity Assay (pSMAD2 Inhibition) Batch->Bioassay Compare Compare to Reference & Acceptance Criteria Purity->Compare Identity->Compare Content->Compare Bioassay->Compare Pass Batch Pass Compare->Pass Meets Criteria Fail Batch Fail (Troubleshoot/Reject) Compare->Fail Does Not Meet Criteria

References

Technical Support Center: Controlling Endotoxin Contamination in Peptide Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing endotoxin (B1171834) contamination in peptide preparations. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are endotoxins and why are they a concern in peptide preparations?

Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria.[1][2] They are released when the bacteria die and their cell walls break down.[1][3] Even in trace amounts, endotoxins can elicit strong immune responses in mammals, including fever, inflammation, and in severe cases, septic shock, which can be fatal.[1][4][5] For researchers, endotoxin contamination can lead to unreliable and misleading experimental results, particularly in cell-based assays and in vivo studies.[6][7]

Q2: What are the primary sources of endotoxin contamination in a laboratory setting?

Endotoxins are ubiquitous in the environment, making contamination a common challenge.[1] Primary sources in a laboratory include:

  • Water: Water is a common vehicle for bacterial growth, and non-sterile water is a major source of endotoxins.[3][6]

  • Reagents and Media: Cell culture media, sera, buffers, and other biological reagents can be contaminated with endotoxins.[6][8]

  • Labware: Glassware and plasticware can harbor endotoxins if not properly depyrogenated.[1][8] Endotoxins adhere well to hydrophobic materials like plastics.[1]

  • Equipment: Contamination can arise from improperly cleaned equipment such as chromatography columns, tubing, and lyophilizers.[3]

  • Personnel: Improper handling and shedding from laboratory personnel can introduce endotoxins.[3]

Q3: What are the acceptable limits for endotoxin levels in peptide preparations?

Acceptable endotoxin limits depend on the intended application of the peptide. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established specific limits for parenteral drugs.[3]

ApplicationFDA Maximum Permissible Endotoxin Level
Injectable Drug (non-intrathecal)5 EU/kg of body weight[3][5]
Injectable Drug (intrathecal)0.2 EU/kg of body weight[3][5]
Sterile Water for Injection0.25 EU/mL[9]
Bacteriostatic Water for Injection0.5 EU/mL[9]
EU = Endotoxin Units. One EU is approximately equivalent to 100 pg of E. coli lipopolysaccharide.[5]

For in vitro studies, while there are no official limits, it is best practice to use peptides with the lowest possible endotoxin levels (e.g., ≤0.01 EU/µg) to ensure data integrity.[10]

Q4: What are the common methods for detecting endotoxins?

The most widely used method for endotoxin detection is the Limulus Amebocyte Lysate (LAL) test, which is derived from the blood of the horseshoe crab (Limulus polyphemus).[11][12] The LAL test is the industry gold standard and comes in several formats:[11]

LAL Assay FormatPrincipleOutput
Gel-Clot Endotoxin-triggered coagulation cascade results in the formation of a gel clot.[11]Qualitative or semi-quantitative (pass/fail based on clot formation).[11]
Turbidimetric Measures the increase in turbidity as the clot forms.[11]Quantitative, read as changes in light absorbance.[11]
Chromogenic A synthetic substrate is cleaved by the activated enzyme cascade, releasing a colored product (chromogen).[11]Quantitative, with color intensity proportional to the endotoxin concentration.[11]
Fluorescent Utilizes a fluorescent substrate for quantification.[13]Quantitative, with high sensitivity.[13]

A historical method, the Rabbit Pyrogen Test, involved injecting rabbits with the sample and monitoring for fever. However, this method is slow, qualitative, and largely replaced by the LAL assay.[11]

Troubleshooting Guide

Problem 1: My peptide-treated cells are showing unexpected toxicity or an inflammatory response.

  • Possible Cause: Endotoxin contamination in your peptide preparation.

  • Troubleshooting Steps:

    • Test for Endotoxins: Quantify the endotoxin level in your peptide stock solution using a LAL assay.[14]

    • Source High-Quality Peptides: Purchase peptides from reputable suppliers who provide a certificate of analysis with endotoxin testing data.[14]

    • Use Endotoxin-Free Reagents: Ensure that all water, buffers, and media used for peptide reconstitution and cell culture are certified as endotoxin-free.[14]

    • Implement Aseptic Techniques: Maintain sterile handling practices to prevent the introduction of new contaminants.[8]

Problem 2: I am getting inconsistent or variable results in my cell-based assays.

  • Possible Cause 1: Variable levels of endotoxin contamination between different peptide batches or preparations.

  • Troubleshooting Steps:

    • Test All Peptide Batches: Perform endotoxin testing on each new lot of peptide before use.

    • Standardize Protocols: Ensure consistent use of endotoxin-free reagents and sterile techniques for all experiments.

  • Possible Cause 2: Endotoxin masking, where endotoxins are present but not detected by the LAL assay.

  • Troubleshooting Steps:

    • Understand Masking: Endotoxin masking can occur in formulations containing certain buffers (e.g., phosphate) and surfactants, which can change the aggregation state of endotoxins, making them undetectable.[15][16] This phenomenon is also known as Low Endotoxin Recovery (LER).[15]

    • Perform Spike Recovery Studies: To check for masking, spike a known amount of endotoxin into your sample and measure the recovery. A recovery of less than 50% may indicate masking.[16][17]

    • Use Demasking Protocols: If masking is suspected, specialized sample preparation kits and protocols are available to "unmask" the endotoxin before performing the LAL assay.[15][18] These methods often involve steps to disrupt hydrogen bonds, adsorb surfactants, and displace the endotoxin.[15]

Problem 3: My negative control in the LAL assay is showing a positive result.

  • Possible Cause: Contamination of the assay reagents or labware.

  • Troubleshooting Steps:

    • Check Reagents: Ensure that the LAL reagent water and all other reagents used in the assay are endotoxin-free.[19]

    • Use Depyrogenated Labware: All glassware must be depyrogenated using dry heat (e.g., 250°C for at least 30 minutes).[8][20] Use certified endotoxin-free plasticware, such as pipette tips and microplates.[19][20]

    • Improve Technique: Use proper aseptic pipetting techniques and avoid environmental contamination from sources like air conditioning units.[19]

Experimental Protocols

Protocol 1: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay (Qualitative)

This protocol provides a general procedure for a qualitative gel-clot assay to detect the presence of endotoxins. Always refer to the specific manufacturer's instructions for the LAL reagent kit you are using.

Materials:

  • Peptide sample

  • LAL Reagent Water (endotoxin-free)

  • Control Standard Endotoxin (CSE)

  • LAL reagent

  • Depyrogenated glass reaction tubes and pipettes

  • Heating block or water bath at 37°C ± 1°C

  • Vortex mixer

Procedure:

  • Preparation:

    • Reconstitute the LAL reagent and CSE with LAL Reagent Water according to the manufacturer's instructions.

    • Prepare a series of dilutions of your peptide sample in LAL Reagent Water.

    • Prepare a positive control using a known concentration of CSE (e.g., 2λ, where λ is the labeled sensitivity of the lysate).

    • Prepare a negative control using only LAL Reagent Water.

  • Assay:

    • Add 100 µL of each sample dilution, positive control, and negative control to separate depyrogenated reaction tubes.

    • Add 100 µL of the reconstituted LAL reagent to each tube.

    • Gently vortex each tube to mix.

  • Incubation:

    • Place the tubes in a 37°C heating block or water bath and incubate undisturbed for 60 minutes.

  • Reading the Results:

    • Carefully remove the tubes and invert them 180°.

    • A positive result is indicated by the formation of a solid gel clot that remains at the bottom of the tube.

    • A negative result is indicated if no clot has formed and the liquid flows down the side of the tube.

  • Validation:

    • For the test to be valid, the positive control must be positive, and the negative control must be negative.[21]

Protocol 2: Endotoxin Removal by Anion-Exchange Chromatography

Anion-exchange chromatography is an effective method for removing negatively charged endotoxins from peptide preparations, especially when the target peptide has a net positive charge at the operating pH.

Materials:

  • Peptide sample containing endotoxins

  • Anion-exchange chromatography column and system

  • Equilibration buffer (e.g., Tris-HCl, pH > 2)

  • Elution buffer

  • Regeneration solution (e.g., NaOH)

  • Endotoxin-free water and reagents

Procedure:

  • Column Preparation:

    • Pack and equilibrate the anion-exchange column with endotoxin-free equilibration buffer according to the manufacturer's instructions.

  • Sample Loading:

    • Adjust the pH and conductivity of the peptide sample to match the equilibration buffer if necessary.

    • Load the sample onto the column. Under these conditions (pH > 2), endotoxins will be strongly negatively charged and bind to the positively charged resin.[22]

  • Elution:

    • If the peptide is positively charged or neutral at the operating pH, it will flow through the column and be collected in the flow-through fraction.

    • If the peptide has a weak negative charge, a carefully designed elution gradient (e.g., increasing salt concentration) may be used to elute the peptide before the more strongly bound endotoxins.

  • Column Regeneration:

    • After elution, regenerate the column with a high-salt buffer and/or a sodium hydroxide (B78521) solution to strip the bound endotoxins.[3]

  • Analysis:

    • Test the collected peptide fractions for endotoxin levels using a quantitative LAL assay to confirm the removal efficiency.

Visualizations

Endotoxin_Signaling_Pathway Endotoxin Endotoxin (LPS) TLR4 TLR4/MD-2 Complex Endotoxin->TLR4 Binds to MyD88 MyD88-Dependent Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) NFkB->Cytokines Induces Transcription Inflammation Inflammation, Fever, Septic Shock Cytokines->Inflammation Endotoxin_Workflow cluster_prep Sample Preparation cluster_detection Endotoxin Detection cluster_decision Analysis & Decision cluster_pass Pass cluster_fail Fail Peptide_Prep Peptide Preparation LAL_Test Perform LAL Assay (e.g., Chromogenic) Peptide_Prep->LAL_Test Quantify Quantify Endotoxin Level (EU/mL or EU/mg) LAL_Test->Quantify Check_Limits Compare to Acceptable Limits Quantify->Check_Limits Pass Peptide is Ready for Use Check_Limits->Pass Below Limit Fail Endotoxin Level Too High Check_Limits->Fail Above Limit Removal Perform Endotoxin Removal (e.g., Chromatography) Fail->Removal Removal->LAL_Test Re-test Troubleshooting_Flowchart Start Inconsistent or Unexpected Results Q1 Is endotoxin contamination suspected? Start->Q1 A1_Yes Test peptide stock with LAL assay Q1->A1_Yes Yes A1_No Investigate other causes (e.g., peptide aggregation, mycoplasma) Q1->A1_No No Q2 Is endotoxin level high? A1_Yes->Q2 A2_Yes Perform endotoxin removal and re-test Q2->A2_Yes Yes A2_No Are results still inconsistent despite low endotoxin? Q2->A2_No No A3_Yes Investigate endotoxin masking (Perform spike recovery) A2_No->A3_Yes Yes A3_No Problem likely resolved. Use low-endotoxin peptide. A2_No->A3_No No

References

Optimizing Storage Conditions for P17 Peptide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of the P17 peptide. Adherence to these protocols is critical for ensuring peptide integrity, experimental reproducibility, and the overall success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or colder, with -80°C being preferable for maximum preservation.[1][2][3][4][5] Under these conditions, the peptide can be stored for up to several years.[1] Storing lyophilized peptides at low temperatures minimizes degradation reactions.[6]

Q2: How should I store the this compound for short-term use?

For short-term storage, lyophilized peptides are stable at room temperature for days to weeks, but refrigeration at 4°C is recommended.[4][5][7][8] Once reconstituted in a solution, the peptide's stability decreases. For short-term use of a peptide solution (up to a week), storage at 4°C is acceptable.[5][9] However, for periods longer than a few days, it is best to store aliquots at -20°C or colder.[8][10]

Q3: What is the recommended procedure for reconstituting lyophilized this compound?

To reconstitute the this compound, it is crucial to follow a systematic procedure to ensure its complete dissolution and maintain its biological activity.[11]

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[1][2][3] This prevents moisture from condensing on the cold peptide, which can reduce its stability.[1][3]

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[1][2][12]

  • Solvent Selection: The this compound, with the sequence KRIWFIPRSSWYERA, is described as a soluble peptide.[13][14] For initial reconstitution, use a sterile, purified solvent such as sterile distilled water or a buffer appropriate for your experiment (e.g., PBS at pH 7).[15]

  • Dissolving the Peptide: Gently add the desired volume of solvent to the vial.[16] Swirl or vortex gently to dissolve the peptide.[11][12] Avoid vigorous shaking, which can cause aggregation or degradation.[11][17] Sonication for a few minutes can aid in dissolving stubborn particles.[3]

  • Confirm Dissolution: Inspect the solution to ensure it is clear and free of particulates.[11]

Q4: How can I prevent degradation of the this compound in solution?

Peptide solutions are significantly less stable than their lyophilized form.[8][18] To minimize degradation:

  • Avoid Repeated Freeze-Thaw Cycles: This is a critical factor in peptide degradation.[6][18][19][20] Aliquot the reconstituted peptide into single-use volumes before freezing.[4][7][9][16]

  • Use Sterile Buffers: Reconstitute and store the peptide in sterile buffers, ideally at a pH between 5 and 6, to prolong its shelf life.[4][9]

  • Protect from Light: Store peptide solutions protected from light.[5][8][15]

  • Minimize Oxidation: The P17 sequence contains Tryptophan (W), which is susceptible to oxidation.[1][2][3] For peptides with oxidation-prone residues, using oxygen-free solvents for reconstitution is recommended.[3][15]

Q5: My this compound solution appears cloudy. What should I do?

Cloudiness or the presence of particulates can indicate several issues, including poor solubility or peptide aggregation.[9]

  • Check Solubility: While P17 is generally soluble, high concentrations may exceed its solubility limit. Try diluting a small aliquot to see if the precipitate dissolves.

  • Sonication: Gentle sonication can help to break up aggregates and dissolve the peptide.[3]

  • pH Adjustment: The solubility of peptides is influenced by pH.[21] Ensure the pH of your buffer is appropriate.

  • Centrifugation: If aggregation is suspected, you can centrifuge the solution to pellet the aggregates before using the supernatant.[9] However, this will reduce the effective concentration of the peptide.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Biological Activity Improper storage temperature.[9] Repeated freeze-thaw cycles.[9][18][19] Chemical degradation (e.g., oxidation, deamidation).[9][22][23]Store lyophilized peptide at -80°C for long-term storage.[1][2][9] Aliquot peptide solutions to avoid freeze-thaw cycles.[9][16] Use sterile, oxygen-free buffers at an optimal pH (5-6).[3][4][9]
Difficulty Dissolving Lyophilized Peptide High hydrophobicity or aggregation.[9]Use sonication to aid dissolution.[3][9] Test solubility in a small amount of an appropriate organic solvent like DMSO before diluting with buffer (note: P17 is generally soluble in aqueous solutions).
Inconsistent Experimental Results Peptide degradation over time.[9] Inaccurate peptide concentration due to moisture absorption.[9]Use freshly prepared solutions for critical experiments.[9] Always allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent moisture uptake.[1][2][3][9]
Visible Particulates in Solution Peptide aggregation.[9][22]Centrifuge the solution to remove aggregates before use.[9] Re-evaluate the buffer composition and pH for optimal solubility.[9]

Quantitative Data Summary

Table 1: General Storage Recommendations for Peptides

Form Storage Duration Temperature Key Considerations
LyophilizedShort-term (days to weeks)Room Temperature or 4°CProtect from light and moisture.[4][5][8]
LyophilizedLong-term (months to years)-20°C to -80°C-80°C is preferred for maximum stability.[1][3][4][5][24]
In SolutionShort-term (up to 1 week)4°CUse sterile buffer (pH 5-6).[5][9]
In SolutionMedium-term (weeks to months)-20°CAliquot to avoid freeze-thaw cycles.[3][8][10]
In SolutionLong-term (up to 1 year)-80°CAliquot to avoid freeze-thaw cycles.[10]

Experimental Protocols & Workflows

Protocol: Reconstitution of Lyophilized this compound
  • Remove the this compound vial from -20°C or -80°C storage.

  • Place the vial in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

  • Briefly centrifuge the vial at a low speed to ensure the lyophilized powder is at the bottom.

  • Under sterile conditions, open the vial and add the calculated volume of sterile, purified water or an appropriate sterile buffer.

  • Gently swirl the vial or vortex at a low speed until the peptide is completely dissolved.

  • Visually inspect the solution for clarity.

  • If not for immediate use, aliquot the solution into single-use, low-adsorption vials and store at -20°C or -80°C.

Reconstitution_Workflow cluster_storage Storage cluster_preparation Preparation cluster_reconstitution Reconstitution cluster_final_storage Final Storage/Use Storage Lyophilized P17 at -80°C Equilibrate Equilibrate to Room Temp in Desiccator Storage->Equilibrate Centrifuge Centrifuge Vial Equilibrate->Centrifuge Add_Solvent Add Sterile Solvent Centrifuge->Add_Solvent Dissolve Gently Mix/Vortex Add_Solvent->Dissolve Inspect Inspect for Clarity Dissolve->Inspect Use_Immediately Immediate Use Inspect->Use_Immediately Aliquot Aliquot into Single-Use Vials Inspect->Aliquot Store_Frozen Store at -20°C or -80°C Aliquot->Store_Frozen

Caption: Workflow for the reconstitution of lyophilized this compound.
Signaling Pathway: this compound Inhibition of TGF-β1

The this compound is an inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[25] TGF-β1 signals through a receptor complex composed of Type I and Type II receptors, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression. P17 is designed to block the activity of TGF-β1, thereby inhibiting this downstream signaling cascade.

TGFB1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGFB1 TGF-β1 Receptor_Complex TGF-β Receptor (Type I/II) TGFB1->Receptor_Complex Binds P17 This compound P17->TGFB1 Inhibits Smad Smad Complex Receptor_Complex->Smad Phosphorylates pSmad Phosphorylated Smad (pSmad) Nucleus Nucleus pSmad->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Caption: this compound inhibits the TGF-β1 signaling pathway.

References

P17 Peptide Activity Validation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of synthesized P17 peptides. Given that "P17" can refer to several different peptides with distinct biological functions, this guide addresses the three most common P17 peptides in research: the TGF-β1 inhibitory peptide, the HIV-1 matrix protein p17, and the ant venom-derived P17.

Section 1: TGF-β1 Inhibitory P17 Peptide

The this compound (sequence: KRIWFIPRSSWYERA) is a known inhibitor of Transforming Growth Factor-beta 1 (TGF-β1), a key cytokine involved in cell proliferation, differentiation, and fibrosis.[1][2][3] Validating the activity of synthesized P17 is crucial to ensure its efficacy in blocking the TGF-β/Smad signaling pathway.[1][4]

FAQs and Troubleshooting

Q1: How do I confirm the identity and purity of my synthesized TGF-β1 inhibitory this compound?

A1: Before biological assays, it is essential to verify the physicochemical properties of the synthesized peptide.

  • Mass Spectrometry (MS): This analysis confirms the molecular weight of the peptide. The expected molecular weight for P17 (C95H139N29O22) is approximately 1995.29 Da.[5]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is used to assess the purity of the peptide preparation.[6] A purity of ≥95% is generally recommended for cell-based assays.[6]

ParameterExpected ResultCommon IssuesTroubleshooting Steps
Mass Spectrometry A major peak corresponding to ~1995.3 Da.Multiple peaks, unexpected molecular weight.Review synthesis protocol for incomplete deprotection or side reactions. Consider purification by preparative HPLC.
HPLC Purity A single major peak representing ≥95% purity.Multiple peaks indicating impurities, low purity.Optimize the purification protocol. Ensure proper handling and storage to prevent degradation.
Solubility Soluble in aqueous solutions like saline.[7]Difficulty dissolving the peptide.Prepare a stock solution in a small amount of sterile water or a buffer like PBS. Gentle vortexing or sonication can aid dissolution. For long-term storage, aliquot and freeze at -20°C or -80°C.

Q2: My this compound shows low or no activity in inhibiting TGF-β1 signaling. What are the possible causes?

A2: Several factors can contribute to the lack of P17 activity.

  • Peptide Quality: Ensure the peptide was correctly synthesized, purified, and stored as described in Q1.

  • Experimental Conditions: The concentration of TGF-β1, P17, and cell seeding density are critical parameters.

  • Cell Line Responsiveness: The chosen cell line must be responsive to TGF-β1 and express the necessary receptors.

Q3: How can I measure the inhibitory effect of P17 on the TGF-β/Smad pathway?

A3: The most common method is to measure the phosphorylation of Smad2 (pSmad2), a key downstream mediator of TGF-β1 signaling, via Western blotting.[1][4] A significant decrease in pSmad2 levels in the presence of P17 indicates its inhibitory activity.[2][7][8]

Experimental Protocols

This assay determines the ability of P17 to inhibit the proliferation of cancer cell lines that are sensitive to TGF-β1.[4]

  • Cell Seeding: Plate human liver cancer cells (e.g., SNU449 or Hep3B) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 µg/mL to 200 µg/mL) for 24-48 hours.[4] Include a vehicle control (the solvent used to dissolve P17).

  • Proliferation Measurement: Add a cell proliferation reagent (e.g., MTT, XTT, or WST-1) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell proliferation inhibition compared to the vehicle control.

This protocol assesses the direct inhibition of the TGF-β signaling pathway.[1][4]

  • Cell Culture and Starvation: Culture a TGF-β responsive cell line (e.g., HaCaT keratinocytes or A549 lung carcinoma cells) to 70-80% confluency. Serum-starve the cells for 4-6 hours.

  • P17 Pre-incubation: Pre-incubate the cells with the desired concentration of this compound for 1 hour.

  • TGF-β1 Stimulation: Stimulate the cells with recombinant human TGF-β1 (typically 5-10 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-Smad2 (Ser465/467).[9] Subsequently, probe with an antibody for total Smad2 as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities and normalize the pSmad2 signal to the total Smad2 signal.

Signaling Pathway and Workflow Diagrams

TGF_beta_pathway TGFb1 TGF-β1 Receptor TGF-β Receptor (TβRI/TβRII) TGFb1->Receptor binds P17 This compound P17->TGFb1 inhibits pSmad2_3 pSmad2/3 Receptor->pSmad2_3 phosphorylates Complex pSmad2/3-Smad4 Complex pSmad2_3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates

Caption: TGF-β/Smad signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis A 1. Seed Cells B 2. Serum Starve A->B C 3. Pre-incubate with P17 B->C D 4. Stimulate with TGF-β1 C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE & Transfer F->G H 8. Antibody Incubation (pSmad2, Total Smad2) G->H I 9. Detection & Analysis H->I

Caption: Workflow for validating P17 activity using Western blot for pSmad2.

Section 2: HIV-1 Matrix Protein p17

The HIV-1 matrix protein p17 is known to have pro-angiogenic and pro-lymphangiogenic activities, primarily through its interaction with CXCR1 and CXCR2 receptors.[3][10] Validating the activity of synthesized p17 often involves in vitro and in vivo angiogenesis assays.

FAQs and Troubleshooting

Q1: What are the key functional assays to validate the activity of HIV-1 p17?

A1: The primary assays focus on the ability of p17 to induce the formation of new blood or lymphatic vessels.

  • In Vitro Tube Formation Assay: This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane extract (e.g., Matrigel).[10]

  • In Vivo Matrigel Plug Assay: This is a common in vivo assay where Matrigel mixed with p17 is injected subcutaneously into mice, and the formation of new blood vessels within the plug is quantified.[11]

Q2: My endothelial cells are not forming tubes in response to p17. What could be the issue?

A2:

  • Cell Health and Passage Number: Use low-passage primary endothelial cells (e.g., HUVECs) for optimal responsiveness.

  • Matrigel Quality: Ensure the Matrigel is properly thawed and polymerized.

  • p17 Concentration: Titrate the concentration of p17 to find the optimal dose for your specific cell type.

Experimental Protocols
  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells/well.

  • Treatment: Add different concentrations of HIV-1 p17 to the wells. Include a positive control (e.g., VEGF) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Imaging and Analysis: Capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Signaling Pathway and Workflow Diagrams

HIV_p17_pathway p17 HIV-1 p17 Receptor CXCR1 / CXCR2 p17->Receptor binds Akt Akt Receptor->Akt activates ERK ERK Akt->ERK activates Angiogenesis Angiogenesis ERK->Angiogenesis promotes

Caption: HIV-1 p17 signaling pathway leading to angiogenesis.

Section 3: Ant Venom this compound

This this compound, derived from ant venom, has been shown to possess immunomodulatory and antifungal properties by activating macrophages.[12][13]

FAQs and Troubleshooting

Q1: How can I assess the antifungal activity of the ant venom this compound?

A1: The primary method is to evaluate the ability of P17-treated macrophages to kill fungal pathogens like Candida albicans.[12]

  • Macrophage Killing Assay: This assay measures the reduction in fungal viability after co-culture with macrophages that have been pre-treated with P17.[12]

Q2: The macrophage killing of fungi does not increase after P17 treatment. Why?

A2:

  • Macrophage Differentiation: Ensure that human monocyte-derived macrophages (h-MDMs) are properly differentiated.

  • P17 Concentration and Incubation Time: Optimize the concentration of P17 (e.g., 200 µg/ml) and the pre-incubation time (e.g., 24 hours) with macrophages.[12]

  • Fungal Strain: The susceptibility to macrophage killing can vary between different fungal strains.

Experimental Protocols
  • Macrophage Preparation: Differentiate human monocytes into macrophages (h-MDMs) in culture plates.

  • P17 Treatment: Treat the h-MDMs with P17 (e.g., 200 µg/ml) for 24 hours.

  • Fungal Co-culture: Add Candida albicans blastospores to the macrophage culture at a specific multiplicity of infection (e.g., 0.3 yeast per macrophage) and incubate for 40 minutes at 37°C.[12]

  • Wash and Incubate: Remove unbound yeast by washing. Incubate the co-culture for 4 hours.

  • Cell Lysis and Plating: Lyse the macrophages to release the internalized fungi. Plate serial dilutions of the lysate on Sabouraud dextrose agar (B569324) plates.

  • Quantification: After 24-48 hours of incubation at 37°C, count the number of colony-forming units (CFUs) to determine the number of surviving fungi.

Signaling Pathway and Workflow Diagrams

Ant_Venom_P17_Pathway P17 Ant Venom P17 GPCR GPCR P17->GPCR activates LTB4 LTB4 Production GPCR->LTB4 PPARg PPARγ Activation LTB4->PPARg CLRs Dectin-1 & MR Expression PPARg->CLRs Fungicidal_Activity Enhanced Fungicidal Activity (ROS, IL-1β) CLRs->Fungicidal_Activity

Caption: Signaling pathway of ant venom P17 in macrophages.

References

Troubleshooting low yield in P17 peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the solid-phase peptide synthesis (SPPS) of the P17 peptide, with a focus on addressing low peptide yield.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing a significantly low yield in my this compound synthesis. What are the first steps to troubleshoot this?

Low peptide yield can stem from various stages of the synthesis process, including inefficient coupling, incomplete protecting group removal, peptide aggregation on the resin, or issues during the final cleavage and work-up.[1] A systematic approach is essential to pinpoint the cause. The initial step is to determine whether the peptide was successfully synthesized on the solid support.[1]

A recommended starting point is to perform a test cleavage on a small amount of the peptide-resin (10-20 mg) and analyze the resulting product by mass spectrometry (MS).[1] The presence of the target mass for P17 (KRIWFIPRSSWYERA) will confirm that the synthesis was at least partially successful, suggesting the problem may lie with the cleavage or purification steps.[1] If the target mass is absent or very low, the issue likely occurred during the synthesis cycles.

Q2: What specific aspects of the P17 sequence (KRIWFIPRSSWYERA) might cause synthesis challenges?

While P17 is a hydrophilic and soluble peptide, its sequence contains several residues that can present challenges during SPPS.[2][3][4]

  • Arginine (Arg): P17 contains two arginine residues. The bulky guanidinium (B1211019) side chain and its protecting group (like Pbf or Pmc) can cause steric hindrance, leading to incomplete coupling.[5] Furthermore, the removal of these protecting groups during cleavage can be slow, sometimes requiring extended reaction times.[6]

  • Tryptophan (Trp): The two tryptophan residues in P17 have indole (B1671886) side chains that are highly susceptible to modification by reactive carbocations generated during the final TFA cleavage step.[6] This necessitates the use of scavengers in the cleavage cocktail to prevent side reactions.[6]

  • Proline (Pro): The secondary amine of proline is less reactive than the primary amines of other amino acids, which can lead to slower coupling reactions for the subsequent amino acid (Serine in this case).[5]

  • Repetitive Sequences: The "-RSS-" sequence involves two consecutive serine residues, which can sometimes be challenging. For sequences with identical amino acids in a row, strategies like double coupling can improve yield and quality.[5]

Q3: How can I determine if the low yield is due to poor synthesis efficiency or a problem with the final cleavage and work-up?

To differentiate between synthesis and cleavage issues, a logical diagnostic workflow is crucial.[1]

  • Qualitative Analysis: First, perform a test cleavage on a small sample of your dried peptide-resin (10-20 mg) and analyze it with Mass Spectrometry (MS).[1] If you detect the correct mass for P17, the synthesis was successful, and the problem likely lies in the large-scale cleavage, precipitation, or purification steps.[1]

  • Quantitative Analysis: If the test cleavage is successful, you can quantify the peptide loading on the resin. This is done by cleaving the peptide from a precisely weighed amount of dried resin and then measuring the peptide concentration using UV-Vis spectrophotometry or Amino Acid Analysis (AAA).[1] A significant discrepancy between the theoretical and measured loading indicates a problem during synthesis.

  • Monitor Synthesis Steps: If the test cleavage fails to show the target peptide, the issue is with the synthesis itself. You can use a qualitative colorimetric test, like the Kaiser (ninhydrin) test, to check for the presence of free primary amines after each coupling step.[1] A positive test indicates an incomplete coupling reaction.[1]

G start Low P17 Yield test_cleave Perform Test Cleavage (10-20mg resin) & MS Analysis start->test_cleave synthesis_ok Target Mass Detected test_cleave->synthesis_ok Yes synthesis_fail Target Mass Absent or Very Low test_cleave->synthesis_fail No cleavage_issue Problem is likely in Cleavage or Work-Up synthesis_ok->cleavage_issue synthesis_issue Problem is in Synthesis Cycles synthesis_fail->synthesis_issue check_coupling Monitor Coupling Steps (e.g., Kaiser Test) synthesis_issue->check_coupling incomplete_coupling Incomplete Coupling or Deprotection check_coupling->incomplete_coupling Positive Test aggregation_issue Peptide Aggregation check_coupling->aggregation_issue Negative Test (False Negative Possible)

A logical workflow for troubleshooting low peptide yield in SPPS.

Troubleshooting Guides

Guide 1: Inefficient Coupling and Deprotection

Incomplete removal of the Fmoc protecting group or inefficient coupling of amino acids leads to the formation of truncated or deletion sequences, which reduces the yield of the full-length peptide.[1]

Q: My Kaiser test is positive (blue beads) after a coupling step. What should I do?

A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling reaction was incomplete.[1]

  • Recouple: The most direct solution is to perform a second coupling (double coupling) for that amino acid using fresh reagents.

  • Extend Reaction Time: For difficult couplings, simply increasing the reaction time can be effective.[1]

  • Capping: If recoupling is unsuccessful, you can "cap" the unreacted amines by acetylating them (e.g., with acetic anhydride). This prevents the formation of deletion sequences and can simplify the final purification.[7]

G start Kaiser Test after Coupling positive Positive Result (Blue Beads) start->positive Incomplete negative Negative Result (Colorless Beads) start->negative Complete recouple Recouple the Amino Acid positive->recouple proceed Proceed to Deprotection of Next Amino Acid negative->proceed retest Perform Kaiser Test Again recouple->retest cap Cap Unreacted Amines (e.g., Acetic Anhydride) retest->cap Still Positive retest->proceed Negative cap->proceed

Decision-making workflow for an incomplete coupling reaction.
Q: Which coupling reagents are most effective for a sequence like P17?

The choice of coupling reagent is critical for success.[8] While standard reagents like DIC/HOBt are cost-effective, more challenging sequences often benefit from more efficient aminium/uronium-based reagents.[1][8]

Coupling ReagentRelative CostEfficacy & Recommendations
DIC/HOBt StandardCost-effective but can be slower and has a higher risk of racemization for certain amino acids.[1]
HBTU/HCTU HighHighly efficient and widely used for both manual and automated synthesis. A good choice for difficult couplings.[1][9][10]
HATU Very HighGenerally considered one of the most effective reagents, especially for sterically hindered couplings. It exhibits rapid reaction kinetics and a low tendency for racemization.[8][10][11]
COMU Very HighA modern, highly efficient reagent based on Oxyma Pure. It has high solubility and is considered safer than benzotriazole-based reagents like HBTU.[1][8]
Q: Are there specific amino acids in P17 that require special coupling strategies?

Yes. Due to the P17 sequence, the following strategies are recommended:

  • Double Couple Arginine: Arginine's bulky side chain can hinder coupling. It is often beneficial to double couple both Arg residues in the P17 sequence to ensure the reaction goes to completion.[5]

  • Double Couple after Proline: Proline's secondary amine makes it less reactive. To ensure high efficiency, it is a common practice to double couple the amino acid immediately following proline (Serine in P17).[5]

Guide 2: Peptide Aggregation

As a peptide chain elongates on the resin, it can fold into secondary structures and aggregate, preventing reagents from accessing the reactive sites. This is a primary cause of difficult synthesis sequences and can lead to complete reaction failure.

Q: My resin beads are shrinking and not swelling properly. Is this aggregation? What can I do?

Yes, shrinking of the resin matrix is a classic sign of on-resin aggregation. This phenomenon hinders both deprotection and coupling steps. Several strategies can be employed to disrupt the hydrogen bonds causing the aggregation.[12]

StrategyDescription
Change Solvent Switch from standard solvents like DCM or DMF to higher-boiling point solvents like N-methylpyrrolidone (NMP) or add 25% DMSO to DMF.[12]
Use Chaotropic Salts Wash the resin with solutions of chaotropic salts like 0.8 M LiCl or add them directly to the coupling mixture to disrupt secondary structures.
Elevated Temperature Performing coupling reactions at a higher temperature (e.g., 55°C) can provide enough energy to break up aggregates.[1][12]
Incorporate Structure-Breakers For very difficult sequences, resynthesize the peptide and incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 5-6 residues to disrupt secondary structure formation.[13]
Use Low-Loading Resin Synthesizing on a resin with a lower substitution level (loading capacity) increases the distance between peptide chains, reducing the chance of intermolecular aggregation.[12][14]
Guide 3: Cleavage and Purification Issues

Even with a successful synthesis, low yield can result from inefficient cleavage, side reactions during cleavage, or problems with peptide precipitation.[1]

Q: What is the optimal cleavage cocktail for P17, considering it contains Tryptophan and Arginine?

The cleavage cocktail must efficiently remove the peptide from the resin and all side-chain protecting groups while minimizing side reactions. The presence of Trp and Arg in P17 makes the choice of scavengers critical.

ReagentPurpose & Recommendation for P17
TFA (Trifluoroacetic Acid) ~94-95%: The strong acid that cleaves the peptide from the resin and removes most protecting groups.[6]
Water (H₂O) ~2.5%: Acts as a scavenger to protonate carbocations. Essential for preventing side reactions.[6]
Triisopropylsilane (TIS) ~1-2.5%: A highly effective scavenger for trapping carbocations generated from trityl and t-butyl groups, protecting residues like Tryptophan.[6]
1,2-Ethanedithiol (EDT) ~2.5%: A scavenger that is particularly useful for preventing reattachment of peptides with C-terminal Trp to the resin and can also help prevent Cys-related side reactions (though P17 has no Cys).[6]

Recommended Cocktail for P17: A fresh mixture of TFA/H₂O/TIS/EDT (94:2.5:1:2.5) is a robust choice. The combination of scavengers provides comprehensive protection for the two Tryptophan residues.

Q: My this compound "oiled out" or won't precipitate from cold ether. How can I recover my product?

This is a common issue, especially with peptides that may have some hydrophobic character or are not in high enough concentration.

  • Concentrate the TFA: Before adding to ether, reduce the volume of the TFA filtrate under a gentle stream of nitrogen to 1-2 mL. This increases the peptide concentration.[15][16]

  • Ensure Ether is Ice-Cold: Use diethyl ether that has been chilled thoroughly in an ice bath or freezer.

  • Increase Cleavage Time: For peptides containing multiple arginine residues, cleavage times may need to be extended to 3-4 hours to ensure complete removal of the Pbf protecting group.[15][17]

  • Post-Precipitation: If an oil forms, decant the ether, and try triturating the oil with fresh cold ether. If it still won't solidify, dissolve the peptide in a water/acetonitrile mixture and lyophilize it to obtain the final product.[6]

Experimental Protocols

Protocol 1: Test Cleavage for MS Analysis

This protocol is for cleaving a small amount of peptide from the resin for analytical purposes.[1]

Materials:

  • Dried peptide-resin (10-20 mg)

  • Cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5)

  • 1.5 mL microcentrifuge tube

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a microcentrifuge tube.

  • Add ~200 µL of the cleavage cocktail to the resin.

  • Agitate the tube at room temperature for 2-3 hours.

  • Centrifuge the tube to pellet the resin.

  • Transfer the supernatant (containing the cleaved peptide) to a new tube.

  • Add ~1 mL of cold diethyl ether to the supernatant to precipitate the peptide.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

  • Dry the peptide pellet under vacuum and dissolve in an appropriate solvent for MS analysis.

Protocol 2: The Kaiser (Ninhydrin) Test

This colorimetric test detects free primary amines on the resin.[1]

Procedure:

  • Take a small sample of resin beads (5-10 mg) after the coupling step and wash them thoroughly with DMF.

  • Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol (B47542) in ethanol, potassium cyanide in pyridine).

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Colorless beads/solution: Coupling is complete (negative result).

    • Dark blue beads: Incomplete coupling (positive result).[1]

References

Technical Support Center: Improving the Selectivity of P17 Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to the antifungal peptide P17.

Important Clarification: The "P17" Peptide

Scientific literature describes more than one peptide designated as "P17". To ensure clarity, this guide distinguishes between two prominent examples:

  • AMP-17 (from Musca domestica): A direct-acting antimicrobial peptide with intrinsic antifungal properties. It is the primary focus of this guide as improving its selectivity involves modifying the peptide to enhance its therapeutic index (high antifungal activity, low host cell toxicity).

  • P17 (from Tetramorium bicarinatum ant venom): An immunomodulatory peptide that enhances the antifungal activity of host macrophages.[1][2][3][4] It does not have potent direct antifungal action. Improving its "selectivity" would involve enhancing its specific effects on immune cells while minimizing other biological activities.

This guide will focus on AMP-17 due to its direct antifungal action, which aligns with the common goal of improving the selectivity of an antimicrobial agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antifungal action for AMP-17?

A1: AMP-17 exerts its antifungal effect primarily by disrupting the integrity of the fungal cell membrane and cell wall.[5][6] As a cationic peptide, it is thought to preferentially interact with the negatively charged components of fungal cell surfaces. This interaction leads to membrane permeabilization, leakage of essential intracellular contents (such as nucleotides and ions), and ultimately, cell death.[6][7][8]

Q2: My Minimum Inhibitory Concentration (MIC) values for AMP-17 are inconsistent between experiments. What could be the cause?

A2: Inconsistent MIC values are a common challenge when working with antimicrobial peptides. Several factors can influence the outcome of susceptibility testing:

  • Buffer and Media Composition: The cationic nature of AMP-17 means its activity can be neutralized by high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) or high salt concentrations in the testing medium. Standardized, low-salt media like RPMI-1640 are recommended for antifungal susceptibility testing.

  • Peptide Stability and Handling: Peptides are susceptible to degradation by proteases and can adsorb to plastic surfaces. Ensure proper storage of stock solutions (aliquoted at -20°C or -80°C), minimize freeze-thaw cycles, and consider using low-protein-binding labware.

  • Inoculum Preparation: The density and growth phase of the fungal inoculum can significantly impact MIC results. It is crucial to standardize the inoculum preparation as per established protocols (e.g., CLSI M27).

Q3: How is the "selectivity" of AMP-17 determined?

A3: The selectivity of AMP-17 is determined by comparing its potency against fungal cells to its toxicity against host (mammalian) cells. This is often expressed as a Therapeutic Index (TI) or Selectivity Index (SI), calculated as the ratio of the concentration that is toxic to host cells (e.g., HC₅₀ or IC₅₀) to the concentration that is effective against the fungus (MIC). A higher index indicates better selectivity.

Q4: Can AMP-17 be used in combination with conventional antifungal drugs?

A4: Yes, studies have shown that AMP-17 acts synergistically with fluconazole (B54011), particularly against Candida albicans biofilms.[9][10][11] This combination can lower the effective concentration of fluconazole required, which is especially promising for combating drug-resistant strains.[9][10] The Fractional Inhibitory Concentration Index (FICI) is calculated from a checkerboard assay to quantify the level of synergy.[10]

Q5: What are the main challenges in developing AMP-17 as a therapeutic agent?

A5: Like many antimicrobial peptides, the main challenges for in vivo application include proteolytic degradation (short half-life), potential for immunogenicity, and manufacturing costs.[12] Strategies to overcome these hurdles include peptide modifications (e.g., using D-amino acids, cyclization) and developing novel drug delivery systems.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results (e.g., hemolysis or MTT/CCK-8).

  • Possible Cause: Interference of the peptide with the assay reagents. For example, cationic peptides can sometimes interact with negatively charged assay dyes like MTT.

  • Troubleshooting Steps:

    • Run appropriate controls: Always include a "peptide only" control (no cells) to check for direct reduction of the assay substrate.

    • Validate with a different assay: Confirm results using an alternative cytotoxicity method that relies on a different principle, such as an LDH release assay which measures membrane integrity.

    • Check cell health and density: Ensure that cells are healthy, in the logarithmic growth phase, and plated at the correct density. Over-confluent or stressed cells can give unreliable results.

Problem 2: AMP-17 shows lower than expected activity against fungal biofilms.

  • Possible Cause: The extracellular matrix of the biofilm can trap or degrade the peptide, preventing it from reaching the fungal cells.

  • Troubleshooting Steps:

    • Increase Peptide Concentration: Higher concentrations may be needed to penetrate the biofilm. Determine the Minimum Biofilm Eradication Concentration (MBEC), which is often significantly higher than the MIC for planktonic cells.[7]

    • Use in Combination: Test AMP-17 in combination with biofilm-disrupting agents or conventional antifungals like fluconazole, which has shown synergistic effects.[9][10]

    • Modify the Peptide: Consider engineering the peptide to improve its stability and penetration capabilities.

Problem 3: Difficulty expressing and purifying recombinant AMP-17.

  • Possible Cause: The antimicrobial nature of the peptide can be toxic to the expression host (e.g., E. coli).

  • Troubleshooting Steps:

    • Use a Fusion Tag: Express AMP-17 as a fusion protein with a partner like thioredoxin or GST. This can often neutralize the peptide's toxicity during expression and aid in purification. The tag can be cleaved off post-purification.

    • Optimize Expression Conditions: Use a tightly regulated promoter (e.g., pET systems) and induce expression at a lower temperature (e.g., 16-20°C) for a longer period to reduce toxicity and improve protein folding.

    • Consider Alternative Expression Systems: If bacterial expression fails, consider yeast (Pichia pastoris) or cell-free expression systems.

Quantitative Data Presentation

Table 1: Antifungal Activity of AMP-17 Against Various Fungal Species
Fungal SpeciesStrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Cryptococcus neoformans18 Clinical & Reference Strains4 - 16[7]
Candida albicansMultiple StrainsMentioned as susceptible[6][9]
Aspergillus flavusN/AEffective inhibition of growth and conidiation[5]
Aspergillus spp.N/AMentioned as susceptible[9]

Note: MIC values for peptides can vary based on the specific assay conditions used.

Table 2: Cytotoxicity Profile of AMP-17 Against Mammalian Cells
Cell TypeAssayKey MetricResultSelectivity InterpretationReference
Human Red Blood CellsHemolysis Assay% Hemolysis1.47% at 16x MIC (well below 5% standard)High selectivity for fungal over red blood cells[13]
Human Leukemia CellsCCK-8 AssayIC₅₀58.91 ± 3.57 µg/mLDemonstrates cytotoxic potential at higher concentrations, allowing for a therapeutic window.[14]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.

  • Peptide Preparation: Prepare a 2X stock solution of AMP-17 in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Serially dilute this stock in RPMI-1640 medium across a 96-well microtiter plate to achieve a range of desired final concentrations.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) plate. Select a few colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

  • Inoculation: Add an equal volume of the final fungal inoculum to each well of the microtiter plate containing the serially diluted peptide. This will dilute the peptide to its final 1X concentration.

  • Controls: Include a positive control (fungal inoculum in medium, no peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of AMP-17 that causes a significant inhibition of visible growth (typically ≥80% inhibition) compared to the positive control.[9] This can be assessed visually or by reading the optical density at 600 nm.

Protocol 2: Hemolytic Activity Assay
  • Red Blood Cell (RBC) Preparation: Obtain fresh human red blood cells in an anticoagulant. Wash the RBCs three times with sterile phosphate-buffered saline (PBS) by centrifugation (e.g., 800 x g for 10 min) and aspiration of the supernatant. Resuspend the final RBC pellet in PBS to achieve a 4-5% (v/v) suspension.

  • Assay Setup: In a 96-well plate, add serial dilutions of AMP-17 prepared in PBS.

  • Incubation: Add an equal volume of the 4-5% RBC suspension to each well.

  • Controls:

    • Negative Control: RBCs suspended in PBS only (0% hemolysis).

    • Positive Control: RBCs suspended in 1% Triton X-100 (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate to pellet intact RBCs. Carefully transfer the supernatant to a new plate and measure the absorbance at 450 nm, which corresponds to hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

G cluster_workflow Experimental Workflow: Determining Antifungal Selectivity start Start: Synthesize/ Purify Peptide (AMP-17) mic Determine MIC (Antifungal Susceptibility Assay) start->mic cytotoxicity Determine Host Cell Toxicity (e.g., Hemolysis, MTT Assay) start->cytotoxicity calculate_si Calculate Selectivity Index (SI) SI = IC50 / MIC mic->calculate_si cytotoxicity->calculate_si evaluate Evaluate Selectivity calculate_si->evaluate high_si High Selectivity: Promising Candidate (Proceed to In Vivo Testing) evaluate->high_si SI is High low_si Low Selectivity: Needs Optimization evaluate->low_si SI is Low optimize Rational Design/ Peptide Modification low_si->optimize optimize->start Re-test Modified Peptide

Caption: Workflow for assessing the selectivity of an antifungal peptide.

G cluster_mechanism Mechanism of Action: AMP-17 on Fungal Cell peptide AMP-17 (Cationic, α-helical) interaction Electrostatic Interaction & Membrane Insertion peptide->interaction Initial Binding membrane Fungal Cell Membrane (Negatively Charged) membrane->interaction disruption Membrane Permeabilization & Pore Formation interaction->disruption leakage Leakage of Intracellular Contents (Ions, ATP, Nucleotides) disruption->leakage death Fungal Cell Death leakage->death wall Fungal Cell Wall wall->interaction

References

Technical Support Center: P17 Peptide Delivery to the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the HIV-1 matrix protein p17 and its delivery to the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which the HIV-1 p17 peptide crosses the blood-brain barrier (BBB)?

A1: The HIV-1 matrix protein p17 crosses the blood-brain barrier primarily through a process called receptor-mediated transcytosis.[1][2] This process is initiated by the interaction of p17 with the chemokine receptor CXCR2, which is expressed on the surface of brain endothelial cells.[1][2] This interaction triggers the internalization of the peptide and its transport across the endothelial cell layer into the CNS.[1]

Q2: What are the main effects of p17 in the central nervous system?

A2: Once in the CNS, p17 can exert several pathological effects, contributing to HIV-associated neurocognitive disorders (HAND).[1][3] These effects include:

  • Neuroinflammation: p17 can activate microglia and astrocytes, leading to the release of proinflammatory cytokines and chemokines.[4][5]

  • Neurotoxicity: The protein can form toxic amyloid-like assemblies that directly damage neurons, leading to cognitive and behavioral deficits.[6][7]

  • Aberrant Angiogenesis: p17 can induce the formation of new blood vessels in the brain by interacting with CXCR1 and CXCR2 on endothelial cells, which may contribute to vascular pathologies.[8][9][10]

Q3: Is the integrity of the blood-brain barrier compromised during p17 transcytosis?

A3: Studies using in vitro BBB models have shown that the transcytosis of p17 does not significantly compromise the integrity of the barrier.[1] The process does not appear to disrupt tight junctions or cause paracellular leakage.[1]

Q4: What are the key cell types in the CNS that are affected by p17?

A4: The primary cell types in the CNS affected by p17 include:

  • Brain Microvascular Endothelial Cells (BMECs): These cells form the BBB and are the first point of contact for circulating p17, mediating its entry into the CNS.[1][11]

  • Microglia: As the resident immune cells of the CNS, microglia are readily activated by p17, contributing to neuroinflammation.[12][13]

  • Astrocytes: These glial cells can also be activated during HIV-1 infection and contribute to neuronal injury.[4][5]

  • Neurons: Neurons are susceptible to the direct toxic effects of p17 aggregates and to the inflammatory environment created by activated glial cells.[6][14]

Q5: What is the typical concentration of p17 found in the brain after systemic administration?

A5: In vivo biodistribution studies in mice have shown that after intravenous injection, there is rapid brain uptake of p17.[1][2] Approximately 0.35% of the injected dose per gram of tissue can be detected in the brain as early as 2 minutes post-administration, with levels remaining around 0.28% after 1 hour.[1][2]

Troubleshooting Guides

Issue 1: Low or undetectable levels of p17 in the brain parenchyma in an in vivo experiment.

  • Question: I've administered p17 systemically to my animal model but am struggling to detect it in the brain tissue. What could be the issue?

  • Answer:

    • Degradation of the Peptide: Ensure that your this compound is of high purity and has been handled correctly to prevent degradation. Repeated freeze-thaw cycles can damage the peptide. Consider using freshly prepared or properly stored aliquots for each experiment.

    • Incorrect Dosage: Review the literature for appropriate dosage ranges. In mice, studies have shown detectable brain uptake with systemic administration.[1][2] You may need to perform a dose-response study to determine the optimal concentration for your model.

    • Timing of Tissue Harvest: The uptake of p17 into the brain is rapid.[1][2] Consider harvesting brain tissue at early time points (e.g., 2-60 minutes) post-injection to capture the peak concentration.

    • Detection Method Sensitivity: Your detection method (e.g., ELISA, Western blot, immunohistochemistry) may not be sensitive enough. Ensure your antibodies are specific and validated for detecting p17. For quantitative biodistribution, radiolabeling the peptide (e.g., with 125I) provides high sensitivity.[1]

Issue 2: Inconsistent results in an in vitro BBB transcytosis assay.

  • Question: My in vitro BBB model is showing high variability in p17 transcytosis rates between experiments. How can I improve consistency?

  • Answer:

    • BBB Model Integrity: The integrity of your in vitro BBB model is crucial. Regularly assess the barrier function by measuring transendothelial electrical resistance (TEER) and the permeability to a tracer molecule like fluorescently labeled dextran (B179266). Ensure that the TEER values are stable and within the expected range before starting your experiment.

    • Cell Culture Conditions: Use a well-established protocol for your BBB model, which may include co-culture with astrocytes or pericytes to enhance barrier properties.[11][15] Maintain consistent cell seeding densities, media formulations, and incubation times.

    • Peptide Aggregation: p17 has a tendency to misfold and form amyloidogenic assemblies.[6][7] If the peptide aggregates in your culture medium, it can affect its interaction with the cells and its ability to transcytose. Consider preparing fresh solutions of p17 for each experiment and characterizing its aggregation state.

    • Receptor Expression: The expression of CXCR2 on your brain endothelial cells can vary with passage number and culture conditions.[1][10] Ensure you are using cells at a consistent and appropriate passage number. You can verify CXCR2 expression using techniques like flow cytometry or immunocytochemistry.

Issue 3: Unexpected cytotoxicity in neuronal cell cultures treated with p17.

  • Question: I'm observing widespread cell death in my neuronal cultures after applying p17, even at low concentrations. Is this expected, and how can I modulate it?

  • Answer:

    • Peptide Purity and Endotoxin (B1171834) Contamination: Ensure your this compound preparation is of high purity and free of endotoxins. Endotoxins can cause non-specific inflammation and cytotoxicity. Use endotoxin-free reagents and test your peptide stock for endotoxin levels.

    • Peptide Conformation: The neurotoxicity of p17 is linked to its ability to form toxic amyloid-like oligomers.[6][7] The conformational state of your peptide preparation can significantly influence its toxicity. You may need to characterize the aggregation state of your p17 stock.

    • Direct vs. Indirect Toxicity: p17 can be directly toxic to neurons or indirectly through the activation of glial cells.[5][6] If you are using a mixed glial-neuronal co-culture, the toxicity may be amplified by inflammatory mediators released from activated microglia and astrocytes. Consider using pure neuronal cultures to study direct neurotoxicity and co-cultures to investigate indirect effects.

    • Dose and Time Dependence: Neurotoxicity is likely to be dose- and time-dependent. Perform a careful dose-response and time-course experiment to identify a concentration and duration of exposure that elicits a measurable, but not overwhelming, toxic effect.

Quantitative Data Summary

Table 1: In Vivo Biodistribution of 125I-p17 in Mice

Time Post-InjectionBrain Uptake (% Injected Activity/gram of tissue)
2 minutes0.35 ± 0.19[1][2]
1 hour0.28 ± 0.09[1][2]

Table 2: In Vitro BBB Transcytosis of p17

TimeTranslocation (%)Condition
6 hours26.1 ± 9.8[1]Standard
6 hours20.1 ± 0.5[1]With anti-CXCR2 antibody
6 hours35.6 ± 3.4[1]With anti-CXCR1 antibody

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Transcytosis Assay

Objective: To quantify the passage of HIV-1 p17 across an in vitro model of the blood-brain barrier.

Materials:

  • Immortalized murine brain endothelial cells (bEnd.3) or primary human brain microvascular endothelial cells.

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size).

  • Cell culture medium and supplements.

  • Fluorescently labeled or radiolabeled this compound.

  • Reagents for assessing barrier integrity (e.g., TEER meter, fluorescently labeled dextran).

  • Optional: neutralizing antibodies against CXCR1 and CXCR2.

Methodology:

  • Cell Seeding: Seed the brain endothelial cells on the apical side of the Transwell inserts at a confluent density.

  • Barrier Formation: Culture the cells for several days to allow for the formation of a tight monolayer. For co-culture models, astrocytes can be seeded on the basolateral side of the insert.

  • Barrier Integrity Assessment:

    • Measure the TEER across the cell monolayer. Values should be stable and significantly higher than empty inserts.

    • Assess the permeability to a high molecular weight fluorescent dextran by adding it to the apical chamber and measuring its appearance in the basolateral chamber over time.

  • Transcytosis Experiment:

    • Replace the medium in both chambers with fresh, serum-free medium.

    • For inhibition experiments, pre-incubate the cells with neutralizing antibodies (e.g., anti-CXCR2) for 1 hour.

    • Add the labeled this compound to the apical chamber.

    • At various time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral chamber.

  • Quantification:

    • Measure the amount of labeled p17 in the basolateral samples using a plate reader (for fluorescence) or a gamma counter (for radioactivity).

    • Calculate the percentage of p17 that has translocated across the barrier.

  • Post-Experiment Integrity Check: Re-measure TEER and dextran permeability to ensure the barrier was not compromised during the experiment.

Protocol 2: In Vivo Administration and Brain Tissue Analysis

Objective: To assess the delivery of p17 to the CNS and its effects in an animal model.

Materials:

  • HIV-1 this compound (high purity, endotoxin-free).

  • Experimental animals (e.g., CD-1 mice).

  • Vehicle for injection (e.g., sterile saline).

  • Surgical tools for intrahippocampal injection (optional).

  • Perfusion solutions (e.g., saline, paraformaldehyde).

  • Equipment for tissue homogenization and analysis (e.g., Western blot, ELISA, immunohistochemistry).

Methodology:

  • Peptide Preparation: Dissolve the this compound in the appropriate vehicle at the desired concentration.

  • Administration:

    • Systemic Delivery: Administer the p17 solution via intravenous (tail vein) injection.

    • Direct CNS Delivery (for studying neurotoxicity): Perform stereotaxic intrahippocampal injection of p17.[7][8][16]

  • Time Course: Euthanize animals at different time points post-injection based on the experimental goals (e.g., early for biodistribution, later for neuroinflammatory or behavioral effects).

  • Tissue Collection:

    • Perfuse the animals with saline followed by 4% paraformaldehyde for histological analysis.

    • For biochemical analysis, perfuse with saline only and rapidly dissect and freeze the brain tissue.

  • Analysis:

    • Biodistribution: For radiolabeled p17, measure the radioactivity in the brain and other organs and calculate the percentage of injected dose per gram of tissue.[1]

    • Immunohistochemistry: Stain brain sections for p17 to determine its localization and for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) or neuronal damage.

    • Western Blot/ELISA: Homogenize brain tissue to quantify the levels of p17 and inflammatory cytokines.

    • Behavioral Tests: For long-term studies, assess cognitive function using tests like the Morris water maze or novel object recognition.[16]

Visualizations

p17_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling p17 HIV-1 p17 CXCR2 CXCR2 p17->CXCR2 Binds EGFR1 EGFR1 p17->EGFR1 Activates Transcytosis Transcytosis (BBB Crossing) CXCR2->Transcytosis PLC_gamma PLC-γ EGFR1->PLC_gamma FAK FAK EGFR1->FAK AKT Akt EGFR1->AKT Neuroinflammation Neuroinflammation Transcytosis->Neuroinflammation Initiates PKC_beta PKC-β PLC_gamma->PKC_beta ERK1_2 ERK1/2 PKC_beta->ERK1_2 FAK->ERK1_2 Angiogenesis Angiogenesis ERK1_2->Angiogenesis AKT->ERK1_2

Caption: Signaling pathways activated by HIV-1 p17 in the CNS.

experimental_workflow cluster_setup Model Setup cluster_experiment Experiment cluster_analysis Analysis seed_cells 1. Seed brain endothelial cells on Transwell insert form_barrier 2. Culture to form a tight monolayer (BBB) seed_cells->form_barrier check_integrity 3. Assess barrier integrity (TEER, dextran flux) form_barrier->check_integrity add_p17 4. Add labeled p17 to apical chamber check_integrity->add_p17 incubate 5. Incubate for defined time points add_p17->incubate collect_samples 6. Collect samples from basolateral chamber incubate->collect_samples quantify 7. Quantify labeled p17 collect_samples->quantify calculate 8. Calculate % transcytosis quantify->calculate final_check 9. Re-assess barrier integrity calculate->final_check

Caption: Experimental workflow for an in vitro BBB transcytosis assay.

troubleshooting_tree cluster_invivo In Vivo Issues cluster_invitro In Vitro Issues cluster_detection Detection Issues start Low p17 signal in CNS check_dose Is the dose adequate? start->check_dose In Vivo check_barrier Is BBB model intact? start->check_barrier In Vitro check_sensitivity Is detection method sensitive? start->check_sensitivity General check_time Is harvest time optimal? check_dose->check_time Yes increase_dose Increase dose check_dose->increase_dose No check_peptide Is the peptide stable? check_time->check_peptide Yes optimize_time Optimize harvest time check_time->optimize_time No use_fresh_peptide Use fresh/validated peptide check_peptide->use_fresh_peptide No check_receptor Is CXCR2 expressed? check_barrier->check_receptor Yes optimize_model Optimize culture conditions check_barrier->optimize_model No validate_receptor Validate CXCR2 expression check_receptor->validate_receptor No improve_detection Increase sensitivity (e.g., radiolabeling) check_sensitivity->improve_detection No

Caption: Troubleshooting decision tree for low p17 signal in the CNS.

References

Technical Support Center: Enhancing the Bioavailability of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of therapeutic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers limiting the oral bioavailability of my therapeutic peptide?

The oral delivery of therapeutic peptides is primarily hindered by two major physiological barriers in the gastrointestinal (GI) tract:

  • Enzymatic Degradation: Peptides are susceptible to degradation by a host of proteolytic enzymes found in the stomach (e.g., pepsin) and small intestine (e.g., trypsin, chymotrypsin). This enzymatic activity can break down the peptide before it has a chance to be absorbed.[1][2]

  • Poor Permeability: The intestinal epithelium forms a tight barrier that restricts the passage of large and hydrophilic molecules like peptides. The small spaces between cells (paracellular route) and the lipid-rich cell membranes (transcellular route) both present significant obstacles to peptide absorption.[3]

Additionally, the harsh pH environment of the stomach can lead to peptide denaturation and degradation.[2]

Q2: What are the main strategies to overcome these barriers?

Several strategies can be employed to protect therapeutic peptides from degradation and enhance their absorption:

  • Chemical Modifications: Altering the peptide's structure through techniques like PEGylation (attaching polyethylene (B3416737) glycol), glycosylation, amino acid substitution (e.g., using D-amino acids), or cyclization can improve stability and permeability.[1][4]

  • Formulation with Permeation Enhancers: Co-administering the peptide with permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for greater peptide absorption.[3][5]

  • Encapsulation in Delivery Systems: Utilizing delivery vehicles such as nanoparticles, liposomes, or microemulsions can protect the peptide from the harsh environment of the GI tract and facilitate its transport across the intestinal barrier.

Q3: How can I improve the stability of my peptide against enzymatic degradation?

To enhance peptide stability, consider the following approaches:

  • Incorporate Unnatural Amino Acids: Replacing natural L-amino acids with their D-isomers at enzymatic cleavage sites can prevent recognition by proteases.[1]

  • Cyclization: Creating a cyclic peptide structure can make it more resistant to enzymatic breakdown compared to its linear counterpart.[4]

  • PEGylation: The attachment of PEG chains can sterically hinder the approach of proteolytic enzymes.[1]

  • Formulation with Protease Inhibitors: Including protease inhibitors in the formulation can locally reduce enzymatic activity in the GI tract.

Q4: My peptide shows high stability in vitro but poor bioavailability in vivo. What could be the issue?

This common scenario often points to poor intestinal permeability. While your peptide may be stable, it is likely unable to efficiently cross the intestinal epithelium to reach the bloodstream. Another possibility is significant interaction with the mucus layer lining the GI tract, which can trap the peptide and prevent it from reaching the epithelial cells.[6]

Q5: What are cell-penetrating peptides (CPPs) and how can they enhance delivery?

Cell-penetrating peptides are short peptides that can translocate across cellular membranes and can be conjugated to therapeutic peptides to facilitate their intracellular delivery. They can help overcome the permeability barrier of the intestinal epithelium. The exact mechanisms of entry are still under investigation but are thought to involve direct penetration of the membrane and endocytosis.

Troubleshooting Guides

Low Yield and Purity in Solid-Phase Peptide Synthesis (SPPS)
Observed Problem Potential Cause Troubleshooting Steps
Lower than expected peptide yield after cleavage. Incomplete coupling or deprotection reactions during synthesis.- Monitor coupling efficiency using a ninhydrin (B49086) test. - Extend reaction times for difficult couplings. - Use a stronger coupling reagent.
Peptide aggregation on the resin.- Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP). - Incorporate chaotropic salts like LiCl to disrupt secondary structures.[7]
Multiple peaks in HPLC analysis, indicating poor purity. Formation of deletion or truncated sequences due to incomplete reactions.- Ensure complete deprotection and coupling at each step. - "Cap" unreacted amino groups to prevent the formation of deletion sequences.
Side reactions during synthesis or cleavage.- Use appropriate protecting groups for reactive amino acid side chains. - Optimize the cleavage cocktail and conditions to minimize side reactions.
Peptide fails to precipitate after cleavage. The peptide is too short or hydrophilic to precipitate in ether.- Concentrate the cleavage mixture under a stream of nitrogen. - Try precipitating in a different solvent mixture, such as ether/hexane.
Peptide Aggregation During Formulation and Storage
Observed Problem Potential Cause Troubleshooting Steps
Visible precipitates or cloudiness in the peptide solution. High peptide concentration leading to intermolecular interactions.- Work with lower peptide concentrations. - If high concentrations are necessary, add stabilizing excipients like arginine or trehalose.[8]
Suboptimal pH causing the peptide to be near its isoelectric point, where solubility is minimal.- Adjust the pH of the formulation to be at least 1-2 units away from the peptide's isoelectric point.
Inappropriate storage temperature.- Store peptide solutions at recommended temperatures (typically 2-8°C for short-term and -20°C for long-term).[8]
Presence of residual organic solvents from purification.- Ensure complete removal of organic solvents through lyophilization or other drying methods.
Inconsistent results in biological assays. Formation of soluble aggregates that are not visibly apparent but can affect activity.- Analyze the sample for aggregation using Dynamic Light Scattering (DLS). - Filter the peptide solution through a 0.22 µm filter before use.
Inconsistent or Low Permeability in Caco-2 Assays
Observed Problem Potential Cause Troubleshooting Steps
High variability in apparent permeability (Papp) values between experiments. Inconsistent Caco-2 cell monolayer integrity.- Regularly monitor Transepithelial Electrical Resistance (TEER) to ensure monolayer confluence and integrity. TEER values should be stable and within the laboratory's established range.[9] - Perform a Lucifer Yellow permeability assay to check for monolayer leaks.
Variation in cell culture conditions.- Standardize cell passage number, seeding density, and culture time.[10]
Low recovery of the peptide after the assay. Non-specific binding of the peptide to the plasticware or cell monolayer.- Use low-binding plates and pipette tips. - Include a protein like Bovine Serum Albumin (BSA) in the receiver compartment to reduce non-specific binding.[11]
Peptide degradation during the assay.- Analyze the stability of the peptide in the assay buffer at 37°C. - If degradation is observed, consider using a more stable analog or adding protease inhibitors.
Low apparent permeability (Papp) despite expectations of good absorption. The peptide is a substrate for efflux transporters (e.g., P-glycoprotein) expressed on Caco-2 cells.- Perform the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). An increase in the apical-to-basolateral permeability in the presence of the inhibitor suggests efflux.[9]

Data Presentation: Comparison of Bioavailability Enhancement Strategies

Table 1: Impact of Chemical Modifications on Peptide Oral Bioavailability

PeptideModification StrategyFold Increase in Oral Bioavailability (Compared to Unmodified)Reference
Bivalirudin AnalogLipidation (Stearic Acid)~53[1]
GLP-1 AnalogAmino Acid Substitution (Aib at position 8)Enhanced resistance to DPP-4 degradation[4]
DesmopressinNot Applicable (baseline)1[12]

Table 2: Effect of Permeation Enhancers on Peptide Oral Bioavailability

PeptidePermeation EnhancerFormulation TechnologyFold Increase in Oral BioavailabilityReference
DesmopressinMedium-chain fatty acid-basedGIPET™12[12]
LiraglutideNot specifiedLDD[1:2:4]-NM (nanoparticles)4.63[13]
Oral SemaglutideSalcaprozate sodium (SNAC)Not ApplicableEnables oral absorption[13]

Table 3: Influence of PEGylation on Peptide Stability and Pharmacokinetics

PeptideParameterUnmodifiedPEGylatedReference
A20FMDV2% Remaining after 24h in rat serum~0%>30% (with PEG20)[14]
Generic PeptidePlasma Half-lifeShortSignificantly Extended[15]
Generic PeptideRenal ClearanceRapidReduced[15]

Experimental Protocols

Protocol 1: In Vitro Peptide Stability in Simulated Gastric Fluid (SGF)

Objective: To assess the stability of a therapeutic peptide in the presence of pepsin under acidic conditions, mimicking the environment of the stomach.

Materials:

  • Therapeutic peptide of interest

  • Simulated Gastric Fluid (SGF) powder or components (NaCl, HCl, pepsin)

  • Deionized water

  • pH meter

  • Incubator shaker (37°C)

  • Quenching solution (e.g., high concentration of organic solvent like acetonitrile, or a strong base to neutralize the pH)

  • LC-MS system for analysis

Procedure:

  • Prepare SGF: Dissolve SGF powder in deionized water according to the manufacturer's instructions, or prepare from individual components. Adjust the pH to 1.2-2.0 with HCl.

  • Prepare Peptide Stock Solution: Dissolve the peptide in an appropriate solvent (e.g., water, PBS) to create a concentrated stock solution.

  • Incubation: a. Pre-warm the SGF to 37°C. b. Add the peptide stock solution to the SGF to achieve the desired final concentration. c. Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling: a. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Sample Analysis: a. Analyze the samples using a validated LC-MS method to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: a. Plot the percentage of intact peptide remaining versus time. b. Calculate the degradation rate and the half-life (t½) of the peptide in SGF.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a peptide across an artificial lipid membrane, providing an early indication of its potential for transcellular absorption.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peptide of interest

  • DMSO (for peptide stock solution)

  • Plate reader or LC-MS system for quantification

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Coat Donor Plate: Carefully coat the filter membrane of each well in the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare Donor Solution: Dissolve the peptide in DMSO to create a stock solution, and then dilute it with PBS to the final desired concentration. The final DMSO concentration should typically be low (<1-5%).

  • Assemble PAMPA Sandwich: Place the coated donor plate onto the acceptor plate, creating a "sandwich".

  • Add Donor Solution: Add the donor solution containing the peptide to the wells of the donor plate.

  • Incubation: Cover the plate and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection and Analysis: a. After incubation, separate the donor and acceptor plates. b. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 3: Dynamic Light Scattering (DLS) for Aggregation Analysis

Objective: To detect and characterize the presence of peptide aggregates in a solution.

Materials:

  • Peptide solution

  • DLS instrument

  • Low-volume cuvette

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: a. Prepare the peptide solution in the desired buffer. b. Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large particles or dust.

  • Instrument Setup: a. Turn on the DLS instrument and allow it to warm up. b. Set the experimental parameters, including the temperature and the viscosity of the solvent.

  • Measurement: a. Place the cuvette in the instrument. b. Allow the sample to equilibrate to the set temperature. c. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: a. The instrument's software will analyze the fluctuations in scattered light intensity to generate a size distribution profile of the particles in the solution. b. Analyze the results for the presence of larger species, which would indicate aggregation. The polydispersity index (PDI) can also provide information on the heterogeneity of the sample.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_octreotide Octreotide Signaling Pathway octreotide Octreotide sstr2_5 SSTR2/SSTR5 (GPCR) octreotide->sstr2_5 Binds gi_protein Gi Protein sstr2_5->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits k_channel K+ Channel gi_protein->k_channel Activates ca_channel Ca2+ Channel gi_protein->ca_channel Inhibits camp cAMP adenylyl_cyclase->camp Decreases pka PKA camp->pka Inhibits hormone_secretion Hormone Secretion (e.g., GH, Insulin) pka->hormone_secretion Decreases hyperpolarization Hyperpolarization k_channel->hyperpolarization hyperpolarization->hormone_secretion Inhibits ca_influx Ca2+ Influx ca_channel->ca_influx ca_influx->hormone_secretion Required for

Caption: Octreotide signaling pathway leading to inhibition of hormone secretion.

G cluster_workflow General Workflow for Assessing Peptide Bioavailability start Therapeutic Peptide spps Solid-Phase Peptide Synthesis start->spps purification Purification & Characterization (HPLC, MS) spps->purification formulation Formulation Development (with/without enhancers) purification->formulation stability In Vitro Stability Assays (SGF, SIF, Plasma) formulation->stability permeability In Vitro Permeability Assays (PAMPA, Caco-2) formulation->permeability invivo In Vivo Animal Studies (Pharmacokinetics) stability->invivo permeability->invivo bioavailability Determine Oral Bioavailability invivo->bioavailability

Caption: Experimental workflow for evaluating peptide bioavailability.

G cluster_troubleshooting Troubleshooting Logic for Low In Vivo Bioavailability start Low In Vivo Bioavailability check_stability Assess In Vitro Stability (SGF/SIF) start->check_stability stable Stable check_stability->stable Yes unstable Unstable check_stability->unstable No check_permeability Assess In Vitro Permeability (Caco-2/PAMPA) stable->check_permeability modify_peptide Action: - Chemical Modification - Use Protease Inhibitors - Encapsulation unstable->modify_peptide permeable Permeable check_permeability->permeable Yes impermeable Impermeable check_permeability->impermeable No check_mucus Assess Mucus Permeability permeable->check_mucus use_enhancers Action: - Add Permeation Enhancers - Use CPPs - Nanoparticle Formulation impermeable->use_enhancers mucus_permeable Permeable check_mucus->mucus_permeable Yes mucus_impermeable Impermeable check_mucus->mucus_impermeable No other_factors Consider Other Factors: - First-pass metabolism - In vivo instability mucus_permeable->other_factors use_mucus_pen Action: - Mucoadhesive/Mucus- penetrating formulation mucus_impermeable->use_mucus_pen

Caption: Logical workflow for troubleshooting low peptide bioavailability.

References

Validation & Comparative

P17 vs. P144: A Comparative Guide to TGF-β Inhibitory Peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic strategies targeting Transforming Growth Factor-beta (TGF-β), a pivotal regulator of cellular processes, the synthetic peptides P17 and P144 have emerged as significant contenders. Both peptides have demonstrated potent inhibitory effects on the TGF-β signaling pathway, a pathway frequently implicated in fibrosis, cancer progression, and inflammatory diseases. This guide provides a comprehensive comparison of P17 and P144, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, supporting experimental data, and relevant protocols.

Peptide Characteristics and Origins

P17 and P144 originate from distinct discovery methodologies, which contribute to their unique properties.

  • P17: This soluble, hydrophilic peptide was identified through a random phage display peptide library.[1][2] Its sequence is KRIWFIPRSSWYERA.[2][3]

  • P144 (Disitertide): In contrast, P144 is a hydrophobic peptide derived from the amino acid sequence (730-743) of the extracellular region of the TGF-β type III receptor, also known as Betaglycan.[1][2] Its sequence is TSLDASIIWAMMQN.[2][3] Due to its hydrophobicity, P144 has lower solubility, which has led to research into encapsulation strategies to improve its therapeutic application.[4][5]

Mechanism of TGF-β Inhibition

Both peptides function by interfering with the TGF-β signaling cascade, albeit through potentially different points of interaction. The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI proceeds to phosphorylate downstream signaling molecules, primarily SMAD2 and SMAD3.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbR2 TGFβRII TGF_beta->TGFbR2 Binds P17 P17 P17->TGF_beta Inhibits P144 P144 P144->TGFbR2 Blocks Binding TGFbR1 TGFβRI TGFbR2->TGFbR1 Recruits & Phosphorylates pSMAD2 pSMAD2 TGFbR1->pSMAD2 Phosphorylates SMAD_complex SMAD2/4 Complex pSMAD2->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression (e.g., Fibrosis, Angiogenesis) SMAD_complex->Gene_expression Translocates & Regulates

P17 directly binds to TGF-β isoforms, with a relative binding affinity of 100% for TGF-β1, 80% for TGF-β2, and 30% for TGF-β3 in surface plasmon resonance assays.[1][2] P144 is designed to block the interaction between the TGF-β ligand and its receptors.[3][6] Both peptides have been shown to effectively reduce the phosphorylation of SMAD2, a key downstream effector in the pathway.[1][6][7][8]

Comparative Efficacy from In Vitro and In Vivo Studies

Extensive research has been conducted to evaluate the therapeutic potential of P17 and P144 in various disease models.

Anti-Fibrotic Activity

Both peptides have demonstrated significant anti-fibrotic effects in different models. In a mouse model of peritoneal dialysis-induced fibrosis, both P17 and P144 reduced peritoneal thickness and the expression of mesenchymal markers like collagen I and fibronectin.[9] In a radiotherapy-induced fibrosis model in rabbits, P144 treatment led to reduced collagen deposition and decreased phosphorylation of Smad2/3.[6][10]

Anti-Angiogenic and Anti-Cancer Effects

In a rat model of laser-induced choroidal neovascularization (CNV), both intravenous and intravitreal administration of P17 and P144 were found to decrease the development of early CNV lesions.[1][11] This effect was associated with the downregulation of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2).[1][2]

In the context of cancer, P144 has been shown to inhibit cell growth and increase apoptosis in brain tumor cell lines, including glioblastoma.[8][12] It was also found to decrease migration and invasiveness of glioblastoma cells in vitro and impair tumor growth in vivo.[8] Studies on human liver cancer cell lines have indicated that encapsulated forms of both P17 and P144 can inhibit cell proliferation in a dose-dependent manner.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies to facilitate a direct comparison of P17 and P144.

ParameterP17P144 (Disitertide)Reference
Origin Phage Display LibraryTGF-β Type III Receptor (Betaglycan)[2][3]
Sequence KRIWFIPRSSWYERATSLDASIIWAMMQN[2][3]
Properties Hydrophilic, SolubleHydrophobic[2][3]

Table 1: General Characteristics of P17 and P144

TGF-β IsoformP17 Relative Binding AffinityP144 Relative Binding AffinityReference
TGF-β1 100%Data not available[1][2]
TGF-β2 80%Data not available[1][2]
TGF-β3 30%Data not available[1][2]

Table 2: Binding Affinity of P17 to TGF-β Isoforms

Model SystemP17 EffectP144 EffectKey Downstream EffectsReference
Rat Choroidal Neovascularization Decreased CNVDecreased CNV↓ VEGF, ↓ pSMAD-2, ↓ MMP-2[1][2]
Human Corneal Epithelial Cells ↓ TGF-β1-stimulated MMP13↓ TGF-β1-stimulated MMP13, ↓ pSMAD2-[7]
Glioblastoma Cell Lines No effect on growth/apoptosis↓ Growth, ↑ Apoptosis, ↓ Migration, ↓ Invasion↓ pSMAD2[8][12]
Human Liver Cancer Cells (Encapsulated) ↓ Proliferation↓ Proliferation↓ pSMAD2[3]
Mouse Peritoneal Fibrosis ↓ Peritoneal thickness, ↓ Mesenchymal markers↓ Peritoneal thickness, ↓ Mesenchymal markers-[9]
Rabbit Radiotherapy-Induced Fibrosis Not tested↓ Collagen deposition↓ pSMAD2/3[6]

Table 3: Summary of Preclinical Efficacy

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the efficacy of P17 and P144.

General Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation/Monitoring cluster_analysis Analysis Model In Vitro (Cell Lines) or In Vivo (Animal Model) Peptide_Admin Administer P17 or P144 (and Vehicle Control) Model->Peptide_Admin Incubation Incubate for defined period or Monitor animal model Peptide_Admin->Incubation Sample_Collection Collect Cells/Tissues Incubation->Sample_Collection Biochemical_Assays Biochemical Assays (Western Blot, RT-PCR, ELISA) Sample_Collection->Biochemical_Assays Functional_Assays Functional Assays (Proliferation, Migration, Apoptosis) Sample_Collection->Functional_Assays Histology Histological Analysis (e.g., Masson's Trichrome) Sample_Collection->Histology

In Vivo Choroidal Neovascularization Model
  • Animal Model: Long Evans rats were used in an established laser-induced CNV model.[1][11]

  • Peptide Administration:

    • Intravenous: Five injections of P17 (1 mg/ml) or P144 (1 mg/ml) in 0.2 mL of saline or carbonate, respectively, were administered every 72 hours over 2 weeks.[1][2]

    • Intravitreal: A single 7 µl injection of P17 (20 mg/ml), P144 (3 mg/ml), or a mixture of both was administered.[1][2]

  • Analysis:

    • Fluorescein Angiography (FA): Performed weekly to assess the evolution of CNV.[11]

    • RT-PCR: Gene expression of factors like VEGF, TGF-β, COX-2, MMP-2, and MMP-9 was assessed.[11]

    • Western Blot: Protein levels of VEGF and p-SMAD2 were determined.[11]

    • Gelatin Zymography: MMP-2 activity was assessed.[11]

In Vitro Cell-Based Assays
  • Cell Lines: A variety of cell lines have been used, including human corneal epithelial cells, glioblastoma cell lines (DAOY, A172, U87-MG), and human liver cancer cell lines (SNU449, Hep3B).[3][7][12]

  • Treatment: Cells were exposed to TGF-β1 or TGF-β2 in the presence or absence of P17 or P144 at varying concentrations (e.g., 100 µg/ml for glioblastoma cells).[12]

  • Analysis:

    • Western Blot: To determine the expression of phosphorylated SMAD2.[7][12]

    • Proliferation/Viability Assays (e.g., MTT, XTT): To assess the effect on cell growth.[7][12]

    • Apoptosis Assays (e.g., Cell Death Detection ELISA): To measure programmed cell death.[12]

    • Migration and Invasion Assays: To evaluate the impact on cancer cell motility.[8]

    • Immunobead-based assays (e.g., Luminex): To analyze the secretion of MMPs.[7]

Conclusion

Both P17 and P144 are potent inhibitors of the TGF-β signaling pathway with demonstrated efficacy in a range of preclinical models of fibrosis, angiogenesis, and cancer. P17, a hydrophilic peptide from a phage display library, has well-characterized binding affinities for TGF-β isoforms. P144, a hydrophobic peptide derived from the TGF-β type III receptor, has shown strong therapeutic potential, particularly in anti-fibrotic and anti-cancer applications.

The choice between P17 and P144 for a specific research or therapeutic application will likely depend on the target disease, the desired route of administration, and the specific characteristics of the peptide, such as solubility and isoform specificity. The encapsulation of these peptides presents a promising strategy to overcome limitations like poor solubility and to enhance their therapeutic index. Further head-to-head comparative studies will be invaluable in delineating the specific advantages of each peptide and guiding their future clinical development.

References

A Comparative Guide to P17 Peptide and Other TGF-beta Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the P17 peptide with other prominent Transforming Growth Factor-beta (TGF-β) inhibitors, offering objective performance data and supporting experimental evidence. The information is curated to assist researchers in making informed decisions for their specific experimental needs.

Introduction to TGF-β Inhibition

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] Its dysregulation is implicated in a wide range of diseases, most notably cancer and fibrosis.[1][2] Consequently, the development of inhibitors targeting this pathway is of significant therapeutic interest. These inhibitors can be broadly categorized into small molecules, monoclonal antibodies, and peptide-based inhibitors, each with distinct mechanisms of action and pharmacological profiles. This guide focuses on comparing the this compound with two other well-characterized TGF-β inhibitors: Galunisertib (B1674415) (a small molecule inhibitor) and Fresolimumab (a monoclonal antibody).

Mechanism of Action
  • This compound: P17 is a synthetic peptide that directly binds to TGF-β isoforms, thereby preventing the ligand from interacting with its cell surface receptors.[3][4] This blockade inhibits the initiation of the downstream signaling cascade.

  • Galunisertib (LY2157299): Galunisertib is a small molecule inhibitor that competitively binds to the ATP-binding site of the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[5][6] This inhibition prevents the phosphorylation and activation of downstream signaling molecules, primarily SMAD2 and SMAD3.[6][7]

  • Fresolimumab (GC1008): Fresolimumab is a human monoclonal antibody that neutralizes all three isoforms of TGF-β (TGF-β1, TGF-β2, and TGF-β3).[8][9][10] By binding directly to the soluble ligands, it prevents them from binding to their cognate receptors on the cell surface.[9]

Quantitative Performance Comparison

The following tables summarize the available quantitative data for P17, Galunisertib, and Fresolimumab. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.

Table 1: Binding Affinity and Potency

InhibitorTargetMetricValueReference
This compound TGF-β1Relative Binding Affinity100%[4][11]
TGF-β2Relative Binding Affinity80%[4][11]
TGF-β3Relative Binding Affinity30%[4][11]
Galunisertib TGFβRI (ALK5) KinaseIC5056 nM[12]
TGFβRI (ALK5) KinaseIC50172 nM[5]
TGFβ-induced Proliferation (NIH3T3 cells)IC50396 nM[5]
pSMAD2 Inhibition (NIH3T3 cells)IC5064 nM[5]
Fresolimumab TGF-β1Kd2.3 nM[10]
TGF-β2Kd2.8 nM[10]
TGF-β3Kd1.4 nM[10]
TGF-β1 BindingEC5066.48 ng/mL[13]
TGF-β2 BindingKd1.8 nM[8]

Table 2: In Vitro Inhibition of Downstream Signaling

InhibitorAssayCell LineEffectReference
This compound Western Blot for pSMAD2Human Corneal Epithelial (HCE) cellsDid not decrease TGF-β1 stimulated pSMAD2[14]
Western Blot for pSMAD2Rat Choroidal Neovascularization ModelDecreased pSMAD2 levels[4]
Western Blot for pSMAD2SNU449 and Hep3B cellsEncapsulated P17 attenuated TGF-β1 induced pSMAD2 phosphorylation[3]
Galunisertib Western Blot for pSMAD24T1-LP and EMT6-LM2 cellsDose-dependent inhibition of TGF-β1 induced pSMAD2[5]
Western Blot for pSMAD2Various HCC cell linesPotent inhibition of TGF-β induced pSMAD2/3[15]
Fresolimumab Neutralization AssayNot ApplicableNeutralizes all three TGF-β isoforms[8][9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

TGF_beta_Signaling_Pathway TGF-β Signaling Pathway and Points of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII Binds P17 This compound P17->TGFb Binds & Inhibits Fresolimumab Fresolimumab Fresolimumab->TGFb Binds & Neutralizes TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates Galunisertib Galunisertib Galunisertib->TGFbRI Inhibits Kinase Activity pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex GeneTranscription Gene Transcription SmadComplex->GeneTranscription Translocates & Regulates

Caption: TGF-β signaling pathway and points of inhibition by P17, Fresolimumab, and Galunisertib.

Western_Blot_Workflow Western Blot Workflow for pSmad2 Detection A 1. Cell Culture & Treatment (e.g., TGF-β stimulation +/- inhibitor) B 2. Cell Lysis (Release cellular proteins) A->B C 3. Protein Quantification (e.g., BCA assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF or nitrocellulose membrane) D->E F 6. Blocking (Prevent non-specific antibody binding) E->F G 7. Primary Antibody Incubation (Anti-pSmad2) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Analysis (Quantify band intensity) I->J

Caption: A generalized workflow for detecting phosphorylated Smad2 via Western blot.

Detailed Experimental Protocols

Western Blot for Phosphorylated Smad2 (pSmad2) Detection

This protocol provides a general framework for assessing the inhibition of TGF-β-induced Smad2 phosphorylation.[16][17][18]

a. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., NIH3T3, HaCaT, or a cancer cell line of interest) in 6-well plates and grow to 70-90% confluency.[16][18]

  • Serum-starve the cells for 4-24 hours to reduce basal phosphorylation levels.[16][18]

  • Pre-incubate the cells with various concentrations of the TGF-β inhibitor (e.g., P17, Galunisertib) or vehicle control for 1-2 hours.[17][18]

  • Stimulate the cells with TGF-β1 (typically 1-10 ng/mL) for 30-60 minutes to induce Smad2 phosphorylation.[16][18]

b. Cell Lysis:

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[16]

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16][18]

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice.

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.[16]

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.[19]

d. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16][19]

e. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.[19]

  • Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (pSmad2) overnight at 4°C.[19]

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

f. Detection and Analysis:

  • Detect the chemiluminescent signal using an appropriate substrate and an imaging system.[16]

  • To normalize for protein loading, the membrane can be stripped and re-probed for total Smad2 or a housekeeping protein like β-actin.[18]

  • Quantify the band intensities to determine the dose-dependent inhibition of Smad2 phosphorylation.[18]

TGF-β Neutralization ELISA

This protocol outlines a general procedure to assess the ability of an inhibitor to block the binding of TGF-β to its receptor or a capture antibody.[20][21][22][23]

a. Plate Coating:

  • Coat the wells of a 96-well microplate with a capture antibody specific for human TGF-β1.[20]

  • Incubate overnight at 4°C.

  • Wash the plate and block the remaining protein-binding sites.[21]

b. Sample and Inhibitor Incubation:

  • Prepare serial dilutions of the TGF-β inhibitor (e.g., P17, Fresolimumab).

  • In a separate plate or tubes, pre-incubate a constant concentration of recombinant human TGF-β1 with the different concentrations of the inhibitor for 1-2 hours at room temperature.

  • Add the TGF-β1/inhibitor mixtures to the coated wells of the ELISA plate.

  • Incubate for 2 hours at room temperature.[21]

c. Detection:

  • Wash the plate to remove unbound components.

  • Add a biotinylated detection antibody specific for TGF-β1 and incubate for 1-2 hours.[20][23]

  • Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-60 minutes.[20][24]

  • Wash the plate and add a chromogenic substrate (e.g., TMB).[20][24]

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[20][23]

d. Analysis:

  • Generate a standard curve using known concentrations of TGF-β1.

  • Calculate the percentage of TGF-β1 binding inhibition for each concentration of the inhibitor.

  • Determine the IC50 or EC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of TGF-β1 binding.

ALK5 Kinase Assay (for small molecule inhibitors like Galunisertib)

This protocol describes a method to measure the direct inhibitory effect of a compound on the kinase activity of TGFβRI (ALK5).[7][19]

a. Reaction Setup:

  • In a microplate, prepare a reaction mixture containing a kinase buffer, the recombinant ALK5 enzyme, and a suitable substrate (e.g., a peptide substrate that can be phosphorylated by ALK5).[19]

  • Add serial dilutions of the inhibitor (e.g., Galunisertib) to the wells. Include appropriate controls (no inhibitor, no enzyme).[19]

b. Kinase Reaction:

  • Initiate the kinase reaction by adding ATP to each well.[19]

  • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

c. Detection:

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

d. Analysis:

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Conclusion

The choice of a TGF-β inhibitor depends on the specific research question and experimental context.

  • This compound offers a direct ligand-targeting approach with selectivity towards TGF-β1 and TGF-β2. Its performance in various in vitro and in vivo models suggests its potential as a research tool and therapeutic candidate.[3][4][11]

  • Galunisertib provides a potent and selective small-molecule option for targeting the TGFβRI kinase, with well-defined IC50 values and extensive characterization in preclinical models.[5][12]

  • Fresolimumab represents a pan-TGF-β neutralizing antibody with high affinity for all three isoforms, making it suitable for studies requiring broad inhibition of TGF-β signaling.[8][9][10]

This guide provides a foundational comparison to aid in the selection of the most appropriate TGF-β inhibitor. Researchers are encouraged to consult the primary literature for more detailed information specific to their experimental systems.

References

P17 Peptide Versus Small Molecule Inhibitors: A Comparative Guide to Targeting the TGF-β Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes. Its dysregulation is a key factor in the progression of numerous diseases, including cancer and fibrosis. Consequently, inhibiting this pathway has become a major focus of therapeutic development. This guide provides an objective comparison of two distinct strategies for TGF-β inhibition: the P17 peptide, a direct ligand-binding inhibitor, and small molecule inhibitors that target the TGF-β receptor I (TGFβRI) kinase, with a focus on the well-characterized compound Galunisertib (B1674415) (LY2157299).

Mechanism of Action: A Tale of Two Strategies

The this compound and small molecule inhibitors employ fundamentally different mechanisms to disrupt TGF-β signaling.

This compound: This soluble, hydrophilic peptide was identified through a random phage display library.[1] It functions by directly binding to TGF-β ligands, thereby preventing them from interacting with their cell surface receptors.[2] Surface plasmon resonance (SPR) assays have demonstrated its high affinity for TGF-β1 (100% relative binding), with lower affinities for TGF-β2 (80%) and TGF-β3 (30%).[1][3] By sequestering the ligand, P17 effectively neutralizes the initial step of the signaling cascade.

Small Molecule Inhibitors (e.g., Galunisertib): These inhibitors, in contrast, act intracellularly. Galunisertib is a potent and selective inhibitor of the TGF-β receptor I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[4][5] It competitively binds to the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation and activation of the downstream effector proteins, SMAD2 and SMAD3, thereby halting the signal transduction to the nucleus.[4][5]

Efficacy Data: A Head-to-Head Comparison

Direct comparative studies between the this compound and small molecule inhibitors in the same experimental models are limited. However, by collating data from various preclinical and clinical studies, we can draw meaningful comparisons of their efficacy.

In Vitro Efficacy
ParameterThis compoundGalunisertib (LY2157299)References
Target TGF-β Ligands (isoform-specific affinity)TGF-β Receptor I (ALK5) Kinase[1][2][3][4][5]
Potency (IC50) Not typically measured by IC50; efficacy demonstrated by inhibition of TGF-β induced effects.56 nM (in a cell-free assay)[6]
Inhibition of SMAD2 Phosphorylation Demonstrated to reduce TGF-β1-induced SMAD2 phosphorylation.Potently inhibits TGF-β-induced SMAD2 phosphorylation in various cell lines.[7][8]
Anti-proliferative Effects Inhibited proliferation of human liver cancer cell lines (SNU449 and Hep3B) in a dose-dependent manner (10-200 µg/mL).Limited direct anti-proliferative effects in monolayer cultures, but shows activity in 3D culture models and patient-derived xenografts.[2][4]
Anti-invasive/Anti-migratory Effects Not extensively reported.Potent anti-invasive properties in hepatocellular carcinoma cell lines.[9]
In Vivo Efficacy
ModelThis compoundGalunisertib (LY2157299)References
Cancer Models Reduced peritoneal dissemination of gastric cancer cells in a mouse model.Showed significant anti-tumor activity in various xenograft models (e.g., breast, lung, hepatocellular carcinoma) and syngeneic models (e.g., 4T1 breast cancer). Dosing of 75 mg/kg twice daily by oral gavage showed significant tumor growth delay.[4][8][10]
Fibrosis Models Reduced lung fibrosis in bleomycin-treated mice.Not a primary focus of reported studies, which are oncology-centric.
Angiogenesis Models Decreased the development of early choroidal neovascularization (CNV) lesions in a rat model.Did not significantly inhibit in vivo angiogenesis in 4T1, Colo205, or A549 xenograft models.[1][6]

Experimental Protocols

Western Blot for Phosphorylated SMAD2 (pSMAD2)

This assay is crucial for determining the inhibitory activity of compounds on the canonical TGF-β signaling pathway.

a. Cell Culture and Treatment:

  • Seed target cells (e.g., HeLa, NIH/3T3, or specific cancer cell lines) in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 18-24 hours to reduce basal phosphorylation levels.

  • Pre-incubate cells with various concentrations of the inhibitor (this compound or small molecule inhibitor) or vehicle control (e.g., DMSO for small molecules) for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30 minutes to induce SMAD2 phosphorylation.[11]

b. Cell Lysis:

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and sonicate the lysate to ensure the release of nuclear proteins like pSMAD2.[11]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

c. Electrophoresis and Transfer:

  • Determine protein concentration using a compatible protein assay.

  • Denature protein samples by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

d. Immunoblotting:

  • Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (pSMAD2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total SMAD2.

In Vitro Cell Migration Assay (Transwell Assay)

This assay assesses the effect of inhibitors on cancer cell migration.

  • Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel for invasion assays (optional for migration assays).[12]

  • Seed cancer cells in serum-free medium in the upper chamber of the Transwell insert.

  • Add the inhibitor (this compound or small molecule) to the upper chamber.

  • Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).[13]

  • Incubate for 12-24 hours to allow for cell migration.

  • Remove non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Count the number of migrated cells under a microscope in several random fields.

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This in vivo model is used to evaluate the anti-fibrotic efficacy of therapeutic agents.

  • Anesthetize mice (e.g., C57BL/6 strain) via an appropriate method.

  • Intratracheally instill a single dose of bleomycin (B88199) (or saline as a control) to induce lung injury and subsequent fibrosis.[14]

  • Administer the therapeutic agent (this compound or small molecule inhibitor) according to the desired dosing regimen and route (e.g., intravenous, intraperitoneal, or oral gavage) for a specified period (e.g., 14-21 days).

  • At the end of the treatment period, sacrifice the animals and harvest the lungs.

  • Assess the extent of fibrosis through:

    • Histopathology: Stain lung sections with Masson's trichrome to visualize collagen deposition and score the severity of fibrosis using the Ashcroft scoring system.[15]

    • Hydroxyproline Assay: Quantify the total collagen content in lung homogenates by measuring the amount of hydroxyproline, a major component of collagen.[15]

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Analyze the cellular composition and cytokine levels in the BAL fluid to assess inflammation.[15]

Visualizing the Pathways and Processes

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFbRII TGF-β RII TGF-beta->TGFbRII Binds P17 This compound P17->TGF-beta Inhibits Binding TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (Fibrosis, EMT, etc.) SMAD_complex->Gene_Transcription Translocates & Regulates SMI Small Molecule Inhibitor (e.g., Galunisertib) SMI->TGFbRI Inhibits Kinase Activity

Caption: TGF-β signaling pathway and points of inhibition.

Experimental_Workflow_pSMAD2_Western_Blot start Seed Cells serum_starve Serum Starve (18-24h) start->serum_starve inhibitor_treatment Inhibitor Treatment (P17 or SMI) serum_starve->inhibitor_treatment tgfb_stimulation TGF-β Stimulation (30 min) inhibitor_treatment->tgfb_stimulation cell_lysis Cell Lysis & Protein Extraction tgfb_stimulation->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (pSMAD2, Total SMAD2) transfer->immunoblot detection Signal Detection & Analysis immunoblot->detection end Results detection->end

Caption: Workflow for pSMAD2 Western Blot analysis.

Conclusion

Both the this compound and small molecule inhibitors like Galunisertib represent viable strategies for targeting the TGF-β pathway, each with distinct advantages and potential applications. P17 offers the benefit of extracellular action, directly neutralizing the TGF-β ligand, which may be advantageous in diseases characterized by high levels of circulating TGF-β. Small molecule inhibitors, on the other hand, provide the convenience of oral administration and have demonstrated significant anti-tumor efficacy in various preclinical and clinical settings, particularly by modulating the tumor microenvironment.

The choice between these two approaches will depend on the specific disease context, the desired therapeutic outcome, and the pharmacokinetic and pharmacodynamic profiles of the individual compounds. The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions in the design and execution of their studies aimed at harnessing the therapeutic potential of TGF-β inhibition.

References

P17 Peptide: An In Vivo Validation of Antifungal Efficacy and Comparison with Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a formidable challenge to public health, necessitating the exploration of novel therapeutic avenues. Among the promising candidates are antimicrobial peptides (AMPs), with the P17 peptide, derived from ant venom, demonstrating significant antifungal properties. This guide provides an objective comparison of the in vivo antifungal activity of the this compound against Candida albicans, supported by experimental data, detailed protocols, and a mechanistic overview.

Comparative Efficacy of Antifungal Peptides and Standard Therapy

The following table summarizes the in vivo efficacy of P17 and other antifungal peptides from various studies. It is important to note that these results are not from direct head-to-head comparisons but offer a valuable snapshot of their potential in murine models of candidiasis.

TreatmentFungal SpeciesAnimal ModelKey OutcomesCitation
This compound Candida albicansMurine Gastrointestinal CandidiasisReduced fungal burden in the intestinal tract; Enhanced macrophage microbicidal functions (phagocytosis, ROS and IL-1β production).[1][2][3]
AMP-17 Candida albicansMurine Systemic CandidiasisIncreased survival rate to 75%; Reduced kidney fungal load by nearly 90%.[4][5][6]
Fluconazole (B54011) (FLC) Candida albicansMurine Systemic CandidiasisMedian survival of 13 days; Reduced kidney fungal load by over 90%.[5]
AMP-17 + FLC Candida albicansMurine Systemic CandidiasisMedian survival of 14 days; Reduced kidney fungal load by over 90%.[5]
PS1-2 Peptide Fluconazole-resistant Candida albicansMurine Acute Lung InjurySignificantly low level of inflammatory infiltrates and mucin release.[7]
SA-XV Peptide Fusarium and Candida spp.Murine Fungal KeratitisSignificantly reduced fungal load; Promoted healing of the corneal surface.[8]

P17 Signaling Pathway in Macrophages

The antifungal activity of P17 is largely attributed to its immunomodulatory effects on macrophages. The peptide enhances the fungicidal capacity of these immune cells through a complex signaling cascade.

P17_Signaling_Pathway P17 Signaling Pathway in Macrophages P17 This compound GPCR GPCR (PTX-sensitive) P17->GPCR Ca_Mobilization Intracellular Ca²⁺ Mobilization GPCR->Ca_Mobilization cPLA2 cPLA₂ Activation Ca_Mobilization->cPLA2 AA_Release Arachidonic Acid (AA) Release cPLA2->AA_Release LTB4_Production Leukotriene B4 (LTB4) Production AA_Release->LTB4_Production PPARg PPARγ Activation LTB4_Production->PPARg CLR_Upregulation Upregulation of Dectin-1 & Mannose Receptor PPARg->CLR_Upregulation ROS_Production ROS Production PPARg->ROS_Production Inflammasome Inflammasome Activation PPARg->Inflammasome Fungal_Recognition Enhanced Fungal Recognition & Phagocytosis CLR_Upregulation->Fungal_Recognition Fungicidal_Activity Enhanced Fungicidal Activity Fungal_Recognition->Fungicidal_Activity ROS_Production->Fungicidal_Activity IL1b_Release IL-1β Release Inflammasome->IL1b_Release IL1b_Release->Fungicidal_Activity

Caption: P17 enhances macrophage antifungal activity via a GPCR-mediated signaling cascade.

Experimental Protocols

In Vivo Murine Model of Gastrointestinal Candidiasis

A summary of the experimental protocol used to validate the in vivo antifungal activity of P17 is provided below.[1]

Experimental_Workflow In Vivo P17 Efficacy Workflow cluster_mice Animal Model cluster_infection Infection Protocol cluster_treatment Treatment Regimen cluster_outcome Outcome Measures Mouse BALB/c Mice Infection Oral gavage with Candida albicans blastospores Mouse->Infection P17_Treatment Intraperitoneal injection of P17 (10 µg/mouse) 1 day before infection and every 2 days thereafter. Infection->P17_Treatment Control_Group Intraperitoneal injection of saline solution. Infection->Control_Group Fungal_Burden Quantification of fungal burden in the intestinal tract. P17_Treatment->Fungal_Burden Macrophage_Function Assessment of macrophage microbicidal functions: - Phagocytosis assay - ROS production - IL-1β release P17_Treatment->Macrophage_Function Control_Group->Fungal_Burden Control_Group->Macrophage_Function

Caption: Experimental workflow for evaluating P17's in vivo antifungal activity.

Detailed Methodology:

  • Animal Model: The study utilized BALB/c mice, a common inbred strain for infectious disease models.[9][10]

  • Fungal Strain and Inoculation: Candida albicans blastospores were administered orally to establish a gastrointestinal infection. No immunosuppressive agents were used to facilitate the infection.[1]

  • Treatment Groups:

    • P17 Group: Mice received intraperitoneal injections of P17 at a dose of 10 µg per mouse. The initial dose was administered one day prior to infection, followed by subsequent injections every two days for a total of four injections.[1]

    • Control Group: Mice in this group received intraperitoneal injections of a saline solution following the same schedule as the P17 group.[1]

  • Monitoring and Endpoint Analysis: The body weight and overall health of the mice were monitored daily. The primary endpoints for assessing the efficacy of P17 included:

    • Fungal Burden: Determination of the colony-forming units (CFU) of C. albicans in the intestinal tract to quantify the extent of the infection.

    • Macrophage Function: Peritoneal macrophages were harvested to evaluate their antifungal capabilities through in vitro assays measuring phagocytosis, reactive oxygen species (ROS) production, and Interleukin-1β (IL-1β) release.[1][3]

  • Cytokine Analysis: The levels of various cytokines, including TNF-α, IL-1β, IL-12, and IL-10, in the supernatants of macrophage cultures were quantified using ELISA kits to assess the inflammatory response.[1]

Conclusion

The this compound demonstrates significant in vivo antifungal activity against Candida albicans in a murine model of gastrointestinal candidiasis.[1][2][3] Its mechanism of action, centered on the enhancement of macrophage-mediated immunity, presents a promising alternative to conventional antifungal therapies.[1][2][3] While direct comparative studies are lacking, the available data suggests that P17's efficacy is comparable to other novel antifungal peptides. Further research, including head-to-head in vivo comparisons with standard-of-care antifungal drugs, is warranted to fully elucidate the therapeutic potential of P17 in a clinical setting.

References

P17 Ant Venom Peptide: An Immunomodulatory Approach to Antimicrobial Defense

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of P17 and Other Antimicrobial Peptides

In the evolving landscape of antimicrobial therapies, venom-derived peptides have emerged as a promising source of novel bioactive compounds. Among these, the P17 peptide, originating from the venom of the ant Tetramorium bicarinatum, presents a unique mechanism of action that distinguishes it from classical antimicrobial peptides (AMPs). While traditional AMPs typically exert direct microbicidal effects, P17 functions primarily as an immunomodulator, enhancing the innate immune system's ability to combat fungal pathogens. This guide provides a comprehensive comparison of P17 with other well-characterized AMPs, focusing on their respective mechanisms of action, performance data, and experimental protocols for their evaluation.

Shifting the Paradigm: Direct Antimicrobial Action vs. Immunomodulation

The majority of antimicrobial peptides, such as Bicarinalin (P16) from the same ant venom, Melittin from bee venom, and Cecropin A from moths, act directly on microbial membranes, causing permeabilization and cell death.[1][2] In contrast, P17 demonstrates negligible direct microbicidal activity.[2] Instead, its potency lies in its ability to activate macrophages, key players in the innate immune response.[3][4]

P17 induces an alternative phenotype in human monocyte-derived macrophages, priming them for a more effective antifungal response.[3][4] This is characterized by an enhanced capacity to recognize and engulf pathogens like Candida albicans.[3][5] This immunomodulatory approach offers a potential advantage in an era of growing antimicrobial resistance, as it leverages the host's own defense mechanisms rather than directly targeting the pathogen, which may reduce the selective pressure for resistance.

Other AMPs, such as LL-37 and Human β-defensin 2 (hBD-2), are also recognized for their dual roles as both direct antimicrobials and immunomodulators.[6][7][8] They can recruit and activate various immune cells, including macrophages, neutrophils, and T-cells, and modulate the production of cytokines and chemokines.[6][7][8] However, the specific signaling pathway activated by P17 in macrophages appears to be a distinct and targeted mechanism.

Quantitative Performance Analysis

To provide a clear comparison, the following tables summarize the available quantitative data for P17 and a selection of other representative antimicrobial peptides.

Table 1: Direct Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

PeptideOriginTarget OrganismMIC (µM)Reference
P17 Tetramorium bicarinatum (Ant)VariousNo direct activity reported[2]
Bicarinalin (P16) Tetramorium bicarinatum (Ant)Staphylococcus aureus2[1]
Salmonella enterica2[1]
Candida albicans2[1]
Aspergillus niger2[1]
Melittin Apis mellifera (Honeybee)Staphylococcus aureus8 - 32 µg/mL[9]
Pseudomonas aeruginosa8 - 32 µg/mL[9]
Cecropin A Hyalophora cecropia (Moth)Escherichia coli0.3 - 0.6[10]
Pseudomonas aeruginosa0.3 - 0.6[10]
LL-37 HumanEscherichia coli2 - 8
Staphylococcus aureus2 - 16
Human β-defensin 2 HumanEscherichia coli1 - 10
Pseudomonas aeruginosa1 - 10

Note: MIC values can vary depending on the specific strain and experimental conditions.

Table 2: Cytotoxicity Profile

PeptideAssayCell TypeValueReference
P17 Not specifiedHuman cellsLow toxicity reported[2]
Bicarinalin (P16) Cytotoxicity (CC50)Murine Peritoneal Macrophages39.2 µM[11]
Cytotoxicity (CC50)Human Gastric Cells (AGS)1.7 µM[11]
Hemolysis/CytotoxicityHuman LymphocytesNo effect at 0.066 - 8.5 µmol/mL[12]
Melittin Hemolysis (HC50)Human Red Blood Cells0.44 µg/mL
Cecropin A HemolysisHuman Red Blood CellsNo hemolytic activity up to 100 µM
LL-37 Cytotoxicity (LDH release)Human NeutrophilsNo increased levels up to 30 µg/mL[7]
Human β-defensin 2 Not specifiedNot specifiedGenerally low

Table 3: Immunomodulatory Activity

PeptideEffect on Macrophages/Immune CellsQuantitative DataReference
P17 Enhances phagocytosis of C. albicans~1.5-fold increase in phagocytosis index[3]
Increases ROS production~2-fold increase in ROS production[3]
Induces IL-1β releaseSignificant increase in IL-1β secretion[3]
LL-37 Induces cytokine/chemokine release (e.g., IL-6, IL-8, RANTES) from bronchial epithelial cellsIL-6 release increased from ~100 pg/mL to ~400 pg/mL with 10 µg/mL LL-37[6]
Decreases pro-inflammatory cytokine release from stimulated neutrophilsSignificant dose-dependent decrease in LPS-induced TNF-α, IL-1β, IL-6, and IL-8[7]
Human β-defensin 2 Increases hBD-1 mRNA expression in monocytes and macrophages after LPS/IFN-γ stimulationDose and time-dependent increase[8]
Induces cytokine and chemokine gene expression in macrophagesIncreased expression of IFN-γ, IL-1α, IL-6, TNF-α, TGF-β, CXCL-1, CXCL-5, and CCL5[13]

Signaling Pathways and Experimental Workflows

The distinct mechanism of P17 involves a specific signaling cascade within macrophages. The following diagrams, generated using Graphviz, illustrate this pathway and a general workflow for evaluating antimicrobial peptides.

P17_Signaling_Pathway P17 This compound GPCR G-Protein-Coupled Receptor P17->GPCR Ca_mobilization Intracellular Ca2+ Mobilization GPCR->Ca_mobilization AA_mobilization Arachidonic Acid Mobilization Ca_mobilization->AA_mobilization LTB4_production Leukotriene B4 (LTB4) Production AA_mobilization->LTB4_production PPARg_activation PPARγ Activation LTB4_production->PPARg_activation CLR_expression Upregulation of C-type Lectin Receptors (MR and Dectin-1) PPARg_activation->CLR_expression Macrophage_response Enhanced Antifungal Response: - Increased Phagocytosis - ROS Production - IL-1β Release CLR_expression->Macrophage_response

Caption: P17 signaling pathway in macrophages.

AMP_Evaluation_Workflow start Peptide Synthesis and Purification mic_assay Antimicrobial Activity (MIC Assay) start->mic_assay cytotoxicity_assays Cytotoxicity Evaluation start->cytotoxicity_assays immunomodulation_assays Immunomodulatory Activity mic_assay->immunomodulation_assays hemolysis_assay Hemolysis Assay cytotoxicity_assays->hemolysis_assay cell_viability_assay Cell Viability Assay (e.g., MTT) cytotoxicity_assays->cell_viability_assay in_vivo_studies In Vivo Efficacy and Toxicity Studies cytotoxicity_assays->in_vivo_studies cytokine_assay Cytokine Release Assay immunomodulation_assays->cytokine_assay phagocytosis_assay Phagocytosis Assay immunomodulation_assays->phagocytosis_assay immunomodulation_assays->in_vivo_studies

References

A Comparative Analysis of P17 Peptide and its Analogs as TGF-β Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the P17 peptide, a known inhibitor of Transforming Growth Factor-beta (TGF-β), and its principal analog, P144. TGF-β is a crucial signaling molecule involved in a myriad of cellular processes, and its dysregulation is implicated in various pathologies, including fibrosis and cancer. The development of potent and specific TGF-β inhibitors is, therefore, of significant therapeutic interest. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways to aid researchers in their understanding and evaluation of these inhibitory peptides.

Introduction to P17 and its Analogs

The this compound is a 15-amino acid synthetic peptide that was originally identified through phage display technology. It has been shown to effectively inhibit the biological activity of TGF-β. Its primary analog, P144, is a 14-amino acid peptide derived from the third receptor of TGF-β, also known as betaglycan. While both peptides target the TGF-β signaling pathway, they differ in their origin, sequence, and some of their reported biological activities.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and quantitative performance data for P17 and its analog P144 based on available literature. A truncated version of P17, P17(1-12), has been reported to be more active in specific assays, though detailed quantitative data is limited.

Table 1: Peptide Characteristics

FeatureP17P144P17(1-12)
Origin Phage Display LibraryTGF-β Type III Receptor (Betaglycan)Truncated P17
Amino Acid Sequence KRIWFIPRSSWYERATSLDASIIWAMMQNKRIWFIPRSSWY
Length (Amino Acids) 151412
Solubility Soluble, hydrophilicHydrophobicNot specified

Table 2: Comparative Performance Data

ParameterP17P144P17(1-12)
Relative Binding Affinity (TGF-β1) 100%[1][2]Near nanomolar affinity for all TGF-β isoforms[3]Not available
Relative Binding Affinity (TGF-β2) 80%[1][2]Near nanomolar affinity for all TGF-β isoforms[3]Not available
Relative Binding Affinity (TGF-β3) 30%[1][2]Near nanomolar affinity for all TGF-β isoforms[3]Not available
Reported Activity Inhibition of TGF-β-induced gene expression and cell proliferation.[4][5]Inhibition of TGF-β-induced gene expression, cell proliferation, migration, and invasion.[6]Reported to be ~4 times more active than P17 in inhibiting collagen type I mRNA expression.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these peptides, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

TGF_beta_Signaling_Pathway cluster_membrane Cell Membrane TGFb TGF-β Ligand P17 P17 / Analogs TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds P17->TGFb Inhibition TBRI TGF-β Receptor I (TβRI) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Target Gene Expression (e.g., Collagen, PAI-1) Nucleus->Gene_expression Regulates Cellular_response Cellular Response (Proliferation, Fibrosis) Gene_expression->Cellular_response

Caption: TGF-β Signaling Pathway and Point of Inhibition by P17 Peptides.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Fibroblasts, Epithelial cells) start->cell_culture peptide_treatment Treatment with P17/Analogs + TGF-β Stimulation cell_culture->peptide_treatment incubation Incubation peptide_treatment->incubation analysis Downstream Analysis incubation->analysis western_blot Western Blot for pSMAD2 analysis->western_blot proliferation_assay Cell Proliferation Assay (MTT, Crystal Violet) analysis->proliferation_assay gene_expression qRT-PCR for Target Genes analysis->gene_expression end End western_blot->end proliferation_assay->end gene_expression->end

Caption: General Experimental Workflow for Evaluating P17 Analog Performance.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of P17 analogs. Below are protocols for key experiments cited in the literature.

Western Blot for Phosphorylated SMAD2 (pSMAD2)

This protocol is used to determine the extent to which P17 and its analogs inhibit the TGF-β-induced phosphorylation of SMAD2, a key downstream effector in the signaling pathway.

a. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., HaCaT keratinocytes, primary fibroblasts) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling activity.

  • Pre-incubate cells with various concentrations of the this compound or its analogs for 1-2 hours. Include a vehicle control (e.g., sterile PBS or DMSO).

  • Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

b. Cell Lysis:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

c. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (pSMAD2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH or β-actin) to normalize the pSMAD2 signal.

Cell Proliferation Assay (MTT or Crystal Violet)

This assay measures the ability of P17 analogs to counteract the growth-inhibitory effects of TGF-β on certain cell types (e.g., epithelial cells) or to inhibit the proliferation of cells where TGF-β acts as a mitogen (e.g., some cancer cells).

a. Cell Seeding:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Allow the cells to adhere and recover for 24 hours.

b. Treatment:

  • Replace the medium with fresh medium containing various concentrations of the this compound or its analogs.

  • Add TGF-β1 at a concentration known to modulate the proliferation of the specific cell line.

  • Include appropriate controls: untreated cells, cells treated with TGF-β1 alone, and cells treated with the peptide alone.

  • Incubate the plate for a period of 24 to 72 hours, depending on the cell doubling time.

c. Measurement of Cell Viability/Proliferation:

  • For MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • For Crystal Violet Assay:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

    • Thoroughly wash the plate with water to remove excess stain.

    • Solubilize the stain with a solubilizing agent (e.g., 10% acetic acid or methanol).

    • Measure the absorbance at a wavelength of 590 nm using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of cell viability or proliferation relative to the control group.

  • Plot dose-response curves to determine the IC50 or EC50 values for each peptide analog.

Conclusion

The this compound and its analog P144 are significant tools in the study of TGF-β-mediated cellular processes and hold potential as therapeutic agents. While both peptides demonstrate inhibitory effects on the TGF-β signaling pathway, their differing origins and physicochemical properties may influence their efficacy and applicability in various experimental and clinical contexts. The provided data and protocols offer a foundation for researchers to conduct comparative analyses and to further explore the structure-activity relationships of these and other novel P17 analogs. Future studies focusing on a broader range of P17 analogs with comprehensive quantitative data will be crucial for the development of next-generation TGF-β inhibitors with improved potency and specificity.

References

Unraveling the Oncogenic Potential of HIV-1 Matrix Protein p17 Variants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional nuances of HIV-1 proteins is paramount in the quest for effective therapeutics. The viral matrix protein p17, traditionally known for its structural role, has emerged as a key player in HIV-1 pathogenesis, with certain variants exhibiting potent oncogenic activities. This guide provides a comprehensive comparison of the functional differences between various HIV-1 p17 variants, supported by experimental data and detailed methodologies, to illuminate their role in disease progression, particularly in the context of B-cell lymphomagenesis.

Extracellular, virion-free p17 protein can deregulate the biological activity of various immune cells.[1] While the reference p17 protein (refp17) can, under certain conditions, inhibit B-cell proliferation, specific variants (vp17s) have been identified that actively promote B-cell growth and clonogenicity.[1][2] These functional differences are primarily attributed to conformational changes in the protein structure, which expose otherwise masked functional epitopes.

Comparative Analysis of p17 Variant Functions

The primary functional distinction between refp17 and pathogenic vp17s lies in their effect on B-cell proliferation and the underlying signaling pathways they modulate. Pathogenic variants are frequently associated with non-Hodgkin lymphoma (NHL) in HIV-1 positive individuals.[3][4]

FeatureReference p17 (refp17)Pathogenic p17 Variants (vp17s)Key References
B-cell Proliferation Inhibitory or no effectPromotes growth and clonogenicity[1][2]
PI3K/Akt Pathway Downregulates (via PTEN activation)Upregulates[2][5]
Receptor Interaction Binds to p17R, CXCR1, CXCR2Interacts with Protease-Activated Receptor 1 (PAR-1)[6][7][8]
Protein Conformation Stable, foldedDestabilized, misfolded, exposing N-terminal epitope[1][6]
Associated Pathology General immune dysregulationB-cell lymphomas[3][4][9]

Spotlight on Key p17 Variants

Several p17 variants have been characterized, revealing specific mutations and insertions that confer their pathogenic functions.

VariantKey Mutation/InsertionFunctional ConsequenceReference
S75X Arginine to Glycine at position 76 (in a subtype A1 strain)Activates PI3K/Akt pathway, promotes B-cell growth[2][8]
NHL-associated variants Amino acid insertions in the C-terminal region (e.g., at positions 117-118 or 125-126)Protein destabilization, exposure of a clonogenic epitope, potent B-cell growth-promoting activity[3][4][9][10]
p17Δ36 C-terminal truncated formActivates PI3K/Akt pathway by inactivating PTEN[2][5]

Signaling Pathways: A Tale of Two Cascades

The differential effects of p17 variants on B-cell fate are rooted in their ability to hijack distinct intracellular signaling pathways.

The Pro-proliferative Pathway of Pathogenic p17 Variants

Pathogenic vp17s, due to their altered conformation, can interact with Protease-Activated Receptor 1 (PAR-1). This interaction triggers a signaling cascade involving the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the PI3K/Akt pathway.[6] Activated Akt, a serine/threonine kinase, then promotes cell survival and proliferation by phosphorylating a range of downstream targets.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm vp17 Pathogenic p17 Variant PAR1 PAR-1 vp17->PAR1 Binds EGFR EGFR PAR1->EGFR Transactivates PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Clonogenicity Akt->Proliferation Promotes

Caption: Signaling pathway activated by pathogenic p17 variants.

The Inhibitory Pathway of Reference p17

In contrast, the properly folded refp17 can exert an anti-proliferative effect on B cells by activating the phosphatase and tensin homolog (PTEN).[2] PTEN counteracts the PI3K/Akt pathway by dephosphorylating PIP3 back to PIP2, thus inhibiting Akt activation. This effect is mediated through the C-terminal region of refp17 and involves the ROCK kinase.[2][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm refp17 Reference p17 p17R p17 Receptor refp17->p17R Binds ROCK ROCK p17R->ROCK Activates PTEN PTEN ROCK->PTEN Activates PIP3 PIP3 PTEN->PIP3 Dephosphorylates PI3K PI3K PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Inhibition Inhibition of Proliferation Akt->Inhibition

Caption: Signaling pathway modulated by reference p17.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon these findings.

B-cell Clonogenicity Assay (Soft Agar (B569324) Assay)

This assay assesses the ability of single cells to proliferate and form colonies in a semi-solid medium, a hallmark of cellular transformation.

Methodology:

  • Cell Preparation: B-cell lines (e.g., Raji cells) or primary B cells are cultured to mid-log phase.

  • Base Agar Layer: A layer of 0.6% agar in complete culture medium is prepared in 6-well plates and allowed to solidify.

  • Cell Agar Layer: Cells are resuspended in 0.3% agar in complete culture medium containing the p17 variant of interest or a control.

  • Plating: The cell-agar suspension is layered on top of the base agar layer.

  • Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 2-3 weeks.

  • Colony Staining and Counting: Colonies are stained with a solution of p-iodonitrotetrazolium violet and counted.

Western Blot for Akt Phosphorylation

This technique is used to detect the phosphorylation status of Akt, a key indicator of PI3K/Akt pathway activation.

Methodology:

  • Cell Treatment: B cells are treated with different p17 variants for various time points.

  • Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

G start Start: B-cell Culture treatment Treat with p17 Variants start->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer immuno Immunoblotting (p-Akt, total Akt) transfer->immuno detect Detection (ECL) immuno->detect end End: Analyze Akt Phosphorylation detect->end

Caption: Experimental workflow for Western blot analysis of Akt phosphorylation.

Conclusion

The functional divergence between HIV-1 p17 variants has significant implications for viral pathogenesis, particularly in the development of HIV-associated malignancies. The ability of certain variants to promote B-cell growth and clonogenicity through the activation of the PI3K/Akt signaling pathway highlights p17 as a potential therapeutic target. Further research into the structural determinants of p17 function and the development of inhibitors that can block the interaction of pathogenic variants with their cellular receptors could pave the way for novel strategies to prevent and treat HIV-related lymphomas.

References

A Comparative Guide to the p17 Matrix Protein from Diverse HIV-1 Clades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The HIV-1 matrix protein p17 is a multifaceted viral component with critical roles both within the infected cell and in the extracellular environment. While its primary function is to orchestrate the assembly of new virions, extracellular p17 acts as a viral toxin, dysregulating host cell functions and contributing to HIV-1 pathogenesis. Significant sequence variability in p17 exists across different HIV-1 clades, leading to distinct biological activities that may influence disease progression and the efficacy of therapeutic interventions. This guide provides a comparative overview of p17 from various HIV-1 clades, focusing on its differential effects on cellular signaling and immune responses, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activities

The biological activities of extracellular p17 are largely dictated by its interaction with host cell receptors. The canonical p17 protein, typically from clade B, is known to interact with the chemokine receptors CXCR1 and CXCR2, while certain variants have been shown to engage other receptors, leading to different downstream effects.

Biological Activityp17 (Clade B Reference)p17 Variants (e.g., with C-terminal insertions)Supporting Evidence
Receptor Interaction Binds to CXCR1 and CXCR2.[1][2][3][4]Gains affinity for Protease-Activated Receptor 1 (PAR-1).[5]Surface Plasmon Resonance, Co-immunoprecipitation
B-cell Proliferation Does not promote B-cell growth.[6][7]Induces B-cell proliferation and clonogenicity.[6][7][8]Colony Formation Assay
Angiogenesis Promotes angiogenesis.[1][2]Pro-angiogenic activity maintained.In vitro Angiogenesis Assay
Cell Migration Induces migration of various cell types, including endothelial and cancer cells.[9]Enhanced migratory potential observed in some cancer cell lines.[9]Wound-healing and Invasion Assays
Cytokine Induction Induces pro-inflammatory cytokines such as TNF-α and IFN-γ.[10][11]Can modulate cytokine profiles, but detailed comparative data is limited.ELISA

Signaling Pathways Modulated by p17 from Different Clades

The differential receptor usage by p17 from various clades leads to the activation of distinct intracellular signaling pathways. These differences are crucial in understanding the diverse pathological outcomes associated with different HIV-1 subtypes.

p17 (Clade B) Signaling via CXCR1/CXCR2

The interaction of clade B p17 with CXCR1 and CXCR2 on endothelial cells primarily activates the ERK1/2 signaling pathway, leading to angiogenesis.[1][2] This pathway is critical for the formation of new blood vessels, a process that can be co-opted by tumors and may contribute to HIV-associated vascular pathologies.

p17_cladeB_signaling p17 p17 (Clade B) CXCR1_2 CXCR1 / CXCR2 p17->CXCR1_2 G_protein G-protein CXCR1_2->G_protein Akt Akt G_protein->Akt ERK ERK1/2 Akt->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

p17 (Clade B) signaling cascade.
p17 Variant Signaling via PAR-1

Certain p17 variants, often characterized by amino acid insertions in the C-terminal region, exhibit a conformational change that exposes a new functional epitope. This epitope interacts with PAR-1, leading to the activation of the PI3K/Akt signaling pathway, which in turn promotes B-cell proliferation and survival.[5][6][12] This has been linked to an increased risk of B-cell lymphomas in individuals infected with HIV-1 strains carrying these variants.

p17_variant_signaling p17_variant p17 Variant PAR1 PAR-1 p17_variant->PAR1 PI3K PI3K PAR1->PI3K Akt Akt PI3K->Akt B_cell_proliferation B-cell Proliferation & Clonogenicity Akt->B_cell_proliferation

p17 variant signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the differential activities of p17 from various HIV-1 clades.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps for analyzing the activation of signaling proteins such as Akt and ERK1/2 in response to p17 stimulation.

western_blot_workflow start Start cell_culture 1. Cell Culture & Starvation start->cell_culture p17_stimulation 2. p17 Stimulation cell_culture->p17_stimulation cell_lysis 3. Cell Lysis p17_stimulation->cell_lysis protein_quantification 4. Protein Quantification (BCA Assay) cell_lysis->protein_quantification sds_page 5. SDS-PAGE protein_quantification->sds_page transfer 6. Protein Transfer to PVDF Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-ERK) blocking->primary_ab secondary_ab 9. HRP-conjugated Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection end End detection->end

Western Blotting Workflow.

1. Cell Culture and Starvation:

  • Culture target cells (e.g., HUVECs for angiogenesis studies, B-cell lines for proliferation assays) to 70-80% confluency.

  • For signaling studies, serum-starve the cells for 12-24 hours prior to stimulation to reduce basal signaling.

2. p17 Stimulation:

  • Treat cells with different concentrations of p17 from various clades for specified time points (e.g., 0, 5, 15, 30, 60 minutes).

3. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

4. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

5. SDS-PAGE:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

6. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

7. Blocking:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

8. Primary Antibody Incubation:

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C with gentle agitation.

9. Secondary Antibody Incubation:

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

10. Detection:

  • Wash the membrane three times with TBST.
  • Add a chemiluminescent substrate and visualize the protein bands using a digital imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for measuring the concentration of cytokines (e.g., TNF-α, IFN-γ) in cell culture supernatants after stimulation with p17.

1. Plate Coating:

  • Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

2. Blocking:

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.

3. Sample and Standard Incubation:

  • Wash the plate three times.

  • Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.

  • Incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

  • Wash the plate three times.

  • Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

5. Streptavidin-HRP Incubation:

  • Wash the plate three times.

  • Add streptavidin-HRP and incubate for 30 minutes at room temperature.

6. Substrate Addition and Measurement:

  • Wash the plate five times.

  • Add a TMB substrate solution and incubate in the dark until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of p17 to induce the formation of capillary-like structures by endothelial cells.

1. Matrigel Coating:

  • Thaw Matrigel on ice.

  • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.

2. Cell Seeding:

  • Seed HUVECs onto the Matrigel-coated wells in serum-free medium containing different concentrations of p17 from various clades.

3. Incubation:

  • Incubate the plate at 37°C for 4-18 hours.

4. Visualization and Quantification:

  • Visualize the formation of tube-like structures using a microscope.

  • Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

Cell Migration (Wound-Healing) Assay

This assay measures the ability of p17 to induce cell migration.

1. Cell Monolayer and Wounding:

  • Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "wound" by scratching the monolayer with a sterile pipette tip.

2. p17 Treatment:

  • Wash the cells with PBS to remove debris.

  • Add fresh medium containing different concentrations of p17 from various clades.

3. Imaging:

  • Capture images of the wound at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours).

4. Analysis:

  • Measure the area of the wound at each time point to determine the rate of cell migration and wound closure.

Colony Formation Assay

This assay evaluates the effect of p17 on the clonogenic potential of B-cells.

1. Cell Seeding:

  • Prepare a single-cell suspension of B-cells.

  • Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

2. p17 Treatment:

  • Add medium containing different concentrations of p17 from various clades.

3. Incubation:

  • Incubate the plates for 1-2 weeks, allowing colonies to form.

4. Staining and Counting:

  • Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Conclusion

The p17 matrix protein of HIV-1 is a key player in viral pathogenesis, with its extracellular activities significantly influenced by clade-specific variations. While p17 from clade B is a known inducer of angiogenesis through CXCR1/CXCR2 signaling, variants with specific mutations can acquire the ability to drive B-cell proliferation via PAR-1 and the Akt pathway, potentially contributing to the development of HIV-associated lymphomas. Further research is needed to fully elucidate the spectrum of p17 activities across all major HIV-1 clades and to develop targeted therapies that can neutralize the detrimental effects of this viral protein. The experimental protocols provided in this guide offer a foundation for researchers to conduct these critical investigations.

References

Validating p17 as a Therapeutic Target in HIV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The HIV-1 matrix protein p17 has emerged as a promising, albeit complex, therapeutic target beyond the traditional focus of highly active antiretroviral therapy (HAART). While current treatments effectively suppress viral replication, they do not eradicate the virus, and long-term therapy can be associated with toxicities and the emergence of drug resistance. The p17 protein, involved in multiple stages of the viral life cycle and also acting as an extracellular signaling molecule, presents a unique opportunity for novel therapeutic interventions. This guide provides a comparative analysis of p17-targeted strategies against other HIV therapies, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways.

The Dual Role of p17 in HIV Pathogenesis

The p17 protein is a structural component of the HIV-1 virion, playing a crucial role in the early and late stages of the viral life cycle. It is involved in the nuclear import of the viral pre-integration complex and in the assembly and budding of new virus particles.[1] Beyond its structural role, p17 is also secreted from infected cells and can act as a viral cytokine in the extracellular environment.[2] This extracellular p17 interacts with host cell receptors, primarily the chemokine receptors CXCR1 and CXCR2, as well as Syndecan-2, triggering signaling cascades that contribute to HIV pathogenesis.[3][4] These interactions can lead to:

  • Immunomodulation: Deregulation of immune cell functions.

  • Enhanced Viral Replication: Promotion of T-cell proliferation, creating a more favorable environment for viral replication.[5]

  • Inflammation: Induction of pro-inflammatory cytokines.[6]

  • Angiogenesis and Lymphangiogenesis: Promotion of new blood and lymphatic vessel formation, which may contribute to HIV-associated malignancies.

Therapeutic Strategies Targeting p17

The multifaceted nature of p17 makes it a compelling target for different therapeutic modalities, including small molecule inhibitors, therapeutic vaccines, and antibody-based therapies.

Small Molecule Inhibitors

The development of small molecules that can disrupt the functions of p17 is an area of active research. These inhibitors could theoretically target various aspects of p17 activity, such as its interaction with host cell receptors or its role in viral assembly. However, publicly available data on the specific efficacy (e.g., IC50 values) of small molecule inhibitors targeting p17 are currently limited. For comparison, this guide includes efficacy data for inhibitors of other HIV proteins.

Therapeutic Vaccines

Therapeutic vaccines aim to stimulate the host immune system to recognize and eliminate HIV-infected cells. The extracellular signaling activity of p17 makes it an attractive target for such an approach. The goal is to induce a robust and durable neutralizing antibody response against the p17 protein, thereby blocking its pathogenic extracellular functions.

One notable candidate is a vaccine based on the AT20 peptide , a functional epitope of p17, conjugated to Keyhole Limpet Hemocyanin (AT20-KLH).[3] Preclinical studies in mice demonstrated that this vaccine could induce p17-neutralizing antibodies.[3] A subsequent Phase I clinical trial in asymptomatic, HAART-treated HIV-1 positive patients evaluated the safety and immunogenicity of AT20-KLH.[7]

Antibody-Based Therapies

This strategy involves the direct administration of monoclonal antibodies (mAbs) or the use of intracellular antibodies (intrabodies) to neutralize p17. An anti-p17 mAb could block the interaction of extracellular p17 with its receptors.[8] Intrabodies, which are antibody fragments expressed within a cell, can be designed to bind to and inactivate p17 inside infected cells, thereby disrupting its function in viral replication.[1][9]

Comparative Performance Data

The following tables summarize available quantitative data to facilitate a comparison between p17-targeted therapies and other HIV treatment modalities. Due to the early stage of development for many p17-targeted approaches, direct comparative efficacy data is sparse.

Table 1: In Vitro Efficacy of Various Anti-HIV-1 Agents

Therapeutic Agent ClassSpecific Agent/TargetIn Vitro Efficacy (IC50/EC50)Cell TypeSource(s)
p17-Targeted (Intrabody) Anti-p17 scFv/CkappaInhibition of HIV-1 replication by up to 99%Primary human T cells[9]
Capsid Inhibitor Compound 7 (targets MA, p17)7.5–15.6 µM-[10]
Capsid Inhibitor NYAD-14–15 µM-[10]
Capsid Inhibitor H2218.1 ± 2.4 µMU87.CD4.CCR5 cells[11]
Fusion Inhibitor Compound 1200 nM (cell-cell fusion), 2.0 ± 0.5 µM (viral infectivity)HXB2 pseudotyped virus[12]
Fusion Inhibitor Compound 2 (covalent)60 nM (cell-cell fusion), 0.09 ± 0.02 µM (viral infectivity)HXB2 pseudotyped virus[12]
Entry Inhibitor BMS-8061-10 nMRecombinant viruses with HXBc2, YU2, or ADA envelopes[13]

Table 2: Immunogenicity of p17-Based Therapeutic Vaccine (AT20-KLH) - Phase I Clinical Trial

ParameterArm A (25µ g/inoculation )Arm B (100µ g/inoculation )Arm C (Control)Source(s)
Participants Asymptomatic HAART-treated HIV-1+Asymptomatic HAART-treated HIV-1+Asymptomatic HAART-treated HIV-1+[7]
Anti-AT20 Antibody Titers (Geometric Mean) High titers developedHigh titers developed (GM 9775 for both treated groups)No significant change[7]
Safety Well-tolerated, most adverse events were mildWell-tolerated, most adverse events were mild-[7]
Effect on CD4 T-cell count or HIV-1 viremia No significant changesNo significant changesNo significant changes[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in p17's mechanism of action and the workflows for its study is crucial for a deeper understanding.

p17_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space p17_ext Extracellular HIV-1 p17 CXCR1 CXCR1 p17_ext->CXCR1 CXCR2 CXCR2 p17_ext->CXCR2 Syndecan2 Syndecan-2 p17_ext->Syndecan2 Akt Akt CXCR1->Akt ERK ERK CXCR1->ERK CXCR2->Akt CXCR2->ERK JAK_STAT JAK/STAT Pathway Syndecan2->JAK_STAT Rho_ROCK Rho/ROCK Pathway Syndecan2->Rho_ROCK Proliferation Cell Proliferation Akt->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Inflammation Inflammation JAK_STAT->Inflammation Rho_ROCK->Proliferation

Caption: Signaling pathways activated by extracellular HIV-1 p17.

experimental_workflow cluster_sample Sample Preparation cluster_assays Experimental Assays cluster_data Data Analysis sample Patient Blood Sample pbmc Isolate PBMCs sample->pbmc plasma Isolate Plasma sample->plasma prolif_assay Lymphocyte Proliferation Assay pbmc->prolif_assay neut_ab_assay Neutralizing Antibody Titer Assay plasma->neut_ab_assay viral_load_assay Viral Load Quantification (RT-qPCR) plasma->viral_load_assay prolif_data Cell Proliferation Rate prolif_assay->prolif_data ab_titer Antibody Titer neut_ab_assay->ab_titer viral_load Viral RNA Copies/mL viral_load_assay->viral_load

Caption: General workflow for assessing p17-targeted therapies.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of p17 as a therapeutic target.

Neutralizing Antibody Titer Assay (ELISA-based)

This protocol is for determining the titer of neutralizing antibodies against HIV-1 p17 in patient serum or plasma.

  • Materials:

    • 96-well microtiter plates

    • Recombinant HIV-1 p17 protein

    • Patient serum/plasma samples

    • Peroxidase-conjugated anti-human IgG secondary antibody

    • TMB substrate solution

    • Stop solution (e.g., 2N H₂SO₄)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

    • Blocking buffer (e.g., PBS with 1% BSA)

  • Procedure:

    • Coating: Coat the wells of a 96-well plate with recombinant p17 protein (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer.

    • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

    • Sample Incubation: Wash the plate three times. Add serially diluted patient serum/plasma to the wells and incubate for 1-2 hours at 37°C.

    • Secondary Antibody Incubation: Wash the plate three times. Add the peroxidase-conjugated anti-human IgG secondary antibody and incubate for 1 hour at 37°C.

    • Detection: Wash the plate five times. Add TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Stop Reaction: Stop the reaction by adding the stop solution.

    • Measurement: Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal above the background.

Lymphocyte Proliferation Assay

This assay measures the ability of p17 to induce or inhibit lymphocyte proliferation.

  • Materials:

    • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors or HIV-infected individuals.

    • RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.

    • Recombinant HIV-1 p17 protein.

    • Mitogen (e.g., Phytohemagglutinin (PHA)) as a positive control.

    • Cell proliferation reagent (e.g., [³H]-thymidine or a colorimetric reagent like WST-1 or CCK-8).

    • 96-well cell culture plates.

  • Procedure:

    • Cell Plating: Seed PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells/well.

    • Stimulation: Add recombinant p17 at various concentrations to the respective wells. Include wells with media alone (negative control) and a mitogen (positive control).

    • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

    • Proliferation Measurement:

      • [³H]-thymidine incorporation: Add [³H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

      • Colorimetric Assay: Add the colorimetric reagent (e.g., CCK-8) to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis: Calculate the stimulation index (SI) as the ratio of the mean counts per minute (CPM) or absorbance of stimulated cells to that of unstimulated cells.

HIV-1 Viral Load Quantification (RT-qPCR)

This protocol quantifies the amount of HIV-1 RNA in plasma samples, a key measure of therapeutic efficacy.

  • Materials:

    • Patient plasma samples.

    • Viral RNA extraction kit.

    • One-step RT-qPCR master mix.

    • Primers and probe specific for a conserved region of the HIV-1 genome (e.g., in the gag or LTR region).

    • RT-qPCR instrument.

    • RNA standards of known concentration for absolute quantification.

  • Procedure:

    • RNA Extraction: Extract viral RNA from plasma samples according to the manufacturer's protocol of the chosen kit.

    • RT-qPCR Reaction Setup: Prepare the RT-qPCR reaction mixture containing the master mix, primers, probe, and extracted RNA. Include a no-template control and a series of RNA standards.

    • Thermal Cycling: Perform reverse transcription and qPCR in an RT-qPCR instrument with appropriate cycling conditions.

    • Data Analysis: Generate a standard curve from the Cq values of the RNA standards. Determine the concentration of HIV-1 RNA in the patient samples by interpolating their Cq values onto the standard curve. The results are typically expressed as viral RNA copies per milliliter of plasma.[14][15][16][17]

Conclusion

The HIV-1 p17 protein represents a validated, albeit challenging, therapeutic target. Its dual role in the viral life cycle and as an extracellular signaling molecule offers multiple avenues for therapeutic intervention. While p17-targeted therapies are in the early stages of development, initial findings, particularly for vaccine and antibody-based approaches, are promising. Direct comparative data with established ART regimens is still needed to fully assess the potential of these novel strategies. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers dedicated to advancing the field of HIV therapeutics and exploring the potential of targeting p17. Further research into potent and specific small molecule inhibitors and the progression of vaccine and antibody therapies into later-stage clinical trials will be critical in determining the ultimate clinical utility of targeting this multifaceted viral protein.

References

P17 Peptide: A Comparative Analysis of its Anti-Cancer Effects on Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of the P17 peptide, a promising TGF-β1 inhibitor, across different cancer cell lines. This document provides a comparative analysis of its anti-proliferative and apoptotic effects, supported by experimental data and detailed methodologies.

The this compound, a synthetic inhibitor of Transforming Growth Factor-beta 1 (TGF-β1), has emerged as a molecule of interest in cancer research due to its potential to modulate key signaling pathways involved in tumor progression. This guide offers an in-depth comparison of P17's effects on various cancer cell lines, presenting quantitative data, experimental protocols, and visual representations of its mechanism of action.

Quantitative Analysis of P17's Anti-Cancer Activity

The anti-proliferative effects of the this compound have been evaluated across several human cancer cell lines, primarily focusing on liver, lung, and glioblastoma cells. The peptide has demonstrated a dose-dependent inhibition of cell proliferation.

Cancer TypeCell LineKey FindingsReported Effective Concentrations
Liver Cancer SNU449Antiproliferative effect, induction of nuclear fragmentation and condensation.[1]Significant inhibition from 10 µg/mL to 200 µg/mL.[1]
Hep3BAntiproliferative effect, induction of nuclear hypotrophy and condensation.[1]Significant inhibition from 10 µg/mL to 200 µg/mL.[1]
Lung Cancer Not SpecifiedReported antiproliferative effect.[1]Specific quantitative data not available in the reviewed literature.
Glioblastoma Not SpecifiedReported antiproliferative effect.[1]Specific quantitative data not available in the reviewed literature.

Note: While dose-dependent effects have been established for liver cancer cell lines, specific IC50 values for P17 across different cancer cell lines are not consistently reported in the available literature. Further research is required to establish these precise metrics for a more comprehensive comparative analysis.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

P17 exerts its anti-cancer effects by targeting and inhibiting the TGF-β signaling pathway, a critical regulator of cell growth, differentiation, and apoptosis.[1][2][3] TGF-β1, when overexpressed in the tumor microenvironment, can promote cancer cell invasion and metastasis.[4] P17, with the sequence KRIWFIPRSSWYERA, was identified from a phage display library and has been shown to block the activity of TGF-β1, TGF-β2, and TGF-β3.[1]

The binding of P17 to TGF-β1 prevents the ligand from interacting with its receptors (TβRI and TβRII) on the cell surface. This inhibition blocks the subsequent phosphorylation of downstream signaling molecules, primarily the SMAD proteins (SMAD2 and SMAD3).[1] As a result, the translocation of the SMAD complex to the nucleus is inhibited, preventing the transcription of target genes that promote cell proliferation and survival.

It is important to note that some studies have shown conflicting results regarding the effect of P17 on phosphorylated SMAD2 (pSMAD2) levels, suggesting that the precise molecular interactions may be cell-type specific and warrant further investigation.

TGF_beta_pathway TGF-β Signaling Pathway and P17 Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TbetaRII TGF-β Receptor II TGF-beta1->TbetaRII Binds P17 This compound P17->TGF-beta1 Inhibits TbetaRI TGF-β Receptor I TbetaRII->TbetaRI SMAD2_3 SMAD2/3 TbetaRI->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Translocates to DNA DNA SMAD_complex_nuc->DNA Binds to Gene_transcription Gene Transcription (Proliferation, Invasion) DNA->Gene_transcription Regulates

Caption: this compound inhibits the TGF-β signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the this compound's effect on cancer cell lines.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., SNU449, Hep3B)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., sterile PBS or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0, 10, 50, 100, 200 µg/mL). Include a vehicle control (medium with solvent).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

MTT_workflow MTT Assay Experimental Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_p17 Treat with this compound (various concentrations) incubate_24h->treat_p17 incubate_treatment Incubate for 24/48/72h treat_p17->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell proliferation using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Apoptosis_workflow Apoptosis Assay Experimental Workflow start Start seed_and_treat Seed and treat cells with this compound start->seed_and_treat harvest_cells Harvest cells (adherent and floating) seed_and_treat->harvest_cells wash_cells Wash cells with ice-cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in 1X Binding Buffer wash_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide resuspend_cells->stain_cells incubate_stain Incubate for 15 min in the dark stain_cells->incubate_stain analyze_flow Analyze by flow cytometry incubate_stain->analyze_flow end End analyze_flow->end

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Conclusion

The this compound demonstrates significant anti-proliferative and pro-apoptotic effects on various cancer cell lines, particularly those of liver origin. Its mechanism of action through the inhibition of the TGF-β signaling pathway presents a promising avenue for targeted cancer therapy. While the existing data provides a strong foundation for its potential, further research is necessary to establish comprehensive dose-response profiles, including IC50 values, across a wider range of cancer cell lines. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and validate the therapeutic potential of the this compound.

References

Unveiling the Cross-Reactivity Profile of Anti-p17 Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides an objective comparison of the cross-reactivity of anti-p17 antibodies, crucial components in HIV research and potential therapeutic development. By examining their interactions with related viral proteins and host factors, this document offers a comprehensive overview supported by experimental data and detailed methodologies.

The HIV-1 matrix protein p17 is a multifunctional protein critical for the viral life cycle. Beyond its structural role, extracellular p17 can dysregulate host cell functions by interacting with various cellular receptors, thereby contributing to AIDS pathogenesis. Antibodies targeting p17 are therefore of significant interest. However, their potential for cross-reactivity with other molecules can lead to off-target effects or impact diagnostic accuracy. This guide delves into the known cross-reactivities of anti-p17 antibodies, presenting available data to aid in the selection and interpretation of antibody-based experiments.

Comparative Analysis of Anti-p17 Antibody Cross-Reactivity

The specificity of anti-p17 antibodies has been investigated against several key viral and host proteins. While quantitative data for a broad panel of anti-p17 monoclonal antibodies remains sparse in publicly available literature, existing studies provide valuable insights into their cross-reactivity profiles.

A notable instance of cross-reactivity involves the HIV-1 envelope glycoprotein (B1211001) gp41. A study demonstrated that the broadly neutralizing anti-gp41 antibody, 2F5, can cross-react with the p17 matrix protein.[1] This interaction was quantified, providing a benchmark for antibody specificity. Conversely, immunization with p17 has been shown to induce antibodies that recognize gp41 across different HIV-1 clades.[1]

Furthermore, studies have reported that antibodies raised against a peptide derivative of p17 (P30-52) can cross-react with the third variable loop (V3) of the HIV-1 envelope glycoprotein (Env).[2][3] This has been confirmed with the development of a monoclonal antibody, 8H10, which reacts with both the p17 peptide and Env V3.[2]

Cross-reactivity with host proteins has also been observed. Specifically, anti-p17 antibodies have been found to react with human superoxide (B77818) dismutase-2 (SOD-2).[4] This interaction is attributed to a shared hexapeptide sequence, LQPALK, present in both proteins.[4]

Below is a summary of the available quantitative and qualitative data on the cross-reactivity of antibodies with p17.

Antibody SpecificityCross-Reactive AntigenAntibody Clone/TypeQuantitative Data (EC50/Affinity)Qualitative Description of Cross-ReactivityReference
Anti-gp41HIV-1 p17 (Wild-Type)2F5 (bnAb)~10 µg/mLDemonstrates specific but low cross-reactivity.[1]
Anti-gp41HIV-1 p17 (AS Mutant)2F5 (bnAb)~0.1 µg/mLEnhanced cross-reactivity compared to wild-type p17.[1]
Anti-p17 (P30-52 peptide)HIV-1 Env V3Polyclonal & Monoclonal (8H10)Not AvailableConfirmed reactivity with both p17 and Env V3.[2]
Anti-p17Human Superoxide Dismutase-2 (SOD-2)Not SpecifiedNot AvailableReactivity observed due to a shared hexapeptide motif.[4]
Anti-gp41HIV-1 p17MAb 1575Not AvailableRecognizes a shared "IEEE" core sequence in both proteins.[5]

Key Signaling Pathways Involving HIV-1 p17

Extracellular p17 exerts its biological effects by hijacking host cell signaling pathways, primarily through interactions with chemokine receptors CXCR1 and CXCR2. This interaction can trigger a cascade of downstream events influencing cellular processes like proliferation, inflammation, and angiogenesis. Understanding these pathways is crucial for contextualizing the potential off-target effects of cross-reactive anti-p17 antibodies.

Below are diagrams illustrating the key signaling pathways activated by p17.

p17_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm p17 HIV-1 p17 cxcr1 CXCR1 p17->cxcr1 Binds cxcr2 CXCR2 p17->cxcr2 Binds pi3k PI3K cxcr1->pi3k rho Rho cxcr1->rho cxcr2->pi3k cxcr2->rho akt Akt pi3k->akt mapk MAPK/ERK akt->mapk proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation rock ROCK rho->rock cytoskeleton Cytoskeletal Rearrangement rock->cytoskeleton mapk->proliferation

p17 interaction with CXCR1/CXCR2 and downstream signaling.

Experimental Protocols for Assessing Antibody Cross-Reactivity

To ensure the reliability of experimental results, rigorous testing of antibody specificity is essential. The following are detailed methodologies for key experiments used to evaluate the cross-reactivity of anti-p17 antibodies.

Experimental Workflow for Cross-Reactivity Assessment

A systematic approach is necessary to comprehensively evaluate antibody cross-reactivity. The following diagram outlines a general workflow.

experimental_workflow start Start: Anti-p17 Antibody elisa ELISA Screening start->elisa Primary Screening western Western Blot Confirmation elisa->western Positive Hits spr Surface Plasmon Resonance (Quantitative Analysis) western->spr Confirmed Cross-Reactivity data Data Analysis & Comparison spr->data end End: Cross-Reactivity Profile data->end

A general workflow for assessing antibody cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening

This protocol is adapted from a study evaluating the cross-reactivity between an anti-gp41 antibody and p17 protein.[1]

Materials:

  • 96-well high-binding microtiter plates (e.g., MaxiSorb, Nunc)

  • Recombinant HIV-1 p17 protein

  • Potential cross-reactive antigens (e.g., recombinant gp41, Env V3 peptide, human SOD-2)

  • Anti-p17 monoclonal antibody to be tested

  • Isotype control antibody

  • Coating Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4

  • Blocking Buffer: 1x PBS with 10% horse serum

  • Wash Buffer: 1x PBS with 0.05% Tween-20

  • Secondary antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating: Coat separate wells of a 96-well plate with 100 ng/well of p17 (positive control) and potential cross-reactive antigens, diluted in Coating Buffer. Incubate overnight at 4°C or for 2 hours at 37°C.

  • Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1 hour at 37°C.

  • Primary Antibody Incubation: Wash the plate three times with Wash Buffer. Add 100 µL of serial dilutions of the anti-p17 antibody and the isotype control antibody (in Blocking Buffer) to the wells. Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation: Wash the plate three times with Wash Buffer. Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer according to manufacturer's instructions) to each well. Incubate for 1 hour at 37°C.

  • Detection: Wash the plate five times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Compare the signal obtained from the wells coated with cross-reactive antigens to the signal from the positive control (p17) and the negative control (isotype antibody).

Western Blot for Confirmation of Cross-Reactivity

Materials:

  • Protein samples (lysates or purified proteins: p17, potential cross-reactive proteins)

  • SDS-PAGE gels

  • Running Buffer (e.g., Tris-Glycine-SDS)

  • Transfer Buffer (e.g., Towbin buffer)

  • PVDF or nitrocellulose membrane

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Anti-p17 antibody and isotype control

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein samples in Laemmli buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the anti-p17 antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

  • Analysis: Analyze the bands to confirm if the anti-p17 antibody binds to the potential cross-reactive proteins at their expected molecular weights.

Surface Plasmon Resonance (SPR) for Quantitative Analysis

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Anti-p17 antibody

  • Purified p17 and potential cross-reactive antigens

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize the anti-p17 antibody onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the p17 protein (positive control) over the sensor surface to determine its binding kinetics (association and dissociation rates).

  • Cross-Reactivity Testing: Inject the same series of concentrations of the potential cross-reactive antigens over the immobilized anti-p17 antibody.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD), and the association (ka) and dissociation (kd) rate constants for each interaction. A significant binding response to a non-target antigen indicates cross-reactivity.

By employing these methodologies and considering the comparative data presented, researchers can make more informed decisions regarding the use of anti-p17 antibodies in their studies, ultimately contributing to more robust and reliable scientific outcomes.

References

Comparative Guide to P17 Peptide Activity: In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro and in vivo activities of two distinct peptides designated as P17: a transforming growth factor-beta 1 (TGF-β1) inhibitor and a host defense peptide derived from ant venom. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective therapeutic potentials.

Part 1: P17 as a TGF-β1 Inhibitory Peptide

The P17 peptide, with the sequence KRIWFIPRSSWYERA, is a soluble hydrophilic peptide identified through a random phage display library.[1][2] It is recognized for its inhibitory effects on the TGF-β signaling pathway, a key regulator in various cellular processes, including fibrosis and angiogenesis.[2][3]

Quantitative Data Summary: In Vitro vs. In Vivo Activity
Parameter In Vitro Findings In Vivo Findings (Rat Model) Correlation & Remarks
Target Binding Affinity High affinity for TGF-β1 (100%), moderate for TGF-β2 (80%), and lower for TGF-β3 (30%) as determined by surface plasmon resonance (SPR).[1][4]Not directly measured, but downstream effects on TGF-β signaling are observed.[1][4]The in vitro binding affinities correlate with the observed in vivo inhibition of the TGF-β pathway, suggesting the peptide effectively reaches and interacts with its target in a living system.
Effect on Angiogenesis Downregulates VEGF gene and protein expression in cell cultures stimulated with TGF-β.[1][4]Intravenous and intravitreal administration reduces the progression of early laser-induced choroidal neovascularization (CNV).[1][4] Decreased VEGF protein expression was observed in treated groups.[1][4]A strong correlation exists between the in vitro anti-angiogenic effects and the in vivo reduction of CNV, validating the peptide's mechanism of action.
Modulation of Signaling Pathways Decreases phosphorylation of SMAD2 (pSMAD2) in TGF-β stimulated human corneal epithelial cells.[5] Encapsulated P17 inhibits basal pSMAD2 in SNU449 human liver cancer cells.[2]Intravenous administration leads to lower pSMAD-2 levels in the rat CNV model.[1][4]The in vitro observation of pSMAD2 inhibition is directly mirrored in vivo, confirming the peptide's ability to modulate the canonical TGF-β/SMAD signaling pathway.
Anti-proliferative Activity Encapsulated P17 inhibits the proliferation of human liver cancer cell lines (SNU449 and Hep3B) in a dose-dependent manner.[6]Not explicitly detailed in the provided search results.Further in vivo studies are needed to confirm the anti-proliferative effects observed in vitro translate to tumor growth inhibition in animal models.
Extracellular Matrix Remodeling Downregulates TGF-β1-stimulated MMP-13 secretion in human corneal epithelial cells.[5]Decreased MMP-2 and MMP-9 activity and gene expression observed in the rat CNV model.[4]The in vitro effect on a specific MMP is consistent with the broader in vivo impact on multiple MMPs involved in tissue remodeling during angiogenesis.
Experimental Protocols

In Vitro TGF-β Inhibition Assay (General Protocol):

  • Cell Culture: Human corneal epithelial (HCE) cells are cultured to confluence.[5]

  • Stimulation: Cells are exposed to TGF-β1 or TGF-β2 for various time points (e.g., 30 min, 2h, 24h, 48h).[5]

  • Treatment: this compound is added in the presence or absence of TGF-β.[5]

  • Analysis:

    • pSMAD2 Expression: Determined by Western blot and immunofluorescence assays.[5]

    • MMP Secretion: Supernatants are analyzed for MMP-9 and MMP-13 levels using an immunobead-based assay (e.g., Luminex).[5]

    • Cell Viability: Assessed using an XTT assay.[5]

In Vivo Choroidal Neovascularization (CNV) Model (Rat):

  • Animal Model: Laser-induced CNV in rats.[1][4]

  • Administration:

    • Intravenous: P17 (1 mg/ml) is injected every 72 hours for 2 weeks.[1][4]

    • Intravitreal: A single dose of P17 solution (20 mg/ml) is injected into the eye.[1][4]

  • Analysis:

    • Fluorescein Angiography: To assess the leakage area of CNV lesions.[1][4]

    • Biochemical Analysis: Gene expression of VEGF, COX-2, and MMP-9 is measured. Protein levels of VEGF and pSMAD-2 are determined. Zymography is used to analyze MMP-2 activity.[4]

Signaling Pathway Visualization

TGF_beta_inhibition_by_P17 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF-β1 TGF-β1 TGFBR TGF-β Receptor TGF-β1->TGFBR Binds P17 P17 P17->TGF-β1 Inhibits SMAD2 SMAD2 TGFBR->SMAD2 Phosphorylates pSMAD2 pSMAD2 SMAD2->pSMAD2 SMAD_complex SMAD2/4 Complex pSMAD2->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Expression Target Gene Expression (VEGF, MMPs) Nucleus->Gene_Expression Regulates

Caption: P17 inhibits the TGF-β signaling pathway by binding to TGF-β1.

Part 2: P17 as a Host Defense Peptide from Ant Venom

This this compound is a cationic antimicrobial peptide derived from ant venom that demonstrates immunomodulatory properties, particularly in enhancing the antifungal activity of macrophages.[7]

Quantitative Data Summary: In Vitro vs. In Vivo Activity
Parameter In Vitro Findings (Human Monocyte-Derived Macrophages - h-MDMs) In Vivo Findings (Mouse Model) Correlation & Remarks
Antifungal Activity P17 itself does not exhibit direct antifungal activity against Candida albicans.[7] However, P17-activated h-MDMs show a robust increase in their ability to kill C. albicans.[7]P17-treated mice infected with C. albicans develop less severe gastrointestinal infection.[7]A strong positive correlation is observed. The in vitro enhancement of macrophage fungicidal activity by P17 directly translates to improved fungal clearance and reduced disease severity in vivo.
Macrophage Activation Induces an alternative macrophage phenotype with increased expression of Mannose Receptor (MR) and Dectin-1.[7][8] This is associated with an inflammatory profile characterized by ROS, IL-1β, and TNF-α release.[7][8]Macrophages from P17-treated mice exhibit a higher efficiency to engulf Candida, produce ROS and IL-1β, and kill the yeasts.[7][8]The in vitro macrophage activation signature is recapitulated in vivo, confirming that P17 modulates macrophage function in a whole-organism context to combat fungal infection.
Phagocytosis P17-activated h-MDMs show improved recognition and phagocytosis of C. albicans.[7]Macrophages from treated mice demonstrate a higher ability to engulf Candida.[7]The enhanced phagocytic capacity observed in isolated macrophages in vitro is a key mechanism contributing to the improved in vivo outcome.
Signaling Pathway Activation P17 activates a GPCR, leading to calcium mobilization, cPLA2 activation, and subsequent LTB4 production. LTB4 activates PPARγ, which upregulates MR and Dectin-1 expression.[7][8]Not directly measured, but the downstream effects on macrophage function are consistent with the activation of this pathway.The detailed in vitro signaling pathway provides a mechanistic explanation for the observed in vivo immunomodulatory and antifungal effects.
Experimental Protocols

In Vitro Macrophage Antifungal Assay:

  • Cell Culture: Human monocyte-derived macrophages (h-MDMs) are obtained by culturing adherent peripheral blood mononuclear cells.[7]

  • Treatment: h-MDMs are treated with P17 (e.g., 200 µg/ml) for 24 hours.[7]

  • Fungal Challenge: Treated and untreated h-MDMs are challenged with Candida albicans.[7]

  • Analysis:

    • Killing Assay: The viability of C. albicans after co-incubation with macrophages is determined.[7]

    • Binding and Phagocytosis Assay: GFP-labeled yeasts are used to quantify binding and engulfment by macrophages via fluorescence.[7]

    • Cytokine Release: Supernatants are analyzed for TNF-α, IL-1β, IL-12, and IL-10 using ELISA.[7]

    • Gene Expression: mRNA levels of PPARγ, MR, and Dectin-1 are measured by qPCR.[7]

In Vivo Murine Model of Candidiasis:

  • Animal Model: Mice are infected with Candida albicans.[7]

  • Treatment: Mice are treated with P17.[7]

  • Analysis:

    • Disease Severity: The severity of gastrointestinal infection is monitored.[7]

    • Macrophage Function: Macrophages are isolated from treated and untreated mice to assess their ability to engulf Candida, produce ROS and IL-1β, and kill the yeast ex vivo.[7]

Signaling Pathway Visualization

P17_Antifungal_Pathway cluster_extracellular Extracellular cluster_membrane Macrophage Membrane cluster_intracellular Intracellular P17 P17 (Ant Venom) GPCR GPCR P17->GPCR Binds Ca2 Ca²⁺ Mobilization GPCR->Ca2 MR Mannose Receptor (MR) Fungicidal Enhanced Fungicidal Activity (ROS, IL-1β) MR->Fungicidal Dectin1 Dectin-1 Dectin1->Fungicidal cPLA2 cPLA2 Activation Ca2->cPLA2 AA Arachidonic Acid (AA) Release cPLA2->AA LTB4 Leukotriene B4 (LTB4) Production AA->LTB4 PPARg PPARγ Activation LTB4->PPARg PPARg->MR Upregulates PPARg->Dectin1 Upregulates

Caption: P17 enhances macrophage antifungal activity via a GPCR-LTB4-PPARγ pathway.

References

P17 Peptide: A Comparative Guide to its Efficacy in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P17 peptide, a known inhibitor of Transforming Growth Factor-beta 1 (TGF-β1), has garnered attention for its potential therapeutic applications. This guide provides a comparative analysis of P17's efficacy, both as a standalone agent and in combination with other therapies, drawing upon available preclinical data. Due to the limited availability of studies on P17 in combination with standard cancer therapies, this guide also includes comparative data from other TGF-β inhibitory peptides to provide a broader context for researchers.

This compound in Combination with P144 Peptide

A key preclinical study investigated the efficacy of P17, alone and in combination with another TGF-β inhibitor, P144, in a rat model of laser-induced choroidal neovascularization (CNV), a condition with parallels to tumor angiogenesis. The study provides valuable insights into the synergistic potential of targeting the TGF-β pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of P17 and its combination with P144 on key biomarkers associated with angiogenesis and inflammation.

Table 1: Effect of Intravenous (IV) P17 Administration on Gene and Protein Expression in a Rat CNV Model [1]

BiomarkerTreatment GroupMean Change vs. ControlSignificance (p-value)
VEGF (Gene Expression) IV-P17 (1 mg/ml)< 0.05
COX-2 (Gene Expression) IV-P17 (1 mg/ml)< 0.05
VEGF (Protein Expression) IV-P17 (1 mg/ml)< 0.05
pSMAD-2 (Protein Levels) IV-P17 (1 mg/ml)< 0.05

Table 2: Effect of Intravitreal (IVT) P17 Administration, Alone and in Combination with P144, on Gene and Protein Expression in a Rat CNV Model [1][2]

BiomarkerTreatment GroupMean Change vs. ControlSignificance (p-value)
MMP-9 (Gene Expression) IVT-P17 (20 mg/ml)< 0.05
VEGF (Protein Expression) IVT-P17 (20 mg/ml)< 0.05
pSMAD-2 (Protein Levels) IVT-P17 (20 mg/ml) + IVT-P144 (3 mg/ml)< 0.05

Comparative Efficacy of Other TGF-β Inhibitors in Combination Cancer Therapy

To contextualize the potential of P17 in oncology, this section presents data from preclinical studies of other TGF-β inhibitors in combination with standard cancer treatments.

Table 3: Efficacy of Galunisertib (TGF-βRI Inhibitor) in Combination with Anti-PD-L1 Therapy in a Murine Colon Carcinoma Model [3]

Treatment GroupOutcomeResult
Galunisertib + Anti-PD-L1Tumor Growth InhibitionImproved compared to monotherapy
Galunisertib + Anti-PD-L1Complete Tumor RegressionsObserved
Galunisertib + Anti-PD-L1Anti-tumor Immune Gene ExpressionEnhanced and accelerated

Table 4: Efficacy of Fresolimumab (Anti-TGF-β mAb) in Combination with Chemotherapy in a Murine Metastatic Breast Cancer Model [4]

Treatment GroupOutcomeResult
Anti-TGF-β mAb + ChemotherapySurvival BenefitObserved
Anti-TGF-β mAb + ChemotherapyReduction in Lytic Bone LesionsObserved
Anti-TGF-β mAb + ChemotherapyReduction in Lung MetastasesObserved

Experimental Protocols

P17 and P144 in Rat Choroidal Neovascularization Model[1][2]
  • Animal Model: Long Evans rats underwent laser-induced choroidal neovascularization.

  • Intravenous (IV) Administration:

    • P17: 1 mg/ml solution administered via five intravenous injections of 0.2 ml every 72 hours over 2 weeks.[1]

  • Intravitreal (IVT) Administration:

    • P17: Single 7 µl injection of a 20 mg/ml solution.[2]

    • P17 + P144 Combination: Single 7 µl injection of a solution containing P17 (20 mg/ml) and P144 (3 mg/ml).[2]

  • Outcome Measures: Gene expression was assessed by RT-PCR, and protein levels were measured by Western blot.

Galunisertib and Anti-PD-L1 in a Murine Colon Carcinoma Model[3]
  • Animal Model: Mice with established 4T1-LP tumors.

  • Treatment Administration:

    • Galunisertib: Administered at clinically relevant doses.

    • Combination: Galunisertib administered with an anti-PD-L1 antibody.

  • Outcome Measures: Tumor growth was monitored, and immune cell populations within the tumor were analyzed.

Fresolimumab and Chemotherapy in a Murine Metastatic Breast Cancer Model[4]
  • Animal Model: Murine models of metastatic breast cancer.

  • Treatment Administration: An anti-TGF-β antibody was administered alone or in combination with chemotherapy.

  • Outcome Measures: Survival, incidence and size of bone lesions, and lung metastases were evaluated.

Signaling Pathways and Experimental Workflows

TGF-β/SMAD Signaling Pathway

The this compound exerts its effects by inhibiting TGF-β1, a key ligand in the TGF-β signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. In the context of cancer, TGF-β can act as a tumor suppressor in the early stages but can promote tumor progression and metastasis in later stages. The canonical signaling cascade involves the binding of TGF-β to its receptors, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.

TGF_beta_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β1 TGFbRII TGF-β RII TGF_beta->TGFbRII Binds TGFbRI TGF-β RI TGFbRII->TGFbRI Activates SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 Phosphorylates P17 This compound P17->TGF_beta Inhibition pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Transcription SMAD_complex->Gene_Expression Regulates

Caption: The TGF-β/SMAD signaling pathway and the inhibitory action of the this compound.

Experimental Workflow for Evaluating P17 in a Preclinical Model

The following diagram outlines a typical experimental workflow for assessing the efficacy of P17 in a preclinical animal model, based on the reviewed literature.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_analysis Analysis cluster_outcome Outcome Induce_Disease Induce Disease Model (e.g., CNV, Tumor) Control Control (Vehicle) Induce_Disease->Control P17_mono P17 Monotherapy Induce_Disease->P17_mono Combo_therapy Combination Therapy (e.g., P17 + P144) Induce_Disease->Combo_therapy Data_Collection Data Collection (e.g., Imaging, Tumor Volume) Control->Data_Collection P17_mono->Data_Collection Combo_therapy->Data_Collection Tissue_Harvest Tissue Harvest Data_Collection->Tissue_Harvest Biomarker_Analysis Biomarker Analysis (RT-PCR, Western Blot) Tissue_Harvest->Biomarker_Analysis Efficacy_Evaluation Efficacy Evaluation and Statistical Analysis Biomarker_Analysis->Efficacy_Evaluation

Caption: A generalized experimental workflow for preclinical evaluation of this compound efficacy.

References

P17 Peptide vs. Standard-of-Care: A Comparative Analysis for Choroidal Neovascularization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational P17 peptide, a transforming growth factor-beta (TGF-β) inhibitor, against the current standard-of-care anti-vascular endothelial growth factor (VEGF) therapies for the treatment of choroidal neovascularization (CNV). This document synthesizes preclinical data, outlines experimental methodologies, and visualizes key pathways to offer a comprehensive resource for the scientific community.

Introduction to P17 and Standard-of-Care for CNV

Choroidal neovascularization is a leading cause of vision loss, characterized by the abnormal growth of blood vessels from the choroid into the retina. The current cornerstone of CNV treatment is the intravitreal administration of anti-VEGF agents, which effectively reduce angiogenesis and vascular permeability.[1][2][3] However, the need for frequent injections and the presence of non-responders highlight the demand for alternative therapeutic strategies.[1]

The this compound has emerged as a potential therapeutic agent. It is a soluble hydrophilic peptide, identified through a phage display library, that functions as a TGF-β inhibitor.[4][5] By targeting the TGF-β pathway, P17 presents a novel mechanism of action that may address different aspects of CNV pathogenesis compared to anti-VEGF therapies.[4][6][7]

Mechanism of Action: A Tale of Two Pathways

Standard-of-Care: Anti-VEGF Therapy

The primary driver of angiogenesis in CNV is VEGF.[1][2] Anti-VEGF drugs, such as ranibizumab, aflibercept, and brolucizumab, are monoclonal antibodies or recombinant fusion proteins that bind to and neutralize VEGF. This direct inhibition of VEGF prevents its interaction with its receptors on endothelial cells, thereby suppressing downstream signaling pathways responsible for vascular proliferation, migration, and permeability.[1][8]

cluster_0 Anti-VEGF Therapy Anti-VEGF Drug Anti-VEGF Drug VEGF VEGF Anti-VEGF Drug->VEGF Binds and Neutralizes VEGFR VEGF Receptor VEGF->VEGFR Binding Blocked Angiogenesis Angiogenesis VEGFR->Angiogenesis Inhibition of Signaling cluster_1 This compound Mechanism P17 P17 TGFb TGF-β P17->TGFb Inhibits TGFbR TGF-β Receptor TGFb->TGFbR Binding Blocked pSMAD2 pSMAD-2 TGFbR->pSMAD2 Phosphorylation↓ VEGF_COX2 VEGF, COX-2, MMPs pSMAD2->VEGF_COX2 Downregulation cluster_2 CNV Induction Workflow start Anesthetize Rat pupil Pupil Dilation start->pupil laser Diode Laser Application to Retina pupil->laser cnv CNV Development laser->cnv treatment Administer P17 or Control cnv->treatment assessment Assess CNV (FA, ELISA, etc.) treatment->assessment

References

Validating Target Engagement of HIV-1 Matrix Protein p17: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Human Immunodeficiency Virus Type 1 (HIV-1) matrix protein p17 is a structural component of the virus that also functions as an extracellular signaling molecule, or "virokine," contributing to AIDS pathogenesis.[1][2] When released from infected cells, p17 interacts with chemokine receptors on various immune and endothelial cells, dysregulating their normal functions.[1][3][4] Validating the direct engagement of p17 with its cellular targets is critical for the development of novel therapeutics aimed at mitigating its pathological effects.

This guide provides an objective comparison of experimental methods used to validate the binding of p17 to its cell surface receptors, primarily the C-X-C chemokine receptor 2 (CXCR2). We present supporting data for p17 and compare its binding affinity with other known CXCR2 antagonists.

Comparative Analysis of Target Engagement

The interaction between HIV-1 p17 and its receptor CXCR2 has been quantified using biophysical techniques. This data is essential for understanding the potency of this interaction and provides a benchmark against which therapeutic alternatives can be measured. Small molecule and peptide-based antagonists targeting CXCR2 are in development for various inflammatory diseases and cancer, making them relevant comparators for p17-focused drug discovery.[5]

Below is a summary of quantitative data comparing the binding affinity of HIV-1 p17 with selected alternative CXCR2 antagonists.

Compound NameCompound TypeTarget(s)Assay TypeAffinity Metric (Value)Reference(s)
HIV-1 p17 Viral ProteinCXCR2 , CXCR1Surface Plasmon Resonance (SPR)K_d_ = 70 nM [3][6]
IL-8 (Endogenous Ligand)ChemokineCXCR2, CXCR1Surface Plasmon Resonance (SPR)K_d_ = 130 nM[3][6]
SB225002Small MoleculeCXCR2Radioligand BindingIC_50_ = 22 nM[7]
ReparixinSmall MoleculeCXCR1, CXCR2Functional AssayIC_50_ = 100 nM (for CXCR2)[8]
Navarixin (SCH 527123)Small MoleculeCXCR1, CXCR2Radioligand BindingK_d_ = 0.20 nM (for mouse CXCR2)[8][9]
CXCR2 antagonist 2Small MoleculeCXCR2Radioligand BindingIC_50_ = 95 nM[10]
CXCR2 antagonist 7Small MoleculeCXCR2Radioligand BindingIC_50_ = 44 nM[11]

Note: K_d_ (dissociation constant) and IC_50_ (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate a stronger binding interaction.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is key to understanding target engagement. The following diagrams, generated using the DOT language, illustrate the signaling pathway initiated by p17 and a typical workflow for its validation.

p17_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm p17 Extracellular HIV-1 p17 CXCR2 CXCR2 Receptor p17->CXCR2 Binds (Kd = 70 nM) G_protein Gαβγ CXCR2->G_protein Activates Akt Akt G_protein->Akt Activates ERK ERK Akt->ERK Activates Angiogenesis Pathological Angiogenesis (e.g., Capillary Formation) ERK->Angiogenesis Promotes

Caption: HIV-1 p17 binding to CXCR2 activates the Akt/ERK signaling cascade.

spr_workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Purify_Ligand 1. Purify Ligand (e.g., recombinant CXCR2) Immobilize 3. Immobilize Ligand on Sensor Chip Purify_Ligand->Immobilize Purify_Analyte 2. Purify Analyte (e.g., HIV-1 p17) Inject 4. Inject Analyte (p17) at various concentrations Purify_Analyte->Inject Immobilize->Inject Measure 5. Measure Association & Dissociation in Real-Time Inject->Measure Sensorgram 6. Generate Sensorgram Measure->Sensorgram Calculate 7. Calculate Kinetic Constants (ka, kd, Kd) Sensorgram->Calculate

Caption: Workflow for Surface Plasmon Resonance (SPR) to measure p17-CXCR2 binding.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key techniques used to confirm protein-protein interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (K_d_) of biomolecular interactions.[12][13][14]

Objective: To quantify the binding affinity and kinetics of HIV-1 p17 (analyte) to the CXCR2 receptor (ligand).

Methodology:

  • Ligand and Analyte Preparation:

    • Express and purify recombinant CXCR2 (ligand) and HIV-1 p17 (analyte) to >95% purity.[12]

    • Prepare a running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).

    • Dialyze both protein preparations against the running buffer.

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and 0.1 M NHS (N-hydroxysuccinimide).[15]

    • Inject the purified CXCR2 ligand at a concentration of ~50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 2000-3000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the p17 analyte in the running buffer, typically spanning a concentration range from 0.1x to 10x the expected K_d_ (e.g., 10 nM to 1 µM).[3][13]

    • Inject the different concentrations of p17 over the immobilized CXCR2 surface at a constant flow rate (e.g., 30 µL/min).[12] A buffer-only injection is used as a control (double referencing).

    • Monitor the change in the refractive index in real-time to measure the association phase.

    • After the association phase, flow the running buffer over the chip to measure the dissociation of the p17-CXCR2 complex.

  • Data Analysis:

    • The resulting sensorgrams (Response Units vs. Time) are corrected by subtracting the signal from the reference flow cell and the buffer-only control.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_ / k_a_).[3][6]

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify and validate protein-protein interactions in a cellular context. It involves using an antibody to pull down a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[16][17][18]

Objective: To demonstrate the interaction between HIV-1 p17 and CXCR2 in cells expressing the receptor.

Methodology:

  • Cell Culture and Lysate Preparation:

    • Culture cells that endogenously or exogenously express human CXCR2 (e.g., HEK293-CXCR2 stable cell line).

    • Treat the cells with recombinant HIV-1 p17 (e.g., 1 µg/mL) for a specified time.

    • Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.[18][19]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant.

  • Pre-clearing the Lysate:

    • To reduce non-specific binding, incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C with gentle rotation.[18]

    • Pellet the beads by centrifugation and transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Add a primary antibody specific for the "bait" protein (e.g., anti-CXCR2 antibody) to the pre-cleared lysate. As a negative control, use an isotype-matched IgG antibody.

    • Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation to allow for the formation of antigen-antibody complexes.[16]

    • Add fresh Protein A/G agarose beads to the mixture and incubate for another 1-4 hours at 4°C to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[19]

    • Elute the protein complexes from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the "prey" protein (i.e., anti-p17 antibody) to detect its presence in the immunoprecipitated complex.

    • A band corresponding to the molecular weight of p17 in the anti-CXCR2 IP lane (but not in the IgG control lane) confirms the interaction. The membrane can also be probed with the anti-CXCR2 antibody to confirm the successful pulldown of the bait protein.

References

A Structural Showdown: Unpacking the Functional Divergence of Active and Inactive HIV-1 p17 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of the structural and functional characteristics of various analogs of the HIV-1 matrix protein p17 reveals critical insights into its role in both viral replication and cellular signaling. This guide provides a detailed examination of the reference p17 (refp17), considered active in the context of viral assembly, alongside several modified analogs that exhibit altered or diminished activity. These findings are crucial for researchers in virology, immunology, and drug development, offering a clearer understanding of p17's multifaceted nature.

The HIV-1 matrix protein p17 is a 132-amino acid structural protein essential for the virus's life cycle.[1] It plays a pivotal role in the assembly of new virus particles and, when present in the extracellular space, can act as a viral cytokine, influencing the function of immune cells.[2][3] Structural modifications, particularly at the C-terminus and N-terminus, can dramatically alter the protein's biological activities, leading to analogs with reduced or distinct functionalities. This comparison focuses on the structural differences between the active, wild-type p17 and its inactive or functionally altered counterparts, supported by experimental data.

Quantitative Comparison of p17 Analog Activity

The biological activity of p17 and its analogs can be quantified through various cellular assays. Key metrics include the protein's effect on cell proliferation and its ability to modulate intracellular signaling pathways, such as the PI3K/Akt and ERK1/2 pathways. The data presented below summarizes the differential effects of reference p17 (refp17), a C-terminally truncated mutant (p17Δ36), and a naturally occurring variant (S75X) on B-cell colony formation and signaling pathways.

AnalogConcentration (µg/ml)B-Cell Colony Number (Mean ± SD)pAkt/ERK1/2 RatiopERK1/2/ERK1/2 RatioActivity Classification
Control (untreated) -152 ± 25BaselineBaseline-
refp17 0.05107 ± 17InhibitedInducedActive (Viral Assembly) / Anti-proliferative (B-Cell)
0.182 ± 19InhibitedInduced
0.2115 ± 19InhibitedInduced
p17Δ36 0.05210 ± 21InducedInducedInactive (Viral Assembly) / Pro-proliferative (B-Cell)
0.1239 ± 17InducedInduced
0.2251 ± 22InducedInduced
S75X 0.05194 ± 24InducedInducedAltered Function / Pro-proliferative (B-Cell)
0.1212 ± 16InducedInduced
0.2242 ± 18InducedInduced

Data compiled from studies on Raji cells, a human B cell line.[2]

Structural Determinants of p17 Activity

The functional differences between active and inactive p17 analogs are rooted in their three-dimensional structures. The reference p17 protein is composed of five alpha-helices and a beta-sheet.[1][4] Mutations and truncations can lead to conformational changes that either mask or expose functional epitopes, thereby altering the protein's interaction with cellular receptors and signaling molecules.

Mutations in the C-terminal region of p17, such as truncations (p17Δ36) or amino acid insertions, can destabilize the protein structure.[1] This destabilization is believed to expose a cryptic epitope in the N-terminal region, leading to the activation of the PI3K/Akt signaling pathway and promoting B-cell proliferation.[2][4] In contrast, the properly folded refp17 inhibits this pathway in B-cells.[2]

Mutations at internal residues can grossly distort the overall structure of p17, preventing the formation of virus-like particles, thus rendering them inactive in the context of viral assembly.[5] Similarly, substitutions at the interfaces required for p17 trimerization can result in correctly folded monomers that are nonetheless defective in particle assembly.[5]

Signaling Pathways Modulated by p17 Analogs

The differential effects of p17 analogs on cellular signaling are central to their varied biological outcomes. The diagram below illustrates the signaling cascade initiated by the interaction of different p17 variants with B-cell surface receptors.

p17_signaling Signaling Pathways of p17 Analogs in B-Cells cluster_refp17 refp17 (Active) cluster_inactive p17Δ36 / S75X (Inactive/Altered) p17 refp17 p17R p17 Receptor p17->p17R ROCK ROCK p17R->ROCK ERK_active_ref ERK1/2 Pathway (Active) p17R->ERK_active_ref PTEN_active PTEN (Active) ROCK->PTEN_active PI3K_Akt_inactive PI3K/Akt Pathway (Inactive) PTEN_active->PI3K_Akt_inactive Inhibits Cell_growth_inhibited Cell Growth Inhibition PI3K_Akt_inactive->Cell_growth_inhibited p17_inactive p17Δ36 / S75X p17R_inactive p17 Receptor p17_inactive->p17R_inactive PTEN_inactive PTEN (Inactive) p17R_inactive->PTEN_inactive Prevents Activation ERK_active_inactive ERK1/2 Pathway (Active) p17R_inactive->ERK_active_inactive PI3K_Akt_active PI3K/Akt Pathway (Active) PTEN_inactive->PI3K_Akt_active Allows Activation Cell_growth_promoted Cell Growth Promotion PI3K_Akt_active->Cell_growth_promoted

Caption: Differential signaling by active and inactive p17 analogs.

Experimental Protocols

B-Cell Proliferation Assay (Colony Formation in Soft Agar)

This assay assesses the capacity of p17 analogs to induce malignant transformation and cell growth in B-cells.[2]

  • Cell Culture: Raji cells, a human B-cell line, are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Assay Setup: A bottom layer of 0.5% agar (B569324) in complete medium is prepared in 6-well plates. A top layer of 0.33% agar containing 8 x 10^4 Raji cells and the respective p17 analog (at concentrations of 0.05, 0.1, and 0.2 µg/ml) is overlaid.

  • Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for 21 days.

  • Quantification: Colonies are stained with a 0.005% crystal violet solution and counted using a stereomicroscope. The number of colonies in treated wells is compared to untreated control wells.

PI3K/Akt and ERK1/2 Pathway Activation Assay (Western Blotting)

This method is used to determine the phosphorylation state of Akt and ERK1/2, key components of their respective signaling pathways, in response to treatment with p17 analogs.[2][6]

  • Cell Treatment: Raji cells are serum-starved and then stimulated with various concentrations of the p17 analogs for a short period (e.g., 5 minutes).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (pAkt), total Akt, phosphorylated ERK1/2 (pERK1/2), and total ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified by densitometry, and the ratio of phosphorylated protein to total protein is calculated.

In Vitro HIV-1 Assembly Assay

This assay biochemically reconstitutes the assembly of HIV-1 virus-like particles (VLPs) to assess the functionality of p17 mutants in this process.[7]

  • Protein Purification: Recombinant Gag protein (or mutants thereof) is expressed and purified from E. coli.

  • Assembly Reaction: Purified Gag protein is incubated in an assembly buffer (e.g., PI buffer) to a final concentration of approximately 50 µM. Assembly can be initiated by the addition of nucleic acids (e.g., RNA).

  • Monitoring Assembly: The formation of VLPs is monitored over time using light scattering.

  • Visualization: Assembled VLPs are visualized by negative-stain electron microscopy to confirm their morphology. The efficiency of assembly for different p17 mutants can be compared to the wild-type Gag protein.

experimental_workflow General Experimental Workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assay start_cell Cell Culture (e.g., Raji B-cells) treatment Treatment with p17 Analogs start_cell->treatment proliferation_assay Proliferation Assay (Colony Formation) treatment->proliferation_assay signaling_assay Signaling Assay (Western Blot) treatment->signaling_assay quant_prolif Quantify Colonies proliferation_assay->quant_prolif quant_signal Quantify Phosphorylation signaling_assay->quant_signal start_biochem Protein Expression & Purification assembly In Vitro Assembly Reaction start_biochem->assembly monitoring Monitor Assembly (Light Scattering) assembly->monitoring em Visualize VLPs (Electron Microscopy) monitoring->em

Caption: Workflow for analyzing p17 analog function.

References

Safety Operating Guide

Proper Disposal and Handling of P17 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling and compliant disposal of synthetic peptides like P17 are critical for ensuring a secure work environment and maintaining regulatory integrity. Although the Safety Data Sheet (SDS) for P17 peptide indicates it is not classified as a hazardous substance or mixture, a precautionary approach is essential when handling research chemicals whose toxicological properties may not be fully documented[1][2]. This guide provides a comprehensive operational plan for the proper disposal and handling of this compound.

Immediate Safety and Handling Precautions

Before beginning any procedure, it is imperative to use appropriate Personal Protective Equipment (PPE).[3]

  • Eye Protection : Wear safety glasses or goggles to protect against accidental splashes, particularly when reconstituting the lyophilized powder.[3]

  • Hand Protection : Use chemical-resistant disposable gloves, such as nitrile.[3] Change them immediately if they become contaminated.

  • Body Protection : A lab coat or protective gown is mandatory to protect skin and clothing from spills.[3]

  • Respiratory Protection : When handling the lyophilized powder, which can easily become airborne, work within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[3][4]

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact : Rinse the affected area thoroughly with soap and large amounts of water.[1][5]

  • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes using an eyewash station and seek medical attention.[1][3]

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion : Wash out the mouth with water. Do not induce vomiting and call a physician.[1]

Quantitative Data Summary: Peptide Storage Conditions

Proper storage is crucial for maintaining the stability and integrity of this compound. The following table summarizes the recommended storage conditions based on general guidelines for synthetic peptides.

ParameterLyophilized PeptideReconstituted Peptide in SolutionSource(s)
Short-Term Storage Room Temperature (days to weeks)2°C to 8°C (up to one week)[6]
Long-Term Storage -20°C or -80°C-20°C or -80°C (in single-use aliquots)[3][6][7][8]
Recommended pH Not Applicable5.0 - 6.0[6][9]
Special Conditions Store with a desiccant in a sealed, light-protective container.Avoid repeated freeze-thaw cycles.[6][7][8]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be treated as chemical waste.[10] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[4][9] Never dispose of peptide waste in the regular trash or down the drain. [1][3]

Experimental Protocol 1: Disposal of Solid this compound Waste

This protocol applies to unused or expired lyophilized this compound and contaminated disposable labware (e.g., weighing papers, pipette tips, vials).

  • Waste Segregation : Collect all solid materials that have come into contact with this compound.[4][9] These items must be segregated from general laboratory waste.

  • Containerization : Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[4][11] The container should be made of a chemically compatible material, such as high-density polyethylene (B3416737) (HDPE).[12]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[4][6]

  • Storage : Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4][13] This area should be away from general lab traffic and ideally in secondary containment.

  • Final Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[3][4]

Experimental Protocol 2: Disposal of Liquid this compound Waste

This protocol applies to this compound solutions and any liquid waste generated during experiments.

  • Waste Collection : Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealable liquid waste container.[6][9] Do not mix with incompatible waste streams.[6]

  • Chemical Inactivation (Optional) : If permitted by your institution's EHS department, chemical inactivation may be used as a pre-treatment step. A common method involves using a 10% bleach solution to achieve a final concentration of 0.5-1.0% sodium hypochlorite, which can degrade the peptide.[4]

    • Procedure : In a certified chemical fume hood, slowly add the liquid peptide waste to the bleach solution.[4]

    • Contact Time : Allow the mixture to react for a minimum of 30-60 minutes.[4]

    • Important : Even after inactivation, the resulting solution must be collected and disposed of as hazardous chemical waste.[4]

  • Labeling : Clearly label the liquid waste container with "Hazardous Waste," "this compound," and list any other chemical constituents (e.g., solvents, bleach).

  • Storage : Store the sealed liquid waste container in a designated SAA, preferably within a secondary containment tray to mitigate potential spills.[4]

  • Final Disposal : Arrange for pickup and disposal through your institution's EHS department.[1][4]

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is essential to ensure safety.

  • Containment : Alert personnel in the area. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[5][12] For solid spills, carefully sweep or wipe up the material to avoid creating dust.[9]

  • Personal Protection : Ensure appropriate PPE is worn during the entire cleanup process.[9]

  • Collection : Place all spilled material and contaminated cleanup debris (e.g., absorbent pads, gloves) into a designated hazardous waste container.[9][12]

  • Decontamination : Clean the spill area thoroughly with soap and water.[5]

  • Disposal : Label and dispose of the cleanup waste as hazardous chemical waste, following the protocols outlined above.[12]

This compound: Mechanism of Action

P17 is an inhibitory peptide that targets human Transforming Growth Factor-beta 1 (TGF-β1).[14] The TGF-β1 signaling pathway plays a crucial role in cellular processes like proliferation, differentiation, and apoptosis. This compound functions by blocking the activity of TGF-β1, thereby inhibiting the downstream signaling cascade.[14]

TGF_Beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB1 TGF-β1 Receptor TGF-β Receptor (Type I/II) TGFB1->Receptor SMAD23 p-Smad2/3 Receptor->SMAD23 Phosphorylation Complex Smad Complex SMAD23->Complex SMAD4 Smad4 SMAD4->Complex Transcription Gene Transcription (Target Genes) Complex->Transcription Translocation P17 This compound P17->TGFB1 Inhibition

TGF-β1 signaling pathway and this compound inhibition.

References

Personal protective equipment for handling P17 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for P17 Peptide, designed for researchers, scientists, and drug development professionals. Given that "this compound" can refer to several different molecules—including a TGF-β1 inhibitor, a host defense peptide from ant venom, and the HIV-1 matrix protein p17—this document begins with universal safety precautions applicable to all synthetic peptides. Specific biological context and signaling pathways for distinct P17 peptides are detailed further below.

While some safety data sheets (SDS) may classify specific peptides as non-hazardous, the toxicological properties of many synthetic peptides are not fully investigated.[1][2][3][4][5] Therefore, it is imperative to treat any research peptide as a potentially hazardous chemical, taking precautions to avoid inhalation, as well as skin and eye contact.[1][2]

Personal Protective Equipment (PPE)

The primary defense against accidental exposure is the consistent and correct use of appropriate PPE.[6][7] A risk assessment of specific laboratory procedures should always be performed to determine if additional protection is necessary.[1][8]

Table 1: Recommended Personal Protective Equipment (PPE) for this compound Handling

PPE Category Item Specifications and Use
Eye & Face Protection Safety Goggles Required for protection against splashes and dust particles.[1][6] Must meet appropriate national standards (e.g., ANSI Z87.1).[1]
Face Shield Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of lyophilized powder.[1]
Body Protection Laboratory Coat A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1]
Hand Protection Chemical-Resistant Gloves Disposable nitrile gloves are recommended.[1][6] Gloves should be inspected before use and changed immediately if contaminated.[6]
Respiratory Protection Dust Mask / Respirator Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles, which are easily aerosolized.[1][6][8] This should be done in a fume hood or biosafety cabinet.[6]

| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical for both personnel safety and maintaining peptide integrity.

Workflow for Safe Peptide Handling The following workflow outlines the standard procedure for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Peptide Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Sanitized Workspace (e.g., Fume Hood) prep1->prep2 prep3 Equilibrate Peptide to Room Temp prep2->prep3 hand1 Weigh Lyophilized Powder prep3->hand1 Proceed to Handling hand2 Reconstitute Peptide hand1->hand2 hand3 Aliquot into Single-Use Vials hand2->hand3 hand4 Perform Experiment hand3->hand4 clean1 Decontaminate Workspace hand4->clean1 Proceed to Cleanup clean2 Segregate Waste clean1->clean2 clean3 Dispose via EHS Protocols clean2->clean3

Caption: General workflow for safely handling this compound.

Storage Protocols Proper storage is essential to prevent degradation.[9][10]

Table 2: this compound Storage and Handling Summary

Condition Storage Recommendation Rationale
Lyophilized Powder (Long-term) Store at -20°C or -80°C in a tightly sealed container with desiccant, protected from light.[1][10][11] Minimizes degradation; peptides can be stable for years under these conditions.[11]
Before Use Allow the container to equilibrate to room temperature in a desiccator before opening.[10][11] Prevents condensation and moisture uptake, which decreases peptide stability.[10]

| In Solution (Short-term) | Prepare single-use aliquots and store frozen at -20°C or -80°C.[1][10] | Avoids repeated freeze-thaw cycles which can degrade the peptide.[1][10] |

Reconstitution Protocol There is no universal solvent for all peptides.[10] The optimal solvent depends on the peptide's amino acid sequence and polarity.

  • Assess Peptide Characteristics :

    • Basic Peptides : If the overall charge is positive, try dissolving in sterile water. If that fails, add a small amount of 10-25% acetic acid.[11]

    • Acidic Peptides : If the overall charge is negative, try dissolving in a basic solvent like 0.1 M ammonium (B1175870) bicarbonate, then dilute with water.[11]

    • Hydrophobic/Neutral Peptides : Dissolve in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, then slowly add water or buffer to the desired concentration.[10][11] Note: Do not use DMSO for peptides containing Cys, Met, or Trp, as it can oxidize the side chains.[10][11]

  • Test Solubility : Always test the solubility on a small portion of the peptide before dissolving the entire sample.[10]

  • Sonication : If the peptide is difficult to dissolve, brief sonication may help.[10]

Emergency and Disposal Plans

Emergency First Aid In case of accidental exposure, immediate action is required.[2][6]

Table 3: Emergency First Aid Procedures

Type of Exposure Immediate Action Required
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes at an eyewash station.[2][6] Seek prompt medical attention.
Skin Contact Immediately wash the affected area thoroughly with soap and water for at least 15 minutes.[2][6] Remove contaminated clothing.
Inhalation Move the affected individual to fresh air immediately.[2][6] If breathing is difficult, administer CPR (avoiding mouth-to-mouth resuscitation) and seek medical attention.[2]

| Ingestion | Wash out the mouth with water.[2] Do NOT induce vomiting.[2] Seek immediate medical attention. |

Disposal Plan All peptide waste must be treated as chemical waste and disposed of according to institutional and local regulations.[1][6]

  • Waste Segregation : Never dispose of peptides in the regular trash or down the drain.[6]

  • Solid Waste : Collect all contaminated materials (e.g., pipette tips, gloves, vials) in a designated, clearly labeled, leak-proof hazardous waste container.[1][8]

  • Liquid Waste : Collect all solutions containing the peptide in a separate, sealed, and clearly labeled container for chemical waste.[1]

  • Consult EHS : Coordinate with your institution's Environmental Health and Safety (EHS) department for proper disposal procedures and waste pickup.[6]

Biological Context and Experimental Protocols: Known P17 Peptides

The "P17" designation has been used for several distinct peptides with different biological functions and signaling pathways.

A. This compound (TGF-β1 Inhibitor) This P17 is a synthetic peptide (sequence: KRIWFIPRSSWYERA) that functions as an inhibitor of Transforming Growth Factor-beta (TGF-β).[12][13] It can block TGF-β1, TGF-β2, and TGF-β3, thereby inhibiting the canonical SMAD signaling pathway.[12][13]

Experimental Protocol: Western Blot for pSMAD2 Inhibition To assess the inhibitory activity of P17 on the TGF-β pathway, researchers can measure the phosphorylation of SMAD2.

  • Cell Culture : Culture a responsive cell line (e.g., Hep3B human liver cancer cells) to 70-80% confluency.

  • Starvation : Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Treatment : Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation : Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include untreated and TGF-β1-only controls.

  • Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Determine protein concentration using a BCA assay.

  • Western Blot : Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-SMAD2 (pSMAD2) and total SMAD2. Use a loading control like β-actin or GAPDH.

  • Detection : Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensity to determine the ratio of pSMAD2 to total SMAD2.

G TGFB TGF-β1 Receptor TGF-β Receptor (TβRI/TβRII) TGFB->Receptor P17 This compound P17->Receptor Inhibits SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD23->pSMAD23 Complex pSMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (e.g., Fibrosis) Nucleus->Transcription

Caption: this compound inhibits the TGF-β signaling pathway.

B. This compound (from Ant Venom) This P17 is a host defense peptide that promotes the antifungal activities of macrophages.[14][15] It induces the expression of C-type lectin receptors (CLRs) like Dectin-1 and Mannose Receptor (MR) through a complex signaling cascade.[14][15]

Signaling Pathway Overview The ant venom this compound interacts with G-protein-coupled receptors on macrophages, leading to the mobilization of arachidonic acid (AA).[14] This results in the production of leukotriene B4 (LTB4), which activates the nuclear receptor PPARγ.[14][15] Activated PPARγ then upregulates the expression of Dectin-1 and MR, enhancing the macrophage's ability to recognize, engulf, and kill fungi like Candida albicans.[14][15]

G P17 This compound (Ant Venom) GPCR GPCR P17->GPCR AA Arachidonic Acid (AA) Mobilization GPCR->AA LTB4 Leukotriene B4 (LTB4) Production AA->LTB4 PPARG PPARγ Activation LTB4->PPARG CLRs Dectin-1 & MR Expression PPARG->CLRs Response Enhanced Antifungal Response (ROS, IL-1β) CLRs->Response

Caption: Ant venom P17 enhances macrophage antifungal response.

References

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